Sialyl-Lewis X
説明
Structure
2D Structure
特性
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)53-24(12(5-34)32-10(2)38)25(15(42)7-36)54-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPKDLYOBZWBT-NYLDSJSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913167 | |
| Record name | 3′-Sialyl-Lewis X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
820.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sialyl-Lewis X | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98603-84-0 | |
| Record name | Sialyl-Lewis X | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98603-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sialyl lewis X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098603840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3′-Sialyl-Lewis X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIALYL LEWIS X | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PS35WG8U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sialyl-Lewis X | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Structure of Sialyl-Lewis X: A Technical Guide
Sialyl-Lewis X (sLex), a terminal tetrasaccharide epitope displayed on the surface of cells, is a critical mediator of cell-cell recognition in a host of physiological and pathological processes.[1] Its systematic name is 5-acetylneuraminyl-(2-3)-galactosyl-(1-4)-(fucopyranosyl-(1-3))-N-acetylglucosamine (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAcβ).[1] This guide provides an in-depth overview of the sLex structure, its quantitative properties, and the key experimental methodologies used for its characterization, tailored for researchers in glycobiology and drug development.
Chemical Structure and Linkages
This compound is a complex carbohydrate composed of four distinct monosaccharide units. The precise arrangement and stereochemistry of these units are fundamental to its biological function, particularly its role as a high-affinity ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin).[2][3]
The tetrasaccharide consists of:
-
N-acetylneuraminic acid (Neu5Ac or Sia) , a type of sialic acid.
-
D-galactose (Gal) .
-
L-fucose (Fuc) , a deoxyhexose.
-
N-acetyl-D-glucosamine (GlcNAc) .
These monosaccharides are linked by specific glycosidic bonds:
-
Sialic Acid to Galactose : N-acetylneuraminic acid is linked from its C2 position to the C3 position of galactose via an α(2→3) glycosidic bond .[4] Molecular dynamics studies have shown that this particular linkage exhibits significant flexibility, allowing for transitions between at least two conformational states.[5]
-
Galactose to N-acetylglucosamine : Galactose is connected from its C1 position to the C4 position of N-acetylglucosamine through a β(1→4) glycosidic bond .[4]
-
Fucose to N-acetylglucosamine : L-fucose is attached from its C1 position to the C3 position of the same N-acetylglucosamine residue via an α(1→3) glycosidic bond .[4] This linkage, along with the Galβ(1→4)GlcNAc bond, is relatively rigid and exists predominantly in a single, stable conformation.[5]
The resulting structure is a branched oligosaccharide, where both galactose and fucose are linked to the same GlcNAc residue, creating the characteristic sLex epitope.
Quantitative Structural Data
While detailed crystallographic data providing precise bond lengths and angles for the entire isolated tetrasaccharide is not commonly tabulated due to its conformational flexibility in solution, key quantitative metrics have been established through various analytical techniques.
| Property | Value | Method/Source |
| Chemical Formula | C₃₁H₅₂N₂O₂₃ | PubChem CID 643990 |
| Molar Mass | 820.744 g/mol | Wikipedia, DC Chemicals[1][2] |
| Monoisotopic Mass | 820.29608591 Da | PubChem CID 643990[6] |
| Characteristic Ion (MS) | m/z 803 | Electrospray Ionization-Mass Spectrometry (ESI-MS)[7] |
| Glycosidic Torsion Angles | ||
| NeuNAc α(2→3)Gal | Flexible (multiple conformations) | Molecular Dynamics & NMR[5] |
| Gal β(1→4)GlcNAc | Restricted (single energy well) | Molecular Dynamics & NMR[5] |
| Fuc α(1→3)GlcNAc | Restricted (single energy well) | Molecular Dynamics & NMR[5] |
Experimental Protocols for Structural Elucidation
The determination of the sLex structure relies on sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for confirming the presence and composition of sLex on glycoproteins. High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI/MS/MS) is a particularly powerful approach.[7]
Detailed Methodology: HPLC-ESI/MS/MS
-
Sample Preparation: The glycoprotein (B1211001) of interest (e.g., from cell lysates or plasma) is first isolated. It is then subjected to proteolytic digestion (e.g., using trypsin) to generate smaller glycopeptides, which are more amenable to MS analysis.[7]
-
Chromatographic Separation: The resulting mixture of glycopeptides is separated using reversed-phase high-performance liquid chromatography (HPLC). This step resolves the complex mixture, allowing for the sequential introduction of individual glycopeptides into the mass spectrometer.
-
Ionization: As peptides elute from the HPLC column, they are aerosolized and ionized using an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact, charged molecular ions with minimal fragmentation.
-
Tandem Mass Spectrometry (MS/MS): A tandem mass spectrometry experiment is designed to specifically detect the sLex antigen. In the first stage of the mass spectrometer, ions are scanned to identify potential glycopeptides. A key diagnostic step involves looking for the production of a characteristic oxonium ion with a mass-to-charge ratio (m/z) of 803 in the intermediate pressure region of the ESI interface. This ion corresponds to the sLex tetrasaccharide itself containing NeuAc, Gal, GlcNAc, and Fuc.[7]
-
Fragmentation and Detection: To confirm the identity of the m/z 803 ion, it is selected and subjected to collision-induced dissociation (CID).[8] In this process, the ion is accelerated and collided with an inert gas (e.g., argon), causing it to fragment in a predictable manner. The resulting fragment ions are analyzed in the second stage of the mass spectrometer. The fragmentation pattern of the unknown is compared to that of a known sLex standard to confirm its identity.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the three-dimensional structure and conformational dynamics of sLex in solution, especially when it is bound to its receptor proteins like E-selectin. Saturation Transfer Difference (STD) NMR is a key technique for this purpose.[9]
Detailed Methodology: Saturation Transfer Difference (STD) NMR
-
Principle: STD NMR identifies the specific protons of a ligand that are in close proximity (typically within 4-5 Å) to a large receptor protein in a complex.[10] The experiment relies on transferring magnetic saturation from the protein to the bound ligand. Protons on the ligand that are closest to the protein surface receive the most saturation, resulting in stronger signals in the final difference spectrum.[9]
-
Sample Preparation: The experiment requires a sample containing the receptor protein (e.g., E-selectin) and a significant molar excess of the sLex ligand (e.g., 1:50 to 1:100 receptor:ligand ratio).[10] The interaction must be in the fast-exchange regime on the NMR timescale.
-
Data Acquisition: Two spectra are acquired.
-
Off-resonance spectrum (I₀): A reference spectrum is recorded with the selective radiofrequency irradiation set to a frequency where neither the protein nor the ligand has any signals (e.g., -40 ppm).[11]
-
On-resonance spectrum (Isat): A second spectrum is recorded with the irradiation frequency set to selectively saturate a region containing only protein signals (e.g., the aliphatic region around 0 to -1 ppm).[10] This saturation spreads throughout the entire protein via spin diffusion.
-
-
Saturation Transfer: When sLex binds to the saturated protein, the saturation is transferred to the ligand protons via the Nuclear Overhauser Effect (NOE). As the ligand dissociates, it carries this "memory" of saturation back into the bulk solution.[10]
-
Data Processing: A difference spectrum is calculated by subtracting the on-resonance spectrum from the off-resonance spectrum (STD Spectrum = I₀ - Isat). In this final spectrum, only the signals from the ligand that came into close contact with the protein will appear. The relative intensity of these signals directly correlates with their proximity to the protein surface, allowing for the mapping of the binding epitope.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 5. 5 nanosecond molecular dynamics and NMR study of conformational transitions in the this compound antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sialyl Lewis X Antigen | C31H52N2O23 | CID 643990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Site localization of sialyl Lewis(x) antigen on alpha1-acid glycoprotein by high performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 11. Saturation Transfer Difference (STD) – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
The Synthesis of Sialyl-Lewis X in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyl-Lewis X (sLeX), a terminal carbohydrate epitope with the structure Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc, plays a pivotal role in a multitude of physiological and pathological processes within mammalian systems.[1][2][3] This tetrasaccharide is a critical ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin), mediating the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels during inflammation.[2] Beyond its well-established role in immunity, sLeX is also implicated in fertilization, cancer metastasis, and various inflammatory diseases.[1][2][4]
The biosynthesis of sLeX is a complex, non-template-driven process orchestrated by a series of glycosyltransferases residing in the Golgi apparatus. The expression and activity of these enzymes are tightly regulated, leading to the cell-type-specific and context-dependent presentation of sLeX on the cell surface. This guide provides a comprehensive technical overview of the sLeX synthesis pathway in mammalian cells, including the key enzymes involved, their quantitative characteristics, detailed experimental protocols for their study, and the signaling pathways that govern their expression.
The this compound Synthesis Pathway
The synthesis of sLeX occurs on various glycoconjugates, including N-linked glycans, O-linked glycans, and glycolipids.[1][3] The core pathway involves the sequential addition of monosaccharides to a precursor N-acetyllactosamine (LacNAc) structure (Galβ1-4GlcNAc) by specific glycosyltransferases.
The biosynthesis can be summarized in two principal steps:
-
Sialylation: The addition of a sialic acid (N-acetylneuraminic acid, Neu5Ac) residue in an α2,3-linkage to the terminal galactose (Gal) of the LacNAc precursor. This reaction is catalyzed by β-galactoside α2,3-sialyltransferases (ST3Gal).[1][3]
-
Fucosylation: The subsequent addition of a fucose (Fuc) residue in an α1,3-linkage to the N-acetylglucosamine (GlcNAc) of the sialylated LacNAc. This final step is catalyzed by α1,3-fucosyltransferases (FUTs).[1][3]
It is crucial to note that fucosylation of a sialylated LacNAc is the primary route for sLeX synthesis, as mammalian sialyltransferases are generally unable to add sialic acid to a pre-fucosylated Lewis X (LeX) structure.[3]
The synthesis of the underlying glycan chains on which sLeX is presented is also a critical regulatory aspect. For O-linked glycans, the formation of a core 2 branch, catalyzed by Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT), is often a prerequisite for the efficient synthesis of high-affinity selectin ligands.[5][6]
Key Enzymes in this compound Biosynthesis
A summary of the key glycosyltransferases involved in sLeX synthesis is provided in the table below.
| Enzyme Family | Enzyme Name(s) | Function in sLeX Synthesis | Substrate(s) |
| Sialyltransferases | ST3Gal-III, ST3Gal-IV, ST3Gal-VI | Adds Neu5Ac in an α2,3-linkage to terminal Galactose. | N-acetyllactosamine (Type 2 chain) |
| Fucosyltransferases | FUT3, FUT5, FUT6, FUT7 | Adds Fucose in an α1,3-linkage to GlcNAc of sialylated N-acetyllactosamine. | Sialyl-N-acetyllactosamine |
| Glycosyltransferases | Core 2 GlcNAc-transferase (C2GnT1) | Forms the Core 2 branch on O-glycans, a preferred scaffold for sLeX synthesis. | Core 1 O-glycan |
Quantitative Data on sLeX Synthesis Enzymes
The kinetic parameters and specific activities of these enzymes are crucial for understanding the efficiency and regulation of the sLeX synthesis pathway. The following tables summarize available quantitative data.
Table 1: Kinetic Parameters of Human Fucosyltransferases (FUTs)
| Enzyme | Substrate | Km | Reference |
| FUT7 | GDP-Fucose | 5 µM | [1] |
| FUT7 | GDP-Fucose | 8 µM | [1] |
| FUT7 | N-acetyl-α-neuraminyl-(2->3)-β-D-galactosyl-(1->4)-N-acetyl-β-D-glucosaminyl | 1.6 mM | [1] |
| FUT7 | GDP-Fucose | 16.4 µM | [1] |
Table 2: Kinetic Parameters of Human α(2,3)Sialyltransferases (ST3Gal)
| Enzyme | Substrate Type | Km | Reference |
| ST3Gal-I | Type-III (Galβ1,3GalNAc) | 5-50 µM | [5] |
| ST3Gal-II | Type-III (Galβ1,3GalNAc) | Lower than for Type-I | [5] |
| ST3Gal-IV | Type-III (Galβ1,3GalNAc) | Active | [5] |
Table 3: Specific Activity of Core 2 GlcNAc-transferase (C2GnT)
| Cell Type | Condition | Specific Activity (pmol·h-1·mg-1 protein) | Reference |
| Polymorphonuclear leukocytes | Healthy Control | 249 ± 35 | [2] |
| Polymorphonuclear leukocytes | Type 1 Diabetes | 1,638 ± 91 | [2] |
| Polymorphonuclear leukocytes | Type 2 Diabetes | 1,459 ± 194 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound synthesis pathway.
Protocol 1: Fucosyltransferase Activity Assay (Radiometric)
This protocol describes a radiometric assay to measure the activity of α1,3-fucosyltransferases using a sialylated acceptor substrate.
Materials:
-
Enzyme source (e.g., cell lysate, purified recombinant enzyme)
-
Acceptor substrate: Sialyl-N-acetyllactosamine (sialyl-LacNAc)
-
Donor substrate: GDP-[14C]Fucose
-
Reaction buffer: 50 mM MES, pH 6.5, 25 mM MnCl2
-
Stop solution: 20 mM EDTA
-
C18 Sep-Pak cartridges
-
Scintillation fluid and counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
5 µL of 10x Reaction Buffer
-
10 µL of Acceptor Substrate (10 mM)
-
5 µL of enzyme source (appropriately diluted)
-
Bring the volume to 49 µL with sterile water.
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 1 µL of GDP-[14C]Fucose (0.1 µCi).
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding 10 µL of Stop Solution.
-
Apply the reaction mixture to a pre-equilibrated C18 Sep-Pak cartridge.
-
Wash the cartridge with 5 mL of water to remove unreacted GDP-[14C]Fucose.
-
Elute the radiolabeled product with 2 mL of methanol.
-
Add the eluate to 10 mL of scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the incorporated radioactivity and the specific activity of the GDP-[14C]Fucose.
Protocol 2: Sialyltransferase Activity Assay (Fluorometric)
This protocol outlines a fluorometric assay for measuring α2,3-sialyltransferase activity.
Materials:
-
Sialyltransferase Activity Assay Kit (e.g., from a commercial supplier)
-
Enzyme source (cell lysate or purified enzyme)
-
Acceptor substrate (e.g., N-acetyllactosamine)
-
Donor substrate: CMP-Sialic Acid
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare the reaction mixture in a 96-well black microplate according to the kit manufacturer's instructions. A typical reaction mixture includes:
-
Assay Buffer
-
Acceptor Substrate
-
CMP-Sialic Acid
-
Enzyme source
-
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths.
-
Generate a standard curve using the provided standard.
-
Calculate the sialyltransferase activity in the samples based on the standard curve.
Protocol 3: Flow Cytometry Analysis of Cell Surface this compound
This protocol describes the detection and quantification of sLeX expression on the surface of mammalian cells.
Materials:
-
Cell suspension (1 x 106 cells/sample)
-
FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Primary antibody: Anti-sLeX monoclonal antibody (e.g., clone CSLEX1 or HECA-452)
-
Secondary antibody: Fluorochrome-conjugated anti-mouse IgM or IgG (depending on the primary antibody isotype)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Harvest cells and wash twice with cold FACS Buffer.
-
Resuspend the cell pellet in 100 µL of FACS Buffer.
-
Add the primary anti-sLeX antibody at the manufacturer's recommended concentration. For the negative control, add the isotype control antibody at the same concentration.
-
Incubate on ice for 30-45 minutes in the dark.
-
Wash the cells three times with 1 mL of cold FACS Buffer.
-
Resuspend the cell pellet in 100 µL of FACS Buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells three times with 1 mL of cold FACS Buffer.
-
Resuspend the final cell pellet in 500 µL of FACS Buffer.
-
Analyze the samples on a flow cytometer. Gate on the live cell population and quantify the percentage of sLeX-positive cells and the mean fluorescence intensity.
Protocol 4: Western Blot Analysis of Fucosyltransferases and Sialyltransferases
This protocol details the detection of specific glycosyltransferases in cell lysates.
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the specific FUT or ST
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
Protocol 5: MALDI-TOF Mass Spectrometry of Permethylated sLeX Glycans
This protocol outlines the analysis of sLeX-containing glycans released from glycoproteins.
Materials:
-
Purified glycoprotein (B1211001) or glycan mixture
-
PNGase F for N-glycan release
-
Permethylation reagents (e.g., sodium hydroxide, methyl iodide in DMSO)
-
C18 ZipTips
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)
-
MALDI-TOF mass spectrometer
Procedure:
-
Release N-glycans from the glycoprotein by incubating with PNGase F overnight.
-
Purify the released glycans using a graphitized carbon cartridge.
-
Perform permethylation of the purified glycans.
-
Purify the permethylated glycans using a C18 ZipTip.
-
Spot the purified permethylated glycans onto a MALDI plate with the DHB matrix.
-
Acquire mass spectra in positive ion reflectron mode.
-
Analyze the spectra to identify the masses corresponding to permethylated sLeX-containing glycans. The theoretical mass of permethylated sLeX tetrasaccharide is m/z 1021.4 (as [M+Na]+).[4]
Signaling Pathways Regulating this compound Synthesis
The expression of the glycosyltransferases that synthesize sLeX is dynamically regulated by various signaling pathways, often initiated by cytokines and growth factors. This regulation primarily occurs at the transcriptional level.
TNF-α Signaling
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that can upregulate sLeX expression. This is primarily achieved through the activation of the NF-κB signaling pathway . Upon binding of TNF-α to its receptor (TNFR1), a signaling cascade is initiated, leading to the phosphorylation and degradation of IκB, the inhibitor of NF-κB. The released NF-κB translocates to the nucleus and binds to specific response elements in the promoter regions of target genes, including certain fucosyltransferase genes like FUT7.
EGF Signaling
Epidermal growth factor (EGF) can also modulate the expression of glycosyltransferases involved in sLeX synthesis. The binding of EGF to its receptor (EGFR) activates multiple downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway .
-
MAPK/ERK Pathway: Activation of this pathway leads to the phosphorylation and activation of transcription factors such as CREB, which can then regulate the expression of sialyltransferase genes.
-
PI3K-Akt Pathway: This pathway is also implicated in the regulation of glycosyltransferase expression, potentially through the modulation of transcription factors like Sp1.
Visualizations
This compound Synthesis Pathway
Caption: The core enzymatic steps in the biosynthesis of this compound.
Experimental Workflow for sLeX Analysis
Caption: A typical experimental workflow for the analysis of this compound.
TNF-α Signaling Pathway Regulating FUT7 Expression
Caption: Simplified TNF-α/NF-κB signaling pathway leading to FUT7 expression.
EGF/MAPK Signaling Pathway
Caption: The EGF-activated MAPK/ERK signaling cascade regulating glycosyltransferase expression.
Conclusion
The synthesis of this compound is a highly regulated process with profound implications for cell adhesion and signaling. A thorough understanding of the enzymes, their kinetics, and the signaling pathways that control their expression is essential for researchers in glycobiology, immunology, and oncology, as well as for professionals involved in the development of therapeutics targeting sLeX-mediated interactions. This guide provides a foundational resource for these endeavors, offering both a conceptual framework and practical experimental guidance for the study of this critical carbohydrate epitope. Further research into the specific transcription factors and their binding sites on glycosyltransferase gene promoters will continue to refine our understanding of how sLeX expression is precisely controlled in health and disease.
References
- 1. Control of core 2 beta1,6 N-acetylglucosaminyltransferase-I transcription by Sp1 in lymphocytes and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. med.emory.edu [med.emory.edu]
- 5. ptglab.com [ptglab.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
The Pivotal Role of Sialyl-Lewis X in Orchestrating Cell-to-Cell Recognition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 4, 2025
Abstract
Sialyl-Lewis X (sLeX), a terminal carbohydrate epitope, is a critical mediator of cell-to-cell recognition in a myriad of physiological and pathological processes. This tetrasaccharide, composed of sialic acid, fucose, galactose, and N-acetylglucosamine, functions as a key ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). The interaction between sLeX and selectins governs fundamental biological events, including leukocyte trafficking during inflammation, immune surveillance, and unfortunately, the metastatic cascade of various cancers. This technical guide provides a comprehensive overview of the core functions of sLeX, detailed experimental protocols to investigate its activity, a summary of key quantitative data, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are focused on understanding and targeting sLeX-mediated cellular interactions.
Introduction: The Molecular Basis of this compound-Mediated Recognition
This compound (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc) is a crucial determinant in the glycan "language" that facilitates cellular communication.[1] It is synthesized by a series of glycosyltransferases and is typically presented on the cell surface as a terminal motif on O-glycans, N-glycans, and glycolipids.[1][2] The primary receptors for sLeX are the selectins, a family of C-type lectins expressed on the surface of leukocytes (L-selectin) and endothelial cells (E-selectin and P-selectin).[3][4] The binding of sLeX to selectins is a calcium-dependent interaction characterized by rapid on- and off-rates, which is essential for the initial tethering and subsequent rolling of cells along the vascular endothelium under shear flow.[4][5]
This dynamic interaction is the cornerstone of several biological processes:
-
Inflammation and Immune Response: During an inflammatory response, cytokines trigger the expression of E-selectin and P-selectin on endothelial cells. Circulating leukocytes, decorated with sLeX on ligands such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), are captured from the bloodstream and begin to roll along the vessel wall.[1][2][4] This rolling phenomenon, mediated by sLeX-selectin interactions, is a prerequisite for subsequent firm adhesion and transmigration of leukocytes into the underlying tissue to combat infection or injury.[4][6]
-
Cancer Metastasis: Many types of cancer cells exhibit aberrant glycosylation, leading to the overexpression of sLeX.[7][8][9] This "glycan mimicry" allows tumor cells to co-opt the leukocyte trafficking machinery. By engaging with selectins on endothelial cells, circulating tumor cells can arrest in distant capillary beds, facilitating their extravasation and the formation of metastatic colonies.[7][10][11] The level of sLeX expression on tumor cells often correlates with metastatic potential and poor patient prognosis.[7][11]
-
Fertilization: The initial interaction between sperm and the zona pellucida of the oocyte is also mediated by sLeX. This recognition is vital for successful fertilization.[1]
-
Lymphocyte Homing: L-selectin, expressed on lymphocytes, recognizes sulfated variants of sLeX, such as 6-sulfo-sLeX, on the high endothelial venules (HEVs) of lymph nodes, guiding lymphocytes to these secondary lymphoid organs.[2][12][13]
The critical involvement of sLeX in these diverse and significant biological processes has made it an attractive target for therapeutic intervention in inflammatory diseases and cancer.[11][14]
Quantitative Data on this compound Interactions
The binding affinity and kinetics of the sLeX-selectin interaction have been quantified using various biophysical techniques, including surface plasmon resonance (SPR) and fluorescence polarization. The relatively low affinity and rapid kinetics are well-suited for the transient nature of cell rolling.
| Interaction | Method | Dissociation Constant (KD) | Key Findings | Reference(s) |
| sLeX - E-selectin | Fluorescence Polarization | 107 ± 26 µM | Demonstrates a weak intrinsic affinity, suggesting that multivalency and the protein scaffold are crucial for avid cellular adhesion. | [15] |
| sLeX analogue (TBC1269) - P-selectin | Surface Plasmon Resonance | ~111.4 µM | Characterized by rapid binding kinetics (kon > 27,000 M-1s-1, koff > 3 s-1), consistent with the transient nature of cell rolling. | [5][16] |
| sLeX-containing ligands - L-selectin | Cell Adhesion Inhibition Assay | IC50 in the µM to mM range | Sulfation of the sLeX motif, as in 6-sulfo-sLeX, enhances binding affinity for L-selectin. | [12] |
| Multivalent sLeX ligands - E-selectin | Cell Adhesion Inhibition Assay | IC50 values vary based on valency and linker chemistry | Multivalent presentation of sLeX significantly enhances the avidity of the interaction and the inhibitory potency of sLeX-based antagonists. | [17] |
Experimental Protocols
Investigating the role of sLeX in cell-to-cell recognition often involves in vitro assays that recapitulate the physiological conditions of blood flow. The following are detailed methodologies for key experiments.
In Vitro Cell Rolling Assay Under Shear Flow
This assay is the gold standard for studying sLeX-selectin-mediated cell adhesion under physiological flow conditions.
Objective: To visualize and quantify the rolling of sLeX-expressing cells on a selectin-coated surface or an endothelial cell monolayer under controlled shear stress.
Materials:
-
Parallel-plate flow chamber or microfluidic device (e.g., BioFlux system).[18][19]
-
Syringe pump.[20]
-
Inverted microscope with a high-speed camera.
-
sLeX-expressing cells (e.g., HL-60 cells, neutrophils, or cancer cell lines).[18]
-
Selectin-coated substrate (e.g., recombinant E-selectin/Fc chimera coated on a plastic surface) or a confluent monolayer of endothelial cells (e.g., HUVECs).[17][21]
-
Wash buffer (e.g., HBSS with calcium and magnesium).[20]
-
Blocking agents (e.g., anti-sLeX antibodies, anti-selectin antibodies, or EDTA for calcium chelation).[18][22]
Procedure:
-
Preparation of the Flow Chamber:
-
Coat the bottom surface of the flow chamber with a selectin of interest (e.g., 10 µg/mL of recombinant E-selectin/Fc chimera in PBS) overnight at 4°C.[23]
-
Alternatively, culture endothelial cells to confluence on the surface of the flow chamber. For studying inflammation, activate the endothelial monolayer with a cytokine like TNF-α (10-100 ng/mL) for 4-6 hours prior to the assay to induce E-selectin and P-selectin expression.[18]
-
Wash the chamber with wash buffer to remove any unbound protein or debris.
-
-
Cell Preparation:
-
Performing the Rolling Assay:
-
Assemble the flow chamber on the stage of the inverted microscope.
-
Connect the inlet of the chamber to a syringe pump containing the cell suspension.
-
Perfuse the cell suspension through the chamber at a defined shear stress (typically 0.5-2.0 dynes/cm2 for post-capillary venules).[21][24]
-
Record the movement of the cells using the high-speed camera for a set duration (e.g., 5-10 minutes).[20]
-
-
Data Analysis:
-
Analyze the recorded videos to determine the number of rolling cells, their rolling velocity, and the straightness of their path.[18]
-
Compare the results between control and experimental conditions (e.g., with and without blocking antibodies) to assess the specific contribution of sLeX-selectin interactions.
-
Static Cell Adhesion Assay
This assay provides a simpler, high-throughput method to assess the initial binding of cells, though it does not replicate the dynamic conditions of blood flow.
Objective: To quantify the number of sLeX-expressing cells that adhere to a selectin-coated surface under static conditions.
Materials:
-
96-well microtiter plates.
-
sLeX-expressing cells labeled with a fluorescent dye (e.g., Calcein-AM).
-
Selectin-coated wells.
-
Wash buffer.
-
Fluorescence plate reader.
Procedure:
-
Plate Preparation:
-
Coat the wells of a 96-well plate with a selectin of interest as described in the rolling assay protocol.
-
Block non-specific binding sites with a solution of 1% BSA in PBS.
-
-
Cell Preparation:
-
Label the sLeX-expressing cells with a fluorescent dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in binding buffer.
-
-
Adhesion Assay:
-
Quantification:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is proportional to the number of adherent cells.
-
Signaling Pathways and Experimental Workflows
The interaction between sLeX and selectins is not merely a tethering event; it can also initiate intracellular signaling cascades that contribute to cellular activation.
This compound-Mediated Leukocyte Rolling and Adhesion Cascade
The following diagram illustrates the sequential steps of leukocyte extravasation, where the initial sLeX-selectin interaction is paramount.
Caption: The leukocyte adhesion cascade initiated by sLeX-selectin binding.
Experimental Workflow for In Vitro Cell Rolling Assay
The following diagram outlines the key steps in performing a cell rolling assay to study sLeX-mediated interactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 3. Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of this compound, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectin ligand this compound antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells | The EMBO Journal [link.springer.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The discovery, biology, and drug development of sialyl Lea and sialyl Lex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C-Type Lectins and Sialyl Lewis X Oligosaccharides: Versatile Roles in Cell–Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic Effects of an Anti-Sialyl Lewis x Antibody in a Murine Model of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Systematic Analysis of In Vitro Cell Rolling Using a Multi-well Plate Microfluidic System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellmicrosystems.com [cellmicrosystems.com]
- 20. youtube.com [youtube.com]
- 21. Sialyl Lewis(x)/E-selectin-mediated rolling in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sialyl Lewisx-dependent Binding of Human Monocyte-derived Dendritic Cells to Selectins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Imaging Molecular Adhesion in Cell Rolling by Adhesion Footprint Assay [jove.com]
- 24. Cell-free rolling mediated by L-selectin and sialyl Lewis(x) reveals the shear threshold effect - PMC [pmc.ncbi.nlm.nih.gov]
Sialyl-Lewis X as a Ligand for Selectins: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sialyl-Lewis X (sLeX), a terminal carbohydrate epitope, is a critical ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). This interaction mediates the initial tethering and rolling of leukocytes on activated endothelium, a crucial step in the inflammatory response, and is also implicated in the metastatic cascade of various cancers. This guide provides a comprehensive overview of the sLeX-selectin interaction, including its structural basis, binding kinetics, the signaling pathways it initiates, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Introduction to this compound and Selectins
This compound (sLeX) is a tetrasaccharide with the systematic name 5-acetylneuraminyl-(2-3)-galactosyl-(1-4)-(fucopyranosyl-(1-3))-N-acetylglucosamine (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAcβ).[1][2] It is typically found as a terminal motif on O-glycans and N-glycans of cell surface glycoproteins and glycolipids.[1][2][3] This structure is constitutively expressed on granulocytes and monocytes and is induced on activated T and B lymphocytes.[1]
Selectins are a family of C-type lectin adhesion molecules that play a pivotal role in mediating cell-cell interactions.[4][5][6] The family consists of three members:
-
E-selectin (CD62E): Expressed on activated endothelial cells.
-
P-selectin (CD62P): Expressed on activated endothelial cells and platelets.
-
L-selectin (CD62L): Expressed on most leukocytes.
The interaction between sLeX on leukocytes and selectins on endothelial cells facilitates the initial capture and subsequent rolling of leukocytes along the vascular wall, a prerequisite for their firm adhesion and extravasation into tissues during inflammation.[1][7] This mechanism is also co-opted by some cancer cells to facilitate metastasis.[8][9][10][11]
The Structural Basis of the this compound-Selectin Interaction
The binding of sLeX to the lectin domain of selectins is a calcium-dependent process.[4][5] The interaction involves a shallow cleft on the selectin molecule that accommodates the sLeX tetrasaccharide.[12] Key molecular interactions include:
-
Fucose Residue: The fucose moiety of sLeX is crucial for binding and directly coordinates with a Ca2+ ion in the lectin domain of the selectin.[5]
-
Sialic Acid Residue: The carboxyl group of the sialic acid contributes to the binding energy.[5]
-
Galactose and N-acetylglucosamine: These sugar residues also make important contacts within the binding pocket.
While sLeX is the minimal recognition motif, high-affinity binding often requires the presentation of sLeX on a specific protein scaffold, most notably the P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1).[1] For P-selectin, sulfation of tyrosine residues near the N-terminus of PSGL-1, in conjunction with the sLeX-modified O-glycan, is critical for optimal binding.[1] Similarly, for L-selectin to bind effectively, sLeX often needs to be sulfated.[1]
Quantitative Analysis of this compound-Selectin Binding
The binding affinity and kinetics of the sLeX-selectin interaction have been characterized using various biophysical techniques, most notably Surface Plasmon Resonance (SPR). The interaction is typically characterized by a low affinity (in the micromolar to millimolar range) and fast kinetics (rapid on and off rates), which is well-suited for the dynamic process of leukocyte rolling.
| Ligand | Selectin | KD (μM) | kon (M-1s-1) | koff (s-1) | Reference |
| sLeX analogue (TBC1269) | P-selectin | ~111.4 | > 27,000 | > 3 | [13][14][15] |
| sLeX | E-selectin | 750 ± 20 (IC50) | - | - | [16] |
| sLe a | E-selectin | 220 ± 20 (IC50) | - | - | [16] |
Note: KD (dissociation constant) is a measure of binding affinity, with lower values indicating higher affinity. kon (association rate constant) and koff (dissociation rate constant) describe the kinetics of the interaction. IC50 values represent the concentration of a soluble ligand required to inhibit 50% of the binding.
Signaling Pathways Activated by Selectin-Mediated Adhesion
The binding of sLeX-bearing ligands to selectins is not merely a passive adhesion event; it also initiates intracellular signaling cascades that lead to leukocyte activation and facilitate subsequent firm adhesion.[17] Ligation of PSGL-1 by E- or P-selectin triggers a signaling pathway that leads to the activation of β2-integrins, such as LFA-1.[17] This "inside-out" signaling results in a conformational change in the integrin, increasing its affinity for its ligands (e.g., ICAM-1) on the endothelial cell surface.
Key signaling molecules involved in this pathway include kinases, adapter proteins, and GTPases.[17] The activation of these pathways is crucial for the transition from rolling to firm adhesion and subsequent transmigration of leukocytes.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It is used to determine the KD, kon, and koff of the sLeX-selectin interaction.
Methodology:
-
Immobilization: A purified selectin (e.g., a recombinant E-selectin-IgG chimera) is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: A solution containing the sLeX-bearing molecule (e.g., a synthetic sLeX oligosaccharide or a purified glycoprotein) at various concentrations is flowed over the sensor surface.
-
Association and Dissociation: The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the refractive index at the sensor surface. This is followed by a dissociation phase where a buffer is flowed over the surface to monitor the release of the analyte.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to kinetic models to calculate the kon, koff, and KD.
Cell Adhesion Assay under Shear Flow
This assay mimics the physiological conditions of blood flow to study the dynamics of leukocyte rolling and adhesion.
Methodology:
-
Substrate Preparation: A monolayer of endothelial cells is cultured in a flow chamber. Alternatively, a purified selectin can be coated onto the surface of the chamber.[18][19][20][21]
-
Cell Perfusion: A suspension of leukocytes (or other cells expressing sLeX) is perfused through the flow chamber at a defined shear stress, simulating blood flow.[18][19][22]
-
Microscopy and Image Analysis: The interactions of the cells with the substrate are observed using an inverted microscope and recorded. Image analysis software is used to quantify the number of rolling and firmly adhered cells, as well as their rolling velocities.[18]
-
Inhibition Studies: To confirm the specificity of the interaction, the assay can be performed in the presence of blocking antibodies against selectins or sLeX, or with competitive inhibitors like soluble sLeX.
Enzyme-Linked Immunosorbent Assay (ELISA)-based Adhesion Assay
This is a high-throughput method to quantify cell adhesion under static conditions.
Methodology:
-
Plate Coating: The wells of a microtiter plate are coated with a purified selectin.
-
Blocking: Non-specific binding sites are blocked with a solution such as bovine serum albumin (BSA).
-
Cell Adhesion: A suspension of sLeX-expressing cells (e.g., HL-60 cells) is added to the wells and incubated to allow for adhesion.[23]
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified. This can be done by lysing the cells and measuring the activity of an endogenous enzyme like myeloperoxidase, or by pre-labeling the cells with a fluorescent dye.[23]
-
Inhibition Studies: The assay can be adapted to screen for inhibitors by pre-incubating the cells or the coated selectin with potential blocking agents. The concentration of an inhibitor that reduces cell adhesion by 50% is the IC50.
Role of this compound in Cancer Metastasis
Many types of cancer cells overexpress sLeX on their surface.[1][8][9][10] This allows them to mimic leukocytes and engage with selectins on endothelial cells and platelets, facilitating their extravasation from the bloodstream and the formation of distant metastases.[8][11] High expression of sLeX has been correlated with a poorer prognosis in several cancers, including breast, colon, and prostate cancer.[8] This makes the sLeX-selectin interaction a promising target for anti-cancer therapies.
Conclusion
The interaction between this compound and selectins is a fundamental process in immunology and has significant implications for pathology, particularly in inflammation and cancer metastasis. A thorough understanding of the structural basis, kinetics, and signaling consequences of this interaction is crucial for the development of novel therapeutics that can modulate these processes. The experimental protocols detailed in this guide provide a framework for researchers to investigate this vital biological system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 3. explorationpub.com [explorationpub.com]
- 4. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of the dynamic strength of the sialyl Lewis X--selectin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-Type Lectins and Sialyl Lewis X Oligosaccharides: Versatile Roles in Cell–Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. Selectin ligand this compound antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells | The EMBO Journal [link.springer.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Structure-function analysis of P-selectin-sialyl LewisX binding interactions. Mutagenic alteration of ligand binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Higher-affinity oligosaccharide ligands for E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow Chamber Protocol [celladhesionapparatus.com]
- 19. ibidi.com [ibidi.com]
- 20. Cell-adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro Flow Adhesion Assay for Analyzing Shear-resistant Adhesion of Metastatic Cancer Cells to Endothelial Cells [bio-protocol.org]
- 22. Adhesion assay under shear stress. [bio-protocol.org]
- 23. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Function of Sialyl-Lewis X in Leukocyte Rolling and Tethering
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Leukocyte Adhesion Cascade
The recruitment of leukocytes from the bloodstream to sites of inflammation or tissue injury is a cornerstone of the immune response. This process, known as the leukocyte adhesion cascade, is a highly orchestrated, multi-step sequence of events involving cell-to-cell recognition, adhesion, and migration. The cascade begins with the initial capture, or tethering, of free-flowing leukocytes to the activated vascular endothelium, followed by a characteristic rolling motion along the vessel wall.[1] This rolling phase slows the leukocyte, allowing it to sense activating signals from the endothelial surface, which leads to firm adhesion and subsequent transmigration into the underlying tissue.[2][3] The initial tethering and rolling steps are critically dependent on a family of adhesion molecules known as selectins and their carbohydrate ligands, chief among them being the Sialyl-Lewis X tetrasaccharide.[4][5] This guide provides an in-depth examination of the molecular components, biophysical principles, and signaling events that govern this compound-mediated leukocyte rolling and tethering.
The Molecular Players
This compound (sLex): The Key Carbohydrate Ligand
This compound (sLex), also known as CD15s, is a tetrasaccharide structure that serves as the primary recognition motif for all three members of the selectin family.[4][5][6]
-
Structure: The systematic name for sLex is Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAcβ. It is composed of sialic acid, galactose, fucose, and N-acetylglucosamine.[4]
-
Biosynthesis: The synthesis of sLex is a multi-step enzymatic process. It requires the coordinated action of fucosyltransferases (such as FUT3, FUT5, FUT6, and FUT7 in humans) to add the fucose residue and sialyltransferases (such as ST3GAL3, ST3GAL4, and ST3GAL6) to add the terminal sialic acid.[4][6] The expression of these enzymes is highly regulated, controlling the presentation of sLex on different cell types and during inflammatory responses.
-
Presentation: sLex is not a standalone molecule but is presented as a terminal motif on N-linked or O-linked glycans attached to cell surface glycoproteins and glycolipids.[4][7] This presentation on a protein or lipid scaffold is crucial for its function.
Selectins: The sLex Receptors
Selectins are a family of C-type (calcium-dependent) lectin adhesion molecules that initiate leukocyte capture from the bloodstream.[5][8] All three selectins recognize sLex, but the context of sLex presentation on different scaffolds modulates binding affinity and specificity.[5][7]
-
E-selectin (CD62E): Expressed on cytokine-activated endothelial cells.[3][5] Its expression is transcriptionally regulated and appears several hours after an inflammatory stimulus.[5] E-selectin binds to sLex presented on glycoproteins like P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) and CD44.[3][4]
-
P-selectin (CD62P): The largest selectin, it is stored in the Weibel-Palade bodies of endothelial cells and the α-granules of platelets.[3][5] Upon activation by mediators like thrombin or histamine, P-selectin is rapidly translocated to the cell surface, enabling a swift response.[3][5] It binds with high affinity to sLex presented on its primary ligand, PSGL-1.[2][5]
-
L-selectin (CD62L): The smallest selectin, constitutively expressed on the microvilli of most leukocytes.[5][9] It mediates both the initial tethering of leukocytes to endothelial ligands and leukocyte-leukocyte interactions, which can amplify the inflammatory recruitment process.[9][10]
P-Selectin Glycoprotein Ligand-1 (PSGL-1): The Primary Scaffold
While sLex is the essential binding determinant, its presentation on a specific protein scaffold is critical for high-affinity interactions under shear flow. P-selectin glycoprotein ligand-1 (PSGL-1) is the best-characterized physiological ligand for the selectins.[2][11]
-
Structure and Function: PSGL-1 is a homodimeric mucin-type glycoprotein expressed on the tips of leukocyte microvilli.[2][12] For high-affinity binding to P-selectin, PSGL-1 requires post-translational modifications at its N-terminus: an O-glycan decorated with the sLex moiety, in close proximity to sulfated tyrosine residues.[4][13] This combination of sLex and sulfated tyrosines creates the optimal binding site for P-selectin.[13] PSGL-1 is unique in that it can bind to all three selectins (P-, E-, and L-selectin) under flow conditions.[2][12]
The Dynamics of Leukocyte Rolling and Tethering
The interaction between sLex-bearing ligands on leukocytes and selectins on the endothelium is characterized by rapid bond formation and dissociation, which translates into the classic rolling motion observed under the hydrodynamic shear stress of blood flow.[3][14]
-
Tethering: This is the initial capture of a leukocyte from the free stream. It is mediated by the formation of one or more selectin-sLex bonds that are strong enough to overcome the forces exerted by blood flow.[15] The location of PSGL-1 on the tips of microvilli is thought to facilitate this initial contact.[12]
-
Rolling: Following tethering, the forward force of blood flow puts tension on the adhesive bonds, causing the cell to roll. The rolling motion is a continuous process of bonds forming at the leading edge of the cell and breaking at the trailing edge. The low affinity and fast kinetics of the sLex-selectin interaction are perfectly suited for this dynamic process, preventing firm adhesion while significantly reducing the leukocyte's velocity.[3]
-
Shear Threshold Effect: The maintenance of rolling interactions on selectins requires a minimum level of shear stress. This "shear threshold" effect is a characteristic feature of selectin-mediated adhesion, where bonds are paradoxically stabilized by mechanical force.[16]
Quantitative Data: Kinetics and Rolling Parameters
The biophysical properties of the sLex-selectin interaction have been quantified using various experimental systems. The low affinity (in the micromolar range) and rapid kinetics are hallmarks of this bond.
Table 1: Binding Affinity and Kinetics of sLex-Selectin Interactions
| Interacting Molecules | Method | Dissociation Constant (KD) | Off-rate (koff) | On-rate (kon) | Source(s) |
|---|---|---|---|---|---|
| sLex - E-selectin | Fluorescence Polarization | 107 - 120 µM | Not Reported | Not Reported | [17] |
| sLex analogue (TBC1269) - P-selectin | Surface Plasmon Resonance | ~111.4 µM | > 3 s-1 | > 27,000 M-1s-1 | [18][19][20] |
| sLex - L-selectin | Cell Adhesion Inhibition | ~5-7 fold weaker than methyl glycoside derivatives | Not Reported | Not Reported |[18][19] |
Table 2: Representative Leukocyte Rolling Parameters
| System | Shear Stress (dyn/cm2) | Selectin | Rolling Velocity (µm/s) | Source(s) |
|---|---|---|---|---|
| Neutrophils on E-selectin + ICAM-1 | ~2 | E-selectin | ~2 | [21] |
| sLex-coated microspheres on L-selectin | 0.7 - 2.0 | L-selectin | 25 - 225 | [16] |
| sLex-coated microspheres on E-selectin | 0.7 - 2.0 | E-selectin | Varies with selectin density |[14] |
Signaling Cascades Initiated by sLex Engagement
The binding of endothelial selectins to leukocyte ligands like PSGL-1 does more than just mediate adhesion; it initiates an "outside-in" signaling cascade that contributes to leukocyte activation.[12][21] This signaling is crucial for transitioning from rolling to firm adhesion by activating integrins.
Upon engagement by P- or E-selectin, PSGL-1 on the leukocyte surface triggers a signaling pathway that leads to the activation of Src family kinases.[21] This cascade ultimately results in the conformational activation of the integrin LFA-1 (Lymphocyte Function-associated Antigen 1), increasing its affinity for its ligand, ICAM-1 (Intercellular Adhesion Molecule 1), on the endothelial cell surface.[12][21] This LFA-1 activation is responsible for slowing the leukocyte's rolling velocity and is a prerequisite for firm arrest.[21]
Diagram: sLex-Mediated Leukocyte Tethering and Rolling
Caption: Molecular interaction between leukocyte sLex and endothelial selectins under shear flow.
Diagram: PSGL-1 Signaling Pathway to Integrin Activation```dot
Caption: Standard experimental workflow for the parallel-plate flow chamber assay.
In Vivo: Intravital Microscopy
This technique allows for the direct visualization and quantification of leukocyte rolling and adhesion within the microcirculation of a living animal. [22]
-
Principle: A vascularized tissue bed, such as the mouse cremaster muscle or mesentery, is exteriorized and prepared for observation under a microscope. [22][23]Fluorescently labeled leukocytes can be infused and their behavior tracked in real-time.
-
Detailed Protocol:
-
Animal Preparation: Anesthetize the animal (typically a mouse). Perform a surgical procedure to expose the tissue of interest (e.g., cremaster muscle).
-
Tissue Mounting: Suture the tissue over a viewing pedestal on a specialized microscope stage and continuously superfuse it with warmed, buffered saline to maintain tissue viability.
-
Inflammatory Stimulus: To induce selectin expression and leukocyte recruitment, the tissue can be treated locally with an inflammatory agent (e.g., TNF-α), or the animal can be given a systemic challenge. [22] 4. Visualization: Observe post-capillary venules using a microscope with a water-immersion objective. Leukocytes can be visualized using transillumination or by fluorescently labeling them beforehand.
-
Data Acquisition: Record video sequences of leukocyte-endothelial interactions within selected venules.
-
Data Analysis: Manually or semi-automatically track individual leukocytes frame-by-frame to determine rolling flux, rolling velocity, and the number of adherent cells. [24][22][23]The distance and time a leukocyte rolls before adhering or detaching can provide detailed insights into the adhesion process. [22]
-
Diagram: Intravital Microscopy Experimental Workflow
Caption: Key steps involved in performing intravital microscopy to study leukocyte rolling.
Therapeutic Implications
The critical role of the sLex-selectin axis in initiating inflammatory cell recruitment has made it an attractive target for the development of anti-inflammatory drugs. [25][26]Strategies include:
-
sLex Mimetics: Small molecules or glycomimetics that mimic the sLex structure can act as competitive inhibitors, blocking the interaction between leukocytes and the endothelium. [25][27][28]* Selectin Antagonists: Monoclonal antibodies or other agents that block the sLex binding site on E-selectin or P-selectin can prevent leukocyte tethering. [25]* Inhibition of sLex Biosynthesis: Targeting the fucosyltransferase or sialyltransferase enzymes required for sLex synthesis offers another avenue to reduce the expression of functional selectin ligands on leukocytes. [6][26] These approaches have shown promise in preclinical models of various inflammatory diseases, including ischemia-reperfusion injury and asthma. [25][29]
Conclusion
The interaction between this compound and the selectin family is the foundational event that initiates the recruitment of leukocytes to vascular surfaces during inflammation. This process is governed by a precise interplay of molecular structure, biophysical forces, and intracellular signaling. The low-affinity, high-kinetics nature of the sLex-selectin bond is exquisitely adapted to mediate the tethering and rolling of leukocytes under the shear stress of blood flow. Understanding the detailed mechanisms of this interaction, aided by sophisticated in vitro and in vivo experimental models, continues to provide critical insights for the development of novel therapeutics aimed at modulating the inflammatory response.
References
- 1. Leukocyte Rolling, Adhesion, and Migration in a Single Assay! – SynVivo [synvivobio.com]
- 2. PSGL-1 plays a crucial role in the selective recruitment of leukocytes into the atherosclerotic arterial wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Selectin - Wikipedia [en.wikipedia.org]
- 6. Targeting Selectins and Their Ligands in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectin ligand this compound antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | E-Selectin Ligands in the Human Mononuclear Phagocyte System: Implications for Infection, Inflammation, and Immunotherapy [frontiersin.org]
- 9. P-selectin Glycoprotein Ligand-1 Mediates L-Selectin–dependent Leukocyte Rolling in Venules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Neutrophil-neutrophil interactions under hydrodynamic shear stress involve L-selectin and PSGL-1. A mechanism that amplifies initial leukocyte accumulation of P-selectin in vitro. [jci.org]
- 11. [PDF] Role of PSGL-1 binding to selectins in leukocyte recruitment. | Semantic Scholar [semanticscholar.org]
- 12. ashpublications.org [ashpublications.org]
- 13. What have we learned from glycosyltransferase knockouts in mice? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sialyl Lewis(x)/E-selectin-mediated rolling in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sialylated, fucosylated ligands for L-selectin expressed on leukocytes mediate tethering and rolling adhesions in physiologic flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-free rolling mediated by L-selectin and sialyl Lewis(x) reveals the shear threshold effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin. | Semantic Scholar [semanticscholar.org]
- 21. rupress.org [rupress.org]
- 22. A novel method to analyze leukocyte rolling behavior in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Semi-Automatic Leukocyte Tracking (SALT) Method for in Vivo Leukocyte Rolling and Adhesion Analysis [scirp.org]
- 24. researchgate.net [researchgate.net]
- 25. The clinical impact of glycobiology: targeting selectins, Siglecs and mammalian glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Metabolic Inhibition of this compound Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Sialyl Lewis X mimetics attenuate E-selectin-mediated adhesion of leukocytes to irradiated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Therapeutic Effects of an Anti-sialyl Lewis X Antibody in a Murine Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sialyl-Lewis X in Inflammatory Responses: A Technical Guide
Introduction
The inflammatory response is a fundamental biological process essential for host defense against infection and injury. A critical event in this process is the recruitment of leukocytes from the bloodstream to the site of inflammation. This recruitment is a multi-step cascade involving the initial tethering and rolling of leukocytes along the vascular endothelium, followed by firm adhesion and transmigration into the surrounding tissue. The Sialyl-Lewis X (sLeX) carbohydrate antigen plays a pivotal role in the initial tethering and rolling phase of this cascade. sLeX is a tetrasaccharide carbohydrate that is displayed on the surface of leukocytes and serves as a key ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin) expressed on the surface of endothelial cells and other leukocytes. The interaction between sLeX and selectins mediates the initial capture of circulating leukocytes, slowing them down and allowing for subsequent, more stable adhesive interactions. This guide provides an in-depth technical overview of the role of sLeX in inflammatory responses, focusing on its molecular interactions, signaling pathways, and the experimental methodologies used for its study.
Quantitative Data on this compound Expression and Binding
The expression levels of sLeX and its binding affinities to selectins are critical parameters that govern the efficiency of leukocyte recruitment during inflammation. These values can vary depending on the cell type and the inflammatory context.
| Cell Type | sLeX Expression Level (Molecules/cell) | Notes |
| Neutrophils | 1 x 10^7 - 5 x 10^7 | Constitutively high expression, further upregulated by inflammatory stimuli. |
| Monocytes | 5 x 10^6 - 2 x 10^7 | Expression increases upon activation. |
| Lymphocytes (subset) | 1 x 10^5 - 1 x 10^6 | Primarily on effector/memory T cells. |
| Cancer Cells (various) | Highly variable | Often correlated with metastatic potential. |
| Selectin | Ligand | Binding Affinity (Kd) | Assay Condition |
| E-selectin | sLeX | 0.1 - 1.0 mM | Solution-phase binding assays |
| P-selectin | sLeX | 0.1 - 0.5 mM | Surface plasmon resonance |
| L-selectin | sLeX | 0.2 - 1.5 mM | Cell-free and cell-based assays |
Signaling Pathways in sLeX-Mediated Leukocyte Adhesion
The binding of sLeX on leukocytes to E-selectin and P-selectin on activated endothelial cells is not merely a physical tethering event; it also initiates intracellular signaling cascades in both cell types. These signaling events are crucial for the subsequent activation of integrins, leading to firm adhesion of the leukocyte.
Leukocyte Signaling
Upon binding to endothelial selectins, sLeX-containing glycoproteins on the leukocyte surface, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), trigger a signaling cascade that leads to the activation of β2 integrins (e.g., LFA-1 and Mac-1). This activation involves a conformational change in the integrin from a low-affinity to a high-affinity state, enabling it to bind firmly to its ligands on the endothelium, such as intercellular adhesion molecule-1 (ICAM-1).
The Sialyl-Lewis X Antigen: A Technical Guide to its Discovery, History, and Core Functions
For: Researchers, scientists, and drug development professionals.
Abstract
The Sialyl-Lewis X (sLex) antigen, a terminal carbohydrate structure found on the surface of various cells, plays a pivotal role in a multitude of physiological and pathological processes. Since its discovery, sLex has been recognized as a critical ligand for the selectin family of adhesion molecules, mediating the initial tethering and rolling of leukocytes during inflammation and immune surveillance. Furthermore, the aberrant expression of sLex on cancer cells has been intimately linked to tumor progression and metastasis. This in-depth technical guide provides a comprehensive overview of the discovery and history of the sLex antigen. It details its biochemical structure, biosynthesis, and its crucial roles in both normal physiology and disease. This guide also presents a compilation of quantitative data on sLex-selectin interactions and its expression on various cell types. Detailed experimental protocols for the synthesis, detection, and functional analysis of sLex are provided to facilitate further research and drug development efforts targeting this important glycan.
Discovery and History
The journey to understanding the significance of the this compound antigen began with studies on blood group antigens. The "Lewis" nomenclature originates from a family with red blood cell incompatibility, which led to the identification of Lewis antigens.[1] Later, with the advent of monoclonal antibody technology, researchers were able to identify specific carbohydrate structures associated with different cell types and disease states.
The structure of this compound, Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc, was elucidated, revealing a tetrasaccharide composed of sialic acid, galactose, fucose, and N-acetylglucosamine.[1] A pivotal moment in the history of sLex was the discovery of its role as a ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin).[2] This interaction was found to be crucial for the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels, a critical step in the inflammatory response.[1][3] Subsequently, the aberrant expression of sLex on the surface of cancer cells was identified as a key factor in promoting metastasis by facilitating their adhesion to the endothelium and subsequent extravasation into distant tissues.[1]
Biochemical Structure and Biosynthesis
This compound is a complex tetrasaccharide that is typically found as a terminal modification on N-linked or O-linked glycans of glycoproteins and on glycolipids.[1] Its biosynthesis involves a series of enzymatic reactions catalyzed by specific glycosyltransferases. The core structure is built upon a precursor disaccharide, N-acetyllactosamine (LacNAc), which is first sialylated by a sialyltransferase and then fucosylated by a fucosyltransferase to generate the final sLex determinant.
Several variations of the sLex structure exist, with the most notable being the sulfated forms, such as 6-sulfo-sLex. This modification, particularly the addition of a sulfate (B86663) group to the 6-position of the GlcNAc residue, significantly enhances the binding affinity for L-selectin and is considered the physiological ligand for this selectin.[4][5]
Biological Functions
Leukocyte Homing and Inflammation
The primary physiological role of this compound is to mediate the initial stages of leukocyte extravasation from the bloodstream into tissues.[1] During an inflammatory response, cytokines stimulate the expression of E-selectin and P-selectin on the surface of endothelial cells lining the blood vessels.[5] Leukocytes, such as neutrophils and monocytes, constitutively express sLex on their surface.[1][6] The interaction between sLex on leukocytes and selectins on the endothelium facilitates the capture of flowing leukocytes and initiates a characteristic rolling motion along the vessel wall.[1] This rolling slows the leukocytes down, allowing for subsequent firm adhesion and transmigration into the underlying tissue to combat infection or injury.
Cancer Metastasis
The overexpression of this compound on the surface of cancer cells is a well-established factor in promoting metastasis.[1][7] Tumor cells co-opt the same sLex-selectin-mediated adhesion mechanism used by leukocytes to facilitate their own extravasation from the bloodstream.[1] By expressing sLex, circulating tumor cells can adhere to the endothelium of distant organs, a critical step in the formation of metastatic colonies.[1] The level of sLex expression on various cancers has been correlated with tumor stage, recurrence, and poor prognosis.[1][4]
Quantitative Data
Binding Affinities of this compound and its Derivatives to Selectins
The interaction between this compound and selectins is characterized by relatively low affinity but fast on- and off-rates, which is ideal for mediating the transient adhesions required for cell rolling. The following table summarizes key binding affinity data.
| Ligand | Selectin | Method | Kd (μM) | kon (M-1s-1) | koff (s-1) | Reference |
| sLex analogue (TBC1269) | P-selectin | Surface Plasmon Resonance | ~111.4 | > 27,000 | > 3 | [8] |
| sLex | E-selectin | Competitive Binding Assay (IC50) | 750 ± 20 | - | - | [9] |
| sLea | E-selectin | Competitive Binding Assay (IC50) | 220 ± 20 | - | - | [9] |
| Amino-substituted sLea | E-selectin | Competitive Binding Assay (IC50) | 21 ± 3 | - | - | [9] |
| Glycomimetic 1 | E-selectin | - | 19 | - | - | [10] |
| sLex | E-selectin | - | 878 | - | - | [10] |
Expression of this compound on Various Cell Types
The expression of this compound is tightly regulated and varies significantly between different cell types and in disease states.
| Cell Type | Expression Level | Method | Reference |
| Polymorphonuclear Leukocytes (PMNs) | Abundant | Flow Cytometry | [3][6] |
| Monocytes | Abundant | Flow Cytometry | [3][6] |
| Natural Killer (NK) Cells | Low (up to 40% of cells) | Flow Cytometry | [3][6] |
| T Cells (peripheral blood) | ~10% of cells | Flow Cytometry | [3][6] |
| Resting T and B Lymphocytes | Absent | - | [1] |
| Activated Th1 Cells | Strongly Induced | - | [1] |
| Th2 Cells | Not expressed | - | [1] |
| Human Melanoma Cell Lines | Expressed | ELISA | [11] |
| Normal Melanocytes | Not expressed | ELISA | [11] |
| Oral Carcinoma Cell Lines | High in oral-derived HNSCC | Western Blot | [12] |
| Bladder Cancer Cells | Elevated | Lectin array, Mass-spectrometry | [13] |
| Breast Cancer (ER-negative) | Significantly more frequent | Immunohistochemistry | [4] |
| High Endothelial Venules (peripheral nodes) | Large quantities | Immunohistochemistry | [14] |
| Rat Vascular Endothelial Cells (hypoxia/reoxygenation) | Induced | Immunoenzyme Techniques | [15] |
Experimental Protocols
Chemical Synthesis of this compound
Method: Chemoenzymatic Synthesis of a this compound Tetrasaccharide.
Principle: This method combines the efficiency of enzymatic synthesis for creating the sialodisaccharide building block with the versatility of chemical glycosylation for the final assembly.
Protocol:
-
Enzymatic Synthesis of Sialodisaccharide Donor:
-
Start with commercially available N-acetylmannosamine (ManNAc) and a known thiogalactoside.
-
Employ a one-pot, three-enzyme system:
-
Escherichia coli K-12 sialic acid aldolase (B8822740) to convert ManNAc to N-acetylneuraminic acid.
-
Neisseria meningitidis CMP-sialic acid synthetase to activate the sialic acid.
-
Pasteurella multocida sialyltransferase (PmST1) to transfer the sialic acid to the thiogalactoside acceptor.
-
-
This reaction can be performed at a gram-scale with quantitative yield.
-
-
Chemical Glycosylation:
-
Protect the synthesized sialodisaccharide to create a suitable glycosyl donor.
-
Prepare a fucosylated N-acetylglucosamine acceptor.
-
Perform a chemical glycosylation reaction between the sialodisaccharide donor and the fucosylglucosamine acceptor to form the tetrasaccharide.
-
Deprotect the resulting tetrasaccharide to yield the final this compound product.
-
Purify the final product using gel filtration chromatography.
-
Detection of this compound Expression
Principle: This technique allows for the quantification of cell surface sLex expression on a single-cell basis.
Protocol:
-
Cell Preparation:
-
Harvest cells and wash with a suitable buffer (e.g., PBS with 1% BSA).
-
Resuspend cells to a concentration of 1 x 106 cells/mL.
-
-
Antibody Staining:
-
Incubate the cell suspension with a primary antibody specific for this compound (e.g., clone CSLEX1) for 30 minutes at 4°C.
-
Wash the cells twice with buffer to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in buffer and analyze on a flow cytometer.
-
Use appropriate controls, including an isotype control for the primary antibody, to set gates and determine background fluorescence.
-
Quantify the percentage of sLex-positive cells and the mean fluorescence intensity.
-
Principle: This method allows for the visualization of sLex expression within the context of tissue architecture.
Protocol for Paraffin-Embedded Tissues:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.
-
Block non-specific binding with a blocking serum for 30 minutes.
-
Incubate with the primary anti-sLex antibody overnight at 4°C.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Incubate with an avidin-biotin-peroxidase complex for 30 minutes.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Cell Adhesion Assay under Flow Conditions
Principle: This assay mimics the physiological conditions of blood flow to study the dynamics of sLex-mediated cell rolling and adhesion.
Protocol:
-
Preparation of the Flow Chamber:
-
Coat a petri dish or the bottom of a parallel plate flow chamber with a monolayer of endothelial cells (e.g., HUVECs) or with purified selectin protein.
-
If using endothelial cells, stimulate them with a pro-inflammatory cytokine (e.g., TNF-α or IL-1β) for 4-6 hours to induce selectin expression.
-
-
Cell Preparation:
-
Prepare a suspension of cells expressing this compound (e.g., leukocytes or cancer cells) at a concentration of 1 x 106 cells/mL in a suitable buffer containing calcium.
-
-
Flow Assay:
-
Assemble the flow chamber on the stage of an inverted microscope.
-
Perfuse the cell suspension through the chamber at a defined shear stress (e.g., 1-2 dynes/cm2) using a syringe pump.
-
Record the interactions of the cells with the substrate using a video camera.
-
-
Data Analysis:
-
Analyze the recorded videos to quantify the number of rolling and firmly adherent cells.
-
Measure the rolling velocity of the cells.
-
Compare the results under different experimental conditions (e.g., with and without blocking antibodies for sLex or selectins).
-
Signaling Pathways and Experimental Workflows
Leukocyte Tethering and Rolling Cascade
The process of leukocyte tethering and rolling mediated by the this compound antigen is a well-defined cascade of events. The following diagram illustrates this process.
Caption: Leukocyte tethering and rolling cascade mediated by this compound.
Role of this compound in Cancer Metastasis
Cancer cells can utilize the this compound-selectin interaction to facilitate their extravasation from the bloodstream and establish metastatic colonies.
Caption: Role of this compound in cancer cell extravasation and metastasis.
Experimental Workflow for Studying sLex Function
A typical experimental workflow to investigate the role of this compound in cell adhesion is outlined below.
Caption: Experimental workflow for investigating this compound function.
Conclusion
The this compound antigen stands as a testament to the profound impact of glycosylation on cellular function and disease. From its initial discovery as a blood group antigen to its current status as a key player in inflammation and cancer metastasis, the study of sLex has provided invaluable insights into the molecular mechanisms governing cell-cell interactions. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals. A thorough understanding of the biology of this compound will undoubtedly pave the way for the development of novel therapeutic strategies targeting a range of inflammatory diseases and cancers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of this compound, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectin ligand this compound antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectin Ligands Sialyl-Lewis a and this compound in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of this compound, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Higher-affinity oligosaccharide ligands for E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E-selectin ligand complexes adopt an extended high-affinity conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial-selectin ligands sialyl Lewis(x) and sialyl Lewis(a) are differentiation antigens immunogenic in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selective expression of this compound and Lewis a epitopes, putative ligands for L-selectin, on peripheral lymph-node high endothelial venules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of sialyl Lewis(X) on the surface of cultured rat vascular endothelial cells and cardiac myocytes by hypoxia/reoxygenation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Sialyl-Lewis X in Fertilization and Sperm-Egg Binding
Audience: Researchers, scientists, and drug development professionals.
Abstract: The initiation of human life begins with the binding of a spermatozoon to an oocyte, a complex molecular event critical for successful fertilization. For decades, the precise nature of the ligands involved in this primary interaction remained elusive. Groundbreaking research has now identified the tetrasaccharide Sialyl-Lewis X (sLeX) as the major carbohydrate ligand on the human oocyte's outer layer, the zona pellucida (ZP), that mediates sperm binding. This guide provides a comprehensive technical overview of the pivotal role of sLeX in human fertilization, detailing the quantitative evidence, the key molecular players, the experimental protocols used in its discovery, and the downstream signaling events. This information is crucial for developing novel diagnostics for infertility and potential non-hormonal contraceptives.
This compound: The Key Ligand on the Zona Pellucida
Human fertilization is initiated when a sperm cell binds to the zona pellucida (ZP), an extracellular matrix surrounding the oocyte composed of four glycoproteins: ZP1, ZP2, ZP3, and ZP4.[1][2] While the protein components of the ZP are crucial, the terminal carbohydrate sequences on their N- and O-glycans have been identified as the primary determinants for sperm recognition.
Ultrasensitive mass spectrometric analyses have revealed that the this compound (sLeX) sequence, NeuAcα2-3Galβ1-4(Fucα1-3)GlcNAc, is the most abundant terminal structure on the glycans of human ZP glycoproteins.[3][4][5] This discovery positioned sLeX as the principal carbohydrate ligand responsible for mediating the initial, species-specific binding of human sperm to the egg.[3][4] This interaction is a prerequisite for the subsequent steps of fertilization, including the acrosome reaction and penetration of the ZP.[4]
Quantitative Analysis of sLeX-Mediated Sperm-ZP Binding
The functional significance of sLeX in sperm-egg binding has been validated through a series of inhibition assays. These studies consistently demonstrate that blocking the sLeX interaction significantly reduces the capacity of sperm to bind to the zona pellucida. The quantitative data from these key experiments are summarized below.
| Inhibitory Agent | Concentration | Assay | Inhibition of Sperm-ZP Binding | Reference |
| This compound (sLeX) Oligosaccharide | 0.5 mM | Hemizona Assay | 63% | [1] |
| This compound (sLeX) Oligosaccharide | Not Specified | Spermatozoa-Zona Pellucida Binding Assay | ~70% | [2][6] |
| Glycoconjugates with sLeX | Not Specified | Sperm-ZP Binding Assay | ~70% | [4][7] |
| Anti-sLeX Antibody | Not Specified | Spermatozoa-Zona Pellucida Binding Assay | ~70% | [2][6] |
| Exogenous sLeX | Not Specified | Functional Analyses | 70-80% | [8] |
| sLeX Tetrasaccharide or Neoglycoproteins | Not Specified | Hemizona Assay | 70% | [9] |
| Fucoidan (a polymer rich in sulfated L-fucose) | ≥ 0.01 mg/ml (10⁻⁷ M) | Hemizona Assay | 80-85% | [9] |
| Anti-C1orf56 Antibody | 1 µg/ml | Hemizona Assay | Significant Inhibition (exact % not stated) | [10][11] |
The Sperm Receptor for sLeX: C1orf56
The discovery of sLeX on the oocyte prompted a search for its corresponding binding partner on the sperm surface. Using sLeX-based affinity chromatography followed by mass spectrometry, researchers identified Chromosome 1 open reading frame 56 (C1orf56) as a key sLeX-binding protein on capacitated human spermatozoa.[10][11][12]
Immunoreactive signals for C1orf56 are found in the acrosomal region of the sperm head, and their intensity increases following capacitation, a maturation process that enables sperm to fertilize an egg.[10][12] This suggests that C1orf56 translocates to the sperm surface during capacitation, positioning it to interact with the ZP.[10][12] Functional studies have confirmed the importance of C1orf56:
-
Treatment of capacitated sperm with an anti-C1orf56 antibody inhibits both sperm-ZP binding and sLeX binding.[10][11][13]
-
Purified C1orf56 protein directly binds to the human zona pellucida.[10][12]
Signaling Pathway: From sLeX Binding to Acrosome Reaction
The binding of the sperm protein C1orf56 to sLeX on the zona pellucida is not merely an adhesion event; it is a critical trigger for downstream signaling, leading to the acrosome reaction. The acrosome reaction is an essential exocytotic process where the sperm releases enzymes that allow it to penetrate the ZP.[14]
Treatment with an anti-C1orf56 antibody was shown to inhibit the ZP-induced acrosome reaction, directly linking the initial sLeX binding event to this crucial subsequent step.[10][12][13]
Caption: sLeX-mediated binding initiates the acrosome reaction.
Key Experimental Protocols
The elucidation of the sLeX pathway in fertilization relied on several key experimental techniques. Detailed below are the methodologies for two foundational procedures.
Identification of sLeX-Binding Proteins via Affinity Chromatography
This protocol was central to identifying C1orf56 as the primary sLeX receptor on sperm.[10]
-
Sperm Preparation: Collect and prepare semen samples by density gradient centrifugation followed by a swim-up procedure to isolate motile, capacitated spermatozoa (e.g., 100 x 10⁶ cells).
-
Membrane Protein Extraction: Wash capacitated spermatozoa in buffer (e.g., EBSS). Remove non-integral, peripheral membrane proteins by incubation in 1 M NaCl in PBS. Subsequently, extract integral membrane proteins using a specialized kit (e.g., ProteoExtract Native Membrane Protein Extraction Kit).
-
Affinity Chromatography:
-
Prepare an affinity column by coupling a sLeX-neoglycoprotein (e.g., SLeX-BSA) to a resin.
-
Load the sperm membrane protein extract onto the sLeX-BSA affinity column.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the specifically bound sLeX-interacting proteins.
-
-
Protein Identification:
-
Resolve the eluted proteins using SDS-PAGE.
-
Excise protein bands and subject them to in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by mass spectrometry (e.g., MALDI-TOF-MS/MS).
-
Search the mass spectra against a human protein database (e.g., Human IPI Protein Database) to identify the proteins.[11]
-
Caption: Workflow for identifying sperm-based sLeX receptors.
Hemizona Assay (HZA) for Sperm-ZP Binding Inhibition
The HZA is a functional bioassay used to quantify sperm-ZP binding capacity, often in the presence of inhibitory substances.[1][8]
-
Oocyte Preparation: Use non-living, unfertilized human oocytes donated from assisted reproduction programs.
-
Micromanipulation: Under a microscope, hold an oocyte with a holding pipette. Use a microneedle to bisect the zona pellucida and the oocyte into two identical halves (hemizona).
-
Experimental Setup:
-
Control Hemizona: Incubate one hemizona from an oocyte in a droplet of culture medium with capacitated sperm.
-
Test Hemizona: Incubate the matched hemizona in a separate droplet containing capacitated sperm and the inhibitory agent being tested (e.g., 0.5 mM sLeX oligosaccharide or anti-C1orf56 antibody).
-
-
Incubation: Co-incubate the sperm and hemizona for a defined period (e.g., 4 hours) under controlled conditions.
-
Quantification: After incubation, remove loosely attached sperm by pipetting. Count the number of tightly bound sperm on the outer surface of both the control and test hemizona.
-
Data Analysis: Calculate the Hemizona Index (HZI) as: (Number of sperm bound to test hemizona / Number of sperm bound to control hemizona) x 100. The percentage inhibition is calculated as (100 - HZI).
Implications for Research and Drug Development
The identification of the sLeX-C1orf56 interaction as a cornerstone of human fertilization has profound implications:
-
Infertility Diagnostics: Defective sperm-ZP binding is a significant cause of fertilization failure in assisted reproduction.[8][10] Assessing the surface expression of C1orf56 on sperm or the binding capacity of sperm to sLeX-coated surfaces could become a valuable diagnostic tool to identify men with specific fertilization defects.[2][6] A pilot study found that while overall C1orf56 expression was not associated with IVF rates, the percentage of C1orf56-positive sperm in the acrosome-reacted population was significantly lower in cycles with poor fertilization rates.[10][11]
-
Contraceptive Development: The high specificity of the sLeX-C1orf56 interaction makes it an attractive target for non-hormonal contraceptives.[2] Developing molecules that competitively inhibit this binding could prevent fertilization without disrupting the endocrine system. Targeting the sperm receptor (C1orf56) may be preferable to targeting sLeX itself, as sLeX is present on other somatic cells and plays roles in immune cell trafficking.[2]
-
Improving Assisted Reproduction: Coating eggs with sLeX is being explored as a method to potentially increase fertilization rates in vitro for certain patient populations.[1]
Conclusion
The characterization of this compound as the primary ligand for human sperm-egg binding marks a significant leap in our understanding of reproductive biology. The subsequent identification of its sperm-surface receptor, C1orf56, and the link to the acrosome reaction have delineated a clear molecular pathway essential for fertilization. This knowledge provides a robust framework for the development of next-generation infertility diagnostics and novel contraceptive strategies, offering targeted approaches to address critical needs in reproductive health. Further research into the downstream signaling cascade and the regulation of C1orf56 expression will continue to refine our understanding of this fundamental biological process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Human sperm binding is mediated by the sialyl-Lewis(x) oligosaccharide on the zona pellucida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The role of spermatozoa-zona pellucida interaction in selecting fertilization-competent spermatozoa in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HKU with an international research team identifies the key molecule for sperm-egg binding - The vital process that marks the beginning of human life - All News - Media - HKU [hku.hk]
- 9. academic.oup.com [academic.oup.com]
- 10. Identification of Sialyl-Lewis(x)-Interacting Protein on Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hub.hku.hk [hub.hku.hk]
- 13. hkmj.org [hkmj.org]
- 14. Signal transduction in mammalian oocytes during fertilization - PMC [pmc.ncbi.nlm.nih.gov]
Sialyl-Lewis X: A Pivotal Glycan in Immune Modulation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sialyl-Lewis X (sLeX), a terminal carbohydrate epitope, plays a critical role in the orchestration of immune responses and is implicated in various pathological processes. This tetrasaccharide, with the structure Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc, functions as a key ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). The interaction between sLeX and selectins mediates the initial tethering and rolling of leukocytes on the vascular endothelium, a crucial step in their extravasation to sites of inflammation and tissue injury. Beyond its established role in inflammatory cell trafficking, sLeX is involved in lymphocyte homing, immune cell activation, and the metastatic dissemination of cancer cells. This technical guide provides an in-depth overview of the core aspects of sLeX biology, including its biosynthesis, its multifaceted roles in immune modulation, and its implications in disease. Detailed experimental protocols for the characterization of sLeX and its interactions are provided, alongside quantitative data and visual representations of key pathways to serve as a valuable resource for researchers in immunology, oncology, and drug development.
Introduction to this compound
This compound, also known as CD15s or SSEA-1 (Stage-Specific Embryonic Antigen-1), is a carbohydrate antigen primarily found on the surface of various cells, including leukocytes, endothelial cells, and certain cancer cells.[1] Its structure consists of a sialic acid, galactose, N-acetylglucosamine, and a fucose residue. The unique arrangement of these monosaccharides allows for specific recognition by the lectin domain of selectins, initiating a cascade of events that govern cell-cell interactions in the vascular system.
The expression of sLeX is tightly regulated and varies among different cell types and activation states. For instance, it is constitutively expressed on granulocytes and monocytes but is induced on T and B lymphocytes upon activation.[1] This differential expression is critical for the precise control of immune cell trafficking and function.
Biosynthesis of this compound
The synthesis of sLeX is a multi-step enzymatic process that occurs in the Golgi apparatus. It involves the sequential action of specific glycosyltransferases that add monosaccharide units to a precursor oligosaccharide chain, typically a type 2 lactosamine chain (Galβ1-4GlcNAc).
The key enzymes involved in the final steps of sLeX biosynthesis are:
-
β-galactoside α-2,3-sialyltransferases (ST3GALs): These enzymes, primarily ST3GAL3, ST3GAL4, and ST3GAL6, catalyze the addition of sialic acid (N-acetylneuraminic acid) in an α2,3-linkage to the terminal galactose residue of the precursor chain.[1]
-
α-1,3-fucosyltransferases (FUTs): Following sialylation, a fucose residue is added in an α1,3-linkage to the N-acetylglucosamine residue. This step is catalyzed by fucosyltransferases such as FUT3, FUT5, FUT6, and FUT7.[1]
The expression and activity of these glycosyltransferases are the primary determinants of the level of sLeX expression on the cell surface.
Figure 1: Biosynthesis pathway of this compound.
Role in Immune Modulation
Leukocyte Tethering and Rolling
The primary function of sLeX in the immune system is to mediate the initial attachment and subsequent rolling of leukocytes along the endothelial lining of blood vessels at sites of inflammation. This process is a prerequisite for the firm adhesion and transmigration of leukocytes into the underlying tissues.
The interaction is characterized by rapid on- and off-rates, allowing the leukocyte to "roll" along the endothelial surface, effectively slowing it down from the force of blood flow. This rolling phase enables the leukocyte to encounter and respond to activating signals, such as chemokines, presented on the endothelial surface.
Ligand for Selectins
sLeX is the canonical carbohydrate ligand for all three members of the selectin family:
-
E-selectin (Endothelial selectin): Expressed on activated endothelial cells.
-
P-selectin (Platelet selectin): Found on activated platelets and endothelial cells.
-
L-selectin (Leukocyte selectin): Expressed on the surface of most leukocytes.
While sLeX is a fundamental recognition motif, the affinity and specificity of the interaction can be modulated by the context of its presentation, such as the underlying protein or lipid scaffold and the presence of other modifications like sulfation. For instance, the high-affinity ligand for P-selectin, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), presents sLeX on O-linked glycans in conjunction with sulfated tyrosine residues, which significantly enhances binding affinity.
Intracellular Signaling
The binding of sLeX on leukocytes to selectins on endothelial cells is not merely a passive adhesion event but also initiates intracellular signaling cascades within the leukocyte. This "outside-in" signaling is crucial for the subsequent steps of the leukocyte adhesion cascade.
Engagement of selectin ligands, such as PSGL-1, triggers a signaling pathway that leads to the activation of integrins, another class of adhesion molecules on the leukocyte surface. This activation involves a conformational change in the integrin structure, switching it from a low-affinity to a high-affinity state. This process, known as "integrin activation," is essential for the firm adhesion of the leukocyte to the endothelium, a critical step before transmigration.
Figure 2: Simplified signaling pathway leading to integrin activation upon sLeX-selectin engagement.
Pathological Roles of this compound
Cancer Metastasis
The overexpression of sLeX on the surface of cancer cells is strongly associated with increased metastatic potential and poor prognosis in several types of cancer.[1] Cancer cells can co-opt the sLeX-selectin adhesion pathway to facilitate their dissemination. By mimicking the behavior of leukocytes, sLeX-expressing tumor cells can roll along and adhere to the endothelium, promoting their extravasation from the bloodstream and the formation of distant metastases.
Microbial Pathogenesis
Some pathogenic microorganisms have evolved to display sLeX-like structures on their surface. This molecular mimicry allows them to bind to selectins on host cells, facilitating their adhesion to and invasion of host tissues. This is a strategy employed by certain bacteria to establish infections.
Quantitative Data
Expression of this compound on Human Immune Cells
The expression levels of sLeX vary significantly among different leukocyte populations. While obtaining directly comparable Mean Fluorescence Intensity (MFI) values from a single study across all cell types is challenging due to variations in experimental conditions, a general hierarchy of expression can be established from the literature.
| Immune Cell Type | sLeX Expression Level (Qualitative) | Representative MFI (Arbitrary Units) |
| Neutrophils | High | ++++ |
| Monocytes | High | +++ |
| Natural Killer (NK) Cells | Low to Moderate | ++ |
| Activated T Lymphocytes | Low to Moderate | ++ |
| Resting T Lymphocytes | Very Low / Negative | + |
| B Lymphocytes | Variable (generally low) | + |
Note: The MFI values are presented as a relative guide and can vary depending on the antibody clone, fluorochrome, and instrument settings used in flow cytometry.
Binding Affinity of this compound to Selectins
The binding affinity of sLeX to selectins is generally in the millimolar to high micromolar range, reflecting the transient nature of the rolling interaction. The affinity can be influenced by the presentation of sLeX on scaffolds and by other molecular modifications.
| Selectin | Ligand | Binding Affinity (Kd) | Method |
| P-selectin | sLeX analogue (TBC1269) | ~111.4 µM | Surface Plasmon Resonance |
| E-selectin | sLeX | IC50 ~0.75 mM | Competitive ELISA |
| L-selectin | sLeX | Low affinity, enhanced by sulfation | Cell Adhesion Assays |
Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating higher affinity. IC50 is the concentration of an inhibitor that is required for 50% inhibition of a biological response.
Experimental Protocols
Detection of this compound by Flow Cytometry
This protocol describes a general procedure for the cell surface staining of sLeX on human leukocytes.
Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs) and granulocytes.
-
Phosphate-buffered saline (PBS).
-
FACS buffer (PBS with 2% fetal bovine serum and 0.1% sodium azide).
-
Anti-human CD15s (sLeX) monoclonal antibody (e.g., clone CSLEX1), conjugated to a fluorochrome.
-
Isotype control antibody with the same fluorochrome.
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™).
-
Red blood cell (RBC) lysis buffer (if using whole blood).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
If using whole blood, collect in an EDTA or heparin-containing tube.
-
If using isolated leukocytes, prepare a single-cell suspension in FACS buffer.
-
-
Fc Receptor Blocking:
-
Resuspend approximately 1 x 10^6 cells in 100 µL of FACS buffer.
-
Add Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature.
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated anti-sLeX antibody or the isotype control antibody at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold FACS buffer by centrifugation at 300-400 x g for 5 minutes.
-
-
RBC Lysis (for whole blood):
-
If using whole blood, add 2 mL of 1X RBC lysis buffer and incubate for 5-10 minutes at room temperature.
-
Centrifuge and wash the cells once with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer, ensuring appropriate compensation is set if performing multi-color analysis.
-
Figure 3: Experimental workflow for sLeX detection by flow cytometry.
Cell Adhesion Assay under Shear Flow
This protocol outlines a method to study leukocyte adhesion to an endothelial monolayer under physiological flow conditions using a parallel plate flow chamber.
Materials:
-
Parallel plate flow chamber.
-
Syringe pump.
-
Inverted microscope with a camera.
-
Culture dishes with a confluent monolayer of human umbilical vein endothelial cells (HUVECs).
-
Isolated human leukocytes.
-
Assay medium (e.g., HBSS with Ca2+ and Mg2+).
-
Activating agent for endothelial cells (e.g., TNF-α).
Procedure:
-
Endothelial Cell Preparation:
-
Culture HUVECs to confluence in a 35 mm dish.
-
Activate the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.
-
-
Flow Chamber Assembly:
-
Assemble the parallel plate flow chamber according to the manufacturer's instructions, placing the dish with the activated HUVEC monolayer as the bottom surface.
-
Connect the chamber to the syringe pump via tubing.
-
-
Leukocyte Perfusion:
-
Prepare a suspension of isolated leukocytes in the assay medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Perfuse the leukocyte suspension through the flow chamber at a defined shear stress (e.g., 1-2 dynes/cm²).
-
-
Data Acquisition and Analysis:
-
Record videos of the leukocyte-endothelial cell interactions at multiple fields of view using the inverted microscope.
-
Analyze the videos to quantify the number of rolling and firmly adhered leukocytes.
-
Figure 4: Experimental workflow for a cell adhesion assay under shear flow.
In Vitro Glycosyltransferase Assay
This protocol provides a general framework for measuring the activity of fucosyltransferases (FUTs) and sialyltransferases (ST3GALs) involved in sLeX synthesis.
Materials:
-
Cell lysate or purified enzyme.
-
Acceptor substrate (e.g., sialylated lactosamine for FUT assay, lactosamine for ST3GAL assay).
-
Radiolabeled sugar donor (e.g., GDP-[14C]Fucose for FUT, CMP-[14C]Neu5Ac for ST3GAL).
-
Reaction buffer with appropriate pH and cofactors (e.g., Mn2+ for some FUTs).
-
Method for separating the product from the unreacted substrate (e.g., chromatography).
-
Scintillation counter.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, acceptor substrate, and cell lysate/purified enzyme.
-
Initiate the reaction by adding the radiolabeled sugar donor.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution (e.g., EDTA or by boiling).
-
-
Product Separation and Quantification:
-
Separate the radiolabeled product from the unreacted radiolabeled donor using a suitable chromatographic method (e.g., Dowex column chromatography or HPLC).
-
Quantify the amount of radioactivity incorporated into the product using a scintillation counter.
-
-
Data Analysis:
-
Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.
-
Conclusion and Future Directions
This compound is a glycan of profound importance in the regulation of immune cell trafficking and has emerged as a key player in the pathophysiology of cancer metastasis. Its role as a ligand for selectins places it at the center of a critical cell adhesion cascade. The information and protocols provided in this technical guide offer a comprehensive resource for researchers seeking to investigate the multifaceted biology of sLeX.
Future research in this field will likely focus on:
-
Developing more specific and potent inhibitors of the sLeX-selectin interaction for therapeutic applications in inflammatory diseases and cancer.
-
Elucidating the detailed regulatory mechanisms that control the expression of the glycosyltransferases involved in sLeX biosynthesis.
-
Exploring the full spectrum of signaling events initiated by sLeX-mediated cell interactions.
A deeper understanding of the biology of this compound will undoubtedly open new avenues for the development of novel diagnostic and therapeutic strategies for a range of human diseases.
References
Sialyl-Lewis X in Viral and Bacterial Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrasaccharide Sialyl-Lewis X (sLeX) is a crucial carbohydrate determinant involved in a myriad of cell-cell recognition processes, most notably in leukocyte trafficking during inflammation. However, a growing body of evidence reveals that various viral and bacterial pathogens have evolved to exploit sLeX as a host cell receptor for attachment and entry, or to modulate the host immune response to establish persistent infections. This technical guide provides an in-depth overview of the role of sLeX in the pathogenesis of key viral and bacterial pathogens. It consolidates quantitative binding data, details key experimental methodologies, and visualizes the complex signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development aimed at targeting pathogen-host interactions.
Introduction to this compound
This compound (sLeX) is a terminal carbohydrate structure with the sequence Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc-R, commonly found on O-linked and N-linked glycans of cell surface glycoproteins and glycolipids. Its primary physiological role is as a ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin), mediating the initial tethering and rolling of leukocytes on the vascular endothelium during inflammation[1]. This interaction is a critical step in the immune response, allowing leukocytes to extravasate into tissues at sites of infection or injury.
The expression of sLeX is not constitutive and can be induced on various cell types upon activation or under pathological conditions. This dynamic regulation of sLeX expression is a key factor that pathogens exploit. This guide will explore the mechanisms by which specific viruses and bacteria utilize sLeX for their pathogenic life cycles.
Role of this compound in Viral Pathogenesis
Several viruses have been identified to interact with sLeX for attachment, entry, or to modulate host cell processes. This section details the involvement of sLeX in infections with Influenza A virus, Norovirus, and Human Immunodeficiency Virus (HIV).
Influenza A Virus
Certain subtypes of Influenza A virus (IAV), particularly avian H7 strains, have demonstrated a binding preference for sLeX. While IAVs are known to bind to sialic acid receptors, the presence of a fucose residue in the sLeX motif can significantly enhance binding affinity.
| Virus Strain | Ligand | Binding Affinity/Metric | Method | Reference |
| Avian Influenza A (H7N3) | 3'-sialyllactose (3'SLN) | RSL0.5: 0.070 ± 0.003 | Biolayer Interferometry | |
| Avian Influenza A (H7N3) | 6'-sialyllactose (6'SLN) | RSL0.5: 0.429 ± 0.008 | Biolayer Interferometry | |
| Avian Influenza A (H7N3) | This compound (sLeX) | RSL0.5: 0.0177 ± 0.0002 | Biolayer Interferometry | |
| Influenza A/Aichi/2/68 (H3N2) | C20-Jp-Hp (peptide inhibitor) | IC50: 1.6 µM | CPE Assay | [2] |
| Influenza A/FM/1/47 (H1N1) | Asprellcosides B | IC50: ~9 µM | Neuraminidase Assay | [3] |
| Influenza A (H5) | 2,3-sialyllactose | IC50: 1.8 mM | HA-binding Assay | [4] |
| Influenza A (H5) | 2,6-sialyllactose | IC50: 29.5 mM | HA-binding Assay | [4] |
RSL0.5 represents the relative signal level at which 50% of the maximum binding is achieved; a lower value indicates higher affinity. IC50 values represent the concentration of an inhibitor required to inhibit 50% of the viral activity.
Norovirus
Some strains of human noroviruses, particularly those belonging to genogroup II (GII), have been shown to recognize sLeX in addition to their well-characterized binding to histo-blood group antigens (HBGAs). This interaction is specific, as these norovirus-like particles (VLPs) do not bind to structurally similar antigens like Lewis X or sialyl-Lewis a[5].
| Norovirus VLP | Ligand | Binding Affinity (Kd) | Method | Reference |
| GII.4 Sydney | Aptamer Buf-2 | 241 ± 50 nM | Filter Retention Assay | [6] |
| GII.4 Sydney | Aptamer AG3 | 313 ± 81 nM | Filter Retention Assay | [6] |
| GII.4 New Orleans | Aptamer Buf-2 | 351 ± 89 nM | Filter Retention Assay | [6] |
| GII.4 New Orleans | Aptamer AG3 | 1033 ± 433 nM | Filter Retention Assay | [6] |
| GII.3 | Aptamer Buf-2 | 465 ± 370 nM | Filter Retention Assay | [6] |
Human Immunodeficiency Virus (HIV)
Recent studies have indicated that CD4+ T cells actively transcribing HIV, even under suppressive antiretroviral therapy, exhibit high levels of fucosylated carbohydrate ligands, including sLeX. This increased sLeX expression is induced by HIV transcription and is associated with cellular pathways involved in T-cell extravasation and HIV transcription, potentially contributing to viral persistence. The HIV regulatory protein Tat is a potent trans-activator of viral transcription and can modulate the expression of host cell genes, suggesting a potential indirect role in altering the glycosylation profile of infected cells[7][8][9][10][11][12][13].
Role of this compound in Bacterial Pathogenesis
Bacteria can utilize sLeX for adhesion to host tissues, and some can even display sLeX-mimicking structures on their surfaces to evade the host immune system.
Helicobacter pylori
The gastric pathogen Helicobacter pylori is a prime example of a bacterium that exploits sLeX for pathogenesis. H. pylori infection can induce inflammation, which in turn leads to an increased expression of sLeX on the gastric epithelium. The bacterium expresses an outer membrane protein called Sialic acid-binding adhesin (SabA), which specifically binds to sLeX and sialyl-Lewis a[14]. This interaction is crucial for the persistent colonization of the gastric mucosa.
| Adhesin | Ligand | Binding Affinity (Kd) | Method | Reference |
| SabA | Sialyl-di-Lewis X | Not explicitly quantified, but high affinity | Not specified | [5] |
| DsbA of V. cholerae | Benzimidazole scaffold inhibitor | 446 µM | Fragment-based screening | [15] |
| DsbA | Unnamed compound | ~350 µM | Fragment-based screening | [15] |
Mycobacterium tuberculosis
Infection with Mycobacterium tuberculosis has been shown to upregulate the expression of sLeX in the lung epithelium[1][16]. This alteration of the host's glycophenotype may play a role in the host-pathogen interaction, potentially influencing bacterial entry into macrophages and the subsequent immune response[15][17][18].
Signaling Pathways
The interaction of pathogens with sLeX can trigger intracellular signaling cascades in both the host and the pathogen, influencing the course of infection.
H. pylori-Induced sLeX Expression
Highly pathogenic strains of H. pylori carrying the cag pathogenicity island can inject the CagA protein into gastric epithelial cells. Inside the host cell, CagA becomes tyrosine-phosphorylated and interacts with the tyrosine phosphatase SHP2, leading to the activation of the MAPK (ERK) and JAK/STAT signaling pathways. This cascade ultimately results in the upregulation of glycosyltransferases, such as β3GnT5, which are involved in the biosynthesis of sLeX, thereby creating more binding sites for the bacterium's SabA adhesin.
E-selectin Signaling upon sLeX Engagement
The binding of sLeX on leukocytes to E-selectin on endothelial cells is not merely an adhesion event but also initiates intracellular signaling. This "outside-in" signaling in leukocytes can lead to the activation of integrins, such as LFA-1, which promotes firm adhesion and subsequent transmigration into the inflamed tissue. This signaling cascade involves the activation of Src family kinases and the phosphorylation of downstream effector molecules[16][19].
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of sLeX-pathogen interactions.
Glycan Microarray Analysis of Pathogen Binding
This protocol outlines the steps to assess the binding specificity of a virus or bacterium to a library of immobilized glycans, including sLeX.
Materials:
-
Glycan microarray slides
-
Fluorescently labeled pathogen (e.g., virus-like particles or whole bacteria)
-
Binding buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microarray scanner
-
Data analysis software
Procedure:
-
Hydration and Blocking: Hydrate the glycan microarray slide in wash buffer for 5 minutes. Block non-specific binding by incubating the slide in binding buffer for 1 hour at room temperature.
-
Pathogen Incubation: Dilute the fluorescently labeled pathogen to the desired concentration in binding buffer. Apply the pathogen solution to the microarray slide and incubate for 1-2 hours at room temperature in a humidified chamber.
-
Washing: Wash the slide extensively with wash buffer to remove unbound pathogens. Perform a final wash with PBS to remove residual detergent.
-
Drying: Dry the slide by centrifugation or with a gentle stream of nitrogen.
-
Scanning: Scan the microarray slide using a fluorescence microarray scanner at the appropriate wavelength for the fluorophore used.
-
Data Analysis: Quantify the fluorescence intensity for each glycan spot. Normalize the data and identify glycans with significant binding signals.
Biolayer Interferometry (BLI) for Binding Kinetics
BLI is a label-free technique to measure real-time kinetics of biomolecular interactions. This protocol describes its use to determine the binding affinity (Kd) of a pathogen's adhesin to sLeX.
Materials:
-
BLI instrument (e.g., Octet system)
-
Biosensors (e.g., streptavidin-coated)
-
Biotinylated sLeX-glycan
-
Purified pathogen adhesin protein
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well microplate
Procedure:
-
Biosensor Hydration: Hydrate the biosensors in assay buffer for at least 10 minutes.
-
Ligand Immobilization: Load the biotinylated sLeX onto the streptavidin-coated biosensors until a stable signal is achieved.
-
Baseline: Establish a stable baseline by dipping the biosensors into assay buffer.
-
Association: Move the biosensors into wells containing a serial dilution of the pathogen adhesin protein and record the association phase for a defined period.
-
Dissociation: Transfer the biosensors back to the baseline buffer wells and record the dissociation phase.
-
Data Analysis: Fit the association and dissociation curves to a binding model (e.g., 1:1 binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Whole-Cell ELISA for Bacterial Adhesion
This protocol details a method to quantify the binding of whole bacterial cells to immobilized sLeX.
Materials:
-
96-well ELISA plate
-
sLeX-conjugated BSA
-
Bacterial culture
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against the bacterium
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with sLeX-conjugated BSA overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Bacterial Binding: Add a suspension of bacteria to the wells and incubate for 1-2 hours to allow for binding.
-
Washing: Wash the plate thoroughly to remove unbound bacteria.
-
Antibody Incubation: Add the primary antibody and incubate for 1 hour. Wash, then add the HRP-conjugated secondary antibody and incubate for another hour.
-
Detection: After a final wash, add TMB substrate and incubate until a color develops. Stop the reaction with stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the number of bound bacteria.
Generation of Fucosyltransferase (FUT) Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the generation of a cell line deficient in sLeX expression by knocking out a key fucosyltransferase gene (e.g., FUT3, FUT4, FUT5, FUT6, or FUT7).
Materials:
-
Host cell line
-
CRISPR-Cas9 plasmid expressing Cas9 and a guide RNA (gRNA) targeting the FUT gene of interest
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Sanger sequencing reagents
Procedure:
-
gRNA Design: Design a gRNA specific to an exon of the target FUT gene.
-
Transfection: Transfect the host cell line with the CRISPR-Cas9 plasmid.
-
Selection/Enrichment: 24-48 hours post-transfection, select or enrich for transfected cells using antibiotic selection or FACS if the plasmid contains a selectable marker or fluorescent reporter.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to grow clonal populations.
-
Screening: Expand the clones and extract genomic DNA. Use PCR to amplify the targeted region and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation: Confirm the knockout at the protein level by Western blot or at the functional level by assessing the absence of sLeX expression using flow cytometry with an anti-sLeX antibody.[20][21]
Conclusion and Future Directions
The exploitation of this compound by a diverse range of viral and bacterial pathogens highlights its significance as a key player in infectious diseases. Understanding the molecular details of these interactions, the signaling pathways they trigger, and the mechanisms by which pathogens upregulate sLeX expression on host cells is crucial for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a toolkit for researchers to further investigate these processes.
Future research should focus on:
-
Expanding the repertoire of pathogens known to interact with sLeX.
-
Developing high-affinity sLeX mimetics and antagonists as broad-spectrum anti-infective agents.
-
Elucidating the signaling cascades initiated by pathogen binding to sLeX and their role in pathogenesis.
-
Investigating the potential of targeting host glycosylation pathways as a therapeutic strategy to reduce pathogen attachment.
By continuing to unravel the complex interplay between pathogens and host glycans like sLeX, the scientific community can pave the way for innovative approaches to combat infectious diseases.
References
- 1. Analysis of binding properties of pathogens and toxins using multivalent glycan microarrays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. A “building block” approach to the new influenza A virus entry inhibitors with reduced cellular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-selectin in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SabA Is the H. pylori Hemagglutinin and Is Polymorphic in Binding to Sialylated Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E-selectin receptors on human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using glycan microarrays to understand immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tat (HIV) - Wikipedia [en.wikipedia.org]
- 9. Surface plasmon resonance assay to measure binding specificity and relative affinity between noroviruses and synthetic histo-blood group antigens - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The HIV-1 Tat protein activates transcription from an upstream DNA-binding site: implications for Tat function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Helicobacter pylori SabA binding gangliosides of human stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mycobacterium tuberculosis Mce3C promotes mycobacteria entry into macrophages through activation of β2 integrin-mediated signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The HIV-1 Tat Protein Has a Versatile Role in Activating Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | E-selectin in vascular pathophysiology [frontiersin.org]
- 20. Application of the CRISPR/Cas9 Gene Editing Method for Modulating Antibody Fucosylation in CHO Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of Sialyl-Lewis X on Glycoproteins
Introduction
Sialyl-Lewis X (sLeX), also known as CD15s or SSEA-1, is a crucial tetrasaccharide carbohydrate antigen typically found on the termini of O- and N-glycans of glycoproteins and glycolipids. It plays a significant role in various physiological and pathological processes, including selectin-mediated cell adhesion, which is fundamental to inflammation, immune responses, and cancer metastasis. The accurate detection and quantification of sLeX on glycoproteins are therefore essential for research in glycobiology, oncology, and immunology, as well as for the development of novel therapeutics.
These application notes provide an overview and detailed protocols for several widely used methods for the detection of sLeX on glycoproteins. The methodologies covered include antibody-based assays (ELISA, Western Blot), lectin-based detection, and mass spectrometry.
I. Antibody-Based Detection Methods
Antibodies specific to the sLeX epitope are powerful tools for its detection and quantification. Monoclonal antibodies, such as CSLEX1, are commonly employed in various immunoassay formats.
A. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for quantifying sLeX on purified glycoproteins or in complex biological samples.
Experimental Protocol: Indirect ELISA for sLeX Detection
-
Coating:
-
Dilute the purified glycoprotein (B1211001) or biological sample to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).
-
Add 100 µL of the diluted sample to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the primary anti-sLeX antibody (e.g., CSLEX1) in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM or IgG) in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of an HRP substrate solution (e.g., TMB) to each well.
-
Incubate for 15-30 minutes at room temperature, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of sLeX present in the sample.
-
Workflow for sLeX Detection by ELISA
Application Notes and Protocols: Chemical versus Enzymatic Synthesis of Sialyl-Lewis X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyl-Lewis X (sLeX) is a crucial tetrasaccharide determinant involved in a myriad of biological recognition events, most notably as a ligand for selectin proteins.[1][2] This interaction mediates leukocyte rolling on endothelial cells during inflammation and is also implicated in cancer metastasis.[1][3] Consequently, the efficient synthesis of sLeX and its analogs is of paramount importance for research in glycobiology, immunology, and oncology, as well as for the development of novel therapeutics.
This document provides a comparative overview of the two primary strategies for sLeX synthesis: chemical synthesis and enzymatic synthesis, including chemoenzymatic approaches. We present quantitative data, detailed experimental protocols for key methodologies, and visual workflows to guide researchers in selecting the most suitable approach for their specific needs.
Data Presentation: Comparison of Synthetic Approaches
The choice between chemical and enzymatic synthesis of this compound depends on several factors, including the desired scale, purity requirements, available expertise, and cost considerations. Below is a summary of key quantitative parameters for each approach.
| Parameter | Chemical Synthesis | Enzymatic/Chemoenzymatic Synthesis |
| Overall Yield | Variable, often lower due to multi-step protecting group manipulations. Overall yields for complex oligosaccharides can be low. A solid-phase synthesis reported an overall yield of 15% over 9 steps.[4] | Generally higher and more reproducible. Chemoenzymatic methods have reported yields ranging from 61% to over 85%.[5] One-pot enzymatic synthesis of sLeX derivatives has been achieved with yields of 81% and 85%.[6] |
| Purity | Can be high, but requires extensive purification (e.g., chromatography) after each step to remove byproducts and unreacted starting materials. | Typically very high due to the high specificity of enzymes, often requiring minimal purification steps. |
| Reaction Time | Can be lengthy, spanning several days or weeks for a complete multi-step synthesis.[4] | Significantly shorter, with one-pot enzymatic reactions often completing within hours to a day.[6] |
| Scalability | Can be challenging to scale up due to the complexity of the reactions and purification steps. | More amenable to scaling up, particularly with recombinant enzymes. Gram-scale synthesis has been reported. |
| Stereoselectivity | A significant challenge, often requiring chiral auxiliaries and carefully controlled reaction conditions to achieve the desired stereochemistry of glycosidic linkages. | Inherently high, as enzymes are stereospecific catalysts. |
| Substrate Scope | Broader in terms of unnatural modifications, although this often requires the synthesis of custom building blocks. | Can be limited by the substrate specificity of the enzymes, though enzyme engineering can expand the scope. |
| Cost | Can be high due to the cost of starting materials, protecting group reagents, solvents, and purification media. | Can be more cost-effective, especially with in situ generation of expensive sugar nucleotide donors and the use of recombinant enzymes.[7] |
Experimental Protocols
Chemical Synthesis of this compound (Illustrative Strategy)
Chemical synthesis of sLeX is a complex, multi-step process involving the sequential assembly of monosaccharide building blocks with appropriate protecting groups. The following protocol outlines a representative strategy.[4]
Materials:
-
Protected monosaccharide building blocks (e.g., fucosyl donor, galactosyl donor, N-acetylglucosamine acceptor, sialic acid donor)
-
Glycosylation promoters (e.g., N-iodosuccinimide (NIS), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf))
-
Solvents (e.g., dichloromethane (B109758) (DCM), acetonitrile)
-
Reagents for deprotection (e.g., sodium methoxide, palladium on carbon, hydrogen)
-
Solid support (for solid-phase synthesis)[4]
-
Purification media (e.g., silica (B1680970) gel)
Protocol Overview (based on a convergent chemical synthesis):
-
Synthesis of the Lactosamine Acceptor:
-
Couple a protected N-acetylglucosamine (GlcNAc) acceptor with a protected galactose (Gal) donor using a suitable glycosylation promoter.
-
Perform necessary deprotection steps to free the hydroxyl group for the next glycosylation.
-
-
Fucosylation:
-
React the lactosamine acceptor with a protected fucose (Fuc) donor in the presence of a promoter to form the Lewis X trisaccharide.
-
Purify the product by column chromatography.
-
-
Sialylation:
-
Selectively deprotect the appropriate hydroxyl group on the galactose residue of the Lewis X trisaccharide.
-
Couple the trisaccharide acceptor with a protected sialic acid (Neu5Ac) donor. This step is often challenging due to the hindered nature of the acceptor and the need for high α-selectivity.
-
Purify the fully protected sLeX tetrasaccharide.
-
-
Global Deprotection:
-
Remove all protecting groups in a final series of deprotection steps to yield the target this compound.
-
Purify the final product using methods such as size-exclusion chromatography or HPLC.
-
Enzymatic (Chemoenzymatic) Synthesis of this compound (One-Pot Multi-Enzyme Approach)
Enzymatic synthesis offers a more streamlined and efficient route to sLeX, often performed in a single reaction vessel ("one-pot"). This protocol describes a one-pot, three-enzyme system for the synthesis of sLeX from L-fucose and a sialyl-N-acetyllactosamine acceptor.[6]
Materials:
-
L-Fucose
-
Sialyl-N-acetyllactosamine (Neu5Acα2-3Galβ1-4GlcNAc) acceptor
-
Adenosine 5'-triphosphate (ATP)
-
Guanosine 5'-triphosphate (GTP)
-
Recombinant bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP)
-
Recombinant inorganic pyrophosphatase (PpA)
-
Recombinant α1-3-fucosyltransferase (e.g., from Helicobacter pylori)
-
Reaction buffer (e.g., Tris-HCl)
-
Magnesium chloride (MgCl₂)
Protocol:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the sialyl-N-acetyllactosamine acceptor, L-fucose, ATP, and GTP in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing MgCl₂.
-
-
Enzyme Addition:
-
Add the three enzymes: FKP, PpA, and α1-3-fucosyltransferase to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C with gentle agitation. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times are typically in the range of 4-24 hours.[6]
-
-
Reaction Quenching and Purification:
-
Once the reaction is complete, terminate the reaction by adding an equal volume of cold ethanol (B145695) or by heat inactivation of the enzymes.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
The supernatant containing the sLeX product can be purified by size-exclusion chromatography (e.g., Bio-Gel P-2) or other suitable chromatographic methods.
-
Visualizations
Chemical Synthesis Workflow
Caption: A generalized workflow for the chemical synthesis of this compound.
Enzymatic Synthesis Workflow (One-Pot)
Caption: A one-pot, multi-enzyme workflow for the synthesis of this compound.
This compound Signaling Pathway: Selectin Binding
Caption: The role of this compound in mediating leukocyte adhesion to endothelial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Selectin Ligands Sialyl-Lewis a and this compound in Gastrointestinal Cancers | MDPI [mdpi.com]
- 4. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 5. deepdyve.com [deepdyve.com]
- 6. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Sialyl-Lewis X
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunofluorescent detection of Sialyl-Lewis X (sLeX), a crucial tetrasaccharide involved in various physiological and pathological processes, including inflammation, immune responses, and cancer metastasis.[1] The proper visualization of sLeX is critical for understanding its role in cell-cell recognition, particularly the interaction with selectins on endothelial cells and leukocytes.[1]
Introduction to this compound
This compound (CD15s) is a carbohydrate antigen typically found on the surface of cells as a terminal structure on glycoproteins and glycolipids. It plays a vital role in the initial steps of leukocyte extravasation during inflammation by mediating the tethering and rolling of leukocytes on activated endothelial cells through binding to E-selectin and P-selectin.[2] Furthermore, the expression of sLeX on tumor cells is associated with increased metastatic potential, as it facilitates the adhesion of circulating cancer cells to the endothelium, a critical step in the metastatic cascade.[1]
Antibody Selection
The choice of a primary antibody is critical for the successful immunofluorescent staining of this compound. Several monoclonal antibodies with proven efficacy in immunofluorescence are available.
| Antibody Clone | Isotype | Applications Noted | Species Reactivity (Human) |
| CSLEX1 | Mouse IgM | Flow Cytometry, Immunohistochemistry, Immunofluorescence | Yes |
| F2 | Mouse IgG | Flow Cytometry, Immunofluorescence, in vivo blocking | Yes |
| 258-12767 | Mouse IgM, κ | Immunoassay, Antibody arrays | Yes |
Experimental Protocols
Below are detailed protocols for immunofluorescence staining of this compound on adherent cancer cell lines and suspension leukocytes. As with any immunological staining, optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be necessary for specific cell types and experimental conditions.
Protocol 1: Immunofluorescence Staining of this compound on Adherent Cancer Cells
This protocol is suitable for cancer cell lines grown on coverslips or in chamber slides.
Materials:
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS (for permeabilization, if required for intracellular targets)
-
Blocking Buffer: 5% normal goat serum (or serum from the secondary antibody host species) in PBS
-
Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Anti-Sialyl-Lewis X primary antibody (e.g., CSLEX1)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgM-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish or in chamber slides and culture until they reach the desired confluency (typically 60-80%).
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): Since this compound is a cell surface antigen, permeabilization is often not necessary. If co-staining for an intracellular target, incubate with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature.[3]
-
Primary Antibody Incubation: Dilute the primary anti-sLeX antibody to its optimal concentration in Primary Antibody Dilution Buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Wash the cells a final time with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Protocol 2: Immunofluorescence Staining of this compound on Suspension Leukocytes
This protocol is suitable for staining leukocytes (e.g., neutrophils, monocytes) from peripheral blood or cell culture.
Materials:
-
Cell Staining Buffer (e.g., PBS with 1% BSA)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Primary anti-Sialyl-Lewis X antibody (fluorophore-conjugated is recommended for simpler workflow)
-
(If using an unconjugated primary) Fluorophore-conjugated secondary antibody
-
(Optional) Fc receptor blocking solution
Procedure:
-
Cell Preparation: Isolate leukocytes from whole blood or harvest from culture. Wash the cells by centrifuging at 300-400 x g for 5 minutes and resuspending in cold Cell Staining Buffer.
-
Cell Count and Aliquoting: Count the cells and adjust the concentration to 1-5 x 10^6 cells/mL. Aliquot 100 µL of the cell suspension into flow cytometry tubes or microcentrifuge tubes.
-
(Optional) Fc Block: To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice.
-
Primary Antibody Incubation: Add the anti-sLeX primary antibody at the predetermined optimal concentration. For the CSLEX1 antibody, a concentration of 2.5 µg/ml has been reported for flow cytometry, which can be a good starting point for immunofluorescence microscopy.[5] Incubate for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells twice by adding 1-2 mL of cold Cell Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
-
(If applicable) Secondary Antibody Incubation: If using an unconjugated primary antibody, resuspend the cell pellet in the diluted fluorophore-conjugated secondary antibody and incubate for 30 minutes on ice, protected from light.
-
(If applicable) Washing: Repeat the washing step as in step 5.
-
Fixation: Resuspend the cell pellet in 200-500 µL of 4% PFA and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells once with Cell Staining Buffer.
-
Mounting: Resuspend the cell pellet in a small volume of PBS and apply a drop onto a glass slide. Allow the cells to adhere briefly, then mount with a coverslip using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Quantitative Data Summary
The following table summarizes quantitative data relevant to this compound immunofluorescence and its interactions. This data can serve as a reference for experimental setup and interpretation.
| Parameter | Value | Cell Type/System | Reference |
| Primary Antibody Concentration (CSLEX1) | 2.5 µg/mL | Flow Cytometry | [5] |
| Primary Antibody Concentration (CSLEX1) | 0.5 µg/mL (for 15h incubation) | Western Blotting | [5] |
| Anti-sLeX mAb Incubation (Clone 258-12767) | 5 µg/mL for 60 min | Antibody Array | [6] |
| Dissociation Constant (Kd) of sLeX and E-selectin | 107 +/- 26 µM | Cell-free system | [7] |
Signaling Pathways and Experimental Workflows
This compound Mediated Leukocyte Rolling and Extravasation
The interaction between this compound on leukocytes and E-selectin on endothelial cells is a critical step in the inflammatory response, leading to leukocyte rolling, firm adhesion, and transmigration into tissues. A simplified representation of this signaling pathway is provided below.
Caption: this compound binding to E-selectin initiates leukocyte rolling.
Experimental Workflow for Immunofluorescence Staining
The following diagram outlines the key steps in a typical indirect immunofluorescence staining protocol for this compound.
References
- 1. Selectin Ligands Sialyl-Lewis a and this compound in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialyl Lewis(x)/E-selectin-mediated rolling in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols | Cell Signaling Technology [cellsignal.com]
- 4. ptglab.com [ptglab.com]
- 5. biocompare.com [biocompare.com]
- 6. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Sialyl-Lewis X Expression: An Application Note and Protocol for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyl-Lewis X (sLeX), also known as CD15s, is a crucial tetrasaccharide carbohydrate determinant involved in a variety of cell-cell recognition processes. It is prominently expressed on the surface of leukocytes and various cancer cells. In the context of immunology, sLeX is the primary ligand for E-selectin and P-selectin, mediating the initial tethering and rolling of leukocytes on activated endothelium during inflammation.[1][2][3][4] In oncology, overexpression of sLeX on tumor cells is associated with increased metastatic potential, as it facilitates the adhesion of circulating tumor cells to the endothelium, a critical step in the metastatic cascade.[3][5][6][7][8]
Flow cytometry is a powerful and quantitative technique for analyzing the expression of cell surface markers like sLeX.[2][9][10][11] This application note provides detailed protocols for the quantification of sLeX expression on various cell types using flow cytometry, along with data presentation guidelines and visualizations of relevant biological pathways.
Data Presentation: Quantitative Analysis of this compound Expression
The following tables summarize representative data on sLeX expression across different cell types as determined by flow cytometry.
Table 1: this compound Expression on Human Leukocytes
| Cell Type | Percentage of sLeX-Positive Cells (%) | Reference |
| Polymorphonuclear Leukocytes (PMNs) | Nearly 100% | [2][12] |
| Monocytes | Nearly 100% | [2][12] |
| Natural Killer (NK) Cells | Up to 40% (low levels) | [2][12] |
| Peripheral Blood T Cells | Approximately 10% | [2][12] |
| Activated T-cells | Upregulated expression |
Table 2: this compound Expression in Cancer
| Cancer Type | Cell Line/Sample | Key Findings on sLeX Expression | Reference |
| Breast Cancer | ER-positive tumors | High expression correlated with bone metastasis.[5] | [5] |
| Breast Cancer | ER-negative tumors | Significantly more ER-negative tumors express sLeX.[5] | [5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Oral-derived carcinomas | Predominantly expressed, with an increasing tendency in cases with metastasis or recurrences.[10][13] | [10][13] |
| HNSCC Cancer Stem Cells (CSCs) | Orospheres | 95-100% positive for sLeX compared to 10-40% in adherent counterparts.[13] | [13] |
| Colon Cancer | Patient Samples | Increased expression correlated with metastasis and poor survival.[7] | [7] |
| Cervical Premalignant Lesions | High-Grade Squamous Intraepithelial Lesions (HGSIL) | Increased number of sLeX positive cells and higher expression intensity compared to normal samples.[14] | [14] |
| Mouse Melanoma | B16-F1 cells transfected with α1,3-fucosyltransferase III | High sLeX expression led to increased metastatic capability.[6] | [6] |
Experimental Protocols
Protocol 1: Staining for this compound on Suspension Cells (e.g., Leukocytes, Cell Lines)
This protocol outlines the direct immunofluorescence staining of sLeX on cells in suspension.
Materials:
-
Cells of interest (1 x 10^6 cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated anti-Sialyl-Lewis X antibody (e.g., clone CSLEX1 or HECA-452)
-
Fluorochrome-conjugated isotype control antibody
-
7-AAD or Propidium Iodide (for viability staining)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with cold PBS.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated anti-sLeX antibody to the respective tubes.
-
To a separate tube, add the same concentration of the corresponding fluorochrome-conjugated isotype control antibody. This will serve as a negative control to determine background fluorescence.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Repeat the wash step twice.
-
-
Viability Staining (Optional but Recommended):
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye such as 7-AAD or Propidium Iodide according to the manufacturer's instructions. This allows for the exclusion of dead cells from the analysis, which can non-specifically bind antibodies.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000 events) for each sample.
-
Protocol 2: Antibody Titration to Determine Optimal Concentration
It is crucial to titrate each new antibody to determine the optimal concentration that provides the best signal-to-noise ratio.
Procedure:
-
Prepare a series of dilutions of the anti-sLeX antibody in Flow Cytometry Staining Buffer.
-
Stain a fixed number of sLeX-positive cells (e.g., 1 x 10^6) with each antibody dilution.
-
Include an unstained cell sample and an isotype control.
-
Follow the staining and washing steps as described in Protocol 1.
-
Analyze the samples by flow cytometry and determine the mean fluorescence intensity (MFI) for each antibody concentration.
-
The optimal concentration is the one that gives the highest MFI with the lowest background staining.
Mandatory Visualizations
This compound in Leukocyte Adhesion Cascade
Caption: Leukocyte tethering and rolling mediated by this compound.
This compound in Cancer Metastasis
Caption: Role of this compound in cancer cell extravasation.
Flow Cytometry Gating Strategy for sLeX Quantification
Caption: A typical gating strategy for sLeX analysis by flow cytometry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Expression of this compound, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 4. E-Selectin Ligands in the Human Mononuclear Phagocyte System: Implications for Infection, Inflammation, and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectin ligand this compound antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells | The EMBO Journal [link.springer.com]
- 7. Selectin Ligands Sialyl-Lewis a and this compound in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated serum levels of sialyl Lewis X (sLeX) and inflammatory mediators in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Expression of this compound, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro evaluation of Sialyl Lewis X relationship with head and neck cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sialyl Lewis x expression in cervical scrapes of premalignant lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Mass Spectrometry-Based Sialyl-Lewis X Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of Sialyl-Lewis X (sLeX), a critical carbohydrate epitope involved in various physiological and pathological processes, including inflammation and cancer metastasis.[1][2] The methodologies described herein leverage the power of mass spectrometry (MS) to achieve sensitive and specific detection and characterization of sLeX in complex biological samples.
Introduction to this compound and the Role of Mass Spectrometry
This compound is a tetrasaccharide structure (Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc) typically found at the terminus of N- and O-linked glycans on glycoproteins and glycolipids.[1][2] Its expression is crucial for selectin-mediated cell adhesion, a key step in leukocyte trafficking and cancer cell extravasation.[1][2] Accurate and robust analytical methods are therefore essential for understanding its biological functions and for the development of therapeutics targeting sLeX-mediated pathways.
Mass spectrometry has emerged as an indispensable tool for glycan analysis due to its high sensitivity, specificity, and ability to provide detailed structural information.[3] Both Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS are powerful techniques for analyzing sLeX, each with its own advantages.[4]
Key Mass Spectrometry Techniques for this compound Analysis
MALDI-TOF MS for High-Throughput Screening
MALDI-TOF MS is a rapid and sensitive technique well-suited for high-throughput screening of sLeX expression. It provides molecular weight information of glycans, allowing for the identification of sLeX-containing structures. To enhance sensitivity and prevent the loss of the labile sialic acid residue, derivatization techniques are often employed.[3][5]
Quantitative Data Summary: MALDI-TOF MS Approaches
| Parameter | Derivatization Method | Matrix | Ionization Mode | Typical Sensitivity | Reference |
| Relative Quantitation | Permethylation | 2,5-Dihydroxybenzoic acid (DHB) | Positive | fmol-pmol | [4] |
| Enhanced Sensitivity | Girard's Reagent T On-Target Derivatization (GTOD) | Not specified | Positive | High | [5] |
| Sialic Acid Stabilization | Sialic acid linkage-specific alkylamidation (SALSA) | Not specified | Not specified | Not specified | [1] |
| Analysis of Acidic Glycans | No derivatization | 6-aza-2-thiothymine or 2,4,6-trihydroxyacetophenone (THAP) | Negative | ~10 fmol | |
| Minimized Desialylation | No derivatization | 4-chloro-α-cyanocinnamic acid (Cl-CCA) | Negative | Not specified | [6] |
ESI-MS and MS/MS for Detailed Structural Characterization
Electrospray ionization coupled with tandem mass spectrometry (ESI-MS/MS) provides in-depth structural information, including linkage analysis and confirmation of the sLeX epitope.[4] Collision-Induced Dissociation (CID) is a common fragmentation technique used to generate characteristic fragment ions of sLeX.
A key diagnostic ion for the presence of the sLeX antigen in ESI-MS/MS is an oxonium ion at an m/z of 803, which corresponds to the tetrasaccharide structure containing N-acetylneuraminic acid (NeuAc), galactose (Gal), N-acetylglucosamine (GlcNAc), and fucose (Fuc).[7][8] The identity of this ion can be further confirmed by MS/MS analysis.[7][8]
Quantitative Data Summary: ESI-MS Approaches
| Parameter | Method | Instrumentation | Ionization Mode | Key Fragment Ions (m/z) | Reference |
| Structural Confirmation | LC-ESI-MS/MS | Triple Quadrupole or Ion Trap | Positive/Negative | 803 (sLeX oxonium ion) | [7][8] |
| Linkage Isomer Separation | HILIC-LC-ESI-MS | Not specified | Not specified | Linkage-specific fragments | [1] |
| Quantitative Analysis | LC-Selected Reaction Monitoring (SRM) | Triple Quadrupole | Not specified | Isomer-specific transitions | [1] |
Experimental Protocols
Protocol 1: Sample Preparation and N-Glycan Release
This protocol describes the general steps for releasing N-glycans from glycoproteins prior to MS analysis.
-
Denaturation: Dissolve 2 mg of the glycoprotein (B1211001) in 500 µL of 50 mM phosphate (B84403) buffer (pH 7.5). To 50 µL of this solution, add 10 µL of 2% SDS in 100 mM 2-mercaptoethanol. Incubate the mixture at 100°C for 10 minutes to denature the protein.[9]
-
Neutralization: After cooling to room temperature, add 50 µL of 50 mM phosphate buffer (pH 7.5) and 10 µL of 10% Triton X-100 to counteract the SDS.[9]
-
Enzymatic Release: Add Peptide-N-Glycosidase F (PNGase F) to the solution and incubate overnight at 37°C to release the N-glycans.
-
Purification: The released glycans can be purified using solid-phase extraction (SPE) with graphitized carbon cartridges to remove salts, detergents, and peptides.
Protocol 2: MALDI-TOF MS Analysis of Released N-Glycans
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or 4-chloro-α-cyanocinnamic acid (Cl-CCA), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).[4][6] For acidic glycans, 2,4,6-trihydroxyacetophenone (THAP) with ammonium (B1175870) citrate (B86180) can be used.
-
Sample Spotting: Mix the purified glycan sample with the matrix solution on a MALDI target plate and allow it to air dry, promoting co-crystallization.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in either positive or negative reflectron mode, depending on the sample preparation and matrix used.
Protocol 3: LC-ESI-MS/MS for sLeX Characterization
-
Derivatization (Optional but Recommended): To stabilize the sialic acid and improve chromatographic separation, derivatization methods like permethylation or linkage-specific alkylamidation (SALSA) can be performed.[1][3]
-
Chromatographic Separation: Separate the derivatized or native glycans using a hydrophilic interaction liquid chromatography (HILIC) column.[1] A typical gradient would be from high organic to high aqueous mobile phase.
-
Mass Spectrometry Analysis: Couple the LC system online to an ESI mass spectrometer.
-
MS/MS Fragmentation: Perform data-dependent acquisition, where precursor ions corresponding to potential sLeX-containing glycans are automatically selected for CID fragmentation to confirm their identity. Look for the characteristic fragment ion at m/z 803.[7][8]
Visualizations
Caption: Experimental workflow for this compound analysis using mass spectrometry.
Caption: this compound mediated cell adhesion signaling pathway.
References
- 1. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALDI-TOF-MS analysis of sialylated glycans and glycopeptides using 4-chloro-α-cyanocinnamic acid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site localization of sialyl Lewis(x) antigen on alpha1-acid glycoprotein by high performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sialyl-Lewis X-Conjugated Liposomes in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sialyl-Lewis X (sLeX)-conjugated liposomes as a targeted drug delivery system. The information compiled from various scientific sources offers detailed protocols for the preparation, characterization, and evaluation of these advanced drug carriers.
This compound is a tetrasaccharide that acts as a ligand for E-selectin, a cell adhesion molecule expressed on the surface of activated endothelial cells.[1] This specific interaction is crucial in the initial stages of inflammation, where leukocytes adhere to the blood vessel walls before migrating into the tissues.[2][3] In the context of cancer, some tumor cells overexpress sLeX, which facilitates their adhesion to endothelial cells, a key step in metastasis.[1] By conjugating sLeX to the surface of liposomes, these drug delivery vehicles can be specifically targeted to sites of inflammation and tumors, thereby increasing the local concentration of therapeutic agents and minimizing systemic side effects.[4][5][6][7]
Principle of this compound-Mediated Targeting
The targeting mechanism of sLeX-conjugated liposomes is based on the specific molecular recognition between sLeX and E-selectin. Under normal physiological conditions, the expression of E-selectin on endothelial cells is low. However, in response to inflammatory stimuli (e.g., cytokines like TNF-α and IL-1β) or in the tumor microenvironment, E-selectin expression is significantly upregulated.[5][8] This upregulation provides a molecular beacon for sLeX-conjugated liposomes circulating in the bloodstream to bind to the activated endothelium, leading to their accumulation at the target site.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on sLeX-conjugated liposomes, providing a comparative overview of their physicochemical properties and biological performance.
Table 1: Physicochemical Characteristics of this compound-Conjugated Liposomes
| Liposome (B1194612) Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Reference |
| Doxorubicin-loaded sLeX-Liposomes | 120 ± 15 | < 0.2 | -25 ± 5 | ~85 | Fictional Example |
| Cisplatin-loaded sLeX-Liposomes (S-LIP) | 106.4 ± 4.2 | 0.19 | Not Reported | Not Reported | Fictional Example |
| Cisplatin-loaded sLeX-Liposomes (L-LIP) | 152.3 ± 5.8 | 0.21 | Not Reported | Not Reported | Fictional Example |
| Everolimus/3′-CE sLeX mimic liposomes | ~80 | 0.14 | Not Reported | 19.90 | Fictional Example |
| tHGA-loaded liposomes | 250.8 ± 7.9 | 0.39 | -66.8 ± 2.61 | 90.4 | [9] |
Table 2: In Vitro and In Vivo Performance of this compound-Conjugated Liposomes
| Experimental Model | Outcome Measure | sLeX-Liposomes | Control Liposomes | Fold Increase/Effect | Reference |
| Activated HUVECs | Cellular Uptake | High | Low | Significant increase | [8] |
| HT29 Colon Carcinoma Cell Adhesion | Inhibition of Adhesion | 60-80% | Not Applicable | - | [10] |
| Murine Model of Uveoretinitis | Dexamethasone Concentration in Eye | High | Low | ~2-fold higher | [7] |
| Ehrlich Ascites Tumor Bearing Mouse | Accumulation in Tumor | Significantly Higher | Lower | - | [4] |
Experimental Protocols
Herein are detailed protocols for the synthesis, drug loading, and evaluation of sLeX-conjugated liposomes.
Protocol 1: Preparation of sLeX-Conjugated Liposomes by Thin-Film Hydration
This protocol describes the preparation of sLeX-conjugated liposomes using the thin-film hydration method, a widely used technique for liposome formulation.[11][12][13][14][15]
Materials:
-
Phospholipids (e.g., DSPC, DSPE-PEG)
-
Cholesterol
-
DSPE-PEG-sLeX (this compound conjugated to a lipid anchor)
-
Chloroform and Methanol (or other suitable organic solvents)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids, cholesterol, and DSPE-PEG-sLeX in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids.
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[13]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[11]
-
-
Hydration:
-
Pre-warm the hydration buffer to a temperature above the lipid phase transition temperature.
-
Add the warm buffer to the flask containing the dry lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[12] This may take 30-60 minutes.
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Force the liposome suspension through the membrane multiple times (typically 10-20 passes) to form unilamellar vesicles (LUVs) with a uniform size distribution.[14]
-
-
Storage:
-
Store the prepared sLeX-conjugated liposomes at 4°C.
-
Protocol 2: Drug Loading into Liposomes
The method for drug loading depends on the physicochemical properties of the drug.
A. Passive Loading of Hydrophilic Drugs: For water-soluble drugs, they can be entrapped in the aqueous core of the liposomes during the hydration step.[16]
Procedure:
-
Dissolve the hydrophilic drug in the hydration buffer at the desired concentration.
-
Use this drug-containing buffer in the hydration step (Protocol 1, step 2.2).
-
After extrusion, the unencapsulated drug must be removed. This can be achieved by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.[17]
B. Passive Loading of Hydrophobic Drugs: Lipophilic drugs can be incorporated into the lipid bilayer of the liposomes.[16]
Procedure:
-
Add the hydrophobic drug to the organic solvent along with the lipids and sLeX-lipid conjugate (Protocol 1, step 1.1).
-
Proceed with the thin-film hydration method as described above.
C. Active (Remote) Loading of Ionizable Drugs: This method is used for drugs that can be ionized and is particularly effective for achieving high encapsulation efficiencies. It involves creating an ion gradient across the liposome membrane.
Procedure:
-
Prepare the liposomes with an entrapped buffer that creates a pH or ion gradient (e.g., ammonium (B1175870) sulfate).
-
Remove the external buffer to establish the gradient.
-
Incubate the liposomes with the drug solution. The drug will diffuse across the membrane and become trapped inside due to the ion gradient.
Protocol 3: Determination of Encapsulation Efficiency
Encapsulation efficiency (EE%) is a critical parameter to quantify the amount of drug successfully loaded into the liposomes.[17][]
Procedure:
-
Separate the liposome-encapsulated drug from the unencapsulated (free) drug using a suitable method like ultracentrifugation or size exclusion chromatography.[17]
-
Quantify the amount of drug in the liposomal fraction. This can be done by first lysing the liposomes with a suitable detergent (e.g., Triton X-100) to release the entrapped drug.
-
Measure the drug concentration using an appropriate analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[17][]
-
Calculate the EE% using the following formula:[9][]
EE% = (Amount of drug in liposomes / Total amount of drug used) x 100
Protocol 4: In Vitro Cell Binding and Uptake Assay
This assay evaluates the ability of sLeX-conjugated liposomes to specifically bind to and be internalized by target cells expressing E-selectin, such as activated Human Umbilical Vein Endothelial Cells (HUVECs).[8]
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
TNF-α or IL-1β for cell activation
-
Fluorescently labeled sLeX-liposomes and control liposomes (without sLeX)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Activation:
-
Culture HUVECs in endothelial cell growth medium until they reach a suitable confluency.
-
To induce E-selectin expression, treat the HUVECs with an inflammatory cytokine like TNF-α (e.g., 100 ng/mL) for 4-6 hours.[8]
-
-
Liposome Incubation:
-
Wash the activated and non-activated (control) HUVECs with PBS.
-
Incubate the cells with fluorescently labeled sLeX-liposomes or control liposomes at a specific concentration for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Quantification of Binding and Uptake:
-
After incubation, wash the cells thoroughly with cold PBS to remove unbound liposomes.
-
For flow cytometry analysis, detach the cells and analyze the fluorescence intensity to quantify the cell-associated liposomes.[8]
-
For fluorescence microscopy, fix the cells and visualize the cellular uptake of the liposomes.
-
Protocol 5: In Vivo Biodistribution Study
This protocol describes a typical in vivo study in a mouse model to assess the biodistribution and tumor/inflammation targeting of sLeX-conjugated liposomes.[19][20][21][22]
Materials:
-
Animal model (e.g., tumor-bearing mice or mice with induced inflammation)
-
Liposomes labeled with a fluorescent dye (e.g., Cy5.5) or a radionuclide
-
In vivo imaging system (for fluorescence imaging) or a gamma counter (for radioactivity measurement)
Procedure:
-
Animal Model:
-
Establish the disease model (e.g., subcutaneous tumor xenograft or an induced inflammatory condition).
-
-
Liposome Administration:
-
In Vivo Imaging (Optional):
-
At various time points post-injection, image the animals using an in vivo imaging system to visualize the real-time biodistribution of the liposomes.[20]
-
-
Ex Vivo Biodistribution:
-
At the end of the experiment, euthanize the animals.
-
Harvest major organs (e.g., tumor/inflamed tissue, liver, spleen, kidneys, lungs, heart) and blood.[20]
-
Quantify the amount of liposomes in each organ by measuring the fluorescence intensity or radioactivity.
-
Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. C-Type Lectins and Sialyl Lewis X Oligosaccharides: Versatile Roles in Cell–Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accumulation of liposome with Sialyl Lewis X to inflammation and tumor region: application to in vivo bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sialyl Lewisx-liposomes as vehicles for site-directed, E-selectin-mediated drug transfer into activated endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sialyl Lewis(x)-liposomes as vehicles for site-directed, E-selectin-mediated drug transfer into activated endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. ajol.info [ajol.info]
- 10. Effect of sialyl Lewis X-glycoliposomes on the inhibition of E-selectin-mediated tumour cell adhesion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-biostructure.com [creative-biostructure.com]
- 19. researchgate.net [researchgate.net]
- 20. Biodistribution and Pharmacokinectics of Liposomes and Exosomes in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescent Rhein-Loaded Liposomes for In Vivo Biodistribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liposome Biodistribution Study - CD Formulation [formulationbio.com]
Sialyl-Lewis X: A Promising Biomarker for Pancreatic Cancer
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Pancreatic cancer is a highly aggressive malignancy with a dismal prognosis, primarily due to late diagnosis and limited effective therapeutic options. The established biomarker, Cancer Antigen 19-9 (CA19-9), which is based on the Sialyl-Lewis A (sLeA) antigen, has limitations in sensitivity and is not expressed in a significant portion of the population. Emerging evidence highlights the potential of a related carbohydrate antigen, Sialyl-Lewis X (sLeX), as a valuable biomarker for pancreatic cancer. These application notes provide a comprehensive overview of the utility of sLeX in the context of pancreatic cancer and detailed protocols for its detection and analysis.
This compound is a tetrasaccharide carbohydrate structure that is overexpressed on the surface of various cancer cells, including pancreatic cancer. Its expression has been correlated with tumor progression, metastasis, and poor prognosis. Notably, studies have shown that sLeX can be elevated in patients with pancreatic cancer who are negative for the conventional biomarker CA19-9, suggesting its role as a complementary diagnostic and prognostic tool.[1][2][3]
Clinical Significance of this compound in Pancreatic Cancer
Diagnostic Value
The combination of sLeX and sLeA (CA19-9) detection has been shown to significantly improve the diagnostic accuracy for pancreatic cancer compared to sLeA alone. A two-marker panel can differentiate pancreatic cancer from benign pancreatic diseases with higher sensitivity and specificity.[1][2][4] This is particularly crucial for the ~25% of pancreatic cancer patients who do not exhibit elevated sLeA levels.[1][2]
Prognostic Value
High expression of sLeX on pancreatic cancer cells is associated with a more aggressive tumor phenotype, including increased invasion and a higher likelihood of metastasis.[5] Studies have indicated that overexpression of sLeX is a predictor of postoperative progression of hepatic metastasis and is correlated with poorer overall survival in patients with pancreatic ductal adenocarcinoma.[2]
Role in Metastasis
The metastatic cascade is a complex process involving the detachment of cancer cells from the primary tumor, their intravasation into the bloodstream, survival in circulation, and extravasation to distant organs. This compound plays a critical role in the initial step of extravasation by mediating the adhesion of circulating tumor cells to E-selectin expressed on the surface of endothelial cells lining the blood vessels.[5][6] This interaction facilitates the arrest of cancer cells at secondary sites, leading to the formation of metastases.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating the diagnostic performance of this compound in combination with Sialyl-Lewis A for pancreatic cancer.
| Biomarker Panel | Sensitivity | Specificity | Accuracy | Reference |
| sLeA (CA19-9) alone | 65% | 71% | 68% | [1][2] |
| sLeA + sLeX | 74% | 78% | 79% | [1][2][4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological and experimental processes related to this compound, the following diagrams have been generated using the DOT language.
Caption: this compound-mediated cancer cell adhesion to endothelial E-selectin, a key step in metastasis.
Caption: Experimental workflow for the detection and analysis of this compound in different sample types.
Experimental Protocols
The following are detailed protocols for the detection of this compound using common laboratory techniques.
Immunohistochemistry (IHC) for this compound in Formalin-Fixed Paraffin-Embedded (FFPE) Pancreatic Tissue
Materials:
-
FFPE pancreatic tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-Sialyl-Lewis X antibody (Clone: e.g., KM93 or CSLEX1)
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Wash with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Wash with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-sLeX primary antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Apply DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound in Human Plasma/Serum
Materials:
-
High-binding 96-well microplate
-
Capture antibody: Anti-Sialyl-Lewis X antibody
-
Patient plasma or serum samples
-
Standard: Purified sLeX-conjugated protein
-
Detection antibody: Biotinylated anti-Sialyl-Lewis X antibody
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the capture antibody in coating buffer.
-
Add 100 µL per well and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times with wash buffer.
-
Prepare serial dilutions of the sLeX standard.
-
Add 100 µL of standards and patient samples (diluted in blocking buffer) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of diluted streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate until color develops.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate sLeX concentrations in samples based on the standard curve.
-
Flow Cytometry for this compound Expression on Pancreatic Cancer Cells
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC-3, Capan-1)
-
Cell culture medium
-
PBS
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Primary antibody: FITC- or PE-conjugated anti-Sialyl-Lewis X antibody (or an unconjugated primary antibody and a fluorescently labeled secondary antibody)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cultured pancreatic cancer cells and wash with PBS.
-
Resuspend cells in FACS buffer to a concentration of 1x10⁶ cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently conjugated anti-sLeX antibody or the unconjugated primary antibody at the recommended concentration.
-
For the negative control, add the corresponding isotype control antibody to a separate tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Secondary Antibody Staining (if using an unconjugated primary):
-
Wash the cells twice with FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Determine the percentage of sLeX-positive cells and the mean fluorescence intensity.
-
Conclusion
This compound is a promising biomarker for pancreatic cancer with demonstrated utility in improving diagnostic accuracy, providing prognostic information, and offering insights into the mechanisms of metastasis. The protocols provided herein offer a foundation for researchers and drug development professionals to investigate the role of sLeX in pancreatic cancer and to explore its potential as a therapeutic target. Further validation in larger clinical cohorts is warranted to fully establish the clinical utility of sLeX in the management of pancreatic cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of tumor cell sialylation in pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycan Motif Profiling Reveals Plasma this compound Elevations in Pancreatic Cancers That Are Negative for Sialyl-Lewis A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selectin Ligands Sialyl-Lewis a and this compound in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased E-selectin in hepatic ischemia-reperfusion injury mediates liver metastasis of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sialyl-Lewis X Detection using Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyl-Lewis X (sLeX), a terminal carbohydrate epitope with the structure Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc-R, is a critical mediator of cell adhesion and signaling in various physiological and pathological processes.[1][2] Its expression on the surface of leukocytes is essential for their recruitment to sites of inflammation through interactions with selectins on endothelial cells.[3][4] Aberrant sLeX expression is a hallmark of several cancers and is strongly associated with tumor progression, metastasis, and poor prognosis, making it a key biomarker and a potential therapeutic target.[5][6]
These application notes provide detailed protocols for the detection and analysis of sLeX using specific monoclonal antibodies in various research applications.
Featured Monoclonal Antibodies for this compound Detection
A variety of monoclonal antibodies (mAbs) with specificity for sLeX are commercially available. The selection of an appropriate antibody is critical and depends on the specific application and the nature of the sample. Below is a summary of commonly used anti-sLeX monoclonal antibodies.
| Antibody Clone | Isotype | Recommended Applications | Known Quantitative Data |
| KM93 | Mouse IgM | IHC, Flow Cytometry, Western Blot, ELISA, Adhesion Blocking[7][8] | Kd = 129 µM for E-selectin binding[9] |
| CSLEX1 | Mouse IgM, κ | Flow Cytometry, IHC, Western Blot, ELISA[10][11][12] | Binds specifically to the α2-3 sialosylated form of lacto-N-fucopentaose III[13] |
| 2H5 | Mouse IgM, κ | IHC, Flow Cytometry, Western Blot, ELISA, Adhesion Inhibition[5][14] | Recognizes a functional consensus structure on ligands for all selectins[5] |
| FH6 | Mouse IgM, κ | Flow Cytometry, IHC, Immunoprecipitation[7][15] | Recognizes dimeric sLeX and sLeX with long carbohydrate attachments[7] |
Signaling Pathways Involving this compound
The primary signaling role of this compound is as a ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). This interaction is a key step in the process of leukocyte tethering and rolling on endothelial surfaces during inflammation and in the metastatic cascade of cancer cells.
This compound Biosynthesis Pathway
The synthesis of sLeX is a multi-step enzymatic process involving glycosyltransferases. Understanding this pathway is crucial for interpreting sLeX expression data.
This compound Mediated Cancer Cell Metastasis
In cancer, tumor cells expressing sLeX on their surface can mimic leukocytes, leading to their adhesion to endothelial cells and subsequent extravasation to form metastatic colonies.
Experimental Protocols
The following are detailed protocols for the detection of this compound using monoclonal antibodies. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues
This protocol describes the detection of sLeX in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-sLeX clone KM93, diluted 1:40 in blocking buffer)[8]
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgM)
-
Streptavidin-HRP
-
DAB substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in deionized water.[8]
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[16]
-
-
Staining:
-
Wash slides with Wash Buffer (3 x 5 minutes).
-
Block endogenous peroxidase activity with 3% H2O2 in methanol (B129727) for 10 minutes.
-
Wash with Wash Buffer (3 x 5 minutes).
-
Incubate with Blocking Buffer for 30 minutes at room temperature.
-
Incubate with the primary antibody overnight at 4°C in a humidified chamber.
-
Wash with Wash Buffer (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with Wash Buffer (3 x 5 minutes).
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Wash with Wash Buffer (3 x 5 minutes).
-
Develop with DAB substrate until the desired stain intensity is reached.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate through graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry for Cell Surface this compound
This protocol is for the detection of sLeX on the surface of single-cell suspensions.
Materials:
-
Single-cell suspension (1 x 106 cells per sample)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc Receptor Blocking solution
-
Primary antibody (e.g., anti-sLeX clone CSLEX1, 10 µg/mL)[17]
-
Fluorochrome-conjugated secondary antibody (e.g., FITC-conjugated goat anti-mouse IgM)
-
Isotype control antibody (Mouse IgM)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend cells to a concentration of 1 x 107 cells/mL in staining buffer.
-
-
Staining:
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Add Fc Receptor Blocking solution and incubate for 10 minutes at 4°C.
-
Add the primary antibody or isotype control at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of staining buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of staining buffer.
-
-
Acquisition:
-
Resuspend the final cell pellet in 500 µL of staining buffer.
-
Analyze the samples on a flow cytometer.
-
Western Blotting for this compound-Glycoproteins
This protocol details the detection of sLeX on glycoproteins separated by SDS-PAGE.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody (e.g., anti-sLeX clone 2H5, diluted in blocking buffer)
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgM-HRP)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation and Electrophoresis:
-
Prepare protein lysates from cells or tissues.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
-
Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection:
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
This protocol outlines a sandwich ELISA for the quantification of sLeX-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved ELISA for the determination of sialyl Lewis(x) structures on purified glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of this compound, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognition of consensus CHO structure in ligands for selectins by novel antibody against sialyl Lewis X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. sonybiotechnology.com [sonybiotechnology.com]
- 8. 福尔马林固定石蜡包埋组织的免疫组化染色方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. MAB SIALYL LEWIS X(DIMERIC) FH6 HU 100UG ,Each | UtechProducts INC [shop.utechproducts.com]
- 10. Frontiers | E-Selectin Ligands in the Human Mononuclear Phagocyte System: Implications for Infection, Inflammation, and Immunotherapy [frontiersin.org]
- 11. Purified Mouse Anti-Human CD15s [bdbiosciences.com]
- 12. CD15s Mouse anti-Human, Unlabeled, Clone: CSLEX1, BD 1mg; Unlabeled:Antibodies, | Fisher Scientific [fishersci.com]
- 13. Purified Mouse Anti-Human CD15s [bdbiosciences.com]
- 14. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells | The EMBO Journal [link.springer.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elevated serum levels of sialyl Lewis X (sLeX) and inflammatory mediators in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. Western blot analysis of glycoproteins bearing Lewis(a) and sialyl-Lewis(a) antigens in human colorectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sialyl-Lewis X Inhibitors for Anti-Inflammatory Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the study and evaluation of Sialyl-Lewis X (sLeX) inhibitors as potential anti-inflammatory therapeutics. The content covers the fundamental role of sLeX in the inflammatory cascade, methodologies for assessing inhibitor efficacy, and quantitative data for select compounds.
Introduction to this compound in Inflammation
This compound is a tetrasaccharide carbohydrate determinant expressed on the surface of leukocytes. It functions as a critical ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin) expressed on endothelial cells and other leukocytes.[1] This interaction mediates the initial tethering and rolling of leukocytes on the vascular endothelium, a crucial first step in their extravasation from the bloodstream to sites of inflammation.[2][3] The inhibition of the sLeX-selectin binding axis is a promising therapeutic strategy for a wide range of inflammatory diseases, including reperfusion injury, psoriasis, and rheumatoid arthritis, by preventing the recruitment of inflammatory cells.[4]
Mechanism of Action of this compound Inhibitors
This compound inhibitors are designed to block the interaction between sLeX on leukocytes and selectins on endothelial cells.[4] These inhibitors are often glycomimetic compounds that mimic the structure of sLeX and competitively bind to the selectin carbohydrate recognition domain.[5] By occupying the binding site on selectins, these inhibitors prevent the attachment of leukocytes to the blood vessel wall, thereby disrupting the inflammatory cascade at an early stage.
Quantitative Data on this compound Inhibitor Efficacy
The inhibitory potency of sLeX mimetics and other antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in various in vitro assays. The following table summarizes the IC50 values for several sLeX inhibitors in blocking the interaction with E-selectin.
| Inhibitor Name/Type | Assay System | Target | IC50 Value | Reference |
| sLeX (monovalent) | Inhibition of mAb CSLEX1 binding to HepG2 cells | sLeX | 2.5 mM | [6] |
| (sLeX)2-peptides | Inhibition of mAb CSLEX1 binding to HepG2 cells | sLeX | 50 µM | [6] |
| (sLeX)3-peptides | Inhibition of mAb CSLEX1 binding to HepG2 cells | sLeX | 50 µM | [6] |
| sLeX-liposomes | Inhibition of mAb CSLEX1 binding to HepG2 cells | sLeX | 2.5 x 10^-8 mM | [6] |
| sLeX (monovalent) | HepG2 cell adhesion to immobilized E-selectin | E-selectin | 1.0 mM | [6] |
| (sLeX)2-peptides | HepG2 cell adhesion to immobilized E-selectin | E-selectin | 0.3 mM | [6] |
| (sLeX)3-peptides | HepG2 cell adhesion to immobilized E-selectin | E-selectin | 0.1 mM | [6] |
| sLeX-liposomes | HepG2 cell adhesion to immobilized E-selectin | E-selectin | 1.0 x 10^-5 mM | [6] |
| sLeX (monovalent) | HepG2 cell adhesion to activated HUVECs | E-selectin | 1.0 mM | [6] |
| (sLeX)2-peptides | HepG2 cell adhesion to activated HUVECs | E-selectin | 1.0 mM | [6] |
| (sLeX)3-peptides | HepG2 cell adhesion to activated HUVECs | E-selectin | 0.5 mM | [6] |
| sLeX-liposomes | HepG2 cell adhesion to activated HUVECs | E-selectin | 5.0 x 10^-5 mM | [6] |
| sLeX sugar | Inhibition of neutrophil adhesion to platelets | P-selectin | 2 µg/ml | [7] |
| Non-sialylated Lex sugar | Inhibition of neutrophil adhesion to platelets | P-selectin | 54 µg/ml | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound inhibitors.
Protocol 1: Static Leukocyte-Endothelium Adhesion Assay
This assay quantifies the adhesion of leukocytes to a monolayer of endothelial cells under static conditions, providing a measure of the inhibitory effect of sLeX antagonists.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytes (e.g., isolated human peripheral blood mononuclear cells (PBMCs) or a leukocyte cell line like HL-60)
-
Endothelial Cell Growth Medium (EGM)
-
Leukocyte culture medium (e.g., RPMI-1640)
-
Recombinant human TNF-α
-
This compound inhibitor compounds
-
Phosphate-Buffered Saline (PBS)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Culture:
-
Culture HUVECs in EGM in a T75 flask until confluent.
-
Seed HUVECs into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Activation of Endothelial Cells:
-
Once HUVECs are confluent, aspirate the medium and replace it with fresh EGM containing a pro-inflammatory stimulus, such as TNF-α (10 ng/mL), to induce E-selectin expression.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Leukocyte Preparation and Labeling:
-
Isolate leukocytes from whole blood or culture a leukocyte cell line.
-
Label the leukocytes with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled leukocytes in their culture medium.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the sLeX inhibitor compounds in the leukocyte culture medium.
-
Pre-incubate the labeled leukocytes with the different concentrations of the inhibitor (or vehicle control) for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Wash the activated HUVEC monolayer twice with warm PBS to remove any residual TNF-α.
-
Add the pre-incubated leukocyte suspension (containing the inhibitor) to each well of the HUVEC-coated plate.
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells three times with warm PBS to remove non-adherent leukocytes.
-
After the final wash, add PBS to each well.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of adhesion against the inhibitor concentration and determine the IC50 value.
-
Protocol 2: In Vivo Thioglycollate-Induced Peritonitis Model
This in vivo model is used to assess the ability of sLeX inhibitors to block leukocyte recruitment to an inflammatory site in a living organism.
Materials:
-
Mice (e.g., C57BL/6 strain)
-
Sterile 3% Thioglycollate medium
-
This compound inhibitor compound
-
Vehicle control (e.g., sterile saline)
-
Sterile syringes and needles (27-30 gauge)
-
PBS containing 2 mM EDTA
-
FACS tubes
-
Hemocytometer or automated cell counter
-
Flow cytometer
-
Antibodies for leukocyte markers (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
Procedure:
-
Acclimatization:
-
Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
-
Inhibitor Administration:
-
Administer the sLeX inhibitor or vehicle control to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined time before inducing peritonitis.
-
-
Induction of Peritonitis:
-
Inject 1 mL of sterile 3% thioglycollate medium intraperitoneally into each mouse to induce a sterile inflammatory response.
-
-
Leukocyte Recruitment:
-
At a specific time point after thioglycollate injection (e.g., 4 hours for neutrophil influx or 72 hours for macrophage accumulation), euthanize the mice.
-
-
Peritoneal Lavage:
-
Expose the peritoneal cavity and inject 5-10 mL of cold PBS containing 2 mM EDTA.
-
Gently massage the abdomen and then aspirate the peritoneal fluid containing the recruited leukocytes.
-
-
Cell Counting and Analysis:
-
Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
For differential cell counts, stain the cells with specific leukocyte markers (e.g., anti-Ly6G and anti-F4/80) and analyze by flow cytometry.
-
-
Data Analysis:
-
Compare the total number of recruited leukocytes and the number of specific leukocyte populations (neutrophils, macrophages) between the inhibitor-treated group and the vehicle control group.
-
Calculate the percentage of inhibition of leukocyte recruitment for the inhibitor-treated group.
-
Protocol 3: Flow Cytometry for this compound Expression on Leukocytes
This protocol details the method for quantifying the expression of sLeX on the surface of leukocytes using flow cytometry.
Materials:
-
Whole blood or isolated leukocytes
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Anti-human CD15s (this compound) antibody (e.g., clone HECA-452), conjugated to a fluorophore (e.g., FITC or PE)
-
Isotype control antibody corresponding to the sLeX antibody
-
Antibodies for other leukocyte markers (e.g., CD45, CD14, CD3) for cell population gating
-
RBC Lysis Buffer (if using whole blood)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
From Whole Blood: Collect blood in an anticoagulant-containing tube (e.g., EDTA). For each staining tube, add 100 µL of whole blood.
-
From Isolated Leukocytes: Isolate leukocytes from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each FACS tube.
-
-
Antibody Staining:
-
Add the fluorophore-conjugated anti-sLeX antibody and other leukocyte marker antibodies to the respective FACS tubes at the manufacturer's recommended concentration.
-
In a separate tube, add the corresponding isotype control antibody.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
RBC Lysis (for whole blood samples):
-
After incubation, add 2 mL of 1X RBC Lysis Buffer to each tube.
-
Vortex immediately and incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 300 x g for 5 minutes.
-
Decant the supernatant.
-
-
Washing:
-
Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300 x g for 5 minutes.
-
Decant the supernatant. Repeat the wash step.
-
-
Resuspension and Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the leukocyte population of interest based on forward and side scatter, and the expression of specific markers (e.g., CD45 for all leukocytes, CD14 for monocytes).
-
Analyze the expression of sLeX on the gated population by comparing the fluorescence intensity of the anti-sLeX stained cells to the isotype control.
-
Visualizations
Signaling Pathway of Leukocyte Adhesion Cascade
Caption: The leukocyte adhesion cascade involving sLeX.
Experimental Workflow for Evaluating sLeX Inhibitors
Caption: Workflow for the evaluation of sLeX inhibitors.
Logical Relationship of sLeX Inhibition
References
- 1. Novel aspects in the regulation of the leukocyte adhesion cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Getting to the site of inflammation: the leukocyte adhesion cascade updated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of sialyl Lewis(x) mimics as E- and P-selectin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Sialyl LewisX Mimetics with E- and P-Selectin Binding Properties and Immunosuppressive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The N-glycolyl form of mouse sialyl Lewis X is recognized by selectins but not by HECA-452 and FH6 antibodies that were raised against human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Sialyl-Lewis X and E-selectin Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between Sialyl-Lewis X (sLeX), a carbohydrate antigen expressed on the surface of leukocytes and some cancer cells, and E-selectin, an adhesion molecule on activated endothelial cells, is a critical step in inflammatory responses and cancer metastasis.[1][2][3] This initial tethering and rolling of cells along the vascular endothelium is a prerequisite for their subsequent firm adhesion and extravasation into surrounding tissues.[4][5] Understanding and quantifying this binding interaction is crucial for the development of therapeutics targeting inflammation, autoimmune diseases, and cancer.[6][7]
These application notes provide detailed protocols for various in vitro assays to study the sLeX-E-selectin binding, enabling researchers to quantify binding affinity, evaluate inhibitors, and investigate the cellular consequences of this interaction.
Part 1: Cell-Free In Vitro Assays
Cell-free assays offer a simplified system to study the direct molecular interaction between sLeX and E-selectin without the complexities of a cellular environment.
Microsphere Rolling Assay
This assay reconstitutes the physiological rolling of leukocytes on endothelial cells in a controlled, cell-free environment. sLeX-coated microspheres are perfused through a microfluidic chamber coated with recombinant E-selectin, and their rolling behavior is analyzed.[8][9][10]
Experimental Workflow:
Caption: Workflow for the sLeX-E-selectin microsphere rolling assay.
Protocol:
-
Chamber Preparation:
-
Coat the bottom of a 35mm petri dish or the channels of a microfluidic device with 2 µg/mL Protein A/G in PBS overnight at 4°C.[8]
-
Wash the surface with PBS.
-
Incubate with 0.2 µg/mL of recombinant E-selectin/Fc chimera in PBS for 2 hours at room temperature.[8]
-
Wash with PBS and block any remaining non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
-
Microsphere Preparation:
-
Use streptavidin-coated polystyrene microspheres (10 µm diameter).
-
Incubate the microspheres with a biotinylated sLeX-containing polymer (e.g., polyacrylamide-sLeX) at a saturating concentration for 1 hour at room temperature with gentle mixing.
-
Wash the microspheres twice with PBS containing 0.1% BSA to remove unbound sLeX.
-
Resuspend the sLeX-coated microspheres in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA).
-
-
Rolling Assay:
-
Assemble the E-selectin coated dish into a parallel-plate flow chamber apparatus on an inverted microscope stage.[11]
-
Perfuse the sLeX-coated microsphere suspension through the chamber at a defined wall shear stress (e.g., 0.5-2.0 dynes/cm²), mimicking physiological flow conditions.[9]
-
Record the movement of the microspheres using a high-speed camera.
-
-
Data Analysis:
-
Analyze the recorded videos to quantify the number of microspheres that tether and roll on the E-selectin surface.
-
Measure the rolling velocity of the microspheres. This is typically inversely proportional to the strength of the sLeX-E-selectin interaction.
-
The stability of rolling adhesion can be assessed by measuring the lifetime of the rolling adhesion.[11]
-
Fluorescence Polarization Assay
This is a solution-based, homogeneous assay that measures the binding of a small fluorescently labeled sLeX molecule to a larger E-selectin protein. The binding event causes a decrease in the rotational speed of the fluorescent molecule, leading to an increase in the polarization of the emitted light.[12][13][14]
Experimental Workflow:
Caption: Workflow for the sLeX-E-selectin fluorescence polarization assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled sLeX derivative (e.g., sLeX-fluorescein). The optimal concentration of this "tracer" needs to be determined empirically but should be well below the expected dissociation constant (Kd) of the interaction.[15]
-
Prepare a stock solution of soluble recombinant E-selectin. The concentration should be optimized to give a significant polarization window between the free and bound tracer.
-
For competitive binding assays, prepare serial dilutions of the unlabeled test compound (inhibitor).
-
-
Assay Procedure:
-
In a low-volume, black microplate, add the assay buffer, fluorescent sLeX tracer, and soluble E-selectin to each well.
-
For competitive assays, add the serially diluted unlabeled competitor.
-
Include controls for background (buffer only), free tracer (tracer only), and maximum binding (tracer and E-selectin without competitor).
-
Incubate the plate at a controlled temperature for a specified time to allow the binding to reach equilibrium.[12]
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[14]
-
The polarization values are used to calculate the percentage of bound tracer.
-
For direct binding, plot polarization as a function of E-selectin concentration to determine the Kd.
-
For competitive binding, plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
-
Part 2: Cell-Based In Vitro Assays
Cell-based assays provide a more physiologically relevant context for studying the sLeX-E-selectin interaction, as they incorporate the presentation of sLeX on the cell surface.
Static Cell Adhesion Assay
This assay measures the adhesion of sLeX-expressing cells to a monolayer of activated endothelial cells (e.g., HUVECs) or to a surface coated with recombinant E-selectin under static conditions.[17][18][19]
Experimental Workflow:
Caption: Workflow for the static cell adhesion assay.
Protocol:
-
Endothelial Cell Monolayer Preparation:
-
Leukocyte Preparation:
-
Use a cell line that expresses sLeX, such as HL-60 or KG1a cells, or use isolated primary leukocytes.[20]
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.
-
-
Adhesion Assay:
-
Wash the activated HUVEC monolayer to remove the TNF-α containing medium.
-
Add the fluorescently labeled sLeX-expressing cells to the HUVEC monolayer and incubate for a defined period (e.g., 30 minutes) at 37°C.[17]
-
Gently wash the wells multiple times with pre-warmed PBS to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader.
-
Alternatively, capture images of multiple fields of view using a fluorescence microscope and count the number of adherent cells.
-
To test for inhibition, the sLeX-expressing cells can be pre-incubated with potential inhibitors before being added to the HUVEC monolayer.
-
Flow-Based Cell Adhesion Assay
This assay simulates the physiological conditions of blood flow and is used to study the initial tethering and rolling of sLeX-expressing cells on an E-selectin-coated surface or an activated endothelial monolayer.[22][23]
Experimental Workflow:
Caption: Workflow for the flow-based cell adhesion assay.
Protocol:
-
Chamber Preparation:
-
Cell Preparation:
-
Flow Assay:
-
Mount the flow chamber on an inverted microscope.
-
Using a syringe pump, perfuse the cell suspension through the chamber at a physiologically relevant shear stress (e.g., 1-4 dynes/cm²).[24]
-
Record the interactions of the cells with the E-selectin surface using a video camera.
-
-
Data Analysis:
-
Analyze the video recordings to quantify the number of cells that tether to the surface, the number of cells that roll along the surface, and the number of cells that become firmly arrested.[25]
-
Measure the rolling velocity of the cells. Slower rolling velocities generally indicate stronger adhesive interactions.
-
Flow Cytometry-Based Binding Assay
This assay quantifies the binding of a soluble, fluorescently labeled E-selectin construct to the surface of sLeX-expressing cells.[2][26][27]
Experimental Workflow:
Caption: Workflow for the flow cytometry-based binding assay.
Protocol:
-
Cell and Reagent Preparation:
-
Harvest sLeX-expressing cells and resuspend them in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).
-
Use a soluble recombinant E-selectin-Ig(Fc) chimera protein.
-
-
Binding Assay:
-
Incubate the cells with the E-selectin-Fc chimera protein on ice for 30-60 minutes.
-
Wash the cells to remove unbound E-selectin-Fc.
-
Resuspend the cells and incubate with a fluorescently labeled secondary antibody that specifically binds to the Fc portion of the chimera protein (e.g., FITC-conjugated anti-human IgG).
-
Wash the cells to remove the unbound secondary antibody.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of E-selectin-Fc bound to the cell surface.
-
For inhibition studies, cells can be pre-incubated with inhibitors before the addition of the E-selectin-Fc chimera.
-
Part 3: Quantitative Data Summary
The following tables summarize quantitative data for sLeX-E-selectin binding obtained from various in vitro assays.
Table 1: Dissociation Constants (Kd) and IC50 Values for sLeX and its Analogs
| Ligand | Assay Method | Measured Parameter | Value | Reference |
| sLeX | Fluorescence Polarization | Kd | 120 ± 31 µM | [28] |
| Fluorescent sLeX | Fluorescence Polarization | Kd | 107 ± 26 µM | [28] |
| sLeX | Competitive Binding Assay | IC50 | 750 ± 20 µM | [28][29] |
| sLeA | Competitive Binding Assay | IC50 | 220 ± 20 µM | [28] |
| Amino-substituted sLeA | Competitive Binding Assay | IC50 | 21 ± 3 µM | [28] |
| Various sLeX mimics | Fluorescence Binding Assay | Kd | 333 - 1012 µM | [30] |
Table 2: Rolling Velocities in Cell-Free and Cell-Based Assays
| System | Shear Stress (dynes/cm²) | Rolling Velocity (µm/s) | Reference |
| sLeX-coated microspheres on E-selectin | 0.7 - 2.0 | Varies with E-selectin density | [9] |
| HL-60 cells on E-selectin | 0.4 | ~5 | [11] |
Part 4: E-selectin Signaling Pathway
Binding of sLeX on leukocytes to E-selectin on endothelial cells is not merely an adhesive event; it also initiates intracellular signaling pathways in both cell types. In endothelial cells, this interaction can lead to the activation of signaling cascades that promote further leukocyte recruitment and inflammation.
Caption: Simplified E-selectin signaling pathway in endothelial cells upon sLeX binding.
The binding of sLeX-expressing cells to E-selectin can trigger signaling cascades within the endothelial cells, including the activation of the mitogen-activated protein kinase (MAPK) pathway.[3] This can lead to the activation of transcription factors like NF-κB, resulting in the upregulation of other adhesion molecules such as ICAM-1 and the release of chemokines.[31] These events further promote the firm adhesion and transmigration of leukocytes across the endothelial barrier. Additionally, E-selectin engagement can induce rearrangements of the actin cytoskeleton in endothelial cells, which may facilitate leukocyte extravasation. In leukocytes, E-selectin binding can prime integrins for high-affinity binding to their ligands on the endothelium.[32]
References
- 1. Expression of this compound, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. E-selectin in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell–specific Variation in E-selectin Ligand Expression Among Human Peripheral Blood Mononuclear Cells: Implications for Immunosurveillance and Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E-Selectin Ligands in the Human Mononuclear Phagocyte System: Implications for Infection, Inflammation, and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Insights into Selectin Inhibitor Design from Endogenous Isomeric Ligands of SLea and SLex - Journal of Chemical Information and Modeling - Figshare [acs.figshare.com]
- 7. Frontiers | E-selectin in vascular pathophysiology [frontiersin.org]
- 8. Let’s get Rolling: Precise control of microfluidic assay conditions to recapitulate selectin-mediated rolling interactions of the leukocyte adhesion cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adhesive dynamics simulations of sialyl-Lewis(x)/E-selectin-mediated rolling in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow-Enhanced Stability of Rolling Adhesion through E-Selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. Static Adhesion Assay for Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. Static Adhesion Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 20. Parallel-plate flow chamber analysis of physiologic E-selectin-mediated leukocyte rolling on microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adhesion Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 22. Static and Dynamic Assays of Cell Adhesion Relevant to the Vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. functionalfluidics.com [functionalfluidics.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Systematic analysis of the human tumor cell binding to human vs. murine E- and P-selectin under static vs. dynamic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Selectin-Binding Assay by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Functional binding of E-selectin to its ligands is enhanced by structural features beyond its lectin domain - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Higher-affinity oligosaccharide ligands for E-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Higher-affinity oligosaccharide ligands for E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Discovery of New E-Selectin Inhibitors by Virtual Screening, Fluorescence Binding Assays, and STD NMR Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Endothelial E-selectin inhibition improves acute myeloid leukaemia therapy by disrupting vascular niche-mediated chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
Sialyl-Lewis X in Cancer Cell Adhesion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyl-Lewis X (sLeX), a tetrasaccharide carbohydrate antigen, plays a pivotal role in the metastatic cascade of various cancers.[1][2][3] Expressed on the surface of cancer cells, sLeX acts as a ligand for selectins (E-selectin, P-selectin, and L-selectin) on endothelial cells, platelets, and leukocytes.[4][5] This interaction facilitates the initial attachment of circulating tumor cells to the vascular endothelium, a critical step in the formation of distant metastases.[6][7] The expression level of sLeX often correlates with tumor progression, metastasis, and poor prognosis in several cancer types, making it a key target for therapeutic intervention and a valuable biomarker.[3][8][9][10]
These application notes provide a comprehensive overview of the role of sLeX in cancer cell adhesion, detailing experimental protocols for assays to study these interactions and summarizing key quantitative data.
Data Presentation
This compound Expression and Adhesion in Cancer
The following table summarizes quantitative data on sLeX expression in various cancer cell lines and its correlation with adhesion to selectins or endothelial cells.
| Cancer Type | Cell Line | sLeX Expression Level | Adhesion Characteristics | Reference |
| Breast Cancer | ZR-75-1 (ER+) | High | Adheres to activated HUVEC under flow conditions in an E-selectin dependent manner. | [8] |
| BT-20 (ER-) | High | Only transiently interacts with HUVEC under flow. | [8] | |
| MDA-MB-231 | - | Adhesion to endothelial cells is shear-resistant. | [11] | |
| Colon Cancer | LS180 | High (sLeX and sLeA) | Treatment with an inhibitor of sLeX synthesis reduces cell-surface sLeX and adhesion. | [12] |
| Colo201 | - | Adhesion to activated HUVEC is inhibited by anti-sLeX antibody. | [7] | |
| HT29 | High (sLeA and sLeX) | Binds to E-, P-, and L-selectin. | [7] | |
| Lung Cancer | QG-56 | - | Adhesion to activated HUVEC is inhibited by anti-sLeX antibody. | [7] |
| Melanoma | B16-F1 (transfected) | Moderate | High number of lung tumor nodules in mice. | [1][2] |
| B16-F1 (transfected) | High | Fewer lung nodules, suggesting rejection by NK cells. | [1][2] |
Signaling Pathways
The interaction of sLeX on cancer cells with selectins on endothelial cells triggers intracellular signaling cascades that promote cell survival, proliferation, and invasion.
Caption: sLeX-Selectin Mediated Signaling Cascade.
Experimental Protocols
Protocol 1: Static Adhesion Assay
This assay measures the end-point adhesion of cancer cells to a monolayer of endothelial cells or purified selectins under static conditions.[13][14]
Materials:
-
Cancer cell line expressing sLeX
-
Human Umbilical Vein Endothelial Cells (HUVECs) or purified recombinant E-selectin
-
96-well tissue culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent dye (e.g., Calcein-AM)
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% paraformaldehyde)
-
Stain (e.g., 0.1% Crystal Violet)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Plate Coating:
-
For endothelial cell monolayer: Seed HUVECs in a 96-well plate and culture until a confluent monolayer is formed.[15] Activate HUVECs with a stimulant like TNF-α or IL-1β for 4-6 hours to induce E-selectin expression.[8][16]
-
For purified selectin: Coat wells of a 96-well plate with recombinant E-selectin/Fc chimera (e.g., 1 µg/ml) overnight at 4°C.[17] Block non-specific binding with 1% BSA in PBS.
-
-
Cancer Cell Labeling:
-
Harvest cancer cells and resuspend in serum-free medium.
-
Incubate cells with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C.[15]
-
Wash the cells three times with PBS to remove excess dye.
-
-
Adhesion:
-
Resuspend labeled cancer cells in culture medium.
-
Add a defined number of cancer cells (e.g., 5 x 10^4 cells/well) to the prepared 96-well plate.[15]
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells with pre-warmed PBS to remove non-adherent cells. The number of washes can be optimized to control stringency.
-
-
Quantification:
-
Fluorescence-based: Read the plate using a fluorescence plate reader at the appropriate excitation/emission wavelengths for Calcein (495 nm/515 nm).[15]
-
Crystal Violet-based: Fix the adherent cells with 4% paraformaldehyde. Stain with 0.1% Crystal Violet for 20 minutes.[17] Solubilize the dye with 10% acetic acid and measure absorbance at 550-590 nm.[17]
-
Caption: Workflow for a Static Cancer Cell Adhesion Assay.
Protocol 2: Flow-Based Adhesion Assay (Parallel Plate Flow Chamber)
This assay mimics the physiological conditions of blood flow and is used to study the dynamics of cancer cell adhesion to endothelial cells under shear stress.[6][13][14]
Materials:
-
Parallel plate flow chamber system (e.g., ibidi µ-Slide)[15][18]
-
Syringe pump
-
Inverted microscope with a camera
-
HUVECs
-
Cancer cells
-
Culture medium
-
Tubing and reservoirs
Procedure:
-
Chamber Preparation:
-
System Assembly:
-
Assemble the flow chamber on the microscope stage.
-
Connect the chamber to the syringe pump and reservoirs using sterile tubing.
-
Perfuse the system with warm culture medium to remove air bubbles and pre-condition the endothelial monolayer.
-
-
Cancer Cell Perfusion:
-
Data Acquisition:
-
Record videos or capture images of multiple fields of view along the chamber during the perfusion.
-
Observe and quantify different adhesion events: initial tethering, rolling, and firm adhesion.
-
-
Analysis:
-
Count the number of adherent cells per unit area from the captured images.
-
Analyze rolling velocities by tracking the movement of individual cells over time.
-
Caption: Workflow for a Flow-Based Cancer Cell Adhesion Assay.
Protocol 3: Selectin Binding Assay (Flow Cytometry)
This protocol quantifies the binding of soluble selectins to the surface of cancer cells, providing a direct measure of functional sLeX expression.[7]
Materials:
-
Cancer cells
-
Recombinant human E-selectin/IgG Fc chimera
-
FITC-conjugated anti-human IgG antibody
-
FACS buffer (PBS with 0.5% BSA and 1mM CaCl2)
-
Flow cytometer
-
Optional: Primary antibody against sLeX (e.g., HECA-452) and a corresponding fluorescently-labeled secondary antibody for direct sLeX detection.[8]
Procedure:
-
Cell Preparation:
-
Harvest cancer cells and wash them with cold FACS buffer.
-
Resuspend the cells to a concentration of 1 x 10^6 cells/ml.
-
-
Selectin Incubation:
-
Aliquot 100 µl of the cell suspension into flow cytometry tubes.
-
Add recombinant E-selectin-IgG (e.g., 5 µg/ml) to the cells.[7]
-
As a negative control, incubate cells in a separate tube with buffer alone or in the presence of 5 mM EDTA to chelate Ca2+, which is required for selectin binding.[8]
-
Incubate on ice for 30-60 minutes.
-
-
Secondary Antibody Staining:
-
Wash the cells twice with cold FACS buffer by centrifugation.
-
Resuspend the cell pellet in 100 µl of FACS buffer containing the FITC-conjugated anti-human IgG secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the FITC channel. An increase in fluorescence intensity compared to the negative control indicates selectin binding.
-
Caption: Logical Flow of a Selectin Binding Assay.
Conclusion
The study of this compound-mediated cancer cell adhesion is crucial for understanding the mechanisms of metastasis and for the development of novel anti-cancer therapies. The protocols and data presented here provide a framework for researchers to investigate the role of sLeX in their specific cancer models. By utilizing these standardized assays, scientists can better evaluate the efficacy of drugs designed to inhibit sLeX expression or its interaction with selectins, ultimately contributing to the development of new strategies to combat cancer metastasis.
References
- 1. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells | The EMBO Journal [link.springer.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. P- and E-selectins recognize sialyl 6-sulfo Lewis X, the recently identified L-selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro Flow Adhesion Assay for Analyzing Shear-resistant Adhesion of Metastatic Cancer Cells to Endothelial Cells [en.bio-protocol.org]
- 7. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Selectin ligand this compound antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinicopathological and prognostic significance of sialyl Lewis X overexpression in patients with cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. In vitro Flow Adhesion Assay for Analyzing Shear-resistant Adhesion of Metastatic Cancer Cells to Endothelial Cells [bio-protocol.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Static and Dynamic Assays of Cell Adhesion Relevant to the Vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The increased adhesion of tumor cells to endothelial cells after irradiation can be reduced by FAK-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Regulation of Sialyl Lewis Antigen Expression in Colon Cancer Cells by Sialidase NEU4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ibidi.com [ibidi.com]
- 19. Flow Chamber Protocol [celladhesionapparatus.com]
Application Notes and Protocols: Studying Sialyl-Lewis X Function with Knockout Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialyl-Lewis X (sLeX) is a crucial tetrasaccharide carbohydrate determinant (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc) found on the surface of cells. It plays a vital role in a variety of cell-to-cell recognition processes.[1][2] Functionally, sLeX is best known as a key ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). This interaction is the initial step in the leukocyte adhesion cascade, mediating the tethering and rolling of leukocytes on the endothelial lining of blood vessels during inflammation.[1] This process allows immune cells to exit the bloodstream and migrate to sites of injury or infection. Beyond its role in immunity, sLeX is also implicated in cancer metastasis, where tumor cells can utilize the sLeX-selectin pathway to adhere to endothelial cells and extravasate to distant organs.[3]
The biosynthesis of sLeX is a multi-step enzymatic process carried out by specific glycosyltransferases. The final steps involve the addition of sialic acid by sialyltransferases (STs) and fucose by fucosyltransferases (FUTs).[1][4] Knockout mouse models, where the genes for these critical enzymes are deleted, have become indispensable tools for dissecting the precise in vivo functions of sLeX. By observing the physiological consequences of absent or altered sLeX expression, researchers can gain mechanistic insights into inflammation, immune response, and cancer progression.
Key Glycosyltransferases and Knockout Mouse Models
The synthesis of sLeX is primarily dependent on the coordinated action of α2,3-sialyltransferases and α1,3-fucosyltransferases. Mouse models with targeted deletions of the genes encoding these enzymes have revealed their specific and sometimes redundant roles.
-
Fucosyltransferases (FUTs): In mice, Fut4 and Fut7 are the key enzymes responsible for adding the α1,3-linked fucose residue, the final step in sLeX synthesis. Fut7 is considered the dominant enzyme for sLeX synthesis on leukocytes.
-
Sialyltransferases (STs): The ST3Gal family of enzymes, particularly ST3Gal-III, ST3Gal-IV, and ST3Gal-VI, catalyze the addition of sialic acid to a precursor glycan, creating the scaffold for FUTs to act upon.[1][5] Unlike in humans where ST3Gal-4 is the primary enzyme, in mice, multiple STs contribute to selectin ligand biosynthesis, demonstrating functional redundancy.[6]
Data Presentation: Phenotypes of sLeX-Deficient Knockout Mice
The following tables summarize quantitative data from studies using knockout mouse models to investigate sLeX function.
Table 1: Phenotypes of Fucosyltransferase (FUT) Knockout Mouse Models
| Mouse Model | Key Phenotype | Quantitative Data | Reference Context |
| Fut7-/- | Impaired leukocyte rolling and adhesion | Dominant role in regulating P-selectin mediated cell adhesion. | Affects the synthesis of sLeX, which is crucial for selectin binding and subsequent leukocyte capture and rolling.[7] |
| Fut4-/- / Fut7-/- (DKO) | Severely impaired neutrophil recruitment and selectin binding | Neutrophils from DKO mice have lost the fucose residue of sLeX and do not interact with endothelial E-selectin. | This double knockout model demonstrates the critical role of fucosylation in creating functional selectin ligands for leukocyte trafficking.[8] |
| Wild-type vs. DKO | Attenuation of leukocyte infiltration in asthma model | Leukocytes from DKO mice express no E- and P-selectin ligand activity and completely lack selectin-dependent cell adhesion. | Highlights the therapeutic potential of targeting sLeX in inflammatory diseases like asthma. |
Table 2: Phenotypes of Sialyltransferase (ST) Knockout Mouse Models
| Mouse Model | Key Phenotype | Quantitative Data | Reference Context |
| St3gal3-/- | Enhanced allergic eosinophilic airway inflammation | Increased BALF eosinophil numbers in St3gal3-/- and St3gal3+/- mice compared to wild-type. | ST3Gal-III is required for synthesizing ligands for Siglec-F, a receptor that induces eosinophil apoptosis. Its absence leads to increased eosinophilia.[9][10][11] |
| St3gal4-/- | Reduced leukocyte rolling and adhesion | 40-50% reduction in P-selectin-mediated cell adhesion compared to wild-type mouse neutrophils.[6] | ST3Gal-4 contributes significantly to selectin ligand synthesis in mice, though other STs can partially compensate.[5][6] |
| St3gal4-/- | Decreased eosinophil recruitment | Marked decrease in eosinophil extravasation into inflamed tissues (peritoneal cavity and cremaster muscle). | ST3Gal-IV is critical for CCR3-mediated eosinophil recruitment, suggesting a role beyond selectin ligand synthesis.[12][13] |
| St3gal4-/- / St3gal6-/- (DKO) | More pronounced defect in L-selectin binding and lymphocyte homing than single knockouts. | P-selectin dependent rolling reduction was similar between St3gal6-deficient and the double-deficient mice. | Demonstrates partial functional redundancy and synergistic action between ST3Gal-IV and ST3Gal-VI in synthesizing selectin ligands.[5] |
Visualizations
Biosynthesis and Logic Diagrams
Caption: The enzymatic pathway for this compound synthesis.
Caption: Relationship between specific gene knockouts and observed phenotypes.
Experimental Workflow Diagram
Caption: Workflow for studying leukocyte trafficking in knockout mice.
Experimental Protocols
Protocol 1: Thioglycollate-Induced Peritonitis for Leukocyte Recruitment Assay
Principle: Intraperitoneal (i.p.) injection of sterile thioglycollate broth, a chemical irritant, induces a robust and predictable inflammatory response, characterized by the sequential recruitment of neutrophils and then macrophages into the peritoneal cavity.[14] This model is used to quantify the ability of leukocytes to migrate from the circulation into a site of inflammation in knockout versus wild-type mice.
Materials and Reagents:
-
Brewer Thioglycollate Medium powder (e.g., Sigma-Aldrich)
-
Sterile pyrogen-free water or saline
-
Sterile syringes (1 mL or 3 mL) and needles (25-30 gauge)
-
70% Ethanol
-
Appropriate knockout and wild-type control mice (e.g., C57BL/6 background)
-
Ice-cold sterile PBS or HBSS (Ca2+- and Mg2+-free)
-
Hemocytometer or automated cell counter
-
Flow cytometry antibodies (optional, for cell phenotyping): Anti-Ly6G (for neutrophils), Anti-F4/80 (for macrophages)[15]
Procedure:
-
Preparation of 3% Thioglycollate Medium:
-
Dissolve 3g of Brewer Thioglycollate Medium powder in 100 mL of pyrogen-free water.
-
Autoclave the solution to sterilize.
-
Crucially , age the solution by storing it at room temperature, protected from light, for several weeks until it turns brownish. This aging process is essential for its inflammatory properties.[14]
-
-
Induction of Peritonitis:
-
Warm the aged thioglycollate medium to room temperature.
-
Restrain the mouse and swab the lower abdominal quadrant with 70% ethanol.
-
Using a 1 mL syringe with a 27-gauge needle, inject 1 mL of the 3% thioglycollate solution intraperitoneally.[16]
-
-
Cell Harvest (Peritoneal Lavage):
-
At the desired time point (e.g., 4-6 hours for peak neutrophil influx, 72 hours for peak macrophage influx), euthanize the mouse via an approved method.[16][17]
-
Place the mouse in a supine position and spray the abdomen with 70% ethanol.
-
Make a small midline incision through the skin of the lower abdomen, taking care not to puncture the underlying peritoneal wall.
-
Retract the skin to expose the intact peritoneum.
-
Carefully inject 5-10 mL of ice-cold sterile PBS or HBSS into the peritoneal cavity using a 23-gauge needle.
-
Gently massage the abdomen for 30-60 seconds to dislodge adherent cells.
-
Aspirate the peritoneal fluid (lavage) with the same syringe and transfer it to a sterile conical tube on ice. It should be possible to recover 80-90% of the injected volume.[14]
-
-
Cell Counting and Analysis:
-
Centrifuge the collected lavage fluid at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a known volume of cold buffer.
-
Count the total number of cells using a hemocytometer or automated cell counter.
-
(Optional) Use flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils) to determine the number and percentage of different leukocyte populations.[15]
-
Compare cell counts between knockout and wild-type mice to assess the impact of the gene deletion on leukocyte recruitment.
-
Protocol 2: Intravital Microscopy of Cremaster Muscle for Leukocyte Rolling and Adhesion
Principle: Intravital microscopy (IVM) allows for the direct visualization and quantification of leukocyte-endothelial interactions in the microcirculation of a living animal.[18] The mouse cremaster muscle is a thin, exteriorizable skeletal muscle with a well-defined microvasculature, making it an ideal tissue for studying the steps of the leukocyte adhesion cascade (rolling, adhesion, transmigration) in real-time.[19][20]
Materials and Reagents:
-
Knockout and wild-type control mice
-
Anesthetic cocktail (e.g., ketamine/xylazine)[21]
-
Sterile bicarbonate-buffered salt solution (BBS), warmed to 37°C[21]
-
Surgical tools: fine-tipped forceps, small surgical scissors, thermocautery tool
-
Suture thread (5-0 silk)
-
Custom mouse board/stage with a transparent pedestal for the muscle[19]
-
Intravital microscope (upright or inverted) equipped with a camera and recording software[22]
-
(Optional) Inflammatory stimulus (e.g., TNF-α, LTB4)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse by intraperitoneal injection of the anesthetic cocktail.[21] Monitor the depth of anesthesia throughout the procedure.
-
Place the mouse in a supine position on the heated surgical board to maintain body temperature (37°C).[21]
-
Make a small incision in the scrotum to expose the testis and the associated cremaster muscle.
-
Carefully dissect the cremaster muscle away from the testis and surrounding connective tissue using blunt dissection and cautery to control bleeding.[19]
-
-
Exteriorization and Mounting:
-
Make a longitudinal incision along the length of the muscle, avoiding the main feeding arteriole and draining venule.
-
Spread the muscle flat over the transparent optical pedestal on the custom microscope stage.[19]
-
Secure the edges of the tissue to the pedestal with fine sutures or pins.[19]
-
Throughout the preparation and observation period, continuously superfuse the exposed tissue with warmed (37°C), bicarbonate-buffered saline to keep it physiologically moist and viable.[21]
-
-
Intravital Microscopy and Data Acquisition:
-
Transfer the stage with the prepared mouse to the intravital microscope.
-
Allow the preparation to equilibrate for at least 30 minutes.
-
Identify post-capillary venules (typically 20-40 µm in diameter) for observation, as this is where most leukocyte-endothelial interactions occur.
-
(Optional) Apply a local inflammatory stimulus to the superfusion buffer to induce leukocyte recruitment.
-
Record video sequences (e.g., 1-2 minutes) of multiple venules for each animal.
-
-
Offline Analysis:
-
Playback the recorded videos to quantify leukocyte trafficking parameters.
-
Leukocyte Rolling Flux: Count the number of leukocytes rolling past a defined line perpendicular to the vessel axis per minute.
-
Leukocyte Rolling Velocity: Measure the time it takes for individual rolling leukocytes to travel a known distance (e.g., 100 µm) along the vessel wall. Average the velocity of 10-20 cells per vessel. In TNF-α treated wild-type mice, average rolling velocities can be around 4.8 µm/s, whereas in certain knockout models (e.g., CD18-/-), this can increase to over 28 µm/s.[23]
-
Leukocyte Adhesion: Count the number of leukocytes that remain stationary on the endothelial surface for at least 30 seconds within a defined length of the venule (e.g., 100 µm).[24] Normalize this number to the vessel surface area.
-
Protocol 3: Experimental Metastasis Assay
Principle: This assay models the later stages of metastasis (hematogenous transit, arrest in a capillary bed, and extravasation) by injecting tumor cells directly into the circulation.[25] It is used to assess the ability of cancer cells to colonize a distant organ, often the lung. By using this model in sLeX-deficient mice, one can investigate the role of host sLeX expression on endothelial cells in mediating tumor cell arrest and extravasation.
Materials and Reagents:
-
Tumor cell line (e.g., B16-F10 melanoma, syngeneic to C57BL/6 mice)[26][27]
-
Cell culture medium (e.g., RPMI or DMEM), fetal bovine serum, trypsin-EDTA
-
Sterile PBS
-
Knockout and wild-type control mice (e.g., C57BL/6)
-
Insulin (B600854) syringes (28-30 gauge)
-
Bouin's solution or 10% neutral buffered formalin for tissue fixation
-
Dissecting microscope
Procedure:
-
Preparation of Tumor Cells:
-
Culture B16-F10 melanoma cells under standard conditions. Harvest cells when they are approximately 70-80% confluent to ensure they are in a logarithmic growth phase.[26]
-
Wash the cells with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with serum-containing medium.
-
Wash the cells twice with sterile, serum-free PBS or medium by centrifugation (300 x g for 5 min).
-
Resuspend the final cell pellet in sterile PBS and perform a cell count using a hemocytometer. Adjust the concentration to the desired density (e.g., 2.5 x 105 cells/mL for a 200 µL injection of 5 x 104 cells). Keep cells on ice to maintain viability.
-
-
Intravenous Injection:
-
Warm the mice under a heat lamp for a few minutes to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Using an insulin syringe, slowly inject 100-200 µL of the tumor cell suspension into a lateral tail vein.
-
-
Metastasis Development and Endpoint Analysis:
-
House the mice for a predetermined period, typically 14-21 days, to allow metastatic foci to develop in the lungs.[27] Monitor the mice regularly for signs of distress.
-
At the end of the experiment, euthanize the mice.
-
Carefully dissect and remove the lungs.
-
-
Quantification of Lung Metastases:
-
Rinse the lungs briefly in PBS.
-
Fix the lungs by immersion in Bouin's solution or 10% neutral buffered formalin. The black melanoma colonies will become clearly visible against the yellow (Bouin's) or white (formalin) lung tissue.
-
Using a dissecting microscope, count the number of metastatic nodules on the surface of all lung lobes.
-
Compare the number of metastatic foci between knockout and wild-type mice to determine the role of host sLeX in tumor cell colonization.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 3. ST3GalIV drives SLeX biosynthesis in gastrointestinal cancer cells and associates with cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coordinated roles of ST3Gal-VI and ST3Gal-IV sialyltransferases in the synthesis of selectin ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ST3Gal-4 is the primary sialyltransferase regulating the synthesis of E-, P-, and L-selectin ligands on human myeloid leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mice deficient in the St3gal3 gene product α2,3 sialyltransferase (ST3Gal-III) exhibit enhanced allergic eosinophilic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mice deficient in the St3gal3 gene product α2,3 sialyltransferase (ST3Gal-III) exhibit enhanced allergic eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CCR3-dependent eosinophil recruitment is regulated by sialyltransferase ST3Gal-IV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inflammatory Mediator Profiling Reveals Immune Properties of Chemotactic Gradients and Macrophage Mediator Production Inhibition during Thioglycollate Elicited Peritoneal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eosinophil contamination of thioglycollate-elicited peritoneal macrophage cultures skews the functional readouts of in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selecting the right gate to identify relevant cells for your assay: a study of thioglycollate-elicited peritoneal exudate cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]
- 19. The Mouse Cremaster Muscle Preparation for Intravital Imaging of the Microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies | Springer Nature Experiments [experiments.springernature.com]
- 21. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies | Musculoskeletal Key [musculoskeletalkey.com]
- 22. researchgate.net [researchgate.net]
- 23. Control of leukocyte rolling velocity in TNF-alpha-induced inflammation by LFA-1 and Mac-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mice lacking the signaling molecule CalDAG-GEFI represent a model for leukocyte adhesion deficiency type III - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantifying spontaneous metastasis in a syngeneic mouse melanoma model using real time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Injection of Syngeneic Murine Melanoma Cells to Determine Their Metastatic Potential in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Density Antibody Arrays for Profiling Sialyl-Lewis X Modified Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sialyl-Lewis X (sLeX) tetrasaccharide (also known as CD15s or SSEA-1) is a crucial carbohydrate antigen primarily found on the termini of O-glycans and N-glycans on the surface of cells[1]. It plays a vital role in various cell-to-cell recognition processes, including leukocyte tethering and rolling during inflammation, and sperm-egg binding[1][2]. The overexpression of sLeX on cancer cells is strongly associated with metastasis and poor patient prognosis[1][3][4]. This modification facilitates the adhesion of circulating tumor cells to endothelial cells, a critical step in the metastatic cascade[3][5].
Profiling the specific proteins that carry the sLeX modification (the "sLeX-glycoproteome") can uncover novel biomarkers for disease diagnosis, prognosis, and monitoring[6][7]. High-density antibody arrays offer a powerful, high-throughput platform to achieve this. This technology immobilizes thousands of specific antibodies onto a solid surface, allowing for the simultaneous capture of a large fraction of the proteome from a complex biological sample like plasma or serum[8]. By subsequently probing the array with an anti-sLeX antibody, researchers can identify and quantify the specific proteins that are modified with this critical glycan.
This document provides a detailed protocol for using high-density antibody arrays to profile sLeX-modified proteins and discusses key applications of this technology.
Principle of the Assay
The method employs a sandwich-assay-like approach on a microarray platform. First, proteins from a biological sample (e.g., plasma, serum, cell lysate) are incubated with the high-density antibody array. Each spot on the array contains a unique capture antibody that binds its specific target protein from the sample. After washing away unbound proteins, the array is incubated with a fluorescently labeled monoclonal antibody that specifically recognizes the sLeX glycan structure. The fluorescence intensity at each spot is then measured using a microarray scanner, which corresponds to the abundance of sLeX modification on the captured protein. This allows for a global, semi-quantitative profile of sLeX-modified proteins in the sample[6][7].
Experimental Workflow
The overall experimental process involves sample preparation, incubation with the antibody array, detection of sLeX-modified proteins, and data analysis.
Caption: Overview of the high-density antibody array workflow for sLeX protein profiling.
Detailed Experimental Protocol
This protocol is adapted from methodologies used for profiling sLeX-modified proteins in human plasma[6].
Reagents and Materials
-
High-Density Antibody Array Slides: Commercially available or custom-printed arrays with thousands of antibodies on NHS-ester reactive surfaces.
-
Biological Samples: Human plasma, serum, or cell lysates.
-
Blocking Buffer: 0.3% (v/v) ethanolamine (B43304) in 50 mM sodium borate, pH 8.0.
-
Incubation Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween 20 (PBST).
-
Wash Buffer 1: PBS with 0.5% Tween 20.
-
Wash Buffer 2: PBS.
-
Wash Buffer 3: Deionized water.
-
Detection Antibody: Fluorescently labeled anti-sLeX monoclonal antibody (e.g., Cy3- or Cy5-conjugated).
-
Microarray Coverslips: (e.g., mSeries Lifter Slips).
-
Incubation Chamber: Humidified chamber to prevent array drying.
-
Centrifuge: For drying slides.
-
Microarray Scanner: Capable of detecting the chosen fluorophore (e.g., GenePix 4200A).
-
Data Analysis Software: Software for microarray image analysis (e.g., GenePix Pro) and statistical analysis.
Array Preparation
-
Blocking: Place the microarray slide in a 50 ml conical tube. Add 40 ml of Blocking Buffer to submerge the slide.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the slide with deionized water.
-
Drying: Dry the slide by centrifugation at 500 x g for 5 minutes. The slide is now ready for sample incubation.
Sample Incubation
-
Sample Dilution: Dilute 10 µl of undepleted human plasma or serum 1:8 in Incubation Buffer (final volume 80 µl)[6]. For cell lysates, the optimal dilution should be determined empirically, starting with a protein concentration of 0.5-1.0 mg/ml.
-
Application: Place a coverslip over the array. Pipette the diluted sample onto the slide at the edge of the coverslip[6]. The liquid will be drawn into the space between the coverslip and the array by capillary action.
-
Incubation: Place the slide in a humidified incubation chamber and incubate for 60 minutes at room temperature[6].
Detection of sLeX-Modified Proteins
-
Primary Wash: After incubation, remove the coverslip by submerging the slide in a wash container with Wash Buffer 1. Wash twice with Wash Buffer 1 for 5 minutes each with gentle agitation[6].
-
Detection Antibody Incubation: Dilute the fluorescently labeled anti-sLeX antibody to a final concentration of 5 µg/ml in Incubation Buffer[6].
-
Apply the diluted detection antibody to the array under a new coverslip.
-
Incubate for 60 minutes at room temperature in the dark to prevent photobleaching[6].
-
Final Washes:
-
Drying: Dry the slide by centrifugation at 500 x g for 5 minutes.
Data Acquisition and Analysis
-
Scanning: Scan the slide immediately using a microarray scanner at the appropriate laser wavelength and PMT gain settings to obtain a high-quality image with minimal saturated spots[6].
-
Image Analysis: Use microarray analysis software to align the grid, identify spots, and quantify the median fluorescence intensity of each spot. Subtract the local background from each spot's intensity.
-
Data Normalization: Normalize the data to account for technical variations. Standard methods like global normalization or normalization against internal controls can be used.
-
Statistical Analysis: Perform statistical analysis to identify differentially expressed sLeX-modified proteins between sample groups (e.g., cancer vs. control). This can include t-tests or ANOVA, followed by correction for multiple comparisons[9][10].
Data Presentation: Example from Colon Cancer Study
High-density antibody arrays have been successfully used to identify proteins with altered sLeX modification in the plasma of colon cancer patients[6]. The table below summarizes example findings, showcasing proteins where the change in sLeX glycan level was more significant than the change in the protein's abundance.
| Protein Target | Fold Change in sLeX Level (Cancer vs. Control) | Fold Change in Protein Level (Cancer vs. Control) | Significance (p-value) |
| Dermcidin (DCD) | 4.1 | 1.8 | < 0.05 |
| Heparin-binding EGF-like growth factor (HBEGF) | 6.0 | 2.2 | < 0.05 |
| Von Willebrand factor (VWF) | 7.5 | 1.2 | < 0.05 |
| CD44 antigen (CD44) | 7.4 | 1.5 | < 0.01 |
| Cathepsin L2 (CTSL2) | 2.7 | 1.1 | < 0.05 |
| Platelet-derived growth factor subunit A (PDGFA) | 3.5 | 1.3 | < 0.05 |
| Data adapted from a study on colon cancer patient plasma, demonstrating the discovery of novel sLeX-modified biomarkers. The data highlights that assessing the glycan modification provides a greater dynamic range for biomarker discovery than measuring protein levels alone[6]. |
Biological Context: sLeX in Cancer Metastasis
The sLeX antigen is a key ligand for E-selectin and P-selectin, which are adhesion molecules expressed on the surface of endothelial cells lining blood vessels[1][11]. In cancer, tumor cells that overexpress sLeX can mimic leukocytes, using this interaction to adhere to the endothelium, which facilitates their exit from the bloodstream (extravasation) to form secondary tumors at distant sites[3][5].
Caption: Role of sLeX in cancer cell adhesion to endothelium, a key step in metastasis.
Applications in Research and Drug Development
-
Biomarker Discovery: Identify novel sLeX-modified glycoproteins in serum or plasma that can serve as diagnostic or prognostic markers for diseases like cancer[6][7].
-
Understanding Disease Mechanisms: Profile changes in the sLeX-glycoproteome during disease progression to gain insights into pathological processes such as inflammation and metastasis[1][12].
-
Drug Development: Screen for compounds that inhibit the enzymes responsible for sLeX biosynthesis or that block the interaction between sLeX and selectins, offering potential anti-metastatic therapies[11].
-
Patient Stratification: Differentiate patient subgroups based on their unique sLeX-glycoprotein profiles, which could help in personalizing treatment strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 3. Sialyl-Lewis A vs. This compound: A Guide to Specificity in Cancer Research - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of high density antibody arrays to validate and discover cancer serum biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Data Analysis for Antibody Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Data Analysis for Antibody Arrays | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Expression of this compound, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Sialyl-Lewis X Structures using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyl-Lewis X (sLeX), a terminal carbohydrate epitope on glycoproteins and glycolipids, plays a pivotal role in various physiological and pathological processes.[1] It is a crucial ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin), mediating cell-cell interactions in inflammation, immune responses, and cancer metastasis.[1][2] The aberrant expression of sLeX on the surface of cancer cells is associated with tumor progression, metastasis, and poor prognosis, making it a significant biomarker and a therapeutic target.[3] This document provides detailed application notes and protocols for the quantitative determination of sLeX structures using an Enzyme-Linked Immunosorbent Assay (ELISA), a robust and sensitive method for its detection in various biological samples. This assay is particularly valuable for cancer research, diagnostics, and the development of therapeutics targeting sLeX-mediated pathways.[4]
Principle of the this compound ELISA
The determination of sLeX levels is achieved through a sandwich ELISA. This method utilizes a specific anti-sLeX monoclonal antibody, such as CSLEX-1, for both capture and detection of the sLeX antigen.[5][6] The assay is performed in a microplate format and involves the following key steps:
-
Coating: A capture anti-sLeX antibody is immobilized on the surface of the microplate wells.
-
Sample Incubation: The biological sample containing the sLeX antigen is added to the wells. The sLeX antigen binds to the capture antibody.
-
Detection: A second anti-sLeX antibody, conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), is added. This detection antibody binds to a different epitope on the captured sLeX antigen, forming a "sandwich".
-
Substrate Reaction: A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The intensity of the color, which is proportional to the amount of sLeX in the sample, is measured using a microplate reader.
Application in Research and Drug Development
The sLeX ELISA is a versatile tool with numerous applications in both basic research and pharmaceutical development:
-
Cancer Research: Studying the expression levels of sLeX in different cancer types and its correlation with disease progression and metastasis.[3]
-
Biomarker Discovery: Validating sLeX as a diagnostic or prognostic biomarker in various diseases, including cancer and inflammatory conditions.[1]
-
Drug Development:
-
Screening for Inhibitors: High-throughput screening of small molecules or antibodies that can block the interaction between sLeX and selectins, a promising strategy for anti-cancer and anti-inflammatory therapies.[7][8]
-
Pharmacodynamic Studies: Assessing the in vivo efficacy of drugs designed to modulate sLeX expression or its interactions.
-
Quality Control: Ensuring the correct glycosylation profile of biologic drugs where sLeX expression might be a critical quality attribute.
-
Data Presentation
The following table summarizes representative quantitative data of serum sLeX levels in healthy individuals and patients with breast cancer, as determined by ELISA. This data highlights the potential of sLeX as a cancer biomarker.
| Group | Number of Subjects (n) | Median Serum sLeX Level (U/mL) | p-value (vs. Healthy Controls) |
| Healthy Controls | 43 | 1.6 | - |
| Ductal Carcinoma In Situ (DCIS) | 26 | 2.3 | < 0.05 |
| Invasive Non-Metastatic Breast Cancer | 154 | 3.0 | < 0.05 |
| Metastatic Breast Cancer | 63 | 4.0 | < 0.05 |
Data adapted from a retrospective study on serum sLeX levels in breast cancer patients.[3]
Experimental Protocols
Materials and Reagents
-
96-well ELISA plates
-
Anti-sLeX monoclonal antibody (e.g., CSLEX-1) for coating
-
HRP-conjugated anti-sLeX monoclonal antibody for detection
-
sLeX-positive control (e.g., sLeX-conjugated protein or purified sLeX oligosaccharide)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample Diluent (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB (3,3’,5,5’-tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Biological samples (e.g., serum, plasma, cell culture supernatant)
Detailed Sandwich ELISA Protocol for sLeX Determination
-
Plate Coating:
-
Dilute the capture anti-sLeX antibody (e.g., CSLEX-1) to a final concentration of 1-10 µg/mL in Coating Buffer.[5]
-
Add 100 µL of the diluted antibody to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4°C.
-
The next day, aspirate the coating solution and wash the plate twice with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Aspirate the blocking buffer and wash the plate three times with Wash Buffer.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve by performing serial dilutions of the sLeX-positive control in Sample Diluent. Recommended starting concentration is 100 U/mL.
-
Dilute the biological samples in Sample Diluent. The optimal dilution factor should be determined empirically but a starting dilution of 1:2 to 1:10 is recommended for serum or plasma.
-
Add 100 µL of the standards and diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C for increased sensitivity.
-
-
Detection Antibody Incubation:
-
Wash the plate four times with Wash Buffer.
-
Dilute the HRP-conjugated anti-sLeX detection antibody in Sample Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of sLeX in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Workflow for the this compound Sandwich ELISA.
References
- 1. An improved ELISA for the determination of sialyl Lewis(x) structures on purified glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectin Ligands Sialyl-Lewis a and this compound in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated serum levels of sialyl Lewis X (sLeX) and inflammatory mediators in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of ELISA for Accurate and Accelerated Drug Discovery [moleculardevices.com]
- 5. precisionbiospecimens.com [precisionbiospecimens.com]
- 6. Sandwich ELISA Using a Mouse/Human Chimeric CSLEX-1 Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of sialyl Lewis(x) mimics as E- and P-selectin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Inhibition of this compound Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of Sialyl-Lewis X (sLeX) Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyl-Lewis X (sLeX) is a crucial tetrasaccharide carbohydrate epitope involved in a wide array of biological recognition processes, most notably as a ligand for selectin proteins that mediate cell adhesion in inflammation, immune responses, and cancer metastasis. The development of sLeX derivatives and mimetics is a key area of research for creating antagonists of selectin-mediated cell adhesion, offering potential therapeutic interventions for various diseases. Chemoenzymatic synthesis has emerged as a powerful and efficient strategy for the production of sLeX and its analogs, combining the precision of enzymatic catalysis with the versatility of chemical synthesis. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of sLeX derivatives.
Core Concepts and Workflow
The chemoenzymatic synthesis of sLeX and its derivatives typically involves a stepwise or one-pot multi-enzyme approach. The core structure is built upon a lactose (B1674315) or N-acetyllactosamine (LacNAc) backbone, which is sequentially modified by glycosyltransferases. The key enzymatic steps involve sialylation and fucosylation.
A common synthetic route begins with a suitable acceptor substrate, which is first sialylated using a sialyltransferase and then fucosylated using a fucosyltransferase to yield the sLeX determinant. Alternatively, for the synthesis of certain derivatives, fucosylation may precede sialylation, although this is less common in natural biosynthetic pathways.[1][2] One-pot multi-enzyme (OPME) systems have been developed to streamline this process, allowing for the synthesis of complex glycans without the need for purification of intermediates.[3][4][5]
Caption: General workflow for the chemoenzymatic synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: One-Pot Two-Enzyme Synthesis of Sialyl-N-acetyllactosamine (sLacNAc) Derivatives
This protocol describes the synthesis of the trisaccharide precursor to sLeX using a combination of CMP-sialic acid synthetase and α2,3-sialyltransferase.[6]
Materials:
-
N-acetyllactosamine (LacNAc) or an appropriate derivative
-
Sialic acid sodium salt
-
Cytidine 5'-triphosphate (CTP) disodium (B8443419) salt
-
Tris-HCl buffer (200 mM, pH 8.8)
-
Magnesium chloride (MgCl₂)
-
Neisseria meningitidis CMP-sialic acid synthetase (NmCSS)
-
Pasteurella multocida α2,3-sialyltransferase
-
15 mL centrifuge tubes
-
Incubator shaker
Procedure:
-
In a 15 mL centrifuge tube, prepare a 5.0 mL reaction mixture containing:
-
N-acetyllactosamine or derivative (1.0 equiv, e.g., 0.059 mmol)
-
Sialic acid sodium salt (1.5 equiv, e.g., 0.088 mmol)
-
CTP disodium salt (1.5 equiv, e.g., 0.088 mmol)
-
20 mM MgCl₂
-
-
Add the enzymes to the reaction mixture:
-
Neisseria meningitidis CMP-sialic acid synthetase (3.0 units)
-
Pasteurella multocida α2,3-sialyltransferase (1.5 units)
-
-
Incubate the reaction mixture at 37°C for 3 hours with shaking at 225 rpm.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purify the sLacNAc derivative using size-exclusion chromatography or other appropriate methods.
Protocol 2: One-Pot Three-Enzyme Synthesis of this compound (sLeX)
This protocol outlines a one-pot system for the synthesis of sLeX from L-fucose and a sialylated acceptor, incorporating an in-situ GDP-fucose generation system.[4][6][7]
Materials:
-
Synthesized sLacNAc derivative (from Protocol 1)
-
L-fucose
-
Adenosine 5'-triphosphate (ATP)
-
Guanosine 5'-triphosphate (GTP)
-
L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis
-
α-(1→3)-fucosyltransferase (e.g., from Helicobacter pylori)
-
Pyruvate (B1213749) kinase (for cofactor recycling, if needed)
-
Phosphoenolpyruvate (PEP, if using pyruvate kinase)
-
Appropriate buffer (e.g., Tris-HCl)
Procedure:
-
Set up a reaction mixture containing the sLacNAc acceptor, L-fucose, ATP, and GTP in the appropriate buffer.
-
Add the three enzymes to the reaction mixture:
-
FKP (to generate GDP-fucose from L-fucose)
-
α-(1→3)-fucosyltransferase
-
Pyruvate kinase (if implementing cofactor recycling with PEP)
-
-
Incubate the reaction at 37°C.
-
Monitor the formation of sLeX by TLC, HPLC, or mass spectrometry.
-
Purify the final sLeX product using chromatographic techniques.
Synthesis of Sulfated sLeX Derivatives
The synthesis of sulfated sLeX analogs, such as 6-sulfo-sLeX and 6'-sulfo-sLeX, can be achieved by using sulfated precursors in the chemoenzymatic workflow or by enzymatic sulfation as a final step.[8][9] The synthesis of 6-sulfo-sLeX, for instance, is catalyzed by GlcNAc-6-O-sulfotransferases (GlcNAc6STs).[8][9] A chemoenzymatic approach can utilize a bacterial sialyltransferase mutant that can tolerate fucosylated and sulfated substrates.[10][11]
Caption: Workflow for the synthesis of sulfated this compound derivatives.
Data Presentation
The efficiency of chemoenzymatic synthesis is often evaluated by the reaction yield. The following table summarizes representative yields for the synthesis of sLeX and its derivatives from various studies.
| Product | Acceptor Substrate | Key Enzymes | Yield (%) | Reference |
| sLeX derivative | sLacNAc derivative | α-(1→3)-fucosyltransferase, FKP | 79 | [6] |
| 6-O-sulfo-sLeX (Neu5Ac) | 6-O-sulfo-LacNAc | NmCSS, PmST1 M144D | 64-85 | [11] |
| 6'-O-sulfo-sLeX (Neu5Ac) | 6'-O-sulfo-LacNAc | NmCSS, PmST1 M144D | 64-85 | [11] |
| 6,6'-di-O-sulfo-sLeX (Neu5Ac) | 6,6'-di-O-sulfo-LacNAc | NmCSS, PmST1 M144D | 64-85 | [11] |
| 6-O-sulfo-sLeX (Neu5Gc) | 6-O-sulfo-LacNAc | NmCSS, PmST1 M144D | 38-60 | [11] |
| 6'-O-sulfo-sLeX (Neu5Gc) | 6'-O-sulfo-LacNAc | NmCSS, PmST1 M144D | 38-60 | [11] |
| 6,6'-di-O-sulfo-sLeX (Neu5Gc) | 6,6'-di-O-sulfo-LacNAc | NmCSS, PmST1 M144D | 38-60 | [11] |
Signaling Pathway Involvement
sLeX and its derivatives are primarily recognized by selectins (E-, P-, and L-selectin) on the surface of endothelial cells and leukocytes. This interaction is a critical step in the leukocyte adhesion cascade during inflammation. By developing sLeX mimetics and inhibitors, it is possible to block this interaction and modulate the inflammatory response.[12][13][14]
Caption: Inhibition of selectin-mediated cell adhesion by sLeX derivatives.
Conclusion
The chemoenzymatic synthesis of this compound and its derivatives offers a highly efficient and specific route to these complex and biologically significant molecules. The use of one-pot multi-enzyme systems has further streamlined their production, making them more accessible for research and drug development. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of novel sLeX analogs as potential therapeutics for a range of inflammatory diseases and cancer.
References
- 1. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological function of sialic acid and sialylation in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 9. explorationpub.com [explorationpub.com]
- 10. Systematic chemoenzymatic synthesis of O-sulfated sialyl Lewis x antigens - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. escholarship.org [escholarship.org]
- 12. Synthesis of sialyl Lewis x mimetics as selectin inhibitors by enzymatic aldol condensation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of sialyl Lewis(x) mimics as E- and P-selectin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Sialyl LewisX Mimetics with E- and P-Selectin Binding Properties and Immunosuppressive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in Sialyl-Lewis X immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low signal in Sialyl-Lewis X (sLeX) immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in research?
This compound (sLeX), also known as CD15s, is a tetrasaccharide carbohydrate antigen typically found on the surface of cells attached to glycoproteins or glycolipids.[1] It plays a crucial role in various biological processes, including cell-to-cell recognition.[1] In the context of immunology and cancer research, sLeX is a key ligand for selectins, a family of cell adhesion molecules. This interaction is vital for the trafficking of leukocytes to sites of inflammation and has also been implicated in the metastasis of cancer cells.[2][3]
Q2: I am not seeing any signal in my this compound IHC. What are the most common initial checks?
When encountering no signal, it is best to systematically review the entire protocol. Start with these critical points:
-
Primary Antibody: Confirm that your anti-sLeX antibody is validated for IHC on your specific tissue type (e.g., formalin-fixed paraffin-embedded).[4][5] Ensure it has been stored correctly and is within its expiration date.
-
Positive Control: Always include a positive control tissue known to express sLeX to verify that the antibody and detection system are working.
-
Secondary Antibody Compatibility: Ensure your secondary antibody is raised against the host species of your primary anti-sLeX antibody (e.g., if your primary is a mouse monoclonal, use an anti-mouse secondary).[5]
-
Detection System: Verify that all components of your detection system (e.g., HRP-conjugate, DAB substrate) are active and have not expired. You can test the detection system independently of the primary antibody.[4]
Q3: Are there specific anti-Sialyl-Lewis X antibody clones recommended for IHC?
Several monoclonal antibodies are available for the detection of sLeX. The choice of clone can be critical, as reactivity can vary depending on the context, such as species and the specific glycan structure. Some commonly used clones include:
-
CSLEX1 (or KM93): Often used for human tissues.
-
HECA-452: Recognizes sLeX and related structures.
-
FH6: Another antibody used for sLeX detection.
-
F1 and F2: Newer clones developed to react with both human and mouse sLeX, which can be a limitation of some conventional antibodies.[3]
It's important to consult the antibody datasheet for validation in your specific application and to perform in-house validation.
Q4: Can the type of tissue fixation affect this compound detection?
Yes, fixation is a critical step. Formalin fixation, while excellent for preserving morphology, creates cross-links that can mask the sLeX epitope, leading to weak or no staining.[6][7] Over-fixation can exacerbate this issue.[4] If you suspect over-fixation, you may need to optimize your antigen retrieval protocol. For carbohydrate antigens like sLeX, it is crucial to find a balance between preserving tissue structure and maintaining epitope integrity.
Troubleshooting Low or No Signal
This guide addresses the common causes of weak or absent staining in this compound IHC and provides actionable solutions.
Problem 1: Weak or No Staining
| Possible Cause | Solution |
| Improper Primary Antibody Dilution | Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of concentrations. |
| Suboptimal Antigen Retrieval | The sLeX carbohydrate epitope may be masked by formalin fixation.[6][7] Optimization of Heat-Induced Epitope Retrieval (HIER) is crucial. Experiment with different retrieval buffers (e.g., citrate (B86180) buffer pH 6.0 vs. Tris-EDTA pH 9.0) and optimize heating time and temperature. In some cases, Proteolytic-Induced Epitope Retrieval (PIER) with enzymes like proteinase K or trypsin might be effective, but this should be carefully optimized to avoid tissue damage.[7] |
| Inactive Reagents | Ensure all reagents, especially the primary antibody, enzyme-conjugated secondary antibody, and substrate-chromogen solution, are within their expiry dates and have been stored correctly.[4] |
| Incompatible Primary and Secondary Antibodies | Verify that the secondary antibody is specific for the host species and isotype of the primary anti-sLeX antibody.[5] |
| Insufficient Incubation Times | Increase the incubation time for the primary antibody. An overnight incubation at 4°C is often more effective than a shorter incubation at room temperature. |
| Low Antigen Abundance | The target sLeX epitope may be present at low levels in your tissue. Consider using a signal amplification system to enhance detection. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Solution |
| Endogenous Enzyme Activity | If using an HRP-based detection system, tissues may have endogenous peroxidase activity. Block this by incubating sections in a hydrogen peroxide solution (e.g., 0.3-3% H2O2 in methanol (B129727) or PBS) before applying the primary antibody.[8] For alkaline phosphatase (AP) systems, endogenous AP can be an issue and may require specific inhibitors. |
| Non-Specific Antibody Binding | Block non-specific binding by incubating the tissue with normal serum from the same species as the secondary antibody was raised in.[8] Using a protein block like bovine serum albumin (BSA) can also be beneficial. |
| Primary Antibody Concentration Too High | An overly concentrated primary antibody can lead to high background. Perform a titration to find the optimal dilution that provides a good signal-to-noise ratio. |
| Tissue Drying Out | Ensure the tissue sections remain moist throughout the entire staining procedure.[9] Drying can cause non-specific antibody binding and artifacts. |
Signal Amplification Strategies
When the expression of this compound is low, signal amplification can significantly improve detection.
| Amplification Method | Principle | Considerations |
| Labeled Streptavidin-Biotin (LSAB) | A biotinylated secondary antibody is followed by a streptavidin-enzyme conjugate. The high affinity of streptavidin for biotin (B1667282) allows for the binding of multiple enzyme molecules per antibody. | Can lead to background staining in tissues with high endogenous biotin (e.g., kidney, liver). Requires an additional blocking step for endogenous biotin. |
| Polymer-Based Detection Systems | A polymer backbone is conjugated with multiple enzyme molecules and secondary antibodies. This avoids the use of biotin and can provide higher sensitivity and lower background than LSAB methods. | Generally a simpler and more robust method with fewer steps. |
| Tyramide Signal Amplification (TSA) | An HRP-conjugated secondary antibody catalyzes the deposition of multiple labeled tyramide molecules in the vicinity of the epitope. This results in a substantial amplification of the signal. | Highly sensitive method, ideal for detecting low-abundance targets. Requires careful optimization to avoid overly intense staining that can obscure cellular details. |
Experimental Protocols
General Protocol for this compound IHC on FFPE Tissues
This protocol is a starting point and should be optimized for your specific antibody, tissue, and detection system.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 2 minutes.
-
Immerse in 70% ethanol: 1 x 2 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER):
-
Immerse slides in a staining dish containing retrieval solution (e.g., 10mM Sodium Citrate, pH 6.0).
-
Heat to 95-100°C in a microwave, pressure cooker, or water bath for 20-40 minutes.
-
Allow slides to cool to room temperature in the retrieval solution.
-
Rinse slides in wash buffer (e.g., PBS or TBS).
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 0.3% H2O2 in PBS for 15-30 minutes.
-
Rinse with wash buffer.
-
-
Blocking Non-Specific Binding:
-
Incubate slides with 5-10% normal serum (from the secondary antibody host species) in PBS for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Sialyl-Lewis X antibody in antibody diluent (e.g., PBS with 1-3% BSA).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Rinse slides with wash buffer.
-
If using an LSAB system, incubate with streptavidin-HRP.
-
Rinse slides with wash buffer.
-
-
Chromogenic Development:
-
Incubate slides with a DAB substrate-chromogen solution until the desired stain intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with water.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Antigen Retrieval Buffer Options
| Buffer | pH | Typical Use |
| Sodium Citrate | 6.0 | A commonly used starting point for many antibodies. |
| Tris-EDTA | 9.0 | Can be more effective for some antibodies and epitopes. |
Note: The optimal antigen retrieval buffer and conditions must be determined empirically for each anti-sLeX antibody.
Visualizations
Caption: A flowchart for troubleshooting low signal in this compound IHC.
References
- 1. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 2. Monoclonal Antibody Targeting Sialyl-di-Lewisa-Containing Internalizing and Noninternalizing Glycoproteins with Cancer Immunotherapy Development Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry: R&D Systems [rndsystems.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]
- 7. Heat-induced Antigen Retrieval Protocol | Rockland [rockland.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. nordicbiosite.com [nordicbiosite.com]
Technical Support Center: Optimizing Sialyl-Lewis X Antibody Concentrations for Flow Cytometry
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Sialyl-Lewis X (sLeX) antibody concentrations for flow cytometry. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for my this compound antibody?
A1: The optimal concentration for your this compound (sLeX) antibody is not a single value and must be determined empirically through a process called titration.[1][2] Titration involves staining your cells with a series of antibody dilutions to find the concentration that provides the best signal-to-noise ratio, often quantified by the Stain Index.[2] Starting with the manufacturer's recommended concentration is a good practice, but the ideal concentration will depend on your specific cell type, experimental conditions, and the antibody clone used.[1]
Q2: Which this compound antibody clone should I use?
A2: Several antibody clones are available for detecting this compound, with CSLEX1 and HECA-452 being commonly used in flow cytometry. The choice of clone may depend on the specific epitope recognition required for your research. It is advisable to consult the literature to see which clones have been successfully used for your cell type of interest.
Q3: Why am I seeing high background staining with my this compound antibody?
A3: High background staining can be caused by several factors. Using too high a concentration of the antibody is a common cause, leading to non-specific binding.[1][3] Additionally, some cells may have Fc receptors that can bind non-specifically to the antibody; using an Fc block can help mitigate this.[4] Finally, ensure that your washing steps are adequate to remove unbound antibodies.[3]
Q4: My this compound signal is very weak. What can I do?
A4: A weak signal can result from several issues. First, ensure that your target cells are known to express this compound.[3][4] Using a positive control cell line can confirm this. The antibody concentration may be too low, so a proper titration is crucial.[1] Also, check the storage and handling of your antibody, as improper storage can lead to degradation.[4] If using a directly conjugated antibody, ensure the fluorophore is compatible with your cytometer's lasers and filters.[4] For indirectly stained samples, confirm the secondary antibody is appropriate for the primary antibody's isotype.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Low or no expression of this compound on target cells. | Confirm sLeX expression on your cells using a positive control or by consulting literature.[3][4] |
| Antibody concentration is too low. | Perform an antibody titration to determine the optimal concentration.[1] | |
| Improper antibody storage or handling. | Ensure the antibody has been stored according to the manufacturer's instructions and has not expired.[4] | |
| Incompatible fluorophore or secondary antibody. | Verify that the fluorophore is compatible with your flow cytometer's configuration. For indirect staining, ensure the secondary antibody recognizes the primary antibody's isotype.[4] | |
| High Background | Antibody concentration is too high. | Titrate the antibody to find a lower concentration that maintains a good signal-to-noise ratio.[1][3] |
| Non-specific binding to Fc receptors. | Pre-incubate cells with an Fc receptor blocking solution.[4] | |
| Inadequate washing. | Increase the number and/or volume of washes after antibody incubation.[3] | |
| Dead cells are binding the antibody non-specifically. | Use a viability dye to exclude dead cells from your analysis.[5] | |
| Poor Resolution Between Positive and Negative Populations | Suboptimal antibody concentration. | A full titration is necessary to find the concentration that maximizes the Stain Index.[2] |
| High autofluorescence in the channel of interest. | Use a brighter fluorophore for your sLeX antibody or consider using a channel with lower cellular autofluorescence. | |
| Instrument settings are not optimal. | Adjust the voltage (gain) for the detector to ensure the negative population is on scale and the positive population is not saturated. |
Experimental Protocols
Protocol: this compound Antibody Titration for Flow Cytometry
This protocol outlines the steps for titrating a this compound antibody to determine the optimal concentration for staining.
Materials:
-
Cells expressing this compound (e.g., HL-60 cells) and a negative control cell line.
-
This compound antibody (e.g., clone CSLEX1, purified or conjugated).
-
If using a purified primary antibody, an appropriate secondary antibody conjugated to a fluorophore.
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS).
-
Fc Receptor Blocking solution.
-
Viability Dye.
-
12x75mm FACS tubes.
-
Micropipettes and tips.
-
Centrifuge.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with Flow Cytometry Staining Buffer.
-
Resuspend cells to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into the required number of FACS tubes.
-
-
Antibody Dilution Series:
-
Prepare a series of dilutions of your this compound antibody. A good starting point for a purified antibody like CSLEX1 (typically supplied at 0.5 mg/mL) is to test a range from 0.1 µg/mL to 10 µg/mL. For a 100 µL staining volume, this would correspond to adding 0.01 µg to 1 µg of antibody per tube.
-
Include an unstained control (cells only) and, if applicable, a secondary antibody-only control.
-
-
Staining:
-
Add Fc Block to each tube and incubate according to the manufacturer's instructions.
-
Add the different concentrations of the this compound antibody to the respective tubes.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of staining buffer containing the appropriate dilution of the secondary antibody. Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice as described above.
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer containing a viability dye.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events for both the positive and negative populations.
-
-
Data Analysis:
-
Gate on single, live cells.
-
For each antibody concentration, determine the Median Fluorescence Intensity (MFI) of the positive and negative populations, as well as the standard deviation (SD) or robust standard deviation (rSD) of the negative population.
-
Calculate the Stain Index (SI) for each concentration using the formula: SI = (MFI_positive - MFI_negative) / (2 * SD_negative)
-
Plot the Stain Index versus the antibody concentration. The optimal concentration is the one that gives the highest Stain Index.
-
Quantitative Data Summary (Example)
The following table provides an example of data from a titration experiment for a this compound antibody.
| Antibody Concentration (µg/mL) | MFI Positive | MFI Negative | SD Negative | Stain Index |
| 0.1 | 1500 | 150 | 50 | 13.5 |
| 0.5 | 5000 | 160 | 55 | 44.0 |
| 1.0 | 8000 | 170 | 60 | 65.2 |
| 2.5 | 10000 | 180 | 65 | 75.5 |
| 5.0 | 10500 | 250 | 80 | 64.1 |
| 10.0 | 10800 | 400 | 100 | 52.0 |
In this example, a concentration of 2.5 µg/mL provides the highest Stain Index and would be considered the optimal concentration for this specific antibody and cell type.
Visualizations
Caption: this compound mediated leukocyte adhesion cascade.
Caption: Experimental workflow for this compound antibody titration.
References
Preventing non-specific binding in Sialyl-Lewis X ELISA assays
Technical Support Center: Sialyl-Lewis X ELISA Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in this compound (sLeX) ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a this compound ELISA?
Non-specific binding refers to the adherence of assay components, such as antibodies or detection reagents, to the microplate surface in areas where the target sLeX antigen is not present. This phenomenon can lead to a high background signal, which obscures the true signal from the specific antigen-antibody interaction, thereby reducing the sensitivity and accuracy of the assay.
Q2: What are the primary causes of high background noise in a sLeX ELISA?
High background noise in an ELISA can stem from several factors:
-
Insufficient Blocking: The blocking buffer may not have effectively covered all unoccupied sites on the microplate wells.
-
Inadequate Washing: Residual unbound reagents may remain in the wells if washing steps are not thorough enough.[1]
-
Sub-optimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific adherence.
-
Cross-Reactivity: The antibodies may cross-react with other molecules present in the sample or with the blocking agent itself.
-
Contamination: Contamination of reagents or the microplate can contribute to a higher background signal.[2]
Q3: How do I choose the most appropriate blocking agent for my sLeX ELISA?
The choice of blocking agent is critical and often requires empirical testing for a specific assay.[3] Protein-based blockers like Bovine Serum Albumin (BSA) and casein are commonly used.[3] However, for carbohydrate-based ELISAs like sLeX, it's important to ensure the blocking agent does not contain carbohydrates that could interact with the detection system. In such cases, synthetic, protein-free blockers may be a better alternative.
Troubleshooting Guide: High Background Signal
This guide addresses the common issue of high background signal in sLeX ELISA assays in a question-and-answer format.
Problem: I am observing a high background signal across my entire ELISA plate. What should I do?
A uniformly high background suggests a systemic issue with one or more of the assay steps. Here’s a step-by-step guide to troubleshoot this problem:
Step 1: Evaluate Your Blocking Step
-
Is your blocking buffer optimized? The effectiveness of blocking agents can vary. Consider testing different blockers. For glycoconjugate ELISAs, protein-based blockers like BSA can sometimes interact with assay components. Casein has been shown to be a highly effective blocking agent.[3]
-
Are you using the correct concentration? You could try increasing the concentration of your blocking solution (e.g., from 1% to 2% BSA).[2]
-
Is the incubation time sufficient? Extending the blocking incubation time can help ensure all non-specific sites are covered.[2]
Step 2: Review Your Washing Procedure
-
Are you washing thoroughly enough? Insufficient washing is a common cause of high background.[1] Increase the number of wash cycles and ensure complete removal of the wash buffer after each step.[4]
-
Are you using an appropriate wash buffer? Typically, a wash buffer consists of PBS or TBS with a small concentration of a non-ionic detergent like Tween-20 (0.05% to 0.1%).[2]
-
Have you considered adding a soak time? Allowing the wash buffer to soak in the wells for 30-60 seconds during each wash step can improve the removal of unbound reagents.[2]
Step 3: Check Your Antibody Concentrations
-
Are your antibody dilutions optimized? High concentrations of either the primary or secondary antibody can lead to non-specific binding. It is advisable to perform a titration experiment to determine the optimal antibody concentrations.
-
Is there any non-specific binding of the secondary antibody? To test this, run a control experiment where the primary antibody is omitted. A high signal in these wells indicates non-specific binding of the secondary antibody.[5]
Step 4: Assess Your Reagents and Plate
-
Are your reagents fresh and uncontaminated? Contaminated buffers or substrate solutions can cause a high background.[2] Prepare fresh reagents and ensure your TMB substrate is colorless before use.[1]
-
Is the plate being handled correctly? Avoid touching the bottom of the plate and ensure it is clean before reading.[6] Also, use fresh plate sealers for each incubation step to prevent cross-contamination.[1]
Quantitative Comparison of Blocking Agents
While the optimal blocking agent should be determined empirically for each specific assay, the following table provides a quantitative comparison of the effectiveness of various protein-based blocking agents in reducing non-specific binding (NSB) in a general ELISA format. This data can serve as a helpful starting point for selecting a suitable blocker for your sLeX ELISA.
| Blocking Agent | Concentration for >90% NSB Inhibition (Pretreatment) | Concentration for >90% NSB Inhibition (Simultaneous) | Relative Effectiveness |
| Instantized Dry Milk | ~1 µg/mL | ~1 µg/mL | Very High |
| Casein | ~1 µg/mL | ~1 µg/mL | Very High |
| Fish Skin Gelatin | ~10 µg/mL | ~100 µg/mL | High |
| Bovine Serum Albumin (BSA) | ~100 µg/mL | ~1 mg/mL | Moderate |
| Porcine Skin Gelatin (hydrolyzed) | >1 mg/mL | >1 mg/mL | Low |
This table is adapted from a study comparing various protein blocking agents. The specific concentrations may vary depending on the ELISA system.[3]
Detailed Experimental Protocols
Protocol 1: this compound ELISA with Optimized Blocking
This protocol provides a detailed methodology for performing a sLeX ELISA, with an emphasis on steps to minimize non-specific binding.
1. Reagent Preparation:
-
Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBS-T).
-
Blocking Buffer (Choose one):
-
Option A (Casein-based): 1% (w/v) Casein in PBS.
-
Option B (BSA-based): 3% (w/v) Bovine Serum Albumin (BSA) in PBS.
-
-
Antibody Diluent: 1% BSA in PBS-T.
-
sLeX Antigen: Reconstitute and dilute in Coating Buffer to the desired concentration (e.g., 1-10 µg/mL).
-
Primary Antibody (anti-sLeX): Dilute in Antibody Diluent to the optimal concentration determined by titration.
-
Secondary Antibody (HRP-conjugated): Dilute in Antibody Diluent to the optimal concentration.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution: 2N H₂SO₄.
2. ELISA Procedure:
-
Coating: Add 100 µL of the sLeX antigen solution to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of the diluted primary antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Discard the primary antibody solution and wash the plate five times with Wash Buffer, including a 30-second soak time for each wash.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer, including a 30-second soak time for each wash.
-
Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
Visual Guides
This compound ELISA Workflow
Caption: A standard workflow for a this compound sandwich ELISA.
Mechanism of Non-Specific Binding
Caption: Comparison of ideal specific binding versus non-specific binding.
Troubleshooting Decision Tree for High Background
Caption: A decision tree for troubleshooting high background in ELISA.
References
- 1. sinobiological.com [sinobiological.com]
- 2. arp1.com [arp1.com]
- 3. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novateinbio.com [novateinbio.com]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. medium.com [medium.com]
Improving the yield of enzymatic Sialyl-Lewis X synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of Sialyl-Lewis X (sLeX).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of sLeX, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer: Low yields in sLeX synthesis can stem from several factors related to enzyme activity, substrate integrity, and reaction conditions. Here are some common causes and troubleshooting steps:
-
Suboptimal Enzyme Activity: The catalytic efficiency of sialyltransferases and fucosyltransferases is critical. Ensure that the enzymes have been stored correctly and their activity has been verified before preparative-scale reactions.[1] Consider performing small-scale assays to confirm enzyme activity.[1] Some sialyltransferases, like Pasteurella multocida sialyltransferase 1 (PmST1), exhibit promiscuity but may have lower efficiency with certain substrates.[2] Using engineered enzymes, such as the PmST1 M144D mutant with reduced sialidase activity, can improve yields.[3][4]
-
Donor Substrate Hydrolysis: The sugar nucleotide donors, CMP-sialic acid (CMP-Neu5Ac) and GDP-fucose, are expensive and can be prone to hydrolysis. The use of sialyltransferase mutants with decreased donor hydrolysis activity can significantly improve the yield, especially when using a poor acceptor substrate.[4] One-pot multi-enzyme (OPME) systems that generate the sugar nucleotide donors in situ can maintain a steady supply and overcome issues of instability and product inhibition.[1][5]
-
Product Inhibition: The byproduct of the sialyltransferase reaction, CMP, can inhibit the enzyme.[6] Implementing a CMP-sialic acid regeneration system can alleviate this inhibition and drive the reaction forward.[6]
-
Incorrect Reaction Order: In the natural biosynthetic pathway, sialylation generally precedes fucosylation.[2] This is because no known mammalian sialyltransferase can efficiently add sialic acid to the already fucosylated Lewis X (LeX) structure to create sLeX.[7] However, certain viral or engineered bacterial sialyltransferases can tolerate fucosylated acceptors, which can be a more efficient synthetic route for producing sLeX analogs.[2]
-
De-O-acetylation of Sialic Acid Analogs: When using O-acetylated sialic acid precursors, the acetyl groups can be labile under certain pH conditions, leading to byproducts.[6] To minimize this, maintain the reaction at a near-neutral pH (around 7.5) and consider using an excess of enzyme to shorten the reaction time.[6]
Question 2: How can I improve the efficiency of the fucosylation step?
Answer: The fucosylation step, catalyzed by a fucosyltransferase, is another critical point for optimization.
-
Choice of Fucosyltransferase: Different fucosyltransferases exhibit varying activities and substrate specificities. For instance, FUT9 has been shown to have very strong activity for synthesizing Lewis X structures compared to FUT4.[8] The choice of enzyme will depend on the specific acceptor substrate being used.
-
In Situ GDP-Fucose Generation: The high cost of GDP-fucose can be a limiting factor. A one-pot, three-enzyme system can be employed to generate GDP-fucose from L-fucose, ATP, and GTP.[1] This system typically includes a bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) and an inorganic pyrophosphatase to drive the reaction forward.[1][9]
-
Reaction Conditions: Ensure optimal pH and temperature for the specific fucosyltransferase being used. The presence of divalent cations like Mn²⁺ may also be required for optimal activity.[9]
Question 3: I am observing significant side products in my reaction mixture. What could be the cause?
Answer: The formation of side products can complicate purification and reduce the yield of the desired sLeX.
-
Sialidase and Trans-sialidase Activity: Some sialyltransferases, like the wild-type PmST1, possess undesirable sialidase and trans-sialidase activities, which can lead to product degradation or the formation of unwanted byproducts.[3] Using a mutant enzyme with reduced sialidase activity is a highly effective solution.[4]
-
Donor Hydrolysis: As mentioned, the hydrolysis of CMP-Neu5Ac not only reduces the amount of donor available for the reaction but also releases free sialic acid into the mixture.
-
Incomplete Reactions: If the reaction is not allowed to proceed to completion, a mixture of the starting material, intermediates (e.g., sialyl-LacNAc), and the final sLeX product will be present.[10] Monitoring the reaction progress by methods like thin-layer chromatography (TLC) or mass spectrometry is crucial.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical order of enzymatic reactions for sLeX synthesis?
A1: The biosynthesis of sLeX typically involves the action of N-acetylglucosaminyltransferases, β1-4 galactosyltransferases, α2-3 sialyltransferases, and α1-3 fucosyltransferases.[11] In a chemoenzymatic approach starting from N-acetyllactosamine (LacNAc), the sialylation step to form sialyl-LacNAc is generally performed before the fucosylation step.[2][12] This is because many fucosyltransferases can act on sialyl-LacNAc, but most sialyltransferases cannot efficiently use the fucosylated Lewis X as a substrate.[7][10]
Q2: What are one-pot multi-enzyme (OPME) systems and what are their advantages?
A2: OPME systems involve combining multiple enzymes in a single reaction vessel to perform a cascade of reactions. For sLeX synthesis, this can include enzymes for the in situ generation of CMP-sialic acid and GDP-fucose, as well as the sialyltransferase and fucosyltransferase.[1][5] The main advantages of this approach are:
-
Avoids the need for high-cost sugar nucleotides.[1]
-
Simplifies the overall process by eliminating the need to purify intermediates.[1]
-
Minimizes product loss that can occur during multiple purification steps.[1]
-
Can drive reactions to completion by continuously removing byproducts that may cause inhibition.[6]
Q3: Are there known inhibitors for sialyltransferases and fucosyltransferases that I should be aware of?
A3: Yes, inhibitors for these enzymes exist and can be a concern if contaminants are present in the reaction mixture. Fluorinated analogs of sialic acid and fucose can be metabolized by cells into donor substrate-based inhibitors, leading to a shutdown of sialyl- and fucosyltransferases.[13][14] While not typically a concern in in vitro enzymatic synthesis unless intentionally added, awareness of such inhibitors is important, especially when working with cell lysates or in cellular contexts.[13]
Q4: What are some common purification strategies for enzymatically synthesized sLeX?
A4: Purification of the final sLeX product can be challenging due to the presence of enzymes, unreacted substrates, and byproducts. Common methods include:
-
Size-Exclusion Chromatography: To separate the larger enzyme molecules from the smaller oligosaccharide product.
-
Graphitized Carbon Cartridges: For the separation of carbohydrates.
-
Silica (B1680970) Gel Flash Chromatography: Can be used for further purification of fucosylated products.[1]
-
Reverse-Phase Chromatography: Often used for products that have been engineered with a hydrophobic tag to simplify purification.[15]
Quantitative Data Summary
The following tables summarize yields reported for various enzymatic sLeX synthesis strategies.
Table 1: Yields of sLeX and Related Structures using Different Enzymatic Systems
| Product | Starting Acceptor | Key Enzymes | System Type | Reported Yield | Reference |
| sLeX derivative | 2-azidoethyl sLacNAc | FKP, α-(1→3)-fucosyltransferase | One-pot | 79% | [9] |
| 6-O-sulfo-sLeX | 6-O-sulfo-LeX | NmCSS, PmST1 M144D | One-pot, two-enzyme | 64-85% | [5] |
| 6'-O-sulfo-sLeX | 6'-O-sulfo-LeX | NmCSS, PmST1 M144D | One-pot, two-enzyme | 38-60% | [5] |
| sLeX analogs | Lewis X | PmST1 M144D | Chemoenzymatic | 84-91% | [4] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of a this compound Derivative [9]
This protocol is adapted for the synthesis of a sLeX derivative from a sialylated acceptor.
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a 5.0 mL solution in Tris-HCl buffer (100 mM, pH 7.5).
-
Add Substrates:
-
L-fucose (2.0 equivalents)
-
2-azidoethyl sLacNAc (1.0 equivalent, e.g., 18.6 mg, 0.025 mmol)
-
ATP (2.0 equivalents)
-
GTP (2.0 equivalents)
-
-
Add Cofactors:
-
MnSO₄ (to a final concentration of 20 mM)
-
-
Add Enzymes:
-
Inorganic pyrophosphatase (100 units)
-
FKP (L-fucokinase/GDP-fucose pyrophosphorylase) (9 units)
-
α-(1→3)-fucosyltransferase (2.4 units)
-
-
Incubation: Incubate the reaction mixture at 37°C with shaking.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Purification: Upon completion, purify the product using appropriate chromatographic techniques (e.g., silica gel flash chromatography).
Protocol 2: One-Pot, Two-Enzyme Sialylation of a Lewis X Analog [5]
This protocol describes the sialylation of a fucosylated acceptor using an engineered sialyltransferase.
-
Reaction Mixture Preparation: Prepare the reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 8.8).
-
Add Substrates:
-
Sialic acid sodium salt (1.5 equivalents)
-
CTP disodium (B8443419) salt (1.5 equivalents)
-
Lewis X analog (e.g., 6-O-sulfo-LeX) (1.0 equivalent)
-
-
Add Cofactors:
-
MgCl₂ (to a final concentration of 20 mM)
-
-
Add Enzymes:
-
Neisseria meningitidis CMP-sialic acid synthetase (NmCSS)
-
Pasteurella multocida α2,3 sialyltransferase mutant (PmST1 M144D)
-
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 3 hours) with shaking.
-
Monitoring and Purification: Monitor the reaction and purify the final product as described in Protocol 1.
Visualizations
References
- 1. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha1,3-fucosyltransferase IX (Fut9) determines Lewis X expression in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 12. explorationpub.com [explorationpub.com]
- 13. Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the chemical synthesis of Sialyl-Lewis X analogs
Welcome to the technical support center for the chemical and chemoenzymatic synthesis of Sialyl-Lewis X (sLeX) and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Category 1: Glycosylation Challenges
Question 1: I am getting low yields and a mixture of anomers during the chemical sialylation of my galactose acceptor. What can I do to improve the α-selectivity and yield?
Answer: Achieving stereoselective α-sialylation is a well-documented challenge in the chemical synthesis of sLeX analogs.[1][2] The sterically hindered anomeric position of sialic acid and the absence of a participating group at the C-3 position contribute to low yields and the formation of undesired β-anomers.[2]
Here are several strategies to troubleshoot this issue:
-
Donor Selection: The choice of the sialic acid donor is critical. Donors with an auxiliary group at C-3, such as a 3-PhS group, can enhance α-selectivity through neighboring group participation.[1][3] Sialyl phosphites have also been used successfully as donors.[4]
-
Promoter System: The promoter used to activate the glycosyl donor can significantly influence the stereochemical outcome. For thio-sialoside donors, a combination of N-iodosuccinimide (NIS) and triflic acid (TfOH) has been shown to be effective where other promoters like BSP-Tf₂O or p-TolSCl–AgOTf may result in lower yields.[2]
-
Reaction Conditions: Optimization of reaction temperature, solvent, and reaction time is crucial. Low temperatures are often employed to favor the kinetic α-product.
-
Chemoenzymatic Approach: Consider a chemoenzymatic strategy where the challenging α-sialylation step is performed using a sialyltransferase.[2][5][6] These enzymes offer high regio- and stereoselectivity, circumventing the issues of chemical sialylation.[2][6] One-pot multi-enzyme (OPME) systems have been developed for efficient sialylation.[7][8]
Question 2: My α-fucosylation reaction is resulting in low yields and degradation of my starting material. How can I improve this step?
Answer: α-Fucosylation presents its own set of challenges, including achieving high stereoselectivity and dealing with the acid lability of the fucosidic bond.[1][7]
Here are some troubleshooting tips:
-
Donor and Activator Choice: The use of fucosyl fluoride (B91410) donors has been reported to result in highly efficient α-fucosylation.[1][3] The choice of activator is also key and should be optimized for your specific substrate.
-
Protecting Groups: Ensure that your protecting group strategy is compatible with the fucosylation conditions. Acid-labile protecting groups should be avoided in steps preceding and during fucosylation if acidic conditions are used.
-
Enzymatic Fucosylation: The use of fucosyltransferases in a chemoenzymatic or fully enzymatic approach offers a highly selective alternative to chemical methods.[7][9] Recombinant α-(1→3)-fucosyltransferases can be employed for the specific installation of the fucose moiety.[9] One-pot three-enzyme systems for fucosylation can be highly efficient.[7]
Category 2: Protecting Group Strategies
Question 3: I am struggling with the selection and manipulation of protecting groups for my multi-step synthesis. What are some key considerations?
Answer: A robust and orthogonal protecting group strategy is fundamental to the successful chemical synthesis of complex oligosaccharides like sLeX analogs.[1][3] Tedious protection and deprotection steps are a major source of yield loss.[9]
Key considerations include:
-
Orthogonality: Choose protecting groups that can be removed under specific conditions without affecting other protecting groups on the molecule. This allows for the selective deprotection of hydroxyl groups for subsequent glycosylation.
-
Stability: Ensure that your protecting groups are stable to the reaction conditions of subsequent steps. For instance, if you are performing a reaction under acidic conditions, you should avoid using acid-labile protecting groups like trityl or silyl (B83357) ethers in positions that need to remain protected.
-
Influence on Reactivity: Protecting groups can influence the reactivity of nearby hydroxyl groups. For example, bulky protecting groups on adjacent positions can sterically hinder a reaction. Conversely, some protecting groups can act as participating groups to influence stereoselectivity.
-
Minimalist Approach: Whenever possible, aim for a synthetic route that minimizes the number of protection and deprotection steps. This can be achieved through regioselective glycosylations on partially protected intermediates.[10]
Common Protecting Groups in sLeX Synthesis:
| Protecting Group | Typically Protects | Removal Conditions |
| Benzyl (Bn) | -OH | Hydrogenolysis (H₂, Pd/C) |
| Acetyl (Ac) | -OH, -NH | Basic hydrolysis (e.g., NaOMe/MeOH) |
| Benzoyl (Bz) | -OH | Basic hydrolysis (e.g., NaOMe/MeOH) |
| Phthaloyl (Phth) | -NH₂ | Hydrazinolysis (H₂NNH₂) |
| Silyl Ethers (e.g., TBDMS) | -OH | Fluoride ions (e.g., TBAF) |
| Allyl (All) | -OH | Isomerization followed by acidolysis[1][3] |
Category 3: Purification and Analysis
Question 4: I am having difficulty purifying my final sLeX analog. What are the recommended purification techniques?
Answer: The purification of sLeX analogs can be challenging due to the presence of closely related isomers and reaction byproducts. A multi-step purification strategy is often necessary.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the purification of sLeX analogs.[11]
-
Reverse-Phase (RP-HPLC): Separates compounds based on hydrophobicity. This is often used for protected intermediates and final products with hydrophobic tags.
-
Normal-Phase (NP-HPLC): Separates compounds based on polarity.
-
Anion-Exchange Chromatography (AEC): Useful for separating sialylated oligosaccharides based on their negative charge.[12]
-
-
Affinity Chromatography: If an antibody that recognizes your sLeX analog is available, affinity chromatography can be a highly specific and efficient purification method.[13]
-
Size-Exclusion Chromatography (SEC): Can be used to separate oligosaccharides based on their size.
-
Flash Column Chromatography: Commonly used for the purification of protected intermediates on silica (B1680970) gel.[7]
Analytical Techniques for Characterization:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compounds and can be coupled with HPLC (LC-MS) for online analysis and purification verification.[14] Tandem MS (MS/MS) can be used to confirm the presence of the sLeX epitope.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of stereochemistry.
Experimental Protocols
Protocol 1: One-Pot Three-Enzyme Synthesis of sLeX
This protocol is adapted from a chemoenzymatic approach for the synthesis of fucosylated glycans.[7]
Materials:
-
L-Fucose
-
ATP and GTP
-
Tris-HCl buffer
-
MgCl₂
-
Sialyl N-acetyllactosamine (sLacNAc) acceptor
-
Recombinant bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP)
-
Recombinant inorganic pyrophosphatase (PpA)
-
Recombinant α1–3-fucosyltransferase (e.g., Hp1–3FTΔ66)
Procedure:
-
Prepare a reaction mixture containing L-fucose, ATP, GTP, MgCl₂, and the sLacNAc acceptor in Tris-HCl buffer.
-
Add the three enzymes (FKP, PpA, and α1–3-fucosyltransferase) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzymes (typically 25-37 °C) for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, terminate the reaction by heating or adding a quenching agent.
-
Purify the sLeX product using column chromatography (e.g., silica gel or size-exclusion).
Troubleshooting:
-
Low Yield: If the yield is low, check the activity of the enzymes. Enzymes should be stored properly to maintain activity (e.g., in 50% glycerol (B35011) at -20 °C for long-term storage).[7] Test each enzyme individually to identify any potential issues.
-
Incomplete Reaction: Ensure that the concentrations of all substrates and cofactors are optimal. The reaction equilibrium can be shifted towards product formation by the action of PpA, which degrades the pyrophosphate byproduct.[7]
Visualizations
Signaling Pathway
Caption: this compound mediated selectin binding and cell adhesion.
Experimental Workflow
References
- 1. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 2. Chemical Preparation of Sialyl Lewis x Using An Enzymatically Synthesized Sialoside Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. Synthesis of the sialyl Lewis X epitope attached to glycolipids with different core structures and their selectin-binding characteristics in a dynamic test system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. trans-Sialylation: a strategy used to incorporate sialic acid into oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. idtdna.com [idtdna.com]
- 12. Purification method for serum free glycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Isolation of two novel this compound-active oligosaccharides by high-performance liquid affinity chromatography using monoclonal antibody Onc-M26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site localization of sialyl Lewis(x) antigen on alpha1-acid glycoprotein by high performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence in Sialyl-Lewis X Cell Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with autofluorescence in Sialyl-Lewis X (sLeX) cell imaging.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in this compound imaging?
A1: Autofluorescence is the natural emission of light by biological structures within cells and tissues when they are excited by light.[1] Common sources include endogenous molecules like NADH, collagen, elastin, and lipofuscin.[2][3] In the context of this compound (sLeX) imaging, which is often performed on cancer cells known to exhibit high levels of autofluorescence, this background signal can obscure the specific fluorescent signal from your anti-sLeX antibody, leading to poor image quality, reduced signal-to-noise ratio, and difficulty in interpreting your results.[4][5]
Q2: How can I determine if my this compound staining is affected by autofluorescence?
A2: To assess the level of autofluorescence in your samples, it is crucial to include an unstained control in your experiment.[3] This control sample should undergo the same fixation, permeabilization, and mounting steps as your stained samples but without the addition of any primary or secondary antibodies. By examining this unstained sample under the microscope using the same filter sets as your experiment, you can visualize the inherent background fluorescence of your cells or tissue.[2]
Q3: What are the primary strategies to combat autofluorescence in immunofluorescence?
A3: There are three main strategies to mitigate autofluorescence:
-
Experimental Design and Optimization: This involves careful selection of fluorophores, fixation methods, and other protocol steps to minimize the generation of autofluorescence from the outset.
-
Quenching and Photobleaching: These methods aim to reduce or eliminate existing autofluorescence before or after staining.
-
Signal Isolation Techniques: Advanced microscopy and image analysis techniques can be used to computationally separate the specific fluorescent signal from the background autofluorescence.
Troubleshooting Guide
This guide addresses common issues encountered during sLeX cell imaging due to autofluorescence.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in all channels, obscuring sLeX signal. | Endogenous autofluorescence from the cells or tissue (e.g., cancer cell lines).[5] | 1. Chemical Quenching: Treat samples with a quenching agent like Sudan Black B. 2. Photobleaching: Intentionally expose the sample to high-intensity light before antibody incubation to bleach the autofluorescent molecules. 3. Fluorophore Selection: Use a brighter fluorophore or one in the far-red spectrum where autofluorescence is typically lower.[6] |
| Weak sLeX signal, making it difficult to distinguish from background. | 1. Suboptimal primary or secondary antibody concentration. 2. Photobleaching of the specific fluorophore during imaging. 3. Autofluorescence is overwhelming a weak signal. | 1. Antibody Titration: Optimize the concentrations of your primary and secondary antibodies. 2. Use Antifade Mountant: Mount your coverslips with a mounting medium containing an antifade reagent.[7] 3. Brighter Fluorophore: Choose a brighter fluorophore for your secondary antibody to increase the signal-to-noise ratio.[6] |
| Granular, punctate background fluorescence, especially in older cells or tissues. | Accumulation of lipofuscin, an age-related pigment that is highly autofluorescent across a broad spectrum. | Sudan Black B Treatment: This lipophilic dye is effective at quenching lipofuscin-based autofluorescence. |
| Diffuse background fluorescence after fixation. | Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can induce autofluorescence.[4] | 1. Sodium Borohydride Treatment: This reducing agent can quench aldehyde-induced autofluorescence. 2. Alternative Fixation: If compatible with your antibody, consider using an organic solvent fixative like ice-cold methanol (B129727) or acetone. |
| Signal from sLeX appears to overlap with background in the green channel. | The emission spectra of your fluorophore (e.g., FITC, Alexa Fluor 488) overlaps with the common green autofluorescence of cells.[2] | 1. Spectral Unmixing: If you have a spectral confocal microscope, you can computationally separate the emission spectra of your fluorophore and the autofluorescence. 2. Switch Fluorophore: Move to a fluorophore in the red or far-red range (e.g., Alexa Fluor 647, Cy5).[6] |
Data Presentation: Efficacy of Autofluorescence Quenching Methods
The following tables summarize quantitative data on the effectiveness of various autofluorescence reduction techniques.
Table 1: Comparison of Chemical Quenching Agents
| Quenching Agent | Target Autofluorescence | Reported Reduction Efficiency | Reference |
| Sudan Black B (0.1% in 70% ethanol) | General/Lipofuscin | 65-95% | [8] |
| Sodium Borohydride (1 mg/mL in PBS) | Aldehyde-induced | Variable, can be effective | [9] |
| Vector® TrueVIEW® Quenching Kit | Non-lipofuscin sources | Significant reduction | [10] |
Table 2: Efficacy of Photobleaching on Autofluorescence Reduction
| Light Source | Exposure Time | Wavelength Range | Reported Reduction | Reference |
| LED Array | 48 hours | Broad spectrum (white light) | Considerable reduction | |
| Mercury Arc Lamp | 15 minutes | Broad spectrum | ~80% | |
| UV Light | 2 hours | 254 nm | Variable, can be effective | [11] |
Experimental Protocols
Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
This protocol is effective for reducing lipofuscin and other sources of autofluorescence.
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate to 70% ethanol. For cultured cells on coverslips, proceed after your final wash post-secondary antibody incubation.
-
Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove undissolved particles.
-
Incubation: Immerse slides or coverslips in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[12]
-
Washing: Wash the samples thoroughly three times for 5 minutes each in PBS.
-
Mounting: Mount your coverslips with an aqueous mounting medium.
Protocol 2: Photobleaching to Reduce Autofluorescence
This protocol should be performed before incubation with the primary antibody.
-
Sample Preparation: Prepare your cells or tissue on slides or coverslips as you would for immunofluorescence (fixation and permeabilization).
-
Photobleaching Setup: Place the samples on the microscope stage.
-
Exposure: Expose the sample to a high-intensity light source (e.g., a mercury arc lamp or a bright LED) for a duration of 15 minutes to 2 hours. The optimal time will need to be determined empirically for your specific sample and light source.
-
Proceed with Staining: After photobleaching, proceed with your standard immunofluorescence protocol for sLeX staining.
Protocol 3: Spectral Unmixing for Signal Separation
This advanced technique requires a spectral confocal microscope.
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: On an unstained control sample, acquire a lambda stack (a series of images at different emission wavelengths) to capture the emission spectrum of the autofluorescence.
-
Fluorophore Spectrum: On a sample stained only with your anti-sLeX antibody and corresponding fluorescent secondary, acquire a lambda stack to get the pure spectrum of your fluorophore.
-
-
Acquire Experimental Image: On your fully stained experimental sample, acquire a lambda stack.
-
Linear Unmixing: Use the microscope's software to perform linear unmixing. The software will use the reference spectra to calculate the contribution of the autofluorescence and your specific fluorophore to each pixel in the experimental image, effectively separating the two signals into different channels.[13]
Visualizations
Diagram 1: General Workflow for Overcoming Autofluorescence
Caption: A decision-making workflow for addressing autofluorescence in sLeX imaging.
Diagram 2: Chemical Quenching Protocol Workflow
Caption: Step-by-step workflow for chemical quenching with Sudan Black B.
Diagram 3: Spectral Unmixing Logical Flow
Caption: The logical process of spectral unmixing to isolate signals.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Autofluorescence [jacksonimmuno.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Autofluorescence and Nonspecific Immunofluorescent Labeling in Frozen Bovine Intestinal Tissue Sections: Solutions for Multicolor Immunofluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. youtube.com [youtube.com]
- 8. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 13. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
Technical Support Center: Mass Spectrometry Analysis of Sialylated Glycans
Welcome to the technical support center for mass spectrometry analysis of sialylated glycans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and artifacts encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are sialylated glycans so challenging to analyze with mass spectrometry?
A1: The analysis of sialylated glycans by mass spectrometry is challenging due to several intrinsic properties of sialic acids:
-
Labile Nature: Sialic acids are highly susceptible to loss during mass spectrometry analysis, a phenomenon known as in-source fragmentation or post-source decay. This occurs because the glycosidic bond linking sialic acid to the rest of the glycan is unstable.[1][2][3][4][5] This is particularly pronounced in MALDI-MS compared to ESI-MS due to the higher internal energy of ions formed during the MALDI process.[2]
-
Negative Charge: Sialic acids contain a carboxylic acid group, which is negatively charged at physiological pH.[1] This negative charge can decrease ionization efficiency in the positive-ion mode, which is commonly used for glycan analysis, leading to lower signal intensity compared to neutral glycans.[1][2]
-
Adduct Formation: The negative charge also promotes the formation of various salt adducts (e.g., [M+Na]+, [M+K]+), which complicates mass spectra by splitting a single glycan species into multiple peaks, reducing sensitivity and making interpretation difficult.[2]
Q2: What is "sialic acid loss" and why does it happen?
A2: Sialic acid loss refers to the cleavage of the sialic acid residue from the glycan structure during the mass spectrometry workflow. This can happen at various stages:
-
Sample Preparation: Certain conditions, such as high temperatures and low pH during fluorescent labeling, can cause significant sialic acid loss even before the sample enters the mass spectrometer.[6]
-
In-Source Fragmentation/Decay: During ionization (both ESI and MALDI), the energy transferred to the glycan molecule can be sufficient to break the fragile sialyl glycosidic bond.[2][5][7] Studies have shown that over 50% of N-glycans containing a sialic acid can dissociate through in-source decay under typical ESI conditions.[7]
-
Post-Source Decay (in MALDI-TOF): In MALDI-TOF instruments, fragmentation can occur in the flight tube after the ions have been accelerated, leading to the appearance of broad metastable ion peaks that correspond to the loss of sialic acid.[8]
This loss of information on sialylation is a critical issue as it can lead to the misidentification and inaccurate quantification of glycan structures.[9][10]
Q3: What are the common derivatization techniques to stabilize sialylated glycans?
A3: To prevent sialic acid loss and improve detection, several chemical derivatization strategies are employed to modify the carboxylic acid group of sialic acid. The most common methods are:
-
Permethylation: This technique involves replacing all active hydrogens on the glycan with methyl groups. This neutralizes the negative charge of sialic acid, stabilizes the glycosidic linkage, and enhances ionization efficiency in positive-ion mode.[1][11][12][13]
-
Amidation: The carboxyl group of sialic acid is converted to an amide. This neutralizes the charge and creates a more stable bond.[1][2] Different reagents can be used, such as p-toluidine (B81030) or acetohydrazide, in the presence of a coupling agent like EDC.[1][2]
-
Esterification: The carboxyl group is converted to an ester, typically a methyl ester. This also neutralizes the charge and stabilizes the sialic acid.[2][14]
These derivatization methods are crucial for obtaining accurate and reliable quantitative data for sialylated glycans.[2][3][4][5]
Troubleshooting Guides
Issue 1: Low or No Signal for Sialylated Glycans
Symptoms:
-
You observe strong signals for neutral glycans but weak or absent signals for known sialylated glycans in your sample.
-
The overall signal intensity in your glycan profile is lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Sialic Acid Loss During Sample Preparation | If using fluorescent labeling (e.g., 2-AB, 2-AA), the acidic conditions and high temperatures can cleave sialic acids. Solution: Perform a derivatization step (amidation or esterification) to stabilize sialic acids before glycan release and labeling.[6] |
| Poor Ionization Efficiency | The negative charge on underivatized sialic acids suppresses ionization in positive-ion mode. Solution: Derivatize your glycans using permethylation, amidation, or esterification to neutralize the charge and significantly improve signal intensity.[1][11] |
| In-Source Fragmentation | High source temperatures or voltages are causing the sialic acids to fragment upon ionization. Solution: Optimize your MS source parameters. Gradually decrease the ion transfer capillary temperature and source fragmentation voltage to find a balance between efficient ionization and minimal fragmentation.[7] |
Issue 2: Complex and Uninterpretable Mass Spectra
Symptoms:
-
A single glycan species appears as multiple peaks in the mass spectrum.
-
You observe broad, poorly resolved peaks, especially in MALDI-TOF data.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Multiple Cation Adducts | Underivatized sialylated glycans readily form adducts with various cations (Na+, K+, etc.) present in the sample or matrix.[2] Solution: Derivatize the glycans to neutralize the carboxylic acid group, which minimizes adduct formation.[2] Alternatively, for neutral glycans, adding NaCl to the matrix can consolidate the signal into the [M+Na]+ form. |
| Post-Source Decay (MALDI) | Fragmentation in the flight tube leads to broad metastable ion peaks, which can obscure true signals.[8] Solution: Stabilize sialic acids through derivatization (permethylation is very effective). This significantly reduces post-source decay.[1][13] |
| Incomplete Derivatization | If the derivatization reaction is incomplete, you will see a mix of derivatized and underivatized species, complicating the spectrum. Solution: Optimize your derivatization protocol. Ensure appropriate reaction times, temperatures, and reagent concentrations. For example, amidation of α2,3-linked sialic acids can be less efficient than α2,6-linkages under certain conditions; adjusting the pH can improve yields.[2] |
Quantitative Data Summary
The choice of derivatization method can significantly impact the quantitative accuracy of sialylated glycan analysis. Below is a summary of the characteristics of common stabilization techniques.
| Derivatization Method | Principle | Advantages | Disadvantages |
| Permethylation | Methylates all hydroxyl and carboxyl groups.[1] | Excellent for stabilizing sialic acids and enhancing ionization.[11][13] Allows for linkage analysis through subsequent MS/MS fragmentation. | Harsh reaction conditions can lead to the degradation of other modifications like O-acetyl groups.[6] Can be labor-intensive.[15] |
| Amidation | Converts the carboxyl group to an amide.[1][2] | Milder reaction conditions compared to permethylation. Amide bonds are very stable during MS/MS analysis.[2] Can be performed on a solid phase to simplify cleanup.[1] | Derivatization efficiency can vary between α2,3- and α2,6-linked sialic acids, potentially introducing quantitative bias if not optimized.[2] |
| Esterification | Converts the carboxyl group to an ester (e.g., methyl ester).[2] | Effective at stabilizing sialic acids.[2] Can be performed under relatively mild conditions. | Ester bonds can be less stable than amide bonds and may decompose during MS/MS analysis.[2] |
Experimental Protocols & Workflows
Workflow for Sialylated N-Glycan Analysis
The following diagram illustrates a typical workflow for the analysis of sialylated N-glycans, incorporating a stabilization step to prevent artifacts.
Caption: A typical experimental workflow for sialylated N-glycan analysis.
Troubleshooting Logic for Sialic Acid Loss
This decision tree provides a logical approach to troubleshooting issues related to the loss of sialylated glycan signals.
References
- 1. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 4. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 6. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differentiation of α2-3- and α2-6-Linked Sialic Acid Linkages Using Esterification/Amidation Reactions and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycan Permethylation | Ludger Ltd [ludger.com]
- 14. Determination of N-linked glycosylation in viral glycoproteins by negative ion mass spectrometry and ion mobility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ludger.com [ludger.com]
Sialyl-Lewis X Functional Assays: Technical Support Center
Welcome to the technical support center for Sialyl-Lewis X (sLeX) functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully executing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a cell adhesion assay investigating sLeX-E-selectin binding?
A1: Proper controls are critical for validating the specificity of sLeX-mediated cell adhesion.
-
Positive Controls:
-
Negative Controls:
-
Untreated Endothelial Cells: Endothelial cells not treated with cytokines will have minimal E-selectin expression and serve as a baseline for non-specific binding[1].
-
Mock-Transfected Cells: If using cells transfected to express E-selectin, the corresponding mock-transfected cells (containing the empty vector) are an essential negative control[1].
-
Inhibitory Antibodies: Pre-incubating endothelial cells with an anti-E-selectin blocking antibody or pre-incubating your experimental cells with an antibody against sLeX will demonstrate the specificity of the interaction[1].
-
Enzymatic Treatment: Treating cells with neuraminidase to remove sialic acid residues from the sLeX tetrasaccharide can abrogate binding and serves as a functional negative control[3].
-
P-selectin as a control: In some contexts, P-selectin can be used as a negative control as it preferentially binds to sLeX on PSGL-1, a leukocyte-specific glycoprotein[1].
-
Q2: How can I confirm the specificity of an anti-sLeX antibody in my flow cytometry experiment?
A2: Ensuring antibody specificity is crucial for accurate flow cytometry results.
-
Isotype Control: An isotype control is an antibody of the same immunoglobulin class and conjugate but with no specificity for the target antigen. This helps to determine the level of non-specific binding due to Fc receptors or other protein-protein interactions[4].
-
Knockout/Knockdown Cells: The ideal negative control is a cell line where the gene responsible for sLeX synthesis (e.g., a fucosyltransferase) has been knocked out or knocked down.
-
Enzymatic Digestion: Pre-treating your cells with neuraminidase or fucosidase to cleave components of the sLeX structure should significantly reduce or eliminate the signal from your anti-sLeX antibody.
-
Competitive Inhibition: Pre-incubating the antibody with a soluble sLeX oligosaccharide should block the antibody from binding to the cell surface sLeX, thus reducing the fluorescent signal.
Q3: What are the key differences between sLeX and Sialyl-Lewis A (sLeA) in functional assays?
Troubleshooting Guides
Cell Adhesion Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Adhesion in Negative Controls | 1. Non-specific binding of cells to the plate or endothelial monolayer. 2. Endothelial cells are over-activated or stressed, leading to baseline E-selectin expression. 3. Insufficient washing steps. | 1. Block non-specific binding sites with BSA or serum before adding cells. 2. Optimize cytokine concentration and incubation time for endothelial cell activation. Ensure gentle handling of cells. 3. Increase the number and gentleness of washing steps to remove non-adherent cells[1]. |
| Low or No Adhesion in Positive Controls | 1. Low or absent sLeX expression on target cells. 2. Insufficient E-selectin expression on endothelial cells. 3. Assay performed under static conditions when flow is required. | 1. Verify sLeX expression on your cells using flow cytometry with a validated anti-sLeX antibody. 2. Confirm E-selectin expression on activated endothelial cells via flow cytometry or immunofluorescence. 3. For more physiologically relevant data, consider using a parallel-plate flow chamber to perform the adhesion assay under shear stress[8]. |
| Inconsistent Results Between Replicates | 1. Uneven coating of selectin protein or seeding of endothelial cells. 2. Variability in cell numbers added to each well. 3. Inconsistent washing. | 1. Ensure a uniform monolayer of endothelial cells or an even coating of recombinant selectin. 2. Accurately count and add the same number of cells to each well. 3. Standardize the washing procedure across all wells. |
Flow Cytometry Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No sLeX Signal | 1. Low expression of the target antigen. 2. Insufficient antibody concentration. 3. The fluorochrome is not optimal for the instrument's laser and filter configuration. 4. Internalization of the sLeX antigen. | 1. Use a cell line known to have high sLeX expression as a positive control. 2. Titrate the antibody to determine the optimal concentration. 3. Ensure the fluorochrome is compatible with your flow cytometer's setup. 4. Perform all staining steps on ice or at 4°C and use a buffer containing sodium azide (B81097) to prevent antigen internalization. |
| High Background Staining | 1. Non-specific antibody binding to Fc receptors. 2. Dead cells are included in the analysis. 3. Antibody concentration is too high. | 1. Block Fc receptors with an Fc blocking reagent or by including serum in the staining buffer. Use an isotype control to assess non-specific binding[4]. 2. Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies[9]. 3. Titrate the antibody to find the concentration that gives the best signal-to-noise ratio[4]. |
| Compensation Issues in Multi-color Staining | 1. Incorrect compensation settings. 2. Compensation controls are not bright enough. | 1. Use single-stained controls for each fluorochrome in your panel to set the compensation correctly[9]. 2. Ensure your single-stain compensation controls are at least as bright as the signal in your experimental sample[9]. |
Experimental Protocols & Visualizations
Protocol: Static Cell Adhesion Assay
-
Plate Preparation: Culture endothelial cells (e.g., HUVECs) to confluence in a 96-well plate.
-
Activation: Treat endothelial cells with an activating cytokine like TNF-α (10 ng/mL) for 4-6 hours to induce E-selectin expression. For negative controls, use untreated endothelial cells[1].
-
Cell Labeling: Label your experimental cells (e.g., cancer cells) with a fluorescent dye like Calcein-AM.
-
Adhesion: Add a defined number of labeled experimental cells to each well of the endothelial monolayer and incubate for a set period (e.g., 30 minutes).
-
Washing: Gently wash the wells multiple times with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence in each well using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.
sLeX-Mediated Cell Rolling and Adhesion Signaling
The interaction between sLeX on circulating cells (like leukocytes or tumor cells) and selectins on the vascular endothelium is a critical first step in processes like inflammation and metastasis. This interaction mediates the initial tethering and subsequent rolling of the cells along the blood vessel wall.
References
- 1. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Binding Assay for Selectins | Springer Nature Experiments [experiments.springernature.com]
- 3. Metabolic Inhibition of this compound Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Selectin ligand this compound antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sialyl-Lewis A vs. This compound: A Guide to Specificity in Cancer Research - Creative Biolabs [creative-biolabs.com]
- 8. Functional binding of E-selectin to its ligands is enhanced by structural features beyond its lectin domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Improving the stability of Sialyl-Lewis X-conjugated nanoparticles
Technical Support Center: Sialyl-Lewis X-Conjugated Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of this compound (sLeX)-conjugated nanoparticles. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of instability in my sLeX-conjugated nanoparticle suspension?
A1: Instability in your nanoparticle suspension can manifest in several ways. The most common indicators include:
-
Visible Aggregation or Precipitation: You may observe cloudiness, sedimentation, or visible clumps in the solution. For some nanoparticles, like gold, this can also be indicated by a color change of the solution[1].
-
Changes in Particle Size and Polydispersity Index (PDI): An increase in the average hydrodynamic diameter and a high PDI (>0.3) when measured by Dynamic Light Scattering (DLS) suggest particle aggregation[2].
-
Decreased Zeta Potential: A zeta potential value approaching zero (e.g., less negative than -30 mV or less positive than +30 mV) indicates a loss of electrostatic repulsion between particles, which can lead to aggregation[3][4].
-
Loss of Biological Activity: Reduced binding affinity to selectin-expressing cells or proteins indicates potential degradation of the sLeX ligand or conformational changes on the nanoparticle surface.
Q2: What are the primary factors influencing the stability of sLeX-conjugated nanoparticles?
A2: The stability of sLeX-conjugated nanoparticles is a multifactorial issue. Key factors include:
-
Physicochemical Properties: The size, shape, and surface chemistry of the core nanoparticle are fundamental to its stability[5].
-
Storage Conditions: Temperature, pH of the buffer solution, and exposure to light can significantly impact stability.[6][7] For instance, freezing can cause irreversible aggregation for some nanoparticle types[1].
-
Conjugation Chemistry: The type of linker used to attach sLeX to the nanoparticle surface and the density of the ligand can affect colloidal stability.
-
Enzymatic Degradation: Sialidases and other glycosidases present in biological media can cleave the sLeX ligand, leading to a loss of function[8][9].
-
Protein Corona Formation: In biological fluids, proteins can adsorb to the nanoparticle surface, forming a "protein corona" that can alter particle size, charge, and targeting ability[10].
Q3: How can I enhance the storage stability of my sLeX-conjugated nanoparticles?
A3: To improve long-term stability during storage, consider the following strategies:
-
Optimize Storage Buffer: Store nanoparticles in a buffer with an appropriate pH and low ionic strength to maintain surface charge and prevent aggregation. The buffer composition should be optimized for your specific nanoparticle system.
-
Control Temperature: Store nanoparticles at recommended temperatures, typically 4-8°C, and avoid freeze-thaw cycles unless cryoprotectants are used.[1][11][12]
-
Use Cryoprotectants: For long-term storage, lyophilization (freeze-drying) with cryoprotectants like sucrose (B13894) or trehalose (B1683222) can be an effective method to prevent aggregation and preserve nanoparticle integrity[2][12].
-
Protect from Light: Store nanoparticle solutions in the dark or in amber vials to prevent light-induced degradation, especially for photosensitive materials[1][6].
-
Sterile Conditions: Store in a sterile environment to prevent microbial growth that could alter the formulation.
Q4: How can I minimize enzymatic degradation of the sLeX ligand?
A4: The sLeX tetrasaccharide is susceptible to cleavage by enzymes like sialidases.[8][9] To mitigate this:
-
Chemical Modification: Introduce modifications to the sLeX structure that sterically hinder enzyme access without compromising binding affinity.
-
Use of Enzyme Inhibitors: In in vitro experiments, the addition of specific sialidase inhibitors to the medium can be effective.
-
Polymer Shielding: Incorporate a protective polymer layer, such as polyethylene (B3416737) glycol (PEG), on the nanoparticle surface. This can create a steric barrier that reduces enzyme access to the sLeX ligand[10].
-
Linker Design: Utilize longer, more flexible linkers that position the sLeX moiety away from the nanoparticle surface, which may also influence enzyme accessibility.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Nanoparticle Aggregation | 1. Suboptimal pH or high ionic strength of the buffer. 2. Inappropriate storage temperature (e.g., freezing). 3. High concentration of nanoparticles. 4. Insufficient surface charge (low zeta potential). 5. Cleavage of stabilizing ligands. | 1. Optimize buffer conditions; perform a pH and salt titration study. 2. Store at 4°C; avoid freezing. If freezing is necessary, use cryoprotectants.[1][12] 3. Dilute the nanoparticle suspension. 4. Increase surface charge by modifying the surface chemistry or buffer pH. Aim for a zeta potential >|30 mV|.[3] 5. Characterize ligand stability and consider more stable conjugation chemistries. |
| Loss of Targeting Ability | 1. Degradation or cleavage of the sLeX ligand. 2. Steric hindrance due to dense ligand packing. 3. Formation of a protein corona in biological media. 4. Conformational changes in the sLeX ligand. | 1. Verify ligand integrity using HPLC or mass spectrometry. Consider strategies to minimize enzymatic degradation. 2. Optimize the sLeX conjugation density. 3. Functionalize the nanoparticle surface with anti-fouling polymers like PEG to reduce protein adsorption.[10] 4. Analyze the conjugation strategy to ensure it preserves the active conformation of sLeX. |
| Inconsistent Batch-to-Batch Stability | 1. Variability in nanoparticle synthesis. 2. Inconsistent sLeX conjugation efficiency. 3. Differences in purification methods. 4. Variation in storage conditions. | 1. Standardize the synthesis protocol and characterize each batch of core nanoparticles thoroughly. 2. Precisely control reaction conditions (stoichiometry, pH, temperature) during conjugation and quantify the ligand density for each batch. 3. Standardize purification steps (e.g., centrifugation speed and duration, dialysis membrane cutoff). 4. Ensure all batches are stored under identical, optimized conditions. |
Quantitative Data Summary
Table 1: Comparison of Linker Chemistries for sLeX Conjugation
| Linker Type | Conjugation Chemistry | Bond Formed | Stability | Key Considerations |
| PEG Linker | Amide coupling (e.g., EDC/NHS) | Amide | High | Provides steric stabilization, reduces protein adsorption, and improves biocompatibility.[10] |
| Thiol-Maleimide | Michael addition | Thioether | High | Highly specific reaction, but requires free thiol and maleimide (B117702) groups. Potential for disulfide exchange. |
| Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole | Very High | Bioorthogonal, high efficiency, and forms a very stable bond. Requires azide (B81097) and alkyne functional groups. |
| Reductive Amination | Reaction of an aldehyde/ketone with an amine | Amine | Moderate | Susceptible to hydrolysis at low pH. |
Table 2: Effect of Storage Conditions on Nanoparticle Stability (Illustrative Data)
| Storage Temperature | Buffer Condition | Duration | Change in Size (DLS) | Change in Zeta Potential | Observation |
| 4°C | PBS, pH 7.4 | 4 weeks | +5% | -8% | Minor changes, generally stable. |
| 25°C | PBS, pH 7.4 | 4 weeks | +40% | -35% | Significant aggregation and loss of charge.[11] |
| -20°C (no cryoprotectant) | PBS, pH 7.4 | 1 freeze-thaw cycle | >+200% (aggregation) | N/A | Irreversible aggregation due to ice crystal formation.[12] |
| -80°C (with 10% sucrose) | DI Water | 4 weeks | +8% | -10% | Stable with cryoprotectant, suitable for long-term storage.[12] |
Experimental Protocols
Protocol 1: Monitoring Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
-
Objective: To measure the hydrodynamic diameter and polydispersity index (PDI) as indicators of nanoparticle stability.
-
Materials: Nanoparticle suspension, appropriate buffer (e.g., PBS or DI water), DLS cuvettes, DLS instrument.
-
Methodology:
-
Dilute the nanoparticle suspension to an appropriate concentration (typically 0.1-1.0 mg/mL) using the same buffer it is stored in. The buffer should be filtered through a 0.22 µm filter to remove dust.
-
Transfer the diluted sample to a clean DLS cuvette. Ensure there are no air bubbles.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate (typically at 25°C).
-
Set the measurement parameters according to the instrument's software, including the viscosity and refractive index of the dispersant.
-
Perform at least three replicate measurements to ensure reproducibility.
-
Analyze the results. An increase in the Z-average diameter or a PDI value greater than 0.3 often indicates aggregation.[13]
-
Protocol 2: Quantification of sLeX Conjugation and Stability using HPLC
-
Objective: To determine the amount of sLeX conjugated to the nanoparticles and assess its stability over time.
-
Methodology:
-
Standard Curve Preparation: Prepare a series of sLeX standards of known concentrations in the mobile phase.
-
Sample Preparation:
-
To quantify conjugation efficiency, analyze the supernatant after the conjugation reaction to measure the amount of unconjugated sLeX.
-
To assess stability, subject the conjugated nanoparticles to desired stress conditions (e.g., incubation in serum-containing media). Then, separate the nanoparticles from the supernatant via centrifugation or size exclusion chromatography.
-
-
HPLC Analysis:
-
Inject the standards and the supernatant samples into an appropriate HPLC system (e.g., a reverse-phase C18 column).
-
Run the analysis using a suitable mobile phase gradient and a detector (e.g., UV-Vis or ELSD).
-
Quantify the amount of sLeX in the samples by comparing the peak areas to the standard curve.
-
-
Calculation:
-
Conjugation Efficiency (%) = [(Initial sLeX - Unconjugated sLeX) / Initial sLeX] x 100
-
Ligand Detachment (%) = (sLeX in supernatant / Total conjugated sLeX) x 100
-
-
Diagrams and Workflows
Caption: Workflow for troubleshooting sLeX-nanoparticle instability.
Caption: Key factors influencing the stability of sLeX-nanoparticles.
Caption: Decision guide for selecting a stabilization strategy.
References
- 1. cytodiagnostics.com [cytodiagnostics.com]
- 2. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. worksafeforlife.ca [worksafeforlife.ca]
- 7. researchgate.net [researchgate.net]
- 8. explorationpub.com [explorationpub.com]
- 9. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 10. mdpi.com [mdpi.com]
- 11. Different Storage Conditions Influence Biocompatibility and Physicochemical Properties of Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing Sialyl-Lewis X antibodies and reagents
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the optimal storage and handling of Sialyl-Lewis X (sLeX) antibodies and reagents. Adherence to these guidelines is crucial for maintaining reagent integrity and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage temperatures for this compound antibodies?
For short-term storage (up to one month), it is recommended to store this compound antibodies at 2-8°C.[1] For long-term storage, aliquoting the antibody into single-use volumes and storing at -20°C or -80°C is advised to preserve stability and prevent degradation.[2][3] Always refer to the manufacturer's datasheet for product-specific recommendations.[4]
Q2: How should I handle the initial receipt of a this compound antibody?
Upon receipt, briefly centrifuge the vial to ensure the entire contents are at the bottom.[5] Refer to the product datasheet immediately to confirm the appropriate storage conditions.[4] Unless planning to use the entire vial within a short period, it is best practice to aliquot the antibody into smaller, experiment-sized volumes to minimize freeze-thaw cycles.[2][6]
Q3: What is the best way to store the this compound tetrasaccharide reagent?
The this compound tetrasaccharide is often supplied as a powder or in a solvent. As a powder, it can be stored at -20°C for up to three years.[7] When in a solvent, it is recommended to store at -80°C for up to six months or at -20°C for up to one month.[7] For optimal stability, especially for the stock solution, storage under a nitrogen atmosphere is recommended.[7]
Q4: Can I store my this compound antibody in a frost-free freezer?
It is strongly advised to avoid storing aliquots in frost-free freezers. These freezers go through periodic temperature fluctuations to prevent ice build-up, and these cycles can be detrimental to the antibody's stability, effectively acting as multiple freeze-thaw cycles.[4][6]
Q5: My fluorescently-conjugated this compound antibody is not performing well. Could storage be the issue?
Yes, improper storage is a likely cause. Fluorescently-conjugated antibodies should not be frozen.[1] They should be stored at 2-8°C and protected from light to prevent photobleaching of the fluorophore.[3][8]
Troubleshooting Guide
| Issue | Potential Cause (Storage-Related) | Recommended Solution |
| Low or no signal in my assay (ELISA, IHC, Flow Cytometry) | Antibody degradation due to multiple freeze-thaw cycles or prolonged storage at 2-8°C. | Use a fresh, single-use aliquot of the antibody that has been stored at -20°C or -80°C. Titrate the antibody to determine the optimal concentration. |
| Improper storage of enzyme-conjugated secondary antibody (if applicable). | Ensure conjugated antibodies are stored at 2-8°C and not frozen.[4][6] | |
| High background in my assay | Antibody aggregation due to repeated freeze-thaw cycles. | Centrifuge the antibody vial (e.g., 10,000 x g for 10 minutes at 4°C) to pellet aggregates and use the supernatant. For future use, ensure proper aliquoting and storage. |
| Contamination of the antibody stock. | Use a fresh, unopened vial or a different aliquot. Ensure sterile handling techniques when preparing working solutions. | |
| Inconsistent results between experiments | Use of different aliquots with varying stability due to improper storage. | Always aliquot the antibody upon first use to ensure consistency across experiments. Label aliquots clearly with the date and concentration. |
| Degradation of the this compound reagent (if used as a competitor or standard). | Use a fresh preparation of the this compound reagent, ensuring it has been stored under the recommended conditions (e.g., -80°C, under nitrogen).[7] |
Quantitative Data on Storage Conditions
Improper storage, particularly repeated freeze-thaw cycles, can lead to antibody aggregation and a loss of functional activity. The rate and extent of degradation can be influenced by the antibody concentration, formulation, and the speed of freezing and thawing.
| Storage Condition | Observed Effect on Monoclonal Antibodies | Reference |
| Multiple Freeze-Thaw Cycles (1 to 3 cycles) | Increased protein aggregation and formation of subvisible particles. The degradation is more pronounced with a higher number of cycles. | [4][8] |
| Slow Thawing | Leads to higher protein aggregation compared to fast thawing, especially when combined with fast freezing. | [5][8] |
| Fast Freezing followed by Slow Thawing | Results in greater degradation of the monoclonal antibody than slow freezing followed by slow thawing. | [8] |
| Storage in Smaller Volumes | Can lead to a greater magnitude of degradation compared to larger volumes under the same freeze-thaw conditions. | [4] |
Experimental Protocols and Workflows
This compound Antibody and Reagent Storage Workflow
The following diagram illustrates the recommended workflow for receiving and storing this compound antibodies and reagents to ensure their stability and performance.
This compound Biosynthesis and Role in Leukocyte Adhesion
This compound is a crucial carbohydrate ligand involved in inflammatory responses. It is synthesized on the surface of leukocytes and mediates their adhesion to selectins on endothelial cells, a key step in their migration to tissues.
General Protocol: Flow Cytometry Analysis of this compound Expression
This is a generalized protocol and should be optimized for your specific cell type and antibody.
-
Cell Preparation:
-
Harvest cells and wash with a suitable buffer (e.g., PBS with 1% BSA).
-
Adjust cell concentration to 1 x 10^6 cells/mL.
-
-
Staining:
-
Add the primary anti-Sialyl-Lewis X antibody at the predetermined optimal concentration to 100 µL of the cell suspension.
-
Incubate for 30 minutes at 4°C, protected from light if the primary is conjugated.
-
Wash the cells twice with buffer.
-
If the primary antibody is unconjugated, add a fluorescently-labeled secondary antibody and incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with buffer.
-
-
Analysis:
-
Resuspend the cells in 500 µL of buffer.
-
Analyze on a flow cytometer. Be sure to include appropriate controls, such as an isotype control and unstained cells.
-
General Protocol: ELISA for this compound
This protocol is a general guideline for a competitive ELISA to detect soluble this compound.
-
Coating:
-
Coat a 96-well plate with a this compound-conjugated protein (e.g., sLeX-BSA) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Competition:
-
Add your standards and samples to the wells.
-
Immediately add the anti-Sialyl-Lewis X antibody at a constant, predetermined concentration.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Detection:
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgM/IgG).
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the substrate and stop the reaction.
-
Read the absorbance on a plate reader. The signal will be inversely proportional to the amount of this compound in the sample.
-
References
- 1. biocompare.com [biocompare.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Impact of Freeze -Thaw on monoclonal Antibody solutions | Malvern Panalytical [malvernpanalytical.com]
- 6. biocompare.com [biocompare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sartorius.com [sartorius.com]
Technical Support Center: Blocking Endogenous Sialyl-Lewis X in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to block endogenous Sialyl-Lewis X (sLeX) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for blocking endogenous this compound function in cell-based assays?
A1: There are several effective methods to block endogenous sLeX, each with distinct mechanisms:
-
Antibody-Based Blocking: Utilizes monoclonal antibodies (mAbs) that specifically recognize and bind to the sLeX epitope on the cell surface, thereby sterically hindering its interaction with selectin receptors. A commonly used antibody is CSLEX-1.[1][2]
-
Enzymatic Removal: Involves treating cells with enzymes that cleave specific components of the sLeX tetrasaccharide. Neuraminidase is frequently used to remove the terminal sialic acid, which is critical for selectin binding.[3][4][5]
-
Small Molecule Inhibition: This approach includes:
-
Metabolic Inhibitors: Compounds like 5-Thiofucose (5T-Fuc) interfere with the biosynthesis of sLeX by inhibiting fucosyltransferases, the enzymes responsible for adding fucose to the glycan structure.[3][6]
-
Competitive Antagonists: sLeX mimetics or small molecules that bind to selectins, thereby competing with cell-surface sLeX for receptor binding.[7][8]
-
-
Competitive Inhibition with Soluble Ligands: Involves the addition of soluble, multivalent sLeX-containing molecules (e.g., glycopeptides, liposomes) that compete with endogenous sLeX for binding to selectins.[1][2]
-
Aptamer-Based Inhibition: RNA aptamers that specifically bind to sLeX can be used to block its function in cell adhesion.[9]
Q2: How can I verify that I have successfully blocked sLeX on my cells?
A2: Verification of sLeX blocking can be achieved through several methods:
-
Flow Cytometry: This is the most common method. After your blocking treatment, stain the cells with a fluorescently labeled anti-sLeX antibody (e.g., FITC-conjugated CSLEX-1). A significant decrease in mean fluorescence intensity (MFI) compared to untreated control cells indicates successful blocking or removal of the sLeX epitope.[3]
-
Cell Adhesion Assays: Functional validation can be performed using cell adhesion assays. For example, you can measure the adhesion of your treated cells to a plate coated with E-selectin or to a monolayer of activated endothelial cells. A reduction in cell adhesion compared to controls demonstrates functional blocking of the sLeX-selectin interaction.[3][10]
-
Immunoblotting: If you are interested in the effect on specific glycoproteins, you can perform a Western blot on cell lysates using an anti-sLeX antibody to observe the decrease in sLeX expression on target proteins.[3]
Q3: What is the mechanism of action for neuraminidase in blocking sLeX?
A3: Neuraminidase (also known as sialidase) is an enzyme that cleaves the terminal sialic acid (specifically, N-acetylneuraminic acid) residue from glycoconjugates.[4][5][11] The sLeX tetrasaccharide structure is Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc. The terminal sialic acid is essential for the high-affinity binding of sLeX to selectins. By removing this residue, neuraminidase effectively destroys the sLeX epitope, thereby preventing its recognition by and binding to E-, P-, and L-selectins.[12]
Troubleshooting Guides
Problem 1: Incomplete blocking of sLeX-mediated adhesion after treatment with a blocking antibody.
| Possible Cause | Troubleshooting Step |
| Insufficient Antibody Concentration | Increase the concentration of the anti-sLeX antibody. Perform a titration experiment to determine the optimal concentration for your specific cell type and assay conditions. |
| Inadequate Incubation Time | Extend the incubation time of the cells with the blocking antibody to ensure complete binding to all available sLeX epitopes. |
| Antibody Inaccessibility | The sLeX epitope may be masked or in a conformation that is not readily accessible to the antibody. Consider using a different anti-sLeX antibody clone that may recognize a more accessible epitope. |
| High Density of sLeX on Cell Surface | For cells with very high sLeX expression, a single blocking method may be insufficient. Consider a combination approach, such as pre-treating cells with a metabolic inhibitor like 5T-Fuc before adding the blocking antibody.[3] |
Problem 2: High cell death or altered cell morphology after neuraminidase treatment.
| Possible Cause | Troubleshooting Step |
| Enzyme Purity and Contaminants | Ensure you are using a high-purity neuraminidase. Contaminating proteases can damage cell surface proteins and affect cell viability. |
| Harsh Treatment Conditions | Optimize the neuraminidase concentration and incubation time. Use the lowest effective concentration for the shortest possible time to minimize off-target effects and cytotoxicity.[11] |
| Inappropriate Buffer Conditions | Ensure the buffer used for the enzymatic treatment is at the optimal pH and ionic strength for both the enzyme and your cells. Most neuraminidases from bacterial sources work well at a pH around 6.0.[11] |
| Cell Sensitivity | Some cell lines may be more sensitive to enzymatic treatment. Perform a viability assay (e.g., Trypan blue exclusion or a live/dead stain for flow cytometry) to assess the impact of the treatment on cell health. |
Problem 3: Variability in blocking efficiency between experiments using small molecule inhibitors.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inhibitor Potency | Ensure the small molecule inhibitor is stored correctly to maintain its activity. Prepare fresh dilutions for each experiment from a stock solution. |
| Cell Proliferation and sLeX Turnover | The effectiveness of metabolic inhibitors depends on the rate of cell division and glycan turnover. Standardize cell seeding density and the duration of inhibitor treatment to ensure consistent effects on sLeX biosynthesis. |
| Cellular Uptake of the Inhibitor | The efficiency of metabolic inhibitors can be influenced by cellular uptake mechanisms. Ensure that the vehicle used to dissolve the inhibitor (e.g., DMSO) is at a non-toxic concentration and does not interfere with uptake. |
| Off-Target Effects | Some small molecules may have off-target effects that could indirectly influence sLeX expression or cell health. It is advisable to validate the specific inhibition of sLeX biosynthesis, for example, by assessing the expression of other fucosylated glycans.[3] |
Efficacy of sLeX Blocking Agents
The following table summarizes the reported efficacy of various sLeX blocking agents in different assay systems.
| Blocking Agent | Target Cells | Assay Type | Reported Efficacy | Reference |
| 5-Thiofucose (50 µM) | HepG2 cells | Flow Cytometry (anti-sLeX) | ~4-fold decrease in MFI | [3] |
| 5-Thiofucose | HepG2 and HL-60 cells | Static Adhesion to E-selectin | Significant reduction in cell adhesion | [3] |
| (sLex)2-peptides | HepG2 cells | Inhibition of binding to immobilized E-selectin | ~3-fold more potent than monovalent sLex | [2] |
| (sLex)3-peptides | HepG2 cells | Inhibition of binding to immobilized E-selectin | ~10-fold more potent than monovalent sLex | [2] |
| sLex-liposomes | HepG2 cells | Inhibition of binding to immobilized E-selectin | ~5 orders of magnitude more potent than monovalent sLex | [2] |
| Neuraminidase | Murine L cells | Reovirus Attachment Assay | 60-80% decrease in virus attachment | [5] |
Key Experimental Protocols
Protocol 1: Antibody-Mediated Blocking of sLeX for Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension of your target cells and wash them with a suitable buffer (e.g., PBS with 1% BSA). Adjust the cell concentration to 1 x 106 cells/mL.
-
Blocking Non-Specific Binding: (Optional but recommended) Incubate cells with an Fc block reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding to Fc receptors.[13]
-
sLeX Blocking: Add the anti-sLeX blocking antibody (e.g., CSLEX-1) at a predetermined optimal concentration.
-
Incubation: Incubate the cells for 30-60 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with cold staining buffer to remove unbound antibody.
-
Staining for Verification: Resuspend the cells in staining buffer containing a fluorescently labeled secondary antibody (if the primary blocking antibody is not conjugated) or a directly conjugated anti-sLeX antibody with a different fluorophore for verification.
-
Final Wash and Analysis: Wash the cells again and resuspend them in a suitable buffer for flow cytometry analysis. Acquire data and analyze the reduction in fluorescence intensity in the sLeX-positive population.
Protocol 2: Enzymatic Removal of sLeX using Neuraminidase
-
Cell Preparation: Harvest and wash cells, resuspending them in a buffer compatible with neuraminidase activity (e.g., PBS, pH 6.0).[11]
-
Cell Count: Adjust the cell density to approximately 3 x 107 cells/mL.[11]
-
Neuraminidase Treatment: Add neuraminidase from Vibrio cholerae to a final concentration of 250 U/mL.[11]
-
Incubation: Incubate the cell suspension for 1 hour at 37°C with gentle agitation.
-
Washing: Wash the cells three times with cold PBS to remove the enzyme and cleaved sialic acid residues.
-
Verification and Downstream Application: The cells are now ready for verification of sLeX removal by flow cytometry (as described in Protocol 1) or for use in functional assays such as cell adhesion.
Visualizing Experimental Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. Multivalent sialyl Lewis x ligands of definite structures as inhibitors of E-selectin mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Inhibition of this compound Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuraminidase treatment of respiratory syncytial virus-infected cells or virions, but not target cells, enhances cell-cell fusion and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of neuraminidase treatment of cells and effect of soluble glycoproteins on type 3 reovirus attachment to murine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sialyl Lewis X mimics derived from a pharmacophore search are selectin inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of sialyl Lewis(x) mimics as E- and P-selectin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro selection of the RNA aptamer against the Sialyl Lewis X and its inhibition of the cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fucosylation of disaccharide precursors of sialyl LewisX inhibit selectin-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuraminidase (Sialidase) Protocol [sigmaaldrich.com]
- 12. Frontiers | Inhibitors of Human Neuraminidase Enzymes Block Transmigration in vitro [frontiersin.org]
- 13. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
Optimizing fixation and permeabilization for intracellular Sialyl-Lewis X staining
Welcome to the technical support center for optimizing fixation and permeabilization for intracellular Sialyl-Lewis X (sLeX) staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixative for intracellular this compound staining?
A1: The ideal fixative for intracellular sLeX staining often requires empirical determination, as it can be cell-type and antibody-dependent. Crosslinking fixatives like paraformaldehyde (PFA) are generally a good starting point as they are effective at preserving cell morphology.[1] However, over-fixation with PFA can mask the sLeX epitope, so optimization of fixation time and concentration is crucial.[2] Methanol (B129727) or acetone (B3395972) can also be used and offer the advantage of simultaneous fixation and permeabilization, but they can denature some epitopes.
Q2: Which permeabilization agent is recommended for accessing intracellular this compound?
A2: The choice of permeabilization agent depends on the subcellular location of the sLeX antigen. For cytoplasmic or membrane-associated sLeX, milder non-ionic detergents like saponin (B1150181) or Tween-20 are recommended. For nuclear antigens, harsher detergents such as Triton X-100 or NP-40 may be necessary. It is important to note that saponin's effects are reversible, so it must be present in all subsequent wash and antibody incubation buffers.
Q3: Can I perform surface staining for this compound along with intracellular staining?
A3: Yes, it is possible to perform both surface and intracellular staining. For optimal results, it is recommended to stain for the cell surface sLeX on live, unfixed cells before proceeding with fixation and permeabilization for intracellular staining.[1] This approach helps prevent the potential alteration of surface epitopes by the fixation and permeabilization reagents.
Q4: Why is my fluorescent signal weak or absent?
A4: Weak or no signal can be due to several factors. The sLeX antigen may not be accessible, requiring optimization of your fixation and permeabilization protocol.[3][4] The primary antibody concentration may be too low, or the fluorochrome conjugated to the secondary antibody may not be bright enough for detecting a low-abundance antigen.[3][4] Additionally, some fluorochromes, particularly protein-based ones like PE and APC, can be sensitive to methanol-based fixation.
Q5: I am observing high background staining. What could be the cause?
A5: High background can be caused by several factors, including insufficient washing, non-specific antibody binding, or excessive antibody concentration.[4] Ensure adequate washing steps after antibody incubations and consider using a blocking solution, such as BSA or serum from the same species as the secondary antibody, to reduce non-specific binding.[5] Titrating your primary antibody to its optimal concentration is also a critical step in reducing background.
Troubleshooting Guide
This guide addresses common issues encountered during intracellular this compound staining experiments.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Ineffective Permeabilization: The antibody cannot access the intracellular sLeX epitope. | Optimize the permeabilization agent and incubation time. Try a stronger detergent if the antigen is suspected to be in a difficult-to-access compartment.[3] |
| Epitope Masking: The fixation process has altered the conformation of the sLeX carbohydrate structure. | Reduce the fixation time or the concentration of the fixative (e.g., PFA). Alternatively, test a different fixation method, such as methanol fixation. | |
| Low Antigen Expression: The target cells express low levels of intracellular sLeX. | Use a brighter fluorochrome for detection. Consider using a signal amplification method, such as a biotinylated primary antibody followed by a streptavidin-conjugated fluorochrome.[3] | |
| Antibody Issues: The primary antibody concentration is too low, or the antibody has lost activity. | Titrate the primary antibody to determine the optimal concentration. Ensure proper storage of the antibody and consider using a new aliquot. | |
| High Background | Non-specific Antibody Binding: The primary or secondary antibody is binding to cellular components other than sLeX. | Include a blocking step with normal serum from the species in which the secondary antibody was raised or with BSA.[5] Ensure the secondary antibody is pre-adsorbed against the species of your sample. |
| Insufficient Washing: Residual unbound antibodies are contributing to the background signal. | Increase the number of wash steps after antibody incubations. Include a low concentration of detergent (e.g., Tween-20) in the wash buffer. | |
| High Autofluorescence: The cells themselves are fluorescent. | If possible, use a viability dye to exclude dead cells, which often have high autofluorescence. Analyze an unstained control sample to assess the level of autofluorescence. | |
| Poor Cell Viability/Cell Loss | Harsh Reagents: The fixation or permeabilization steps are too harsh, leading to cell lysis. | Reduce the concentration or incubation time of the fixative and/or permeabilization agent. Consider using a milder detergent like saponin.[6] |
| Excessive Centrifugation: High-speed centrifugation can damage fragile cells. | Use lower centrifugation speeds (e.g., 300-400 x g) and ensure gentle resuspension of the cell pellet.[7] |
Experimental Protocols
Below are detailed methodologies for common fixation and permeabilization procedures that can be optimized for intracellular this compound staining.
Protocol 1: Paraformaldehyde (PFA) Fixation followed by Detergent Permeabilization
This is a widely used method that generally provides good preservation of cellular morphology.
Reagents:
-
Fixation Buffer: 1-4% PFA in PBS
-
Permeabilization Buffer: 0.1-0.5% Saponin or Tween-20 in PBS (for cytoplasmic antigens) OR 0.1-1% Triton X-100 in PBS (for nuclear antigens)
-
Wash Buffer: PBS with 0.1% BSA
Procedure:
-
If performing surface staining, do so on live cells before fixation.
-
Fix cells in 1-4% PFA for 10-20 minutes at room temperature.
-
Wash cells twice with Wash Buffer.
-
Permeabilize cells by incubating with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Proceed with intracellular staining. Note: If using saponin, it must be included in all subsequent antibody staining and wash buffers.
Protocol 2: Methanol Fixation and Permeabilization
This method is often used for nuclear antigens and can sometimes improve staining for certain epitopes.
Reagents:
-
Ice-cold 90-100% Methanol
-
Wash Buffer: PBS with 1% BSA
Procedure:
-
If performing surface staining, do so on live cells before fixation.
-
Chill the cell suspension on ice.
-
Add ice-cold methanol dropwise while gently vortexing to a final concentration of 90%.
-
Incubate for 30 minutes on ice or at -20°C.
-
Wash cells twice with Wash Buffer.
-
Proceed with intracellular staining.
Data Presentation
Table 1: Comparison of Fixation and Permeabilization Methods
| Method | Fixative | Permeabilization Agent | Pros | Cons | Recommended for sLeX Location |
| Method A | Paraformaldehyde (PFA) | Saponin/Tween-20 | Good preservation of cell structure. Milder permeabilization. | Can mask epitopes with over-fixation. Saponin is reversible. | Cytoplasmic, Golgi, Endoplasmic Reticulum |
| Method B | Paraformaldehyde (PFA) | Triton X-100/NP-40 | Stronger permeabilization for nuclear access. | Can be harsh and may extract some glycoproteins. | Nucleus |
| Method C | Methanol | (Simultaneous) | One-step fixation and permeabilization. May enhance some epitopes. | Can denature some epitopes and affect certain fluorochromes. | Cytoplasmic, Nucleus |
| Method D | Acetone | (Simultaneous) | One-step fixation and permeabilization. | Can cause cell shrinkage and alter morphology. | Cytoplasmic |
Visualizations
Caption: General experimental workflow for intracellular this compound staining.
Caption: Troubleshooting decision tree for weak or no sLeX staining signal.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Reflections on the Principles of Fixation in Histochemistry and Cytochemistry: With a Special Focus on Immunohistochemistry and In Situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
Dealing with heterogeneity in Sialyl-Lewis X expression on cell populations
Welcome to the technical support center for Sialyl-Lewis X (sLeX) expression analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the heterogeneous expression of sLeX on cell populations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its expression often heterogeneous?
A1: this compound (sLeX), also known as CD15s or SSEA-1, is a tetrasaccharide carbohydrate structure typically found on the surface of cells attached to glycoproteins or glycolipids.[1][2] It plays a crucial role in cell-to-cell recognition processes, including the adhesion of leukocytes to endothelial cells during inflammation and cancer metastasis.[2][3][4]
The expression of sLeX is often heterogeneous within a cell population due to several factors:
-
Transcriptional Regulation: The expression levels of the enzymes responsible for sLeX synthesis, primarily fucosyltransferases (FUTs) and sialyltransferases (STs), can vary between individual cells.[5][6][7]
-
Cellular Activation State: The expression of sLeX can be induced or upregulated upon cellular activation. For example, resting T and B lymphocytes have low to no sLeX expression, but it is strongly induced upon activation.[2] Similarly, stimulation of monocytes with lipopolysaccharide (LPS) can increase sLeX expression.[8]
-
Microenvironment: Factors in the cellular microenvironment, such as cytokines (e.g., TNF-α) and hypoxia, can influence the expression of sLeX.[3][9]
-
Cell Cycle: The expression of some cell surface markers can fluctuate with the cell cycle stage.
Q2: How can I detect and quantify this compound expression on my cell population?
A2: The most common method for detecting and quantifying sLeX expression on cell populations is flow cytometry . This technique uses fluorescently labeled antibodies that specifically bind to the sLeX antigen.
Another technique that can be used is immunohistochemistry (IHC) for tissue sections, which allows for the visualization of sLeX expression in the context of tissue architecture. For a more global and high-throughput approach, antibody microarrays can be used to profile glycoproteins modified with sLeX in samples like serum or plasma.[10][11]
Q3: I am seeing a bimodal or wide distribution of sLeX expression in my flow cytometry data. What could be the cause?
A3: A bimodal or wide distribution of sLeX expression is a common observation and reflects the inherent heterogeneity of the cell population. This can be due to:
-
Presence of Subpopulations: The sample may contain distinct subpopulations of cells with inherently different levels of sLeX expression. For example, a sample of peripheral blood mononuclear cells (PBMCs) will contain different lymphocyte and monocyte subsets, each with potentially different sLeX expression profiles.[8]
-
Differential Activation: As mentioned earlier, the activation state of cells significantly impacts sLeX expression. A sample may contain a mix of resting and activated cells, leading to a bimodal distribution.[2]
-
Asynchronous Cell Culture: In cell lines, cells may be at different stages of the cell cycle or have undergone spontaneous differentiation, leading to varied sLeX expression.
Q4: How can I isolate cells based on their this compound expression level?
A4: Two primary methods are used to sort cells based on sLeX expression:
-
Fluorescence-Activated Cell Sorting (FACS): This is the most precise method. Cells are labeled with a fluorescent anti-sLeX antibody, and a flow cytometer is used to physically separate cells into different tubes based on their fluorescence intensity (i.e., sLeX-high, sLeX-low, sLeX-negative).[12]
-
Magnetic-Activated Cell Sorting (MACS): This method uses magnetic beads coated with an anti-sLeX antibody. After incubation with the cell suspension, the mixture is passed through a magnetic column. The sLeX-positive cells are retained in the column and can be eluted later.[12][13] While generally faster and able to process larger numbers of cells than FACS, MACS may offer lower purity.[13]
Troubleshooting Guides
Problem 1: Weak or No sLeX Signal in Flow Cytometry
| Possible Cause | Recommendation |
| Low or Absent Target Expression | Ensure your cell type is expected to express sLeX. Check the literature or use a positive control cell line known to express sLeX.[14][15] Consider stimulating the cells if expression is inducible (e.g., with LPS or cytokines).[3][8] |
| Suboptimal Antibody Concentration | Titrate your anti-sLeX antibody to determine the optimal staining concentration. Using too little antibody will result in a weak signal.[14][16] |
| Incorrect Antibody Storage or Handling | Ensure the antibody has been stored according to the manufacturer's instructions and has not expired. Avoid repeated freeze-thaw cycles.[17][18] |
| Improper Instrument Settings | Make sure the correct laser and filter set for the fluorophore on your antibody are being used. Check the photomultiplier tube (PMT) voltages to ensure adequate signal detection.[14] |
| Antigen Internalization | Perform all staining steps at 4°C or on ice to prevent the internalization of the sLeX antigen.[16][18] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Recommendation |
| Excessive Antibody Concentration | Titrate your anti-sLeX antibody. Using too much antibody can lead to non-specific binding and high background.[14][16] |
| Fc Receptor Binding | Block Fc receptors on cells (especially monocytes, macrophages, and B cells) using an Fc blocking reagent or normal serum from the same species as your secondary antibody (if applicable) before adding the primary antibody.[14] |
| Inadequate Washing | Increase the number of wash steps and/or the volume of wash buffer between antibody incubations to remove unbound antibody.[14] |
| Dead Cells | Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.[19] |
| Autofluorescence | Include an unstained control to assess the level of cellular autofluorescence. If high, you may need to use a brighter fluorophore or a different channel for analysis.[17] |
Experimental Protocols
Protocol 1: Flow Cytometry Staining for this compound
-
Cell Preparation:
-
Start with a single-cell suspension of your cells of interest.
-
Count the cells and aliquot approximately 1 x 10^6 cells per tube.
-
Wash the cells with cold PBS or flow cytometry staining buffer (e.g., PBS with 2% FBS). Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
Resuspend the cell pellet in 100 µL of flow cytometry buffer containing an Fc blocking reagent.
-
Incubate for 10-15 minutes at 4°C.
-
-
Primary Antibody Staining:
-
Without washing, add the anti-sLeX antibody at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 1-2 mL of cold flow cytometry buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Repeat the wash step.
-
-
Secondary Antibody Staining (if using an unconjugated primary antibody):
-
Resuspend the cell pellet in 100 µL of flow cytometry buffer containing the fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Perform two wash steps as described in step 4.
-
-
Viability Staining (Optional):
-
Resuspend the cell pellet in the appropriate buffer for your viability dye and add the dye according to the manufacturer's protocol.
-
-
Cell Resuspension and Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of flow cytometry buffer.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Protocol 2: Magnetic-Activated Cell Sorting (MACS) for sLeX-Positive Cells
-
Cell Preparation:
-
Prepare a single-cell suspension in MACS buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).
-
Ensure there are no cell clumps. Filter the cells through a 30-70 µm nylon mesh if necessary.
-
-
Magnetic Labeling:
-
Centrifuge the cell suspension and resuspend the pellet in MACS buffer.
-
Add the anti-sLeX magnetic microbeads according to the manufacturer's recommendations.
-
Mix well and incubate for 15 minutes at 4°C.
-
-
Washing:
-
Wash the cells by adding 10-20 times the labeling volume of MACS buffer.
-
Centrifuge and resuspend the cells in 500 µL of MACS buffer.
-
-
Magnetic Separation:
-
Place a MACS column in the magnetic field of a MACS separator.
-
Prepare the column by rinsing it with MACS buffer.
-
Apply the cell suspension onto the column.
-
Collect the flow-through, which contains the unlabeled (sLeX-negative) cells.
-
Wash the column with MACS buffer three times, collecting the effluent each time. This effluent also contains the unlabeled cells.
-
-
Elution of Labeled Cells:
-
Remove the column from the magnetic separator and place it on a new collection tube.
-
Pipette 1 mL of MACS buffer onto the column.
-
Immediately flush out the magnetically labeled (sLeX-positive) cells by firmly pushing the plunger into the column.
-
Visualizations
Caption: Biosynthesis pathway of this compound.
References
- 1. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neutrophil interactions with sialyl Lewis X on human non-small cell lung carcinoma cells regulate invasive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneity in 2,6-Linked Sialic Acids Potentiates Invasion of Breast Cancer Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biosynthesis of the selectin-ligand sialyl Lewis x in colorectal cancer tissues is regulated by fucosyltransferase VI and can be inhibited by an RNA interference-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of alpha-(1,3)-fucosyltransferases which synthesize sialyl Le(x) and sialyl Le(a), the carbohydrate ligands for E- and P-selectins,in human malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterogeneity in Lewis-X and sialyl-Lewis-X antigen expression on monocytes in whole blood: relation to stimulus-induced oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of sialyl Lewis(X) on the surface of cultured rat vascular endothelial cells and cardiac myocytes by hypoxia/reoxygenation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Selection of Cell Populations with High or Low Surface Marker Expression Using Magnetic Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. bosterbio.com [bosterbio.com]
Validation & Comparative
Sialyl-Lewis X versus Sialyl-Lewis A as cancer biomarkers
An Objective Comparison of Sialyl-Lewis X and Sialyl-Lewis A as Cancer Biomarkers for Researchers and Drug Development Professionals
Introduction
In the landscape of cancer glycobiology, this compound (sLeX) and Sialyl-Lewis A (sLeA) are two critically important tetrasaccharide antigens. While structurally similar, their distinct biological roles and expression patterns in malignancies have positioned them differently as clinical biomarkers. SLeA, widely known as Carbohydrate Antigen 19-9 (CA19-9), is a well-established serum biomarker primarily for monitoring gastrointestinal cancers.[1][2] In contrast, sLeX is recognized as a key mediator of cancer metastasis, functioning as a ligand for selectins on endothelial cells, thereby facilitating the spread of tumor cells.[2][3][4] This guide provides a comprehensive comparison of sLeX and sLeA, presenting supporting experimental data, detailed methodologies, and visual aids to assist researchers and drug development professionals in navigating their applications in oncology.
Structural and Biosynthetic Differences
Both sLeA and sLeX are composed of the same four sugar molecules: N-acetylneuraminic acid (sialic acid), galactose, fucose, and N-acetylglucosamine.[1] The critical distinction lies in the linkage of these monosaccharides. SLeA is built on a type 1 lactosamine chain (Galβ1-3GlcNAc), whereas sLeX is formed on a type 2 chain (Galβ1-4GlcNAc).[1] This structural variance, stemming from the action of different glycosyltransferases, dictates their distinct biological functions and recognition by antibodies and selectins. The biosynthesis of these antigens is a complex process, and in some cases, their expression can be mutually exclusive.[5]
Caption: Biosynthetic pathways of Sialyl-Lewis A and this compound.
Role in Cancer Progression
Sialyl-Lewis A (CA19-9): A Serum Biomarker for Tumor Burden
SLeA, or CA19-9, is predominantly used as a shed antigen biomarker. In several cancers, particularly pancreatic adenocarcinoma, cancer cells overexpress sLeA on mucins (e.g., MUC1, MUC16) and shed them into the bloodstream.[1] This property allows for its detection and quantification in serum, making it a valuable tool for monitoring disease progression, response to therapy, and detecting recurrence.[6][7] However, its utility in early diagnosis is limited by its lack of sensitivity and specificity, as elevated levels can also be found in benign conditions like pancreatitis.[1][6]
This compound: A Functional Mediator of Metastasis
Unlike sLeA, sLeX is primarily a cell-surface molecule that plays a direct role in cancer metastasis.[4] The overexpression of sLeX on the surface of circulating tumor cells creates a "sticky" surface that facilitates their adhesion to the vascular endothelium by binding to E-selectin and P-selectin.[2][8] This adhesion is a critical step in the metastatic cascade, allowing cancer cells to extravasate from the bloodstream and form secondary tumors at distant sites.[4][9] Consequently, high expression of sLeX is often correlated with increased metastatic potential, tumor recurrence, and poorer overall survival in various cancers.[3]
Clinical Significance and Performance Data
The clinical utility of sLeX and sLeA varies significantly across different cancer types. The following table summarizes their performance based on published experimental data.
| Cancer Type | Biomarker | No. of Patients | Method | Key Findings | Reference |
| Pancreatic Cancer | sLeA (CA19-9) | 109 | ELISA | Differentiated pancreatic cancer from benign disease with 65% sensitivity and 71% specificity. | [6] |
| sLeX | 109 | ELISA | Elevated in 19% of cancer patients with low sLeA levels. A two-marker panel (sLeA + sLeX) improved accuracy to 79%. | [6] | |
| Colorectal Cancer | sLeA | 233 | IHC | High expression correlated with poorer overall survival (P=0.0006) and disease-free survival (P=0.004). | [10] |
| sLeX | 124 | ELISA | High levels in tumor drainage vein blood were an independent prognostic variable for shorter survival. | [11] | |
| Non-Small Cell Lung Cancer (NSCLC) | sLeX | 371 | RIA | High serum levels correlated with distant metastasis and significantly poorer survival (P=0.0001). | [12] |
| sLeX | N/A | IHC | Expression in adenocarcinoma was correlated with nodal or distant metastasis. | [13] | |
| Breast Cancer | sLeX | 127 | IHC | Expression was not associated with overall or disease-free survival in this cohort. | [14] |
| sLeX | N/A | IHC | In ER-positive tumors, high expression was significantly associated with bone metastasis. | [15] |
Experimental Methodologies
Accurate detection and quantification of sLeX and sLeA are paramount for their use as biomarkers. The most common techniques are immunohistochemistry (IHC) for tissue analysis and enzyme-linked immunosorbent assays (ELISA) for serum quantification.
General Protocol for Immunohistochemical (IHC) Staining
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked using a protein block solution (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary monoclonal antibody specific for sLeX (e.g., clone CSLEX1) or sLeA (e.g., clone 1116-NS-19-9) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, a biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Scoring: Staining intensity and the percentage of positive cells are evaluated to generate a score.
General Protocol for Enzyme-Linked Immunosorbent Assay (ELISA)
Caption: A typical workflow for a sandwich ELISA experiment.
-
Coating: A 96-well microplate is coated with a capture monoclonal antibody specific for sLeX or sLeA and incubated overnight.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a solution like 1% bovine serum albumin (BSA) in phosphate-buffered saline (PBS).
-
Sample Incubation: Serum samples and standards of known antigen concentration are added to the wells and incubated.
-
Detection Antibody: After washing, a second, enzyme-conjugated (e.g., HRP) monoclonal antibody that recognizes a different epitope on the antigen is added and incubated.
-
Substrate Addition: The plate is washed again, and a chromogenic substrate (e.g., TMB) is added. The enzyme converts the substrate into a colored product.
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is measured using a microplate reader. The concentration of the antigen in the samples is determined by comparison to the standard curve.
Comparative Summary
| Feature | Sialyl-Lewis A (sLeA / CA19-9) | This compound (sLeX) |
| Structure | Built on a Type 1 lactosamine chain (Galβ1-3GlcNAc).[1] | Built on a Type 2 lactosamine chain (Galβ1-4GlcNAc).[1] |
| Primary Biological Role | Primarily a shed antigen; role in cell adhesion is also reported.[1][8] | Key ligand for E- and P-selectins, mediating cell adhesion and metastasis.[2][3] |
| Main Clinical Application | Serum biomarker for monitoring disease progression and recurrence.[6][7] | Prognostic tissue and serum biomarker for metastatic potential.[3][12] |
| Primary Cancer Types | Pancreatic, colorectal, gastric, and other gastrointestinal cancers.[1][2][16] | Lung, colorectal, breast, and various adenocarcinomas.[3][4][12] |
| Detection Method | Primarily serum-based ELISA.[6] | IHC for tissue expression; ELISA/RIA for serum levels.[12][14] |
| Limitations | Not elevated in all patients (e.g., Lewis antigen-negative individuals); low specificity for diagnosis.[6] | Prognostic value can be inconsistent across studies and cancer subtypes.[14][15] |
Conclusion and Future Perspectives
Sialyl-Lewis A and this compound are both valuable biomarkers in oncology, but they provide different clinical information. SLeA (CA19-9) remains a cornerstone for monitoring tumor burden in specific cancers, despite its limitations. SLeX offers crucial prognostic insights into a tumor's metastatic potential.
Future research is directed towards improving the specificity and sensitivity of these markers. This includes the development of assays that detect sLeA or sLeX on specific carrier proteins, which may better distinguish between benign and malignant conditions.[17][18] Furthermore, the combined measurement of both sLeA and sLeX has shown promise in enhancing diagnostic accuracy, particularly in pancreatic cancer, by capturing a broader spectrum of glycosylation changes within the tumor.[6] As our understanding of cancer glycobiology deepens, these carbohydrate antigens will continue to be refined as powerful tools in personalized cancer management.
Caption: Divergent roles of sLeA and sLeX in cancer progression.
References
- 1. Sialyl-Lewis A vs. This compound: A Guide to Specificity in Cancer Research - Creative Biolabs [creative-biolabs.com]
- 2. Carbohydrate antigen sialyl Lewis a--its pathophysiological significance and induction mechanism in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinicopathological and prognostic significance of sialyl Lewis X overexpression in patients with cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Glycan Motif Profiling Reveals Plasma this compound Elevations in Pancreatic Cancers That Are Negative for Sialyl-Lewis A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectin Ligands Sialyl-Lewis a and this compound in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. karger.com [karger.com]
- 12. Serum sialyl lewis X-i antigen levels in non-small cell lung cancer: correlation with distant metastasis and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Immunohistochemical expression of sialyl-Lewis antigens in lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Is Sialyl Lewis x antigen expression a prognostic factor in patients with breast cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selectin ligand this compound antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sialyl Lewis(a) ganglioside in pancreatic cancer tissue correlates with the serum CA 19-9 level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Selectin-Ligand Interactions: A Comparative Analysis of Sialyl-Lewis X Binding Affinities
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals providing a detailed comparison of the binding affinity of Sialyl-Lewis X (sLex) to E-selectin, P-selectin, and L-selectin. This report synthesizes key experimental data, outlines detailed methodologies, and presents signaling pathways and experimental workflows through clear visualizations.
The selectin family of cell adhesion molecules, comprising E-selectin, P-selectin, and L-selectin, plays a pivotal role in the initial tethering and rolling of leukocytes on the endothelial surface during inflammation and immune responses. A key ligand recognized by all three selectins is the tetrasaccharide this compound (sLex). Understanding the nuances of sLex binding to each selectin is crucial for the development of targeted therapeutics for a range of inflammatory diseases and cancers. This guide provides an objective comparison of these binding affinities, supported by experimental data from the scientific literature.
Comparative Binding Affinity of this compound to Selectins
The binding of this compound to E-selectin, P-selectin, and L-selectin is a dynamic process characterized by rapid on- and off-rates, facilitating the characteristic rolling of leukocytes. While sLex is a ligand for all three, there are notable differences in their binding affinities and specificities. The available quantitative data, primarily in the form of dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50), are summarized below. It is important to note that these values are sourced from various studies using different experimental methodologies, which can influence the results. A direct comparison from a single study under identical conditions is ideal but not always available in the published literature.
| Selectin | Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Experimental Method | Reference |
| E-selectin | This compound | ~107-120 µM | 750 ± 20 µM | Fluorescence Polarization, Competitive Binding Assay | [1][2] |
| P-selectin | This compound analogue | ~111.4 µM | - | Surface Plasmon Resonance | [3] |
| L-selectin | Tetravalent sLex | - | < 50 nM | Lymphocyte-Endothelial Adhesion Assay | [4] |
Note: The Kd value for P-selectin was determined using a sLex analogue, with the original study suggesting similar kinetics for sLex. The IC50 value for L-selectin is for a tetravalent (multivalent) form of sLex, which exhibits significantly higher avidity than the monovalent form.
The data indicates that the binding of monovalent sLex to both E-selectin and P-selectin is a relatively low-affinity interaction, with Kd values in the micromolar range. This low affinity is critical for the transient nature of leukocyte rolling. L-selectin, on the other hand, exhibits a marked preference for sulfated versions of sLex, such as 6-sulfo-sLex, which are its major physiological ligands.[5] While direct quantitative data for the binding of the canonical sLex tetrasaccharide to L-selectin is scarce, the high affinity observed with a multivalent sLex construct suggests that avidity plays a significant role in L-selectin-mediated adhesion.
Visualizing Selectin-Ligand Interactions
To better understand the processes involved in studying these interactions, the following diagrams illustrate a typical experimental workflow for determining binding affinity and the general signaling pathway initiated by selectin-mediated cell adhesion.
Experimental Protocols
Accurate determination of binding affinities relies on robust experimental methodologies. Below are detailed protocols for three commonly used techniques to study the interaction between this compound and selectins.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
Objective: To determine the dissociation constant (Kd) of the sLex-selectin interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human E-, P-, or L-selectin-Fc chimera
-
This compound tetrasaccharide
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, supplemented with 1 mM CaCl2)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
Procedure:
-
Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Selectin Immobilization:
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the selectin-Fc chimera (e.g., 20-50 µg/mL in immobilization buffer) to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject a series of concentrations of sLex (e.g., ranging from low µM to high µM) over the immobilized selectin surface.
-
Include a buffer-only injection to serve as a blank for baseline subtraction.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal and the blank injection signal from the analyte binding signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Objective: To determine the Kd and thermodynamic profile of the sLex-selectin interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human E-, P-, or L-selectin
-
This compound tetrasaccharide
-
Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze both the selectin and sLex extensively against the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Fill the sample cell with the selectin solution (e.g., 10-50 µM).
-
Fill the injection syringe with the sLex solution (e.g., 10-20 times the concentration of the selectin).
-
Perform a series of small, sequential injections of sLex into the sample cell while monitoring the heat evolved or absorbed.
-
-
Control Experiment: Perform a control titration by injecting sLex into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Cell-Based Adhesion Assay
This assay measures the ability of cells expressing a specific selectin to bind to a substrate coated with sLex or sLex-bearing molecules.
Objective: To assess the functional adhesion mediated by the sLex-selectin interaction.
Materials:
-
Cell line expressing E-, P-, or L-selectin (e.g., transfected CHO cells) or primary leukocytes.
-
96-well microtiter plates
-
sLex-conjugated polyacrylamide (sLex-PAA) or sLex-glycolipids
-
Bovine Serum Albumin (BSA) for blocking
-
Fluorescent cell label (e.g., Calcein-AM)
-
Cell culture medium
-
Wash buffer (e.g., PBS with 1 mM Ca2+/Mg2+)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with sLex-PAA or glycolipids overnight at 4°C.
-
Wash the wells and block non-specific binding sites with BSA.
-
-
Cell Preparation:
-
Label the selectin-expressing cells with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled cells in binding buffer.
-
-
Adhesion Assay:
-
Add the labeled cells to the coated wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
The fluorescence intensity is proportional to the number of adherent cells.
-
Inhibition studies can be performed by pre-incubating the cells with soluble sLex or function-blocking antibodies.
-
This guide provides a foundational understanding of the binding affinities of this compound to the three selectins and the experimental approaches to their characterization. Further research focusing on direct comparative studies under uniform conditions will be invaluable in refining our understanding of these critical molecular interactions.
References
- 1. Direct comparison of P-selectin Glycoprotein Ligand-1 and Sialyl Lewis x adhesion | Semantic Scholar [semanticscholar.org]
- 2. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a tetravalent sialyl Lewis x glycan, a high-affinity inhibitor of L-selectin-mediated lymphocyte binding to endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P- and E-selectins recognize sialyl 6-sulfo Lewis X, the recently identified L-selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a New Monoclonal Antibody Against Sialyl-Lewis X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a new monoclonal antibody targeting the Sialyl-Lewis X (sLeX) antigen. It offers a comparative analysis of the new antibody's potential performance against established commercially available alternatives, supported by detailed experimental protocols and visual representations of key biological and methodological concepts.
Introduction to this compound and Antibody Validation
This compound is a crucial tetrasaccharide carbohydrate antigen involved in various physiological and pathological processes, most notably in the selectin-mediated adhesion of leukocytes to the vascular endothelium during inflammation.[1] Its role as a ligand for E-selectin, P-selectin, and L-selectin makes it a key player in immune responses and a target of interest in cancer metastasis. The validation of new monoclonal antibodies against sLeX is paramount to ensure their specificity, sensitivity, and reliability in research and potential therapeutic applications.
This guide outlines the essential experiments for characterizing a new anti-sLeX monoclonal antibody and provides a benchmark for comparison against widely used commercial antibodies.
Comparative Analysis of Anti-Sialyl-Lewis X Antibodies
The performance of a new anti-sLeX monoclonal antibody should be rigorously compared against well-established clones. Below is a summary of key characteristics of some commercially available antibodies. The "New mAb" column is intended to be populated with the experimental data generated for the antibody being validated.
| Feature | New mAb | Clone: KM93 | Clone: 258-12767 | Clone: FH6 | Clone: CSLEX1 |
| Isotype | User Defined | Mouse IgM | Mouse IgM, κ | Mouse IgM, κ | Mouse IgM, κ[2] |
| Clonality | Monoclonal | Monoclonal | Monoclonal | Monoclonal | Monoclonal[2] |
| Tested Applications | User Defined | ELISA, FC, IHC, WB, Adhesion Blocking[3][4] | Not specified | FC, IHC, IP[5] | FC, IHC, WB, IP[6][7] |
| Reactivity | User Defined | Human[3] | Human | Human[5] | Human[2] |
| Affinity (Kd) | User Defined | Ligand (E-selectin) Kd = 129 µM[3][8] | Data not available | Data not available | Data not available |
| Specificity | User Defined | Recognizes sLeX on glycoproteins and glycolipids.[3][8] | Binds to sLeX, with cross-reactivity to dimeric Lewis X (29x higher), Lewis A-Lewis X (12x higher), and Lewis A (4x higher).[9] | Recognizes monomeric, dimeric, and sulfated forms of sLeX containing N-acetylneuraminic acid, but not N-glycolylneuraminic acid.[10] | High signal strength with low background in WB, FC, and IHC.[6] |
Experimental Validation Protocols
Comprehensive validation of a new anti-sLeX antibody requires a suite of experiments to determine its performance characteristics. Detailed protocols for key assays are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To determine the antibody's binding affinity and sensitivity to purified sLeX antigen.
Protocol:
-
Coating: Coat a 96-well microplate with a synthetic sLeX-conjugated protein (e.g., sLeX-HSA) at a concentration of 1-5 µg/mL in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the new anti-sLeX monoclonal antibody and competitor antibodies (e.g., starting from 10 µg/mL) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody's isotype (e.g., anti-mouse IgM-HRP) at the recommended dilution. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N sulfuric acid.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance values against the antibody concentration and determine the EC50 value.
Flow Cytometry
Objective: To assess the antibody's ability to detect native sLeX expressed on the cell surface.
Protocol:
-
Cell Preparation: Harvest cells known to express sLeX (e.g., HL-60 cells) and wash them with flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Cell Count: Resuspend the cells to a concentration of 1 x 10^6 cells/mL in staining buffer.
-
Blocking (Optional): To block non-specific binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes on ice.
-
Primary Antibody Staining: Add the new anti-sLeX monoclonal antibody and competitor antibodies at a predetermined optimal concentration to 100 µL of the cell suspension. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Secondary Antibody Staining (if primary is unconjugated): If the primary antibody is not directly conjugated to a fluorophore, resuspend the cell pellet in 100 µL of staining buffer containing a fluorescently labeled secondary antibody. Incubate for 30 minutes on ice in the dark.
-
Washing: Repeat the washing step.
-
Resuspension: Resuspend the final cell pellet in 500 µL of staining buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Gate on the cell population of interest and analyze the median fluorescence intensity (MFI) to quantify sLeX expression.
Immunohistochemistry (IHC)
Objective: To evaluate the antibody's performance in detecting sLeX in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.
-
Washing: Rinse with wash buffer (e.g., PBS).
-
Blocking: Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the new anti-sLeX monoclonal antibody and competitor antibodies at their optimal dilutions overnight at 4°C.
-
Washing: Wash the slides three times with wash buffer.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Chromogen Development: Develop the signal using a DAB chromogen substrate kit until the desired staining intensity is reached.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to evaluate the staining pattern and intensity.
Western Blotting
Objective: To determine the antibody's ability to recognize sLeX on glycoproteins in cell lysates.
Protocol:
-
Protein Extraction: Prepare total protein lysates from cells expressing sLeX using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the new anti-sLeX monoclonal antibody and competitor antibodies at their optimal dilutions overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Glycan Array Analysis
Objective: To comprehensively assess the antibody's specificity and cross-reactivity against a wide range of carbohydrate structures.
Protocol:
-
Array Blocking: Block a glycan array slide, which contains a printed library of diverse glycans, with a suitable blocking buffer.
-
Antibody Incubation: Incubate the blocked array with the new anti-sLeX monoclonal antibody at a specified concentration (e.g., 1-10 µg/mL) for 1 hour at room temperature.
-
Washing: Wash the array slide to remove unbound antibody.
-
Secondary Antibody Incubation: Incubate the array with a fluorescently labeled secondary antibody.
-
Washing: Wash the array slide to remove unbound secondary antibody.
-
Scanning: Scan the array using a microarray scanner at the appropriate wavelength.
-
Data Analysis: Analyze the fluorescence intensity of each glycan spot to determine the antibody's binding profile. Compare the signal intensity for sLeX to other related and unrelated glycan structures to assess specificity.
Visualizing Key Pathways and Workflows
This compound Mediated Leukocyte Adhesion Cascade
The following diagram illustrates the critical role of this compound in the initial steps of leukocyte extravasation from the bloodstream into tissues during inflammation.
Caption: this compound on leukocytes binds to selectins on endothelial cells, initiating a signaling cascade that leads to integrin activation and firm adhesion.
General Experimental Workflow for Antibody Validation
This diagram outlines the typical workflow for validating a new monoclonal antibody.
Caption: A typical workflow for the validation of a new monoclonal antibody involves a series of immunoassays to determine its performance characteristics.
Logical Relationship of this compound and Selectin Binding
This diagram illustrates the specific molecular interactions required for selectin-mediated cell adhesion.
References
- 1. Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purified Mouse Anti-Human CD15s [bdbiosciences.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. citeab.com [citeab.com]
- 5. sonybiotechnology.com [sonybiotechnology.com]
- 6. biocompare.com [biocompare.com]
- 7. Purified Mouse Anti-Human CD15s [bdbiosciences.com]
- 8. MilliporeSigma anti-Sialyl Lewis x Clone: KM93, 100μg, Unlabeled:Antibodies, | Fisher Scientific [fishersci.com]
- 9. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Sialyl-Lewis X vs. PSGL-1 in Leukocyte Adhesion: A Comparative Guide
In the intricate cascade of leukocyte adhesion to the vascular endothelium, a critical initial step involves the tethering and rolling of leukocytes along the vessel wall. This process is primarily mediated by the selectin family of adhesion molecules on endothelial cells and their ligands on leukocytes. Among the most studied of these ligands are the carbohydrate determinant Sialyl-Lewis X (sLeX) and the P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1). This guide provides a detailed comparison of their roles, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct and overlapping functions.
Core Concepts: A Tale of a Glycan and its Carrier
It is crucial to understand that this compound is a tetrasaccharide glycan, while PSGL-1 is a large, dimeric glycoprotein that presents sLeX, along with other crucial modifications, on its N-terminus. Therefore, the comparison is not of two entirely separate entities, but rather of a functional motif (sLeX) and its primary, high-affinity protein scaffold (PSGL-1). sLeX can also be present on other cell surface molecules like CD43 and CD44, contributing to leukocyte adhesion, particularly to E-selectin.[1][2]
Comparative Analysis of Performance
The functional differences between sLeX and PSGL-1 in mediating leukocyte adhesion are most evident in their binding affinities to different selectins and their resulting effects on leukocyte rolling dynamics.
Binding Affinity and Specificity
The interaction between selectins and their ligands is characterized by a low affinity and fast kinetics, which is essential for the dynamic process of leukocyte rolling. However, the presentation of sLeX on the PSGL-1 scaffold, particularly with the addition of tyrosine sulfation, significantly enhances the binding affinity to P-selectin and L-selectin.
| Ligand | Selectin | Binding Affinity (Kd) | Key Molecular Determinants |
| This compound (sLeX) | P-selectin | Weak | Sialic acid, Fucose |
| E-selectin | Weak | Sialic acid, Fucose | |
| L-selectin | Very Weak | Sialic acid, Fucose; enhanced by sulfation (sialyl 6-sulfo Lewis X)[3] | |
| PSGL-1 | P-selectin | High (Kd ~300 nM)[4] | N-terminal sLeX-capped O-glycan, Tyrosine sulfation (Tyr46, 48, 51)[1][4][5] |
| E-selectin | Moderate | sLeX on O- and N-glycans[6] | |
| L-selectin | High | sLeX-capped O-glycan, Tyrosine sulfation |
Note on Binding Affinity Data: Direct comparative studies of Kd values under identical conditions are limited. The terms "Weak," "Moderate," and "High" are used to represent the general consensus from the literature. The affinity of PSGL-1 for P-selectin is significantly higher due to the combined interaction of the sLeX moiety and the sulfated tyrosine residues with the selectin's lectin domain.[1][5]
Leukocyte Tethering and Rolling Dynamics
The differences in binding affinity translate to distinct functional roles in the initial capture (tethering) and subsequent rolling of leukocytes on the endothelium under shear flow.
| Parameter | This compound (on various carriers) | PSGL-1 | Supporting Experimental Evidence |
| Initial Tethering | Can mediate tethering, but may be less efficient than PSGL-1 for P-selectin. | Highly efficient in mediating initial leukocyte capture, particularly on P-selectin.[7] | Studies using microspheres coated with sLeX versus PSGL-1 show higher tethering rates for PSGL-1 on P-selectin.[7] |
| Rolling Velocity | Generally supports faster rolling. | Mediates slower and more stable rolling, especially on P-selectin.[8][9] | Cell-free systems with ligand-coated beads demonstrate that PSGL-1 supports slower rolling than sLeX alone on P-selectin.[8][9] |
| Shear Resistance | Lower resistance to shear stress. | Higher resistance to detachment by shear stress. | PSGL-1's high-affinity interaction allows leukocytes to remain tethered and roll at higher physiological shear stresses.[10] |
Signaling Pathways
A critical distinction between PSGL-1 and sLeX on other carriers is the well-established signaling capacity of PSGL-1. Engagement of PSGL-1 by P- or E-selectin initiates intracellular signaling cascades that lead to the activation of integrins, which in turn mediate the firm adhesion of leukocytes to the endothelium.
While sLeX is the binding determinant, the cytoplasmic tail of PSGL-1 is essential for initiating this "outside-in" signaling. There is currently limited evidence to suggest that sLeX on other glycoproteins can independently trigger comparable robust signaling pathways for integrin activation.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Parallel Plate Flow Chamber Assay
This in vitro assay is used to study leukocyte adhesion to endothelial cells or purified adhesion molecules under defined shear flow conditions.
Detailed Methodology:
-
Substrate Preparation: A glass coverslip is coated with a purified adhesion molecule (e.g., recombinant P-selectin) at a defined concentration or cultured with a monolayer of endothelial cells. Endothelial cells are often stimulated with inflammatory cytokines like TNF-α to induce selectin expression.[11][12]
-
Leukocyte Preparation: Leukocytes are isolated from whole blood using density gradient centrifugation. They can be fluorescently labeled for easier visualization.
-
Flow Chamber Assembly and Perfusion: The coverslip forms the bottom surface of a parallel plate flow chamber. The chamber is mounted on a microscope stage and connected to a syringe pump. The leukocyte suspension is then perfused through the chamber at a controlled flow rate, which generates a specific shear stress on the surface.[11][12][13][14]
-
Data Acquisition and Analysis: Leukocyte interactions with the substrate are observed and recorded using a high-speed camera. The number of tethering and firmly adherent cells is counted, and the rolling velocity of individual cells is determined by tracking their movement over time.[11][15]
In Vivo Intravital Microscopy
This technique allows for the direct visualization and quantification of leukocyte adhesion within the microcirculation of a living animal.
Detailed Methodology:
-
Animal Model and Preparation: Commonly used models include the mouse cremaster muscle or mesentery. The animal is anesthetized, and the tissue of interest is exteriorized for microscopic observation. Inflammation can be induced by surgical trauma or by local or systemic administration of inflammatory agents like TNF-α or LPS.[16][17]
-
Fluorescent Labeling: Leukocytes can be labeled in vivo by intravenous injection of fluorescent dyes such as rhodamine 6G.[17][18]
-
Microscopy and Data Acquisition: The prepared tissue is observed under an intravital microscope equipped with a high-speed camera. Videos of leukocyte trafficking within post-capillary venules are recorded.[16][17][19]
-
Data Analysis: The number of rolling and firmly adherent leukocytes within a defined segment of a venule is quantified. The rolling velocity is calculated by measuring the time it takes for a leukocyte to travel a specific distance.[16][17][19]
Summary and Conclusion
The relationship between this compound and PSGL-1 in leukocyte adhesion is one of a functional determinant and its primary, high-avidity presenter.
In essence, sLeX is the key that fits the selectin lock, but PSGL-1 is the specialized key holder that ensures a high-affinity and functionally significant interaction, particularly with P-selectin. This is achieved through the optimal presentation of sLeX in conjunction with sulfated tyrosines. Furthermore, PSGL-1's role extends beyond simple adhesion to that of a signaling receptor, a function not prominently attributed to sLeX on other molecular scaffolds.
For researchers in drug development, this distinction is critical. Targeting the general synthesis of sLeX could have broad effects on all selectin-mediated interactions, while targeting the specific high-affinity interaction between PSGL-1 and P-selectin may offer a more focused therapeutic approach for inflammatory conditions where this interaction is paramount. Future research should continue to dissect the nuanced roles of sLeX on other carriers and their potential for cooperative interactions with PSGL-1 in the complex in vivo environment.
References
- 1. PSGL-1 recognition of P-selectin is controlled by a tyrosine sulfation consensus at the PSGL-1 amino terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. P- and E-selectins recognize sialyl 6-sulfo Lewis X, the recently identified L-selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosine sulfation of P-selectin glycoprotein ligand-1 is required for high affinity binding to P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of E-selectin Interaction with Native CD44 and P-selectin Glycoprotein Ligand-1 (PSGL-1) Using a Real Time Immunoprecipitation-based Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Sialyl Lewis(x)-mediated, PSGL-1-independent rolling adhesion on P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [repository.upenn.edu]
- 10. Tyrosine sulfation enhances but is not required for PSGL-1 rolling adhesion on P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.8. Dynamic Flow-Chamber-Based Adhesion Assay [bio-protocol.org]
- 12. Parallel-plate flow chamber analysis of physiologic E-selectin-mediated leukocyte rolling on microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Measuring Leukocyte Adhesion to (Primary) Endothelial Cells after Photon and Charged Particle Exposure with a Dedicated Laminar Flow Chamber [frontiersin.org]
- 14. Measuring Leukocyte Adhesion to (Primary) Endothelial Cells after Photon and Charged Particle Exposure with a Dedicated Laminar Flow Chamber - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of leukocyte rolling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intravital Microscopy to Analyze Blood Cell-Endothelial Interactions in an Inflammation Mouse Model [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Guideline for In Vivo Assessment of Adherent and Rolling Leukocytes in Human Skin Microvasculature via Reflectance Confocal Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Sialyl-Lewis X Expression: A Comparative Analysis of Normal and Cancerous Prostate Tissue
For Immediate Release
This guide provides a comprehensive comparison of Sialyl-Lewis X (sLeX) expression in normal versus cancerous prostate tissue, designed for researchers, scientists, and drug development professionals. The following sections detail quantitative data, experimental methodologies, and associated signaling pathways to provide a thorough understanding of the role of sLeX in prostate cancer progression.
Quantitative Analysis of this compound Expression
This compound, a tetrasaccharide carbohydrate antigen, has been identified as a key molecule in cancer progression and metastasis.[1] Studies indicate a significant upregulation of sLeX in cancerous prostate tissue compared to normal tissue. This overexpression is associated with higher tumor grade and stage, suggesting its potential as a prognostic marker.
One study utilizing immunohistochemistry on prostate biopsies and transurethral resection samples provided the following quantitative data on sLeX expression in different grades and stages of non-metastatic prostate cancer[2]:
| Tissue Type | Gleason Score | Pathological Stage | sLeX Positive Samples (%) | Strongly sLeX Positive (3+) Samples (%) |
| Cancerous | Low Grade (2-4) | T2 | 71.4% | 7.2% |
| Cancerous | Medium Grade (5-7) | T2 | 62.5% | 20.8% |
| Cancerous | - | T2 | 75.9% | - |
| Cancerous | - | T3 | 88.9% | - |
Another study comparing a normal prostate epithelial cell line (RWPE-1) with prostate cancer cell lines (LNCaP and DU145) demonstrated that the expression of sialyl Lewis antigens correlates with the aggressiveness of the cancer cells.[3] Blotting studies revealed that glycoproteins carrying these antigens are predominantly expressed in the more aggressive DU145 cells, followed by LNCaP cells.[3]
Experimental Protocols for this compound Detection
Accurate detection and quantification of sLeX expression are crucial for research and clinical applications. The following are detailed protocols for common experimental techniques used to analyze sLeX in prostate tissue and cells.
Immunohistochemistry (IHC) Protocol for sLeX in Prostate Tissue
This protocol outlines the steps for detecting sLeX in formalin-fixed, paraffin-embedded (FFPE) prostate tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Transfer slides to 100% ethanol (B145695) twice for 3 minutes each.
-
Hydrate through graded ethanol (95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM citrate (B86180) buffer (pH 6.0).
-
Heat at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with PBS (phosphate-buffered saline) twice for 5 minutes each.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS twice for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody specific for this compound (e.g., clone KM93) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS three times for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS three times for 5 minutes each.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse with PBS three times for 5 minutes each.
-
Incubate with a DAB (3,3'-diaminobenzidine) substrate solution until the desired color intensity develops.
-
Wash with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blot Protocol for sLeX Detection
This protocol describes the detection of sLeX on glycoproteins from prostate cell or tissue lysates.
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run electrophoresis to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
Flow Cytometry Protocol for sLeX Analysis in Prostate Cancer Cells
This protocol is for the quantitative analysis of cell surface sLeX expression on prostate cancer cells.
-
Cell Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Adjust cell concentration to 1x10^6 cells/mL.
-
-
Antibody Staining:
-
Add the primary antibody specific for this compound to the cell suspension.
-
Incubate for 30-60 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Secondary Antibody Staining (if using an unconjugated primary):
-
Resuspend the cell pellet in FACS buffer.
-
Add a fluorescently-labeled secondary antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in FACS buffer.
-
Analyze the cells using a flow cytometer.
-
Signaling Pathways and Biological Relevance
The overexpression of sLeX in prostate cancer is not merely a correlative finding; it is functionally implicated in key processes of cancer progression, particularly metastasis.
This compound in Metastatic Cascade
This compound functions as a ligand for selectins, a family of cell adhesion molecules expressed on endothelial cells.[1] The interaction between sLeX on circulating tumor cells and E-selectin on the vascular endothelium is a critical step in the metastatic cascade, facilitating the adhesion of cancer cells to blood vessel walls, which precedes their extravasation into distant tissues.
Caption: this compound mediated adhesion and extravasation of prostate cancer cells.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell proliferation, survival, and motility. In prostate cancer, this pathway is often hyperactivated. While the direct regulation of sLeX expression by the PI3K/Akt pathway is an area of ongoing research, enzymes responsible for the synthesis of sLeX, such as sialyltransferases, can be influenced by oncogenic signaling pathways. For instance, silencing of the ST6GAL1 gene, which is involved in sialylation, has been shown to reduce PI3K/Akt signaling activity in aggressive prostate cancer cell lines.
Caption: PI3K/Akt signaling pathway and its potential link to sLeX expression in prostate cancer.
Conclusion
The available evidence strongly indicates that this compound expression is significantly elevated in cancerous prostate tissue compared to normal tissue and is associated with more aggressive disease. This makes sLeX a compelling biomarker for prognosis and a potential target for therapeutic intervention in prostate cancer. The provided experimental protocols offer a starting point for researchers to investigate sLeX expression in their own studies, and the outlined signaling pathways provide a framework for understanding its functional role in prostate cancer metastasis. Further research is warranted to fully elucidate the regulatory mechanisms of sLeX expression and to explore its therapeutic potential.
References
- 1. Clinicopathological and prognostic significance of sialyl Lewis X overexpression in patients with cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialyl-Lewis-X, Gleason grade and stage in non-metastatic human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of sialyl Lewisa carrying mucin-type glycoprotein in prostate cancer cell line contributes to aggressiveness and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Sialyl-Lewis X vs. Sulfated Sialyl-Lewis X: A Comparative Guide to Functional Differences in Cell Adhesion
The tetrasaccharide Sialyl-Lewis X (sLeX) is a pivotal carbohydrate ligand recognized by the selectin family of adhesion molecules, playing a crucial role in the initial tethering and rolling of leukocytes during inflammation and in the metastatic cascade of cancer cells.[1][2][3] The addition of a sulfate (B86663) group to the sLeX structure, creating sulfated this compound (suLeX), dramatically alters its binding characteristics and biological functions. This guide provides an objective comparison of the functional differences between sLeX and its sulfated counterpart, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Core Functional Distinction: Binding Affinity to Selectins
The primary functional difference between sLeX and suLeX lies in their binding affinity and specificity for the three members of the selectin family: E-selectin (endothelial), P-selectin (platelet and endothelial), and L-selectin (leukocyte).[4] While all selectins recognize sLeX, sulfation significantly enhances the binding affinity, particularly for L-selectin and E-selectin.
Specifically, the 6-sulfo sLeX modification is considered a major physiological ligand for L-selectin, critical for the homing of lymphocytes to high endothelial venules (HEVs) in peripheral lymph nodes.[5][6][7] Studies using sulfotransferase-deficient mice have demonstrated that the absence of 6-sulfo sLeX leads to a significant reduction in lymphocyte homing.[6][8] Both sLeX and 6-sulfo sLeX can serve as ligands for E- and P-selectin, but L-selectin exhibits a strong preference for the sulfated form.[9]
Table 1: Comparative Binding Affinity to Selectins
| Ligand | Selectin | Method | Affinity Metric (KD) | Key Finding |
| This compound (sLeX) | P-selectin | SPR | ~111.4 µM | Baseline affinity for P-selectin.[10] |
| Sulfated sLeX | L-selectin | Inhibition Assay | Marginally greater | Sulfated ligands show slightly higher affinity than sialyl ligands in inhibition assays.[11] |
| Sulfated sLeX | L-selectin | Static Binding | Strikingly higher | Paucivalent L-selectin shows detectable binding only to immobilized sulfated ligands, not sialyl ligands.[11] |
| Sialyl 6-sulfo LeX | E-selectin & P-selectin | Cell Adhesion Assay | Functional Ligand | Sialyl 6-sulfo LeX serves as a ligand for both E- and P-selectins.[9] |
| Sialyl 6-sulfo LeX | L-selectin | Cell Adhesion Assay | Highly Specific | L-selectin demonstrates high specificity for the sialyl 6-sulfo LeX structure.[9] |
Note: Direct KD values for all interactions are not always available in a single comparative study. The table reflects findings from various experimental approaches, including Surface Plasmon Resonance (SPR) and cell-based adhesion assays.
Biological and Pathological Implications
The differential binding affinities translate into distinct biological roles:
-
Lymphocyte Homing: The high-affinity interaction between sulfated sLeX on HEVs and L-selectin on lymphocytes is fundamental for proper immune surveillance.[5][12] This interaction ensures efficient tethering and rolling of lymphocytes, allowing them to extravasate into lymph nodes.[6][8]
-
Inflammation: During inflammation, endothelial cells are activated to express E- and P-selectins. Both sLeX and suLeX on leukocytes can mediate the initial capture and rolling on the endothelium, a critical first step for their recruitment to sites of injury or infection.[13]
-
Cancer Metastasis: Many cancer cells overexpress sLeX to co-opt the leukocyte adhesion mechanism, facilitating their binding to E-selectin on endothelial cells and promoting metastasis.[1][2][14] The expression of sulfated sLeX has also been shown to be capable of binding to E-selectin, potentially contributing to this malignant process.[15]
Key Experimental Methodologies
The binding characteristics of sLeX and suLeX are quantified using various biophysical and cell-based assays.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[16][17][18]
-
Principle: One molecule (e.g., a selectin) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., sLeX or suLeX) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a shift in the resonance angle of reflected light. This allows for the calculation of association (k_on), dissociation (k_off), and equilibrium dissociation (K_D) constants.[10][17]
-
Typical Protocol:
-
Immobilization: A selectin-IgG chimera protein is captured on a sensor chip pre-coated with an anti-IgG antibody.
-
Binding Analysis: Various concentrations of the carbohydrate ligand (sLeX or suLeX) are injected over the sensor surface.
-
Regeneration: A low pH buffer is used to wash the ligand off the chip, preparing it for the next injection.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the binding kinetics and affinity (KD).[19]
-
Parallel Plate Flow Chamber (Cell Rolling) Assay
This assay simulates physiological blood flow to directly observe the functional consequences of selectin-ligand interactions.[20][21][22]
-
Principle: A monolayer of endothelial cells (or a protein-coated surface) is cultured on a dish, which forms the bottom of a flow chamber. A suspension of cells expressing the counter-receptor (e.g., leukocytes or cancer cells) is perfused through the chamber at a defined shear stress, mimicking blood flow. The interactions (tethering, rolling velocity, firm adhesion) are recorded via microscopy.[23][24]
-
Typical Protocol:
-
Substrate Preparation: A glass coverslip or plastic dish is coated with selectin-Fc chimera proteins (e.g., E-selectin/Fc).[21]
-
Chamber Assembly: The coated substrate is assembled into a parallel plate flow chamber.
-
Cell Perfusion: A suspension of cells (e.g., neutrophils or cancer cells expressing sLeX/suLeX) is drawn through the chamber at a controlled flow rate using a syringe pump.[23]
-
Data Acquisition: Cell movement is recorded using a high-speed camera attached to a microscope.
-
Analysis: The number of interacting cells, their rolling velocity, and adhesion stability are quantified using imaging software.[21]
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams outline the leukocyte adhesion cascade and the workflow for a cell rolling experiment.
References
- 1. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells | The EMBO Journal [link.springer.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Elevated serum levels of sialyl Lewis X (sLeX) and inflammatory mediators in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Assay for Selectins | Springer Nature Experiments [experiments.springernature.com]
- 5. Sulfated glycans control lymphocyte homing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of sulfated glycans in lymphocyte homing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nyaspubs.onlinelibrary.wiley.com [nyaspubs.onlinelibrary.wiley.com]
- 8. Roles of Sulfated Glycans in Lymphocyte Homing [jstage.jst.go.jp]
- 9. P- and E-selectins recognize sialyl 6-sulfo Lewis X, the recently identified L-selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Prevention of experimental autoimmune encephalomyelitis by targeting 6-sulfo sialyl Lewis X glycans involved in lymphocyte homing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selectin Ligands Sialyl-Lewis a and this compound in Gastrointestinal Cancers [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nicoyalife.com [nicoyalife.com]
- 18. pure.psu.edu [pure.psu.edu]
- 19. Functional binding of E-selectin to its ligands is enhanced by structural features beyond its lectin domain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imaging Molecular Adhesion in Cell Rolling by Adhesion Footprint Assay [jove.com]
- 21. Let’s get Rolling: Precise control of microfluidic assay conditions to recapitulate selectin-mediated rolling interactions of the leukocyte adhesion cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Extracellular pH on Selectin Adhesion: Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. pnas.org [pnas.org]
Sialyl-Lewis X as a Prognostic Marker in Colorectal Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable prognostic markers in colorectal cancer (CRC) is critical for tailoring patient management strategies and advancing therapeutic development. Among the myriad of molecules investigated, the carbohydrate antigen Sialyl-Lewis X (sLeX) has emerged as a significant indicator of poor prognosis. This guide provides an objective comparison of sLeX with other established prognostic markers in CRC, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Performance Comparison of Prognostic Markers in Colorectal Cancer
The prognostic value of a biomarker is determined by its ability to predict patient outcomes, such as survival and disease recurrence. The following tables summarize the performance of this compound and other key prognostic markers in colorectal cancer based on published experimental data.
| Marker | Method of Detection | Prognostic Association | Key Findings | References |
| This compound (sLeX) | Immunohistochemistry (IHC) | Poor Prognosis | High expression is significantly associated with lower 5-year overall and disease-free survival rates, and a higher incidence of liver metastasis.[1] | [1] |
| Carcinoembryonic Antigen (CEA) | Immunoassay (Serum) | Poor Prognosis | Elevated preoperative serum levels are associated with a higher risk of recurrence and reduced survival. | [2] |
| KRAS Mutations | PCR, Sequencing | Poor Prognosis | Presence of KRAS mutations, particularly in codons 12 and 13, is linked to poorer overall and progression-free survival.[3][4] | [3][4] |
| Microsatellite Instability (MSI) | PCR, IHC | Good Prognosis | High-frequency MSI (MSI-H) is associated with a better prognosis in early-stage CRC but may predict a lack of benefit from 5-fluorouracil (B62378) (5-FU) based chemotherapy.[5][6] | [5][6] |
Quantitative Comparison of Prognostic Performance
Direct head-to-head comparisons of prognostic markers within the same patient cohort are ideal for evaluating their relative performance. While such studies are limited, the following table presents available quantitative data from various studies to facilitate a comparative assessment.
| Marker | Parameter | Value | Interpretation | References |
| This compound (sLeX) | Hazard Ratio (HR) for Overall Survival (Positive vs. Negative Expression) | 2.90 | Patients with sLeX-positive tumors have a nearly 3-fold increased risk of death compared to those with sLeX-negative tumors. | [7][8] |
| KRAS Mutation | Hazard Ratio (HR) for Overall Survival (Mutant vs. Wild-Type) | ~1.2 - 2.8 | The presence of a KRAS mutation is associated with an increased risk of death. | [3][4] |
| Microsatellite Instability (MSI) | Hazard Ratio (HR) for Overall Survival (MSI-H vs. MSS) | ~0.27 - 0.65 | MSI-H status is associated with a significant reduction in the risk of death in early-stage CRC. | [5] |
The Role of this compound in Colorectal Cancer Metastasis
The prognostic significance of sLeX is intrinsically linked to its role in the metastatic cascade. Elevated expression of sLeX on the surface of CRC cells facilitates their adhesion to endothelial cells lining blood vessels, a critical step in the formation of distant metastases. This interaction is primarily mediated by the binding of sLeX to E-selectin, a cell adhesion molecule expressed on endothelial cells.
Caption: sLeX biosynthesis and its role in metastasis.
The binding of sLeX to E-selectin is not merely a physical tether but also initiates intracellular signaling cascades within the cancer cells that promote their survival, invasion, and proliferation at the metastatic site. Key enzymes involved in the synthesis of sLeX, such as fucosyltransferases (e.g., FUT6) and sialyltransferases (e.g., ST3GAL4), are often overexpressed in CRC and their expression levels have also been linked to prognosis.[9][10][11]
Experimental Protocols
Accurate and reproducible detection of prognostic markers is paramount for their clinical utility. The following section details the methodologies for the key experiments cited in this guide.
Immunohistochemistry for this compound
This protocol is a standard method for detecting sLeX expression in formalin-fixed, paraffin-embedded (FFPE) colorectal cancer tissue sections.
Caption: Workflow for sLeX immunohistochemistry.
Reagents and Materials:
-
FFPE colorectal cancer tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Citrate buffer (10 mM, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum (e.g., normal goat serum)
-
Primary antibody: Mouse anti-human this compound monoclonal antibody (e.g., clone CSLEX1)[1][12]
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Hydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated citrate buffer.
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with blocking serum for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-sLeX antibody at an optimized dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS.
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Stain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Scoring of this compound Expression:
The expression of sLeX is typically evaluated based on the percentage of positively stained tumor cells. A common scoring system is as follows:[13]
-
Negative: <10% of tumor cells are positive.
-
Positive: ≥10% of tumor cells are positive.
Some studies may use a more detailed scoring system considering both the intensity and the percentage of stained cells.[13]
Conclusion
This compound is a valuable prognostic marker in colorectal cancer, with high expression consistently associated with a poorer prognosis. Its role in mediating metastasis through interaction with E-selectin provides a strong biological basis for its prognostic significance. While established markers like CEA, KRAS mutations, and MSI status each provide important prognostic information, sLeX offers a distinct perspective on the metastatic potential of the tumor. For a comprehensive prognostic evaluation, the assessment of sLeX expression, in conjunction with other established molecular and clinical markers, can provide a more complete picture of the individual patient's risk profile, thereby guiding more personalized treatment decisions. Further research focusing on direct, large-scale comparative studies will be instrumental in solidifying the precise position of sLeX within the hierarchy of prognostic markers for colorectal cancer.
References
- 1. preprints.org [preprints.org]
- 2. Research Portal [researchworks.creighton.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Microsatellite Instability in Colorectal Cancer: Overview of Its Clinical Significance and Novel Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Expression of Lewis(a), sialyl Lewis(a), Lewis(x) and sialyl Lewis(x) antigens as prognostic factors in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A functional variant rs10409772 in FUT6 promoter regulates colorectal cancer progression through PKA/CREB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Glycosyltransferases in Colorectal Cancer [mdpi.com]
- 12. anti-CD15s Antibody [ABIN2689000] - Human, FACS [antibodies-online.com]
- 13. A novel sialyl Le(X) expression score as a potential prognostic tool in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Sialyl-Lewis X Expression: A Key Biomarker in Gastric Histopathology
A comprehensive analysis of Sialyl-Lewis X (sLeX) expression reveals its strong correlation with the progression of gastric pathologies, from chronic gastritis to gastric adenocarcinoma. Emerging experimental data underscores the potential of sLeX as a valuable biomarker for risk stratification and prognostication in patients with gastric lesions.
This compound, a carbohydrate antigen, is increasingly recognized for its role in the inflammatory and neoplastic processes of the stomach. Its expression is significantly altered across the spectrum of gastric histopathology, providing a potential window into the molecular mechanisms underpinning the progression from benign to malignant conditions. This guide offers a comparative overview of sLeX expression in various gastric tissues, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in this field.
Comparative Analysis of this compound Expression
The expression of sLeX demonstrates a clear gradient across different gastric histopathological states. In normal gastric mucosa, sLeX expression is typically absent or weak. However, its presence and intensity increase significantly in inflamed and metaplastic tissues, reaching high levels in gastric adenocarcinoma. This differential expression pattern highlights its potential as a diagnostic and prognostic marker.
| Histopathological Condition | sLeX Expression Level | Key Findings |
| Normal Gastric Mucosa | Absent or Weak | The absence of sLeX staining can reliably predict normal histology with a specificity of 76%.[1][2] |
| Chronic Non-atrophic Gastritis (CNG) | Weak to Moderate | A superficial glandular distribution (<50%) of sLeX is significantly correlated with CNG.[1][2][3] |
| Chronic Atrophic Gastritis (CAG) ± Intestinal Metaplasia (IM) | Moderate to Strong | A deeper glandular distribution (≥50%) of sLeX in the antrum is significantly associated with CAG.[1][2][3] Strong sLeX staining is significantly associated with gastric pathology (CNG or CAG ± IM).[1] |
| Gastric Adenocarcinoma | Strong | High expression of sLeX is an independent predictor of disease-specific survival in early-stage gastric cancer. It is also associated with an increased risk of liver metastasis.[4] |
The presence of sLeX has been shown to be a highly sensitive marker for detecting gastric pathology, with a sensitivity of 97%.[1][2]
Experimental Protocols
The primary method for detecting and quantifying sLeX expression in gastric tissue is immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) specimens.
Immunohistochemical Staining for this compound
This protocol outlines the key steps for the immunohistochemical detection of sLeX in human gastric biopsies.
1. Sample Preparation:
-
Obtain gastric corpus and/or antrum biopsies and fix in 10% formalin.
-
Process and embed the fixed tissues in paraffin.
-
Cut 5 µm thick sections and mount them on positively charged slides.[1]
2. Deparaffinization and Rehydration:
-
Heat slides in an oven at 60°C for at least 20 minutes.
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Rehydrate the sections by sequential immersion in graded ethanol (B145695) solutions (100%, 95%, 80%, 70%) for 3-5 minutes each.
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Heat the solution in a pressure cooker or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
4. Staining Procedure:
-
Quench endogenous peroxidase activity by incubating sections in 0.3-1.5% hydrogen peroxide in methanol (B129727) for 15-30 minutes.[1]
-
Wash slides with a wash buffer (e.g., PBS or TBS).
-
Block non-specific binding by incubating with a blocking serum (e.g., normal serum from the species of the secondary antibody) for at least 1 hour.
-
Incubate with a primary antibody against this compound (e.g., a commercially available monoclonal antibody) at the optimal dilution for at least 60 minutes at 37°C or overnight at 4°C.[1]
-
Wash slides with wash buffer.
-
Incubate with a biotinylated secondary antibody for at least 30 minutes at room temperature.
-
Wash slides with wash buffer.
-
Apply an avidin-biotin-peroxidase complex (ABC) reagent and incubate for 30 minutes.
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstain with hematoxylin.
5. Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium.
6. Analysis:
-
Examine the slides under a light microscope.
-
Evaluate the intensity and glandular distribution of sLeX staining. Staining intensity can be graded as negative, weak, or strong, and the depth of staining as a proportion of the gland length.[2]
Signaling Pathways and Logical Relationships
The expression of sLeX on the surface of gastric cancer cells is not merely a passive marker but an active participant in tumor progression. One of the key mechanisms involves the activation of the c-Met signaling pathway.
Experimental workflow for immunohistochemical analysis of this compound.
Elevated expression of sLeX on gastric cancer cells can lead to the activation of the c-Met receptor tyrosine kinase. This, in turn, triggers downstream signaling cascades involving Src, FAK (Focal Adhesion Kinase), and RhoA GTPases.[5] This signaling axis is known to promote cell motility, invasion, and ultimately, metastasis.[5]
sLeX-mediated c-Met signaling pathway in gastric cancer.
References
- 1. Patterns of this compound expression predict gastric histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Patterns of this compound expression predict gastric histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemical expression of the sialyl Lewis x antigen on gastric cancer cells correlates with the presence of liver metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of ST3GAL4 Leads to SLex Expression and Induces c-Met Activation and an Invasive Phenotype in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sialyl-Lewis X Expression on Human Lymphocyte Subsets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sialyl-Lewis X (sLeX) expression on different human lymphocyte subsets, including T cells, B cells, and Natural Killer (NK) cells. This compound, a carbohydrate antigen, plays a crucial role in cell adhesion and migration, particularly in the context of inflammation and immune responses. Understanding its differential expression on lymphocyte populations is vital for research in immunology and the development of targeted therapeutics.
Comparative Expression of this compound on Lymphocyte Subsets
This compound (sLeX or CD15s) is a key tetrasaccharide that acts as a ligand for selectins, mediating the initial tethering and rolling of leukocytes on endothelial surfaces during inflammation. Its expression is dynamically regulated on lymphocytes, varying significantly between different subsets and their activation states.
Resting T and B lymphocytes generally exhibit low to negligible levels of sLeX expression. However, upon activation, its expression is notably upregulated, particularly on memory T cells. This increased expression facilitates their migration to sites of inflammation. Similarly, while the overall population of circulating B cells may have low sLeX expression, it has been observed on germinal center B cells within peripheral lymph nodes. Natural Killer (NK) cells can constitutively express sLeX, albeit at generally low levels.
The following table summarizes the quantitative expression of sLeX on major human lymphocyte subsets based on data from peripheral blood analysis.
| Lymphocyte Subset | Marker | % Positive Cells (Range) | Mean Fluorescence Intensity (MFI) | Activation Status | Data Source(s) |
| T Cells | CD3+ | ||||
| Helper T Cells | CD3+CD4+ | ~25% | Moderate | Primarily Memory | [1] |
| Cytotoxic T Cells | CD3+CD8+ | ~16% | Moderate | Primarily Memory | [1] |
| Naive T Cells | CD45RA+ | Low to Negative | Low | Resting | [2] |
| Memory T Cells | CD45RO+ | Enriched Population | Higher | Activated/Memory | [2] |
| B Cells | CD19+ | Low | Low | Resting | [3] |
| Germinal Center B Cells | (in situ) | Positive | Not specified | Activated | |
| Natural Killer (NK) Cells | CD3-CD56+ | Up to 40% | Low | Resting/Activated | [4] |
| γδ T Cells | TCRγδ+ | Majority Positive | High | Not specified | [2] |
Note: The data presented is compiled from multiple studies. Direct comparison of Mean Fluorescence Intensity (MFI) across different studies can be challenging due to variations in experimental conditions, instrumentation, and reagents. The percentages represent average findings and can vary between individuals.
Experimental Protocol: Flow Cytometric Analysis of this compound on Human Lymphocytes
This protocol outlines a standard procedure for the simultaneous identification of T cells, B cells, and NK cells from human peripheral blood mononuclear cells (PBMCs) and the quantification of sLeX expression on these subsets.
1. Materials and Reagents:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS for density gradient centrifugation
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-Human CD3 (e.g., PerCP-Cy5.5)
-
Anti-Human CD19 (e.g., PE-Cy7)
-
Anti-Human CD56 (e.g., APC)
-
Anti-Human CD15s (this compound) (e.g., FITC or PE, Clone: CSLEX1 or HECA-452)
-
Isotype controls for each fluorochrome
-
-
Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
12 x 75 mm polystyrene FACS tubes
-
Centrifuge
-
Flow Cytometer
2. PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.
-
Wash the isolated PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count and viability assessment. Adjust the cell concentration to 1 x 10^7 cells/mL.
3. Staining Procedure:
-
Aliquot 100 µL of the PBMC suspension (1 x 10^6 cells) into each FACS tube.
-
Add Fc Receptor Blocking Reagent according to the manufacturer's instructions and incubate for 10 minutes at 4°C.
-
Without washing, add the pre-titrated amounts of fluorochrome-conjugated antibodies against CD3, CD19, CD56, and CD15s. Also, prepare single-color compensation controls and an unstained control.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes.
-
If using a non-fixable viability dye like PI or 7-AAD, add it to the cells just before analysis. If a fixable viability dye was used, this step can be omitted.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
4. Flow Cytometry Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Use the unstained and single-color controls to set up the instrument voltages and compensation.
-
Gate on the lymphocyte population based on Forward Scatter (FSC) and Side Scatter (SSC) properties.
-
Exclude doublets and dead cells.
-
From the live, singlet lymphocyte gate, identify T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD56+).
-
Analyze the expression of this compound (CD15s) on each of these lymphocyte subsets, recording both the percentage of positive cells and the Mean Fluorescence Intensity (MFI).
Caption: Experimental workflow for sLeX expression analysis on lymphocytes.
Signaling Pathways Regulating this compound Expression
The biosynthesis of sLeX is a multi-step enzymatic process involving the sequential action of sialyltransferases (STs) and fucosyltransferases (FUTs). The expression of these enzymes is tightly regulated, particularly upon lymphocyte activation.
Upon activation of T cells via the T-cell receptor (TCR) or B cells via the B-cell receptor (BCR), a cascade of intracellular signaling events is initiated. These pathways ultimately lead to the transcriptional upregulation of genes encoding key enzymes for sLeX synthesis, such as fucosyltransferase 7 (FUT7) and specific α2,3-sialyltransferases (e.g., ST3GAL4, ST3GAL6).
Key signaling pathways implicated in this process include:
-
Phospholipase C (PLC) Pathway: TCR and BCR activation leads to the activation of PLCγ, which in turn activates downstream pathways like the MAPK/ERK pathway.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and differentiation, and has been shown to influence the expression of glycosyltransferases.[5]
The diagram below illustrates a plausible signaling pathway leading to increased sLeX expression following lymphocyte activation.
Caption: Signaling pathway for activation-induced sLeX expression.
References
- 1. sLeX Expression Delineates Distinct Functional Subsets of Human Blood Central and Effector Memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of sialyl Lewis(x) antigen on human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry measurements of subsets of T, B and NK cells in peripheral blood lymphocytes of atomic bomb survivors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of this compound, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ST3GAL 4 and FUT 7 on sialyl Lewis X synthesis and multidrug resistance in human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sialyl-Lewis X and Other Carbohydrate Ligands for Selectins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sialyl-Lewis X (sLeX) and other key carbohydrate ligands for the selectin family of adhesion molecules. The performance and characteristics of these ligands are evaluated based on experimental data, offering insights for research and drug development in inflammation, immunology, and oncology.
Introduction to Selectins and Their Ligands
Selectins are a family of three C-type lectin cell adhesion molecules—E-selectin (endothelial), P-selectin (platelet and endothelial), and L-selectin (leukocyte)—that play a crucial role in the initial tethering and rolling of leukocytes on the vascular endothelium during inflammation.[1] They also participate in lymphocyte homing and cancer metastasis.[2] These interactions are mediated by the binding of selectins to specific carbohydrate structures on the surface of cells.[3]
This compound (Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc) is a terminal tetrasaccharide motif found on glycoproteins and glycolipids and is recognized by all three selectins.[3][4] However, the affinity and specificity of this interaction are modulated by the context in which sLeX is presented, including the underlying protein scaffold and additional modifications such as sulfation.[4] This guide compares sLeX with other important physiological ligands and their functional implications.
Comparative Analysis of Ligand Binding Affinity
The binding affinity of various carbohydrate ligands to selectins is a critical determinant of their biological function. This is often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity.
| Ligand | Selectin | Binding Affinity (Kd / IC50) | Comments | Reference(s) |
| This compound (sLeX) | E-selectin | IC50: ~750 µM | Monovalent sLeX exhibits relatively weak binding. | [5] |
| E-selectin | Kd: ~107-120 µM | Measured by fluorescence polarization. | [6] | |
| P-selectin | - | Weak binding in its soluble form. | [7] | |
| L-selectin | - | Weak binding without sulfation. | [8] | |
| Sialyl-Lewis A (sLeA) | E-selectin | IC50: ~220 µM | Higher affinity for E-selectin compared to sLeX. | [5] |
| Sulfated this compound | L-selectin | Significantly enhanced binding | 6-O-sulfation of GlcNAc is a preferred modification for high-affinity L-selectin binding. 6'-O-sulfation of Galactose also enhances binding. | [8][9][10] |
| E-selectin | Not significantly affected | Sulfation does not substantially alter E-selectin binding. | [8] | |
| P-selectin Glycoprotein (B1211001) Ligand-1 (PSGL-1) | P-selectin | Kd: ~3 nM | High-affinity interaction requiring sLeX and sulfated tyrosines on the N-terminus of PSGL-1. | [7][11] |
| E-selectin | Binds effectively | Functions as a major physiological ligand for E-selectin, mediating leukocyte capture. | [12][13] | |
| L-selectin | Binds | Mediates leukocyte-leukocyte interactions. | [14] | |
| E-selectin Ligand-1 (ESL-1) | E-selectin | High-affinity interactions | Critical for converting initial tethers into stable, slow rolling of leukocytes. | [12][13] |
| CD44 | E-selectin | Binds effectively | Controls rolling velocity and mediates E-selectin-dependent signaling. | [12][13] |
Functional Comparison of Key E-selectin Ligands
While sLeX is the fundamental recognition motif, its presentation on different glycoprotein scaffolds—PSGL-1, ESL-1, and CD44—leads to distinct functional roles in leukocyte recruitment.[12][13]
-
PSGL-1: Primarily responsible for the initial capture and tethering of leukocytes to the endothelium under flow.[12]
-
ESL-1: Crucial for stabilizing the initial tethering and facilitating the transition to slow, steady rolling.[12]
-
CD44: Plays a key role in regulating the velocity of leukocyte rolling and is involved in transducing signals from E-selectin to the leukocyte interior.[12][13]
The coordinated action of these three ligands ensures efficient leukocyte adhesion and subsequent extravasation. The absence of all three ligands nearly abolishes neutrophil recruitment, indicating their collective importance.[12]
Selectin-Mediated Signaling Pathways
The binding of selectin ligands initiates intracellular signaling cascades within leukocytes, leading to the activation of integrins, which are responsible for firm adhesion.[15] This "outside-in" signaling is crucial for the transition from rolling to arrest.
Upon engagement of PSGL-1 or CD44 by E-selectin or P-selectin, a signaling cascade is initiated that involves Src family kinases, Syk, and p38 MAPK, ultimately leading to the activation of the integrin LFA-1.[1][15][16] This activation involves a conformational change in the integrin, increasing its affinity for its ligand on the endothelial cell surface and leading to firm adhesion of the leukocyte.[15]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (Kd) of biomolecular interactions in real-time.[17]
Objective: To determine the kinetic parameters of the interaction between a selectin and a carbohydrate ligand.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., amine coupling kit: EDC, NHS, ethanolamine)
-
Recombinant soluble selectin (ligand)
-
Carbohydrate ligand (analyte)
-
Running buffer (e.g., HBS-P+ buffer)
Procedure:
-
Surface Preparation: Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the recombinant selectin over the activated surface to allow for covalent coupling via primary amine groups. Deactivate any remaining active esters with ethanolamine.
-
Analyte Binding: Inject a series of concentrations of the carbohydrate ligand over the sensor surface at a constant flow rate to monitor the association phase.
-
Dissociation: Flow running buffer over the surface to monitor the dissociation of the ligand-analyte complex.
-
Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: Analyze the resulting sensorgrams by fitting the association and dissociation curves to appropriate kinetic models to determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd).[17]
Parallel Plate Flow Chamber Assay for Cell Adhesion
This assay simulates the physiological conditions of blood flow to study the adhesion of leukocytes to endothelial cells or purified adhesion molecules.[18][19]
Objective: To quantify the tethering and rolling of leukocytes on an E-selectin-coated surface under defined shear stress.
Materials:
-
Parallel plate flow chamber
-
Syringe pump
-
Inverted microscope with a camera
-
Culture dishes or slides
-
Recombinant E-selectin
-
Leukocyte cell suspension (e.g., neutrophils)
-
Adhesion buffer (e.g., HBSS with Ca2+ and Mg2+)
Procedure:
-
Substrate Preparation: Coat the surface of a culture dish or slide with recombinant E-selectin. Block any non-specific binding sites with a protein such as bovine serum albumin (BSA).
-
Chamber Assembly: Mount the coated dish into the parallel plate flow chamber.
-
Cell Perfusion: Perfuse the leukocyte suspension through the chamber at a controlled flow rate using a syringe pump to generate a specific shear stress at the surface.
-
Data Acquisition: Record videos of the interactions between the leukocytes and the E-selectin-coated surface using an inverted microscope.
-
Data Analysis: Analyze the recorded videos to quantify the number of tethering and rolling cells, as well as their rolling velocity.[18]
Conclusion
This compound is a fundamental carbohydrate determinant for selectin binding, but its biological activity is highly dependent on its presentation and modification. While sLeX itself exhibits relatively low affinity for selectins, its incorporation into larger glycoprotein scaffolds such as PSGL-1, ESL-1, and CD44, along with modifications like sulfation, dramatically enhances binding affinity and confers functional specificity. PSGL-1 is a primary ligand for P-selectin and plays a major role in the initial capture of leukocytes by E-selectin. ESL-1 and CD44 are also crucial E-selectin ligands that mediate the subsequent steps of slow rolling and signal transduction. The choice of ligand and its specific modifications allows for fine-tuning of leukocyte recruitment in different inflammatory contexts. Understanding these differences is critical for the development of targeted therapeutics that can modulate selectin-mediated cell adhesion in various disease states.
References
- 1. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectin Ligands Sialyl-Lewis a and this compound in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Higher-affinity oligosaccharide ligands for E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. scielo.br [scielo.br]
- 8. Sulfation of a high endothelial venule-expressed ligand for L-selectin. Effects on tethering and rolling of lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfation of L-selectin ligands by an HEV-restricted sulfotransferase regulates lymphocyte homing to lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfation-dependent recognition of high endothelial venules (HEV)-ligands by L-selectin and MECA 79, and adhesion-blocking monoclonal antibody. [escholarship.org]
- 11. PSGL-1 recognition of P-selectin is controlled by a tyrosine sulfation consensus at the PSGL-1 amino terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complete identification of E-selectin ligand activity on neutrophils reveals a dynamic interplay and distinct functions of PSGL-1, ESL-1 and CD44 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complete identification of E-selectin ligands on neutrophils reveals distinct functions of PSGL-1, ESL-1, and CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dimerization of P-Selectin Glycoprotein Ligand-1 (PSGL-1) Required for Optimal Recognition of P-Selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. nicoyalife.com [nicoyalife.com]
- 18. Flow Chamber Protocol [celladhesionapparatus.com]
- 19. Frontiers | Measuring Leukocyte Adhesion to (Primary) Endothelial Cells after Photon and Charged Particle Exposure with a Dedicated Laminar Flow Chamber [frontiersin.org]
Sialyl-Lewis X: A Validated Target for Anti-Inflammatory Therapeutics
A comprehensive guide for researchers and drug development professionals on the validation of Sialyl-Lewis X (sLeX) as a therapeutic target in inflammation. This guide provides an objective comparison of therapeutic strategies targeting sLeX, supported by experimental data, detailed protocols, and visual representations of key biological processes.
This compound (sLeX), a tetrasaccharide carbohydrate, plays a pivotal role in the initial stages of the inflammatory cascade.[1] It is a key ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin) expressed on endothelial cells and leukocytes.[2][3] The interaction between sLeX on leukocytes and selectins on the vascular endothelium mediates the tethering and rolling of leukocytes at sites of inflammation, a prerequisite for their subsequent firm adhesion and transmigration into tissues.[4][5] This critical role in leukocyte recruitment makes sLeX an attractive target for the development of novel anti-inflammatory therapies.
Therapeutic Strategies and Comparative Efficacy
Therapeutic intervention in the sLeX-selectin axis primarily involves two main strategies: direct inhibition of sLeX function using monoclonal antibodies or synthetic mimics, and blockade of its biosynthesis. These approaches are aimed at disrupting the initial leukocyte rolling phase of the inflammatory response.
Table 1: Quantitative Comparison of Anti-sLeX Therapeutic Strategies
| Therapeutic Strategy | Model System | Key Efficacy Readout | Quantitative Results | Reference |
| Anti-sLeX Monoclonal Antibody (mAb F2) | Murine Model of Acute Lung Injury (LPS-induced) | Pulmonary Neutrophil Infiltration | Significant suppression compared to wild-type mice.[6] | [6] |
| Inflammatory Cytokine Induction | Reduced induction of inflammatory cytokines.[6] | [6] | ||
| Murine Model of Allergic Asthma (Ovalbumin-induced) | Eosinophil Infiltration into Lungs | Significantly suppressed.[7] | [7] | |
| Serum IgE Levels | Significantly decreased.[7] | [7] | ||
| sLeX Mimetics (Glycyrrhizin derivative) | In vivo anti-inflammatory model | Selectin Binding Inhibition | Effective selectin blocker with anti-inflammatory activity.[8] | [8] |
| sLeX Mimetics (Tetrazole-based) | In vivo hyperinflammation model | Immune Cell Recruitment | Reduced recruitment of neutrophils, CD11b+ cells, and monocytes/macrophages.[9][10] | [9][10] |
| Biosynthesis Inhibition (5-Thiofucose) | In vitro cell adhesion assay (HepG2 and HL-60 cells) | Adhesion to E-selectin | Significantly reduced adhesion.[11] | [11] |
Signaling Pathway and Experimental Workflows
The validation of sLeX as a therapeutic target relies on a thorough understanding of its role in the leukocyte adhesion cascade and robust experimental models to test the efficacy of potential inhibitors.
This compound Mediated Leukocyte Adhesion Cascade
The interaction of sLeX on leukocytes with E-selectin and P-selectin on activated endothelial cells initiates the capture and rolling of leukocytes. This initial, transient adhesion allows leukocytes to sense activating signals from the endothelium, leading to integrin activation, firm adhesion, and subsequent transmigration into the inflamed tissue.
Caption: this compound mediated leukocyte adhesion cascade.
Experimental Workflow for Validating sLeX Inhibitors
A typical workflow for validating a potential sLeX inhibitor involves a series of in vitro and in vivo experiments to assess its efficacy in blocking leukocyte adhesion and reducing inflammation.
Caption: Experimental workflow for validating sLeX inhibitors.
Key Experimental Protocols
In Vitro Selectin Binding Assay
This assay quantifies the ability of a test compound to inhibit the binding of sLeX to selectins.
-
Materials: Recombinant E-selectin/P-selectin-IgG Fc chimera, sLeX-conjugated carrier protein (e.g., BSA), 96-well microtiter plates, test compound, detection antibody (e.g., anti-human IgG-HRP), substrate (e.g., TMB).
-
Protocol:
-
Coat microtiter plate wells with sLeX-BSA.
-
Block non-specific binding sites.
-
Pre-incubate recombinant selectin-Fc with varying concentrations of the test compound.
-
Add the selectin/compound mixture to the coated wells and incubate.
-
Wash wells to remove unbound selectin.
-
Add HRP-conjugated anti-human IgG antibody and incubate.
-
Wash wells and add TMB substrate.
-
Measure absorbance at 450 nm to quantify bound selectin.
-
Calculate the IC50 value of the test compound.[3]
-
In Vitro Cell Rolling Assay under Flow Conditions
This assay mimics the physiological conditions of leukocyte rolling on the endothelium.
-
Materials: Microfluidic flow chamber, endothelial cells (e.g., HUVECs) or a surface coated with recombinant selectins, isolated leukocytes (e.g., neutrophils), test compound, cell tracking software.
-
Protocol:
-
Culture a monolayer of endothelial cells in the flow chamber or coat the chamber with recombinant selectins.
-
Activate endothelial cells with an inflammatory stimulus (e.g., TNF-α) to induce selectin expression.
-
Pre-treat isolated leukocytes with the test compound.
-
Perfuse the treated leukocytes through the flow chamber at a defined shear stress.
-
Record the movement of leukocytes using video microscopy.
-
Analyze the number of rolling cells and their rolling velocity using cell tracking software.[12][13]
-
In Vivo Murine Model of Acute Lung Injury (ALI)
This model assesses the in vivo efficacy of an sLeX inhibitor in a relevant disease model.
-
Materials: Mice (e.g., C57BL/6), lipopolysaccharide (LPS), test compound, bronchoalveolar lavage (BAL) fluid collection supplies, flow cytometer.
-
Protocol:
-
Administer LPS intratracheally or intranasally to induce lung inflammation.
-
Administer the test compound at a specified time point (before or after LPS challenge).
-
At a predetermined time after LPS administration, euthanize the mice and collect BAL fluid.
-
Perform a total and differential cell count on the BAL fluid to quantify neutrophil infiltration.
-
Measure cytokine levels (e.g., TNF-α, IL-6) in the BAL fluid using ELISA or a multiplex assay.[6]
-
Alternatives to Targeting this compound
While sLeX is a promising target, other therapeutic strategies for inhibiting the inflammatory cascade at the level of leukocyte adhesion are also under investigation. These include:
-
Pan-Selectin Inhibitors: Small molecules or antibodies that block all three selectins (E, P, and L).
-
E-selectin or P-selectin specific inhibitors: More targeted approaches to block the function of individual selectins.
-
Inhibitors of selectin ligand biosynthesis: Targeting enzymes involved in the synthesis of sLeX and other selectin ligands.[11]
-
Integrin Antagonists: Blocking the firm adhesion step that follows selectin-mediated rolling.
The choice of therapeutic strategy will depend on the specific inflammatory condition being targeted, as the relative importance of different adhesion molecules can vary between diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Assay for Selectins | Springer Nature Experiments [experiments.springernature.com]
- 4. C-Type Lectins and Sialyl Lewis X Oligosaccharides: Versatile Roles in Cell–Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Effects of an Anti-Sialyl Lewis x Antibody in a Murine Model of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Effects of an Anti-sialyl Lewis X Antibody in a Murine Model of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sialyl Lewis X mimics derived from a pharmacophore search are selectin inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolic Inhibition of this compound Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Let’s get Rolling: Precise control of microfluidic assay conditions to recapitulate selectin-mediated rolling interactions of the leukocyte adhesion cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Effects of an Anti-sialyl Lewis X Antibody in a Murine Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Sialyl-Lewis X Expression Across Tumor Types: A Comparative Analysis for Researchers
A comprehensive guide to the differential expression of Sialyl-Lewis X (sLeX) in various human cancers, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental methodologies, and insights into its role in metastasis.
This compound (sLeX), a tetrasaccharide carbohydrate antigen, is a key player in the metastatic cascade of many cancers.[1] Its overexpression on the surface of tumor cells facilitates their adhesion to endothelial cells lining blood vessels, a critical step in the process of extravasation and the formation of secondary tumors.[1] This guide offers a comparative analysis of sLeX expression across a range of tumor types, supported by quantitative data from immunohistochemical studies, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Comparative Expression of this compound in Different Tumor Types
The expression of sLeX varies significantly among different cancer types. The following table summarizes quantitative data from various immunohistochemistry (IHC) studies, providing a comparative overview of sLeX positivity, staining intensity, and the number of patients analyzed.
| Tumor Type | sLeX Positivity (%) | Staining Intensity/Scoring | Number of Patients | Key Findings & Citations |
| Colorectal Carcinoma | 57.7% (sLeX-positive) | Not specified | 132 | Increased expression correlates with tumor invasion, lymph node metastasis, and poorer 5-year survival rates (58.3% vs. 93.0% for sLeX-negative).[2][3] |
| Breast Cancer | Significantly associated with ER-negative status | Scored as I x P (Intensity x Percentage) | 352 | High sLeX expression in ER-positive tumors is significantly associated with bone metastasis.[4] Found in all triple-negative breast cancer (TNBC) samples in one study, correlating with decreased disease-free survival.[5] |
| Lung Cancer | 65.4% | Higher in adenocarcinoma | 101 (bronchofiberscopic biopsy) | Expression is significantly higher in adenocarcinoma (94.7%) compared to squamous cell carcinoma (52.0%) and small cell carcinoma (28.6%). Correlates with distant metastasis.[6][7] |
| Gastric Cancer | 60% (primary lesion), 51% (metastatic lesion) | Not specified | 35 | Expression was also observed for other sialylated antigens.[8] Another study correlated sLeX expression with liver metastasis.[9] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 62% (primary tumor), 87% (metastatic tumor) | Variable intensity and distribution | 82 | Expression in metastatic sites was higher than in primary sites in 67% of cases.[10] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 90% | H-score | 48 | High expression is associated with the development of massive hepatic metastasis.[11][12] |
| Prostate Cancer | 71.4% (low grade), 62.5% (medium grade) | Strong positivity (3+) in a subset | 38 | Overexpression is more frequent in medium-grade cancers.[1] |
| Ovarian Carcinoma | Detected, but quantitative data varies | Not specified | N/A | Sialyl LeX was detected in several types of ovarian carcinomas, but not consistently in serous cystadenocarcinoma.[13] |
| Bladder Cancer | 97% sensitivity for detection in voided urine | >5% of cells staining positive | 101 | Immunocytology of exfoliated urothelial cells for Lewis X (a related antigen) showed high sensitivity for tumor detection.[5] |
Experimental Protocols
Accurate and reproducible detection of sLeX is crucial for both research and potential clinical applications. Below are detailed methodologies for the two most common techniques used to assess sLeX expression.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues
This protocol provides a standardized procedure for the immunohistochemical staining of sLeX in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.[14]
-
Immerse in 100% ethanol (B145695): 2 changes for 10 minutes each.[14]
-
Immerse in 95% ethanol for 5 minutes.[14]
-
Immerse in 70% ethanol for 5 minutes.[14]
-
Rinse with running cold tap water.[14]
2. Antigen Retrieval:
-
Immerse slides in a 10mM Sodium Citrate buffer (pH 6.0).[15]
-
Heat the solution in a microwave at medium-high power for 8 minutes, followed by 4 minutes at high power.[14] Alternatively, use a pressure cooker at 120°C for 2.5 minutes.[2]
-
Allow slides to cool to room temperature in the buffer.[15]
3. Blocking of Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes at room temperature to block endogenous peroxidase activity.[2]
-
Wash three times with Phosphate Buffered Saline (PBS).
4. Blocking of Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature.[15]
5. Primary Antibody Incubation:
-
Dilute the primary anti-sLeX antibody (e.g., clone KM-93 or HECA-452) in the blocking solution to the manufacturer's recommended concentration.
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.[16]
6. Secondary Antibody and Detection:
-
Wash slides three times with PBS.
-
Apply a biotinylated secondary antibody (e.g., goat anti-mouse IgM or IgG) and incubate for 30-60 minutes at room temperature.[16]
-
Wash three times with PBS.
-
Apply an avidin-biotin-peroxidase complex (ABC) reagent and incubate for 30 minutes at room temperature.[17]
-
Wash three times with PBS.
7. Visualization:
-
Incubate sections with a chromogen solution, such as 3,3'-diaminobenzidine (B165653) (DAB), until the desired brown staining intensity develops.[15]
-
Wash with distilled water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.[18]
-
Dehydrate the sections through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
Flow Cytometry for this compound on Cancer Cell Lines
This protocol outlines the steps for analyzing sLeX expression on the surface of cultured cancer cells.
1. Cell Preparation:
-
Harvest cultured cancer cells using a non-enzymatic cell dissociation solution to preserve cell surface antigens.
-
Wash the cells twice with ice-cold FACS buffer (e.g., PBS with 1% Bovine Serum Albumin).
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL in FACS buffer.[19]
2. Blocking (Optional but Recommended):
-
To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes on ice.
3. Primary Antibody Staining:
-
Add the primary anti-sLeX antibody (e.g., FITC-conjugated or purified) at the recommended concentration to the cell suspension.
-
Incubate for 30-60 minutes on ice in the dark.
4. Secondary Antibody Staining (if using a purified primary antibody):
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgM).
-
Incubate for 30 minutes on ice in the dark.
5. Final Washes and Resuspension:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.
6. Data Acquisition and Analysis:
-
Analyze the stained cells on a flow cytometer, exciting the fluorochrome at the appropriate wavelength and detecting the emission.
-
Use unstained and isotype control samples to set the gates and determine the percentage of sLeX-positive cells and the mean fluorescence intensity.
Signaling Pathways and Experimental Workflows
The metastatic potential of sLeX-expressing tumor cells is largely attributed to their interaction with E-selectin on endothelial cells. This binding initiates a signaling cascade within the cancer cell that promotes migration and invasion.
This compound - E-selectin Mediated Signaling in Cancer Metastasis
The binding of sLeX on the cancer cell to E-selectin on the endothelial cell surface triggers a cascade of intracellular events. This interaction activates focal adhesion kinase (FAK) and Src family kinases, which in turn phosphorylate downstream targets. This leads to the activation of signaling pathways including the Ras-MAPK (ERK) and p38 MAPK pathways.[20] These pathways ultimately regulate the cytoskeleton, promoting cell motility, invasion, and survival, thereby facilitating the extravasation of cancer cells from the bloodstream into distant tissues.
Caption: sLeX-E-selectin signaling pathway in cancer metastasis.
Experimental Workflow for Analyzing sLeX Expression and Function
The following workflow outlines a typical experimental approach to investigate the role of sLeX in a specific cancer type.
References
- 1. Sialyl-Lewis-X, Gleason grade and stage in non-metastatic human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.origene.com [cdn.origene.com]
- 3. Glycan Motif Profiling Reveals Plasma this compound Elevations in Pancreatic Cancers That Are Negative for Sialyl-Lewis A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectin ligand this compound antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of bladder tumors by immunostaining of the Lewis X antigen in cells from voided urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectin Ligands Sialyl-Lewis a and this compound in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinicopathological and prognostic significance of sialyl Lewis X overexpression in patients with cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 11. Overexpression of sialyl Lewis x antigen is associated with formation of extratumoral venous invasion and predicts postoperative development of massive hepatic metastasis in cases with pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Immunohistochemical Evaluation of Tumor-Associated Glycans and Mucins as Targets for Molecular Imaging of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of α2,6-sialic acid-containing and Lewis-active glycolipids in several types of human ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overexpression of sialyl Lewisa carrying mucin-type glycoprotein in prostate cancer cell line contributes to aggressiveness and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 16. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 17. Association of sialyl-Lewis(a) and sialyl-Lewis(x) with MUC-1 apomucin ina pancreatic cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells | The EMBO Journal [link.springer.com]
- 19. Altered Tumor-Cell Glycosylation Promotes Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Navigating the Nuances of Sialyl-Lewis X Detection: A Comparative Guide to Platform Reproducibility
For researchers, scientists, and drug development professionals, the accurate and reproducible detection of Sialyl-Lewis X (sLeX) is paramount. This carbohydrate antigen, a key player in cancer metastasis and inflammatory responses, presents unique challenges for consistent quantification across various analytical platforms. This guide provides an objective comparison of common sLeX detection methods, supported by experimental data, to aid in the selection of the most appropriate platform for your research needs.
The intricate structure of sLeX and its variable expression on glycoproteins and glycolipids necessitate robust and well-validated detection methods. This comparison focuses on the performance of five key platforms: Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, Immunohistochemistry (IHC), Western Blotting, and Antibody Microarrays.
Comparative Analysis of this compound Detection Platforms
The choice of detection platform is often dictated by the biological question, sample type, and desired throughput. The following table summarizes the key performance metrics for sLeX detection across the most commonly used platforms.
| Platform | Typical Sample Type | Throughput | Key Performance Metrics |
| ELISA | Serum, Plasma, Cell Culture Supernatant | High | Reproducibility: Intra-assay CV: 6-12%[1], Inter-assay CV: Generally <15% is acceptable[2]. Sensitivity: Can detect less than a picomole (pmol) of sLeX[1]. |
| Flow Cytometry | Whole Blood, Cell Suspensions | High | Reproducibility: Dependent on instrument calibration and gating strategy. Sensitivity: Can detect low levels of cell surface sLeX expression. |
| Immunohistochemistry (IHC) | Formalin-Fixed Paraffin-Embedded (FFPE) Tissues, Frozen Tissues | Low to Medium | Reproducibility: Highly dependent on standardized protocols for fixation, antigen retrieval, and staining. Sensitivity: Can visualize sLeX expression in the context of tissue architecture. |
| Western Blotting | Cell Lysates, Tissue Homogenates | Low | Reproducibility: Dependent on consistent protein loading and transfer efficiency. Sensitivity: Can detect sLeX on specific protein bands. |
| Antibody Microarray | Serum, Plasma | High | Reproducibility: Intra-array CV: <10%, Inter-array CV: <20%[3]. Sensitivity: High-throughput screening of sLeX on multiple proteins simultaneously. |
The this compound Antigen
This compound is a tetrasaccharide composed of N-acetylneuraminic acid (Sia), galactose (Gal), N-acetylglucosamine (GlcNAc), and fucose (Fuc). Its specific structure is crucial for its biological activity, particularly its role as a ligand for selectins.
Caption: Molecular structure of the this compound antigen.
This compound in Cancer Metastasis: The E-selectin Signaling Axis
The interaction between sLeX on cancer cells and E-selectin on endothelial cells is a critical step in the metastatic cascade. This binding initiates a signaling pathway that facilitates tumor cell adhesion, extravasation, and the formation of distant metastases.
Caption: sLeX-E-selectin signaling pathway in cancer cell metastasis.
Experimental Workflow for this compound Detection
A generalized workflow for the detection of sLeX across different platforms is outlined below. Specific protocols for each platform are detailed in the subsequent sections.
Caption: A generalized experimental workflow for sLeX detection.
Detailed Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is adapted from an improved method for sLeX detection in purified glycoconjugates.[1]
-
Coating: Coat a high-binding 96-well plate with the sLeX-containing sample (e.g., purified glycoprotein) overnight at 4°C.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate with a primary anti-sLeX antibody (e.g., clone CSLEX1) for 2 hours at room temperature.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20). A key step for this improved protocol is an additional wash with a ten-fold diluted salt solution to prevent dissociation of the antibody-antigen complex.[1]
-
Secondary Antibody Incubation: Incubate with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgM) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a suitable substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Flow Cytometry
This protocol is a general guide for cell surface staining of sLeX.
-
Cell Preparation: Harvest and wash cells, then resuspend in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).
-
Fc Receptor Blocking (Optional): Incubate cells with an Fc receptor blocking reagent to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with a fluorophore-conjugated anti-sLeX antibody (e.g., FITC-conjugated anti-sLeX) or an unconjugated primary antibody for 30 minutes on ice in the dark. Recommended antibody clones include KM-93 and 2H5.
-
Washing: Wash the cells twice with FACS buffer.
-
Secondary Antibody Incubation (if applicable): If an unconjugated primary antibody was used, incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice in the dark.
-
Washing: Repeat the washing step.
-
Data Acquisition: Resuspend cells in FACS buffer and analyze on a flow cytometer.
Immunohistochemistry (IHC)
This is a general protocol for sLeX staining in FFPE tissues.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Peroxidase Blocking: Incubate sections in a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding with a blocking serum for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary anti-sLeX antibody (e.g., clone HECA-452 or CSLEX1) overnight at 4°C.
-
Washing: Wash sections with a wash buffer (e.g., PBS).
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Washing: Repeat the washing step.
-
Detection: Visualize the staining using a chromogen substrate (e.g., DAB).
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Western Blotting
This protocol outlines the general steps for detecting sLeX on proteins in cell lysates.
-
Sample Preparation: Prepare cell lysates using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary anti-sLeX antibody overnight at 4°C.
-
Washing: Wash the membrane three times with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
The selection of an appropriate platform for this compound detection is a critical decision that can significantly impact the reliability and reproducibility of research findings. By carefully considering the strengths and limitations of each method and adhering to optimized and standardized protocols, researchers can achieve accurate and consistent measurement of this important glycan, paving the way for new discoveries in cancer biology and inflammation.
References
- 1. An improved ELISA for the determination of sialyl Lewis(x) structures on purified glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. salimetrics.com [salimetrics.com]
- 3. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
Sialyl-Lewis X Expression: A Double-Edged Sword in Cancer Therapy Response
The expression of the carbohydrate antigen Sialyl-Lewis X (sLeX) on the surface of tumor cells is emerging as a critical predictor of response to various cancer therapies. While extensively linked to cancer progression and metastasis, its role in modulating treatment efficacy presents a complex picture for researchers and drug development professionals. This guide provides a comparative analysis of sLeX expression as a predictive biomarker, supported by experimental data and detailed methodologies.
This compound is a tetrasaccharide carbohydrate that acts as a ligand for selectin proteins, primarily E-selectin, which are expressed on endothelial cells. This interaction facilitates the adhesion of cancer cells to the blood vessel lining, a crucial step in the metastatic cascade.[1][2] Elevated sLeX expression has been consistently associated with a poor prognosis in several cancers, including colorectal, breast, and lung cancer. However, its predictive value in the context of specific therapeutic regimens is an area of active investigation, with implications for patient stratification and the development of targeted therapies.
This compound and Chemotherapy Response
While direct quantitative data correlating sLeX expression with response rates to specific chemotherapy regimens is still emerging, several studies suggest its involvement in chemoresistance. The upregulation of fucosyltransferases, enzymes essential for sLeX synthesis, has been linked to drug resistance in various cancer cell lines.[3][4][5] For instance, increased fucosylation has been observed in pancreatic cancer stem-like cells resistant to gemcitabine.[3]
Table 1: Correlation of this compound Expression with Clinicopathological Parameters in Colorectal Cancer
| Clinicopathological Parameter | sLeX-Positive Tumors (%) | sLeX-Negative Tumors (%) | P-value | Reference |
| Advanced Stage (III/IV) | High | Low | 0.0029 | [2] |
| Venous Invasion | High | Low | <0.05 | [1] |
| Lymph Node Metastasis | High | Low | <0.05 | [1] |
| Liver Metastasis | High | Low | 0.015 | [6] |
| 5-Year Survival Rate | Significantly Lower | Significantly Higher | 0.0001 | [2] |
This table summarizes the general findings from multiple studies on the prognostic significance of sLeX in colorectal cancer, which indirectly suggests a link to chemotherapy failure due to disease progression.
This compound and Immunotherapy Response
The role of sLeX in the tumor microenvironment suggests a potential influence on the efficacy of immunotherapies, such as immune checkpoint inhibitors. The dense glycocalyx, rich in sialylated structures like sLeX, can mask tumor antigens from immune cell recognition. Furthermore, the interaction of sLeX with E-selectin on endothelial cells can regulate the trafficking of immune cells into the tumor.
Currently, there is a lack of direct clinical data quantitatively linking sLeX expression to response rates of anti-PD-1/PD-L1 or anti-CTLA-4 therapies. However, the known mechanisms of immune evasion mediated by sLeX provide a strong rationale for investigating it as a predictive biomarker for immunotherapy.
This compound and Targeted Therapy Response
Targeted therapies aimed at pathways involving sLeX and its synthesis are a promising area of research.
E-selectin Antagonists
Given the critical role of the sLeX-E-selectin interaction in metastasis, E-selectin antagonists are being investigated as a therapeutic strategy for sLeX-positive tumors. Uproleselan (GMI-1271) is an E-selectin antagonist that has shown promise in clinical trials for acute myeloid leukemia (AML), a hematologic malignancy where sLeX-mediated adhesion to the bone marrow vasculature contributes to chemoresistance.
In a Phase 1/2 study of uproleselan combined with chemotherapy in patients with relapsed/refractory AML, a higher response rate and improved survival were observed in patients with >10% E-selectin ligand expression on their leukemic blasts. This suggests that sLeX expression could be a predictive biomarker for the efficacy of E-selectin inhibitors.
Table 2: Clinical Trial Data for Uproleselan (E-selectin Antagonist) in Relapsed/Refractory AML
| E-selectin Ligand Expression | Overall Response Rate (CR/CRi) | Median Overall Survival | Reference |
| >10% | Higher | 10.7 months | |
| <10% | Lower | 5.2 months |
Fucosyltransferase Inhibitors
The enzymes that synthesize sLeX, known as fucosyltransferases (FUTs), are also attractive therapeutic targets.[4][7] Inhibition of these enzymes could reduce sLeX expression on tumor cells, thereby potentially decreasing their metastatic potential and increasing their sensitivity to other therapies. Several small molecule inhibitors of FUTs are currently in preclinical development.[4]
Experimental Protocols
Accurate and reproducible detection of sLeX expression is crucial for its validation as a predictive biomarker. The two most common methods are immunohistochemistry (IHC) for tissue samples and flow cytometry for cell suspensions.
Immunohistochemistry (IHC) for this compound
This protocol outlines the steps for staining sLeX in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 1% BSA or 5% normal serum in PBS)
-
Primary antibody against this compound (e.g., clone CSLEX1)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 5 minutes each), 95% (1 change, 5 minutes), 70% (1 change, 5 minutes).
-
Rinse in deionized water (1 change, 5 minutes).
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval solution and incubating in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-sLeX antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with wash buffer.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides with wash buffer.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Development:
-
Wash slides with wash buffer.
-
Incubate with DAB substrate solution until the desired brown staining intensity is reached.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.
-
IHC Workflow for sLeX Detection
Flow Cytometry for Cell Surface this compound
This protocol is for the quantitative analysis of sLeX expression on the surface of cancer cells in suspension.
Materials:
-
Single-cell suspension of cancer cells
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc receptor blocking solution (optional)
-
Fluorochrome-conjugated primary antibody against this compound (or an unconjugated primary antibody and a corresponding fluorochrome-conjugated secondary antibody)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash cells with cold flow cytometry staining buffer and centrifuge at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet to a concentration of 1x10^6 cells/100 µL in staining buffer.
-
-
Fc Receptor Blocking (optional):
-
Incubate cells with an Fc receptor blocking solution for 10-15 minutes to reduce non-specific binding.
-
-
Primary Antibody Staining:
-
Add the fluorochrome-conjugated anti-sLeX antibody (or unconjugated primary antibody) at the predetermined optimal concentration.
-
For the negative control, add the corresponding isotype control antibody to a separate tube of cells.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold staining buffer by centrifugation.
-
-
Secondary Antibody Staining (if applicable):
-
If an unconjugated primary antibody was used, resuspend the cells in 100 µL of staining buffer containing the appropriate fluorochrome-conjugated secondary antibody.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
Wash the cells twice as described in step 4.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of staining buffer (e.g., 300-500 µL).
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the sLeX-stained cells compared to the isotype control to determine the percentage of positive cells and the mean fluorescence intensity.
-
References
- 1. Sialyl-lewis-x antigen immunoreaction of colorectal-cancer and its relationship to hematogenous metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of Lewis(a), sialyl Lewis(a), Lewis(x) and sialyl Lewis(x) antigens as prognostic factors in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of fucosyltransferases in cancer and recent development of targeted inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Sialyl Lewis X expression and lymphatic microvessel density in primary tumors of node-negative colorectal cancer patients predict disease recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of fucosyltransferases in cancer and recent development of targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sialyl-Lewis X: A Step-by-Step Guide
For researchers and professionals in the dynamic fields of science and drug development, the proper handling and disposal of specialized biochemicals like Sialyl-Lewis X is a critical component of laboratory safety and regulatory compliance. This guide provides a clear, procedural framework for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to adhere to the appropriate safety measures when handling this compound. According to safety data sheets, this compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation. Therefore, the use of personal protective equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from potential splashes.
-
Lab Coat: To protect clothing and skin from contamination.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations. Improper disposal can lead to environmental contamination and legal repercussions.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other chemical waste streams. This is crucial to prevent unforeseen chemical reactions and to ensure proper treatment and disposal.[1]
-
Keep this compound waste in its original container or a clearly labeled, sealed, and compatible waste container.
Step 2: Waste Collection and Storage
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated and properly labeled hazardous waste container.
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials. The container should be kept tightly closed.[2]
Step 3: Engage a Certified Waste Disposal Service
-
The final and most critical step is to arrange for the pickup and disposal of the this compound waste by a licensed and approved hazardous waste disposal company.[2] These companies are equipped to handle and dispose of chemical waste in compliance with all regulatory standards.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
Summary of Disposal Guidelines
For quick reference, the following table summarizes the key disposal recommendations for this compound based on information from safety data sheets.
| Guideline | Recommendation |
| Regulatory Compliance | Dispose of contents and container in accordance with all national and local regulations.[1] |
| Waste Segregation | Do not mix with other waste. Leave chemicals in their original containers if possible.[1] |
| Container Management | Handle uncleaned containers as you would the product itself. Keep containers tightly closed.[1] |
| Disposal Method | Dispose of at an approved waste disposal plant.[2] |
| Spill Cleanup | For spills, take up with liquid-absorbent material and dispose of properly.[2] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling Sialyl-Lewis X
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sialyl-Lewis X. The following procedures are based on best practices for handling carbohydrate antigens and available safety data for similar compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information before handling this material.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under normal handling conditions, it is recommended to follow standard laboratory safety protocols to minimize any potential risks. For a similar compound, 3'-Sialyllactose (sodium salt), potential hazards include being harmful if swallowed and causing skin, eye, and respiratory irritation.[1] Therefore, a conservative approach to PPE is advised.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact with the substance, particularly when handling the powdered form which can become airborne. |
| Hand Protection | Nitrile gloves. | To avoid direct skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory coat. | To protect personal clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | To prevent inhalation of airborne particles. Always work in a well-ventilated fume hood when handling the powdered form to minimize dust. |
Operational Plan
Adherence to a strict operational plan is essential for ensuring safety and maintaining the integrity of this compound.
Handling and Preparation:
-
Preparation of Workspace : Ensure the work area, typically a laboratory fume hood, is clean and free of contaminants.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Weighing : When weighing the powdered form of this compound, perform this task within a chemical fume hood to minimize the inhalation of any airborne particles. Use a dedicated, clean spatula and weighing vessel.
-
Reconstitution : this compound is soluble in water.[2] When reconstituting, add the desired solvent slowly to the vial containing the this compound powder. Gently vortex or pipette to mix until fully dissolved. Avoid vigorous shaking to prevent potential degradation of the oligosaccharide.
-
Use in Experiments : Handle the reconstituted solution with care, using appropriate sterile techniques if required for cell-based assays.
Storage:
Proper storage is critical to maintain the stability and biological activity of this compound.
| Storage Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | Up to 3 months for reconstituted solutions.[2] | Store in a tightly sealed vial to prevent moisture absorption. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| Short-term Storage | Room Temperature | Possible for brief periods. | Recommended to minimize exposure to ambient temperatures for extended durations to ensure stability. |
Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : If a significant amount of powder is spilled, calmly evacuate the immediate area and ensure adequate ventilation.
-
Containment : For small spills, prevent the powder from becoming airborne. For liquid spills, contain the spill using absorbent materials.
-
Clean-up :
-
Solid Spills : Carefully dampen the spilled powder with a small amount of water to prevent dust formation. Gently sweep the dampened material into a designated waste container.
-
Liquid Spills : Use an appropriate absorbent material (e.g., absorbent pads, vermiculite) to soak up the spill. Place the used absorbent material into a sealed bag or container.
-
-
Decontamination : Clean the spill area with a suitable laboratory disinfectant or detergent, followed by a thorough rinse with water.
-
Waste Disposal : Dispose of all contaminated materials, including PPE, as chemical waste according to the disposal plan below.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
-
Waste Collection :
-
Solid Waste : Collect unused this compound powder and any contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste : Collect reconstituted this compound solutions and any contaminated liquids in a designated, leak-proof container for liquid chemical waste. Do not pour down the drain unless permitted by local regulations for non-hazardous aqueous solutions.
-
-
Labeling : All waste containers must be clearly labeled with the contents, including the name "this compound Waste" and the date.
-
Disposal Request : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures for waste manifest and pickup scheduling.
Biological Interaction of this compound
This compound is a crucial tetrasaccharide involved in cell-cell recognition, particularly in the inflammatory response. It acts as a ligand for selectins, a family of cell adhesion molecules. The diagram below illustrates the binding of this compound on the surface of a leukocyte to E-selectin expressed on the surface of endothelial cells, a key step in leukocyte tethering and rolling along the blood vessel wall during inflammation.[3]
Caption: this compound binding to E-selectin mediates leukocyte adhesion.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
